molecular formula C4H5NOS B036803 Methylisothiazolinone CAS No. 2682-20-4

Methylisothiazolinone

カタログ番号: B036803
CAS番号: 2682-20-4
分子量: 115.16 g/mol
InChIキー: BEGLCMHJXHIJLR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-4-isothiazolin-3-one (MIT) is a powerful, broad-spectrum isothiazolinone biocide of significant interest in industrial and materials science research. Its primary mechanism of action involves the non-specific inhibition of multiple microbial enzymes, particularly those involved in the Krebs cycle and electron transport chain. This disruption of metabolic processes leads to a rapid loss of intracellular ATP and the generation of destructive radicals, resulting in effective microbiocidal activity against bacteria, fungi, and algae.

特性

IUPAC Name

2-methyl-1,2-thiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NOS/c1-5-4(6)2-3-7-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGLCMHJXHIJLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26172-54-3 (hydrochloride)
Record name Methylisothiazolinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002682204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2034259
Record name 2-Methyl-3(2H)-isothiazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2034259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; NKRA, Colorless solid; [Merck Index] Dark yellow powder with lumps; [Sigma-Aldrich MSDS]
Record name 3(2H)-Isothiazolone, 2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methylisothiazolinone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1223
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

BP: 93 °C at 0.03 mm Hg
Record name Methylisothiazolinone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8200
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Solubility in: acetonitrile 78.6; methanol 79.1; hexane 2.371; xylenol 15.65 (g/100 mL)
Record name Methylisothiazolinone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8200
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.35 g/mL at 25 °C, Commercial product is supplied as a clear, light amber liquid, freezing point -18 °C to -21.5 °C; density 1.19 at 20 °C/4 °C; viscosity (23 °C): 5.0 cP. Readily miscible in water, lower alcohols, glycols, other hydrophilic organic solvents. Insoluble in petrolatum /Mixture with methylchloroisothiazolinone/
Record name Methylisothiazolinone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8200
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.062 mm Hg at 25 °C
Record name Methylisothiazolinone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8200
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

Impurity (manufacturing by-products)[Table#8182]
Record name Methylisothiazolinone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8200
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless prisms

CAS No.

2682-20-4
Record name Methylisothiazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2682-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylisothiazolinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002682204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylisothiazolinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15884
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3(2H)-Isothiazolone, 2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methyl-3(2H)-isothiazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2034259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2H-isothiazol-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.399
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYLISOTHIAZOLINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/229D0E1QFA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Methylisothiazolinone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8200
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

50-51 °C
Record name Methylisothiazolinone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8200
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methylisothiazolinone: Pathways and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methylisothiazolinone (MIT), a potent biocide and preservative, is of significant interest across various industries, from cosmetics to water treatment. Its efficacy in inhibiting microbial growth has made it a valuable tool, while its potential for skin sensitization necessitates a thorough understanding of its chemistry. This technical guide provides a comprehensive overview of the primary synthesis pathways of this compound, detailing the underlying reaction mechanisms, experimental protocols, and quantitative data to support researchers and professionals in the field.

Core Synthesis Pathways of this compound

The industrial production and laboratory synthesis of this compound primarily revolve around a few key chemical transformations. These pathways, each with distinct advantages and challenges, are outlined below.

Chlorination and Cyclization of N,N'-dimethyl-3,3'-dithiodipropionamide

This method is a cornerstone of industrial MIT production. The process involves the controlled chlorination of N,N'-dimethyl-3,3'-dithiodipropionamide, which leads to the formation of the isothiazolinone ring.

Reaction Scheme:

N,N'-dimethyl-3,3'-dithiodipropionamide N,N'-dimethyl-3,3'-dithiodipropionamide MIT This compound N,N'-dimethyl-3,3'-dithiodipropionamide->MIT Chlorination & Cyclization Chlorinating_Agent Chlorinating Agent (e.g., Cl2, SO2Cl2) Chlorinating_Agent->MIT Byproducts Byproducts (e.g., HCl, SO2) MIT->Byproducts

Figure 1: General overview of MIT synthesis from N,N'-dimethyl-3,3'-dithiodipropionamide.

Mechanism: The reaction is initiated by the electrophilic attack of the chlorinating agent on one of the sulfur atoms of the disulfide bond. This leads to the formation of a sulfenyl chloride intermediate. Subsequent intramolecular nucleophilic attack by the amide nitrogen onto the activated sulfur atom results in the cyclization and formation of the isothiazolinone ring, with the elimination of a leaving group.

Experimental Protocol (Illustrative Industrial Process):

A one-pot synthesis method for a related compound, 4,5-dichloro-2-methylisothiazolinone, provides insight into a potential industrial process for MIT. The synthesis of the precursor, N,N'-dimethyl-3,3'-dithiodipropionamide, can be achieved by reacting methyl acrylate (B77674) with a methylamine (B109427) aqueous solution and sulfur, followed by the introduction of hydrogen sulfide (B99878) gas.[1][2] The resulting intermediate is then subjected to chlorination.

  • Synthesis of N,N'-dimethyl-3,3'-dithiodipropionamide:

    • In a reactor, mix methyl acrylate, an aqueous solution of methylamine, and sulfur.

    • Introduce hydrogen sulfide gas at a controlled temperature (e.g., 15-25°C) to form the crude dimethyl 3,3'-dithiobispropionate.[1][2]

    • Add methanol (B129727) and pass methylamine gas through the mixture at a controlled temperature (e.g., 5-15°C) for an extended period (e.g., 24 hours) to yield a suspension of N,N'-dimethyl-3,3'-dithiodipropionamide.[1][2]

  • Chlorination and Cyclization:

    • The suspension of N,N'-dimethyl-3,3'-dithiodipropionamide is then treated with a chlorinating agent, such as chlorine gas, in a suitable solvent like ethyl acetate.[1][2] The reaction temperature is typically maintained at a low level (e.g., 0-15°C) to control the exothermic reaction.[1]

    • Upon completion of the reaction, the mixture is worked up to isolate the this compound. This may involve neutralization, extraction into water, and a solvent strip.[3]

Quantitative Data:

ParameterValueReference
Overall Yield (for OIT)96%[4]
Overall Yield (for MIT)33%[4]
Purity of technical grade MIT96.8%[3]
Cyclization of cis-N-methyl-3-thiocyanoacrylamide

This was the first reported synthesis of this compound and remains a significant pathway in academic research.[4] It involves the cyclization of a thiocyanoacrylamide precursor.

Reaction Scheme:

N-methylpropiolamide N-methylpropiolamide cis-N-methyl-3-thiocyanoacrylamide cis-N-methyl-3-thiocyanoacrylamide N-methylpropiolamide->cis-N-methyl-3-thiocyanoacrylamide Addition Thiocyanic_Acid Thiocyanic Acid (HSCN) Thiocyanic_Acid->cis-N-methyl-3-thiocyanoacrylamide MIT This compound cis-N-methyl-3-thiocyanoacrylamide->MIT Cyclization N-methyl-4-oxo-4-phenylbutanamide N-methyl-4-oxo-4-phenylbutanamide Intermediate 4-benzoyl-2-methylisothiazol-3(2H)-one N-methyl-4-oxo-4-phenylbutanamide->Intermediate Reaction Thionyl_Chloride Thionyl Chloride (SOCl2) Thionyl_Chloride->Intermediate MIT This compound Intermediate->MIT Nucleophilic displacement of benzoyl group cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Starting Materials (e.g., N,N'-dimethyl-3,3'- dithiodipropionamide) Reaction Chemical Reaction (Controlled Temperature & Pressure) Reactants->Reaction Reagents Reagents (e.g., Chlorinating agent, Solvent) Reagents->Reaction Crude_Product Crude MIT Mixture Reaction->Crude_Product Neutralization Neutralization Crude_Product->Neutralization Crude_Product->Neutralization Extraction Aqueous Extraction Neutralization->Extraction Solvent_Strip Solvent Stripping Extraction->Solvent_Strip Final_Product Purified this compound Solvent_Strip->Final_Product

References

An In-depth Technical Guide to the Physicochemical Properties of Methylisothiazolinone for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylisothiazolinone (MIT) is a potent synthetic biocide and preservative widely utilized across various industries, including cosmetics, personal care products, and industrial applications, to control microbial growth.[1][2][3] For researchers, scientists, and professionals in drug development, a comprehensive understanding of its physicochemical properties is paramount for assessing its stability, solubility, and potential biological interactions in experimental settings. This technical guide provides a detailed overview of the core physicochemical properties of MIT, methodologies for their determination, and insights into its mechanism of action.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for predicting its behavior in various solvent systems and biological matrices.

PropertyValueReference
Molecular Formula C4H5NOS[4][5][6][7]
Molecular Weight 115.16 g/mol [4][5][6][7]
Appearance Colorless prisms or a white to yellow powder.[1][8][1][8]
Melting Point 50-51 °C[1]
Boiling Point 93 °C at 0.03 mmHg[1]
Vapor Pressure 0.062 mmHg at 25 °C[1]
Water Solubility Readily miscible in water.[1][1]
Solubility in Organic Solvents Soluble in acetonitrile (B52724) (78.6 g/100 mL), methanol (B129727) (79.1 g/100 mL), and xylenol (15.65 g/100 mL); sparingly soluble in hexane (B92381) (2.371 g/100 mL).[1][1]
LogP (Octanol-Water Partition Coefficient) -0.486[9]
pKa (Acid Dissociation Constant) Does not dissociate.[1][1]
Stability Stable under recommended storage conditions.[1] Hydrolysis half-life is >30 days at pH 5, 7, and 9.[1][1]

Experimental Protocols

The determination of the physicochemical properties of a compound like this compound should follow standardized and validated methodologies to ensure accuracy and reproducibility. The Organization for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.

Determination of Water Solubility (OECD Guideline 105)

The water solubility of this compound can be determined using the Column Elution Method or the Flask Method , as described in OECD Guideline 105.[6][10][11][12]

Principle: These methods determine the saturation mass concentration of a substance in water at a given temperature.

Flask Method (for solubilities > 10⁻² g/L):

  • Preparation: An excess amount of this compound is added to a flask containing purified water.

  • Equilibration: The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (saturation). This can take 24 hours or more.

  • Phase Separation: The mixture is centrifuged or filtered to separate the undissolved solid from the aqueous solution.

  • Analysis: The concentration of this compound in the clear aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[13][14]

Column Elution Method (for solubilities < 10⁻² g/L):

  • Column Preparation: A column is packed with an inert support material coated with an excess of this compound.

  • Elution: Water is passed through the column at a slow, constant flow rate.

  • Sample Collection: The eluate is collected in fractions.

  • Analysis: The concentration of this compound in each fraction is determined. The plateau of the concentration curve represents the water solubility.

Determination of the Dissociation Constant (pKa) (OECD Guideline 112)

While this compound is reported to not dissociate, the standard method to experimentally verify this is through potentiometric titration as outlined in OECD Guideline 112.[2][4][15][16]

Principle: This method involves titrating a solution of the substance with a strong acid or base and monitoring the pH. The pKa is the pH at which 50% of the substance is in its ionized form.

Potentiometric Titration Method:

  • Solution Preparation: A solution of this compound of known concentration is prepared in water or a suitable co-solvent. The ionic strength is typically kept constant with a background electrolyte (e.g., KCl).[17]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while continuously monitoring the pH with a calibrated pH meter.[17]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The absence of a clear inflection point in the curve would confirm that this compound does not have a pKa within the measured pH range.[18]

Stability Testing (Adapted from OECD Guideline 113)

The chemical stability of this compound can be assessed under various environmental conditions, such as temperature and air exposure, based on the principles of OECD Guideline 113.[19][20]

Principle: This involves storing the substance under defined conditions for a specified period and then analyzing for degradation.

Accelerated Storage Test:

  • Sample Preparation: Samples of this compound are stored in controlled environment chambers at elevated temperatures (e.g., 40°C, 50°C) and defined humidity levels.

  • Time Points: Aliquots are withdrawn at predetermined time intervals (e.g., 0, 1, 3, 6 months).

  • Analysis: The concentration and purity of this compound in the samples are determined using a stability-indicating analytical method, such as HPLC. The formation of any degradation products is also monitored.

Signaling Pathways in Neurotoxicity

Recent research has shed light on the neurotoxic effects of this compound, providing valuable insights for researchers in toxicology and drug development. The primary mechanisms involve the induction of neuronal cell death through complex signaling cascades.

Zinc-Dependent ERK Activation Pathway

In vitro studies have demonstrated that acute exposure to this compound can induce neuronal death through a zinc-dependent pathway that involves the activation of the extracellular signal-regulated kinase (ERK).[21][22]

MIT_ERK_Pathway MIT This compound Zinc Intracellular Zinc Release MIT->Zinc LOX 12-Lipoxygenase Activation Zinc->LOX ERK ERK (p44/42) Activation LOX->ERK NADPH_Oxidase NADPH Oxidase Activation ERK->NADPH_Oxidase ROS Reactive Oxygen Species (ROS) Generation NADPH_Oxidase->ROS DNA_Damage DNA Damage ROS->DNA_Damage PARP PARP Overactivation DNA_Damage->PARP Cell_Death Neuronal Cell Death PARP->Cell_Death

Caption: Zinc-dependent ERK activation pathway of MIT-induced neurotoxicity.

Disruption of FAK-SFK Signaling Complex

Chronic exposure to low concentrations of this compound has been shown to inhibit neurite outgrowth by disrupting the focal adhesion kinase (FAK) and Src family kinase (SFK) signaling complex.[23]

MIT_FAK_SFK_Pathway MIT This compound SFK Src Family Kinase (SFK) Inhibition MIT->SFK FAK_SFK_Complex FAK-SFK Complex Dissociation SFK->FAK_SFK_Complex FAK_Phosphorylation Decreased FAK Phosphorylation FAK_SFK_Complex->FAK_Phosphorylation Neurite_Outgrowth Inhibition of Neurite Outgrowth FAK_Phosphorylation->Neurite_Outgrowth

Caption: Disruption of FAK-SFK signaling by MIT leading to neurite outgrowth inhibition.

Experimental Workflow for Assessing Neurotoxicity

A generalized workflow for investigating the neurotoxic potential of this compound in a research setting is outlined below.

Neurotoxicity_Workflow start Start cell_culture Neuronal Cell Culture (e.g., primary cortical neurons) start->cell_culture mit_exposure Exposure to this compound (various concentrations and durations) cell_culture->mit_exposure viability_assay Cell Viability Assays (e.g., MTT, LDH) mit_exposure->viability_assay microscopy Microscopy (e.g., neurite outgrowth analysis) mit_exposure->microscopy western_blot Western Blot Analysis (e.g., p-ERK, p-FAK) mit_exposure->western_blot ros_assay ROS Detection Assays mit_exposure->ros_assay data_analysis Data Analysis and Interpretation viability_assay->data_analysis microscopy->data_analysis western_blot->data_analysis ros_assay->data_analysis end Conclusion data_analysis->end

Caption: Experimental workflow for assessing the neurotoxicity of this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound, essential for its application in research and development. The provided data, standardized experimental protocols, and insights into its neurotoxic signaling pathways offer a comprehensive resource for scientists. A thorough grasp of these characteristics is critical for designing robust experiments, interpreting results accurately, and ensuring the safe and effective use of this compound in a laboratory setting.

References

An In-depth Technical Guide to the Antimicrobial Mechanism of Action of Methylisothiazolinone (MIT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylisothiazolinone (MIT) is a broad-spectrum biocide widely employed as a preservative in industrial and consumer products. Its efficacy against a wide range of bacteria and fungi stems from a multi-faceted mechanism of action, primarily initiated by a rapid electrophilic attack on cellular thiols. This guide provides a detailed technical overview of the core mechanisms by which MIT exerts its antimicrobial effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions and cellular consequences.

The primary mode of action involves the reaction of the electron-deficient sulfur atom in the isothiazolinone ring with nucleophilic thiol groups (-SH) present in the cysteine residues of proteins and small molecules like glutathione. This irreversible reaction leads to the formation of disulfide bonds, causing rapid inhibition of essential enzymatic functions. Key metabolic pathways, including cellular respiration and energy generation (ATP synthesis), are consequently disrupted. This initial metabolic inhibition is followed by more severe cellular damage, including increased membrane permeability, loss of membrane potential, and the generation of reactive oxygen species (ROS), which collectively contribute to microbial cell death. While the primary mechanism is direct chemical interference, in some eukaryotic systems, MIT has been observed to induce apoptotic-like responses.

Core Mechanism of Action: Thiol-Reactive Chemistry

The fundamental mechanism of this compound's antimicrobial activity is its ability to act as a potent electrophile, targeting and reacting with nucleophilic groups within microbial cells. The key to this reactivity lies in the isothiazolinone ring structure.

Electrophilic Attack on Thiol Groups

The nitrogen-sulfur (N-S) bond in the isothiazolinone ring is inherently weak and susceptible to nucleophilic attack. The electron-deficient sulfur atom readily reacts with soft nucleophiles, most notably the thiol groups (-SH) of cysteine residues in proteins and low-molecular-weight thiols such as glutathione.[1][2] This reaction results in the formation of a disulfide-linked adduct, effectively inactivating the protein or depleting the cellular pool of protective thiols.[3][4]

The reaction can be summarized as follows:

  • Initial Attack: The thiol group of a cysteine residue attacks the sulfur atom of the MIT molecule.

  • Ring Opening: This leads to the cleavage of the N-S bond and the opening of the isothiazolinone ring.

  • Disulfide Formation: A mixed disulfide is formed between the cysteine residue and the opened MIT molecule.[5]

This covalent modification is largely irreversible and leads to a loss of protein structure and function.

Figure 1: Reaction of MIT with protein thiol groups.

Cellular Consequences of Thiol Inactivation

The widespread inactivation of thiol-containing proteins and peptides triggers a cascade of detrimental effects within the microbial cell, ultimately leading to cell death.

Enzyme Inhibition and Metabolic Collapse

A primary consequence of MIT's reactivity with thiols is the inhibition of a wide range of essential enzymes. Many enzymes, particularly those involved in central metabolism, rely on cysteine residues for their catalytic activity. While specific kinetic data for MIT's inhibition of many microbial enzymes is not extensively reported in the literature, the general consensus points to the disruption of dehydrogenase enzymes as a critical event.[5][6]

  • Glycolysis and Respiration: Key enzymes in glycolysis and the electron transport chain contain critical cysteine residues. Their inactivation by MIT leads to a rapid cessation of cellular respiration and a halt in ATP synthesis.[2][7][8] This metabolic collapse is a primary contributor to the bacteriostatic and fungistatic effects observed shortly after exposure to MIT.

Metabolic_Inhibition cluster_metabolism Metabolic Pathways MIT This compound (MIT) Thiol_Enzymes Thiol-containing Enzymes (e.g., Dehydrogenases) MIT->Thiol_Enzymes Inhibition Glycolysis Glycolysis TCA_Cycle TCA Cycle ET_Chain Electron Transport Chain ATP ATP Production Thiol_Enzymes->ATP Disruption leads to decreased Glycolysis->TCA_Cycle TCA_Cycle->ET_Chain ATP_Synthase ATP Synthase ET_Chain->ATP_Synthase ATP_Synthase->ATP

Figure 2: MIT's inhibition of metabolic pathways.
Disruption of Membrane Integrity and Function

While MIT's primary targets are intracellular, it also exerts significant effects on the cell membrane.

  • Increased Permeability: Exposure to MIT leads to an increase in cell membrane permeability. This damage results in the leakage of essential small molecules and ions, such as potassium, from the cytoplasm.

  • Membrane Depolarization: The loss of ionic gradients across the cell membrane disrupts the proton motive force, which is crucial for ATP synthesis, nutrient transport, and motility. This dissipation of the membrane potential is a key step in the bactericidal and fungicidal action of MIT.

Induction of Oxidative Stress

The disruption of the electron transport chain and other metabolic pathways by MIT can lead to the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide.[2] This increase in intracellular ROS overwhelms the cell's antioxidant defenses, leading to oxidative damage to proteins, lipids, and nucleic acids, further contributing to cell death.

Antimicrobial Spectrum and Efficacy: Quantitative Data

MIT exhibits broad-spectrum activity against both bacteria and fungi. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of MIT against a range of microorganisms.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Bacteria

Bacterial SpeciesGram StainMIC (mg/L)Reference(s)
Pseudomonas putidaNegative3.907 - 15.625[2]
Pseudomonas mooreiNegative3.907 - 15.625[2]
Sphingomonas maliNegative3.907 - 15.625[2]
Bacillus subtilisPositive3.907 - 15.625[2]
Escherichia coliNegative40 - 250[9]

Table 2: Minimum Inhibitory and Biocidal Concentrations (MIC/MBC) of this compound against Fungi

Fungal SpeciesMIC (mg/L)MBC (mg/L)Reference(s)
Saccharomyces cerevisiaeNot specifiedNot specified[3]
Aspergillus niger166 ± 52300 ± 0[3]
Schizosaccharomyces pombe40 - 250Not specified[9]

Fungal-Specific Mechanisms of Action

While the core mechanism of thiol reactivity is conserved, MIT's action against fungi also involves interactions with fungal-specific structures and pathways.

Fungal Cell Wall

The fungal cell wall, a structure absent in bacteria, is a potential target for antifungal agents. While direct inhibition of key cell wall synthesizing enzymes like chitin (B13524) synthase by MIT is not well-documented, the disruption of cellular energy metabolism would indirectly impact the energetically demanding process of cell wall synthesis and remodeling.[10][11]

Induction of Apoptosis-like Cell Death

In some fungi, such as Saccharomyces cerevisiae, exposure to certain chemical stressors can trigger a programmed cell death pathway that shares some characteristics with apoptosis in higher eukaryotes.[12][13] While the direct induction of a formal apoptotic cascade by MIT in fungi is not definitively established, the severe cellular stress caused by metabolic collapse and oxidative damage could potentially activate such pathways. Some studies in human cell lines have shown MIT to induce apoptosis.[9][14][15]

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

  • Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.

  • Procedure:

    • Prepare a stock solution of MIT in a suitable solvent.

    • Perform serial twofold dilutions of the MIT stock solution in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in the wells of a 96-well plate.

    • Prepare a standardized inoculum of the test microorganism and add it to each well.

    • Include a positive control (microorganism with no MIT) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

MIC_Workflow start Start prep_mit Prepare MIT Serial Dilutions in 96-well plate start->prep_mit inoculate Inoculate Wells prep_mit->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_results Read MIC (Lowest concentration with no growth) incubate->read_results end End read_results->end

References

The Dawn of a Biocide: An In-depth Technical Guide to the Early Research on the Antimicrobial Properties of Methylisothiazolinone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methylisothiazolinone (MIT), a heterocyclic organic compound, has been a significant player in the field of antimicrobial agents for decades. Its development in the mid-20th century, largely pioneered by Rohm and Haas, provided a broad-spectrum solution for controlling microbial growth in a variety of industrial and consumer products. This technical guide delves into the early research on the antimicrobial properties of this compound, providing researchers, scientists, and drug development professionals with a detailed overview of its initial characterization, including quantitative antimicrobial data, experimental protocols of the era, and the elucidated mechanism of action.

Quantitative Antimicrobial Data

Early investigations into the antimicrobial efficacy of this compound and its derivatives, often in combination with 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMIT) in formulations like Kathon™, demonstrated a broad spectrum of activity against bacteria and fungi. The primary method for quantifying this activity was the determination of the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

The following tables summarize the MIC values for a commercial isothiazolinone formulation (a 3:1 mixture of CMIT and MIT) against a range of common microorganisms, as reported in early technical data.[1][2][3]

Table 1: Minimum Inhibitory Concentration (MIC) of Isothiazolinone Formulation against Bacteria [1][2][3]

MicroorganismATCC No.MIC (ppm Active Ingredient)
Pseudomonas aeruginosa154423.0 - 9.0
Pseudomonas fluorescens135253.0 - 9.0
Escherichia coli112291.0 - 3.0
Klebsiella pneumoniae138831.0 - 3.0
Proteus vulgaris133153.0 - 9.0
Enterobacter aerogenes130481.0 - 3.0
Staphylococcus aureus65380.5 - 1.0
Streptococcus faecalis105410.5 - 1.0

Table 2: Minimum Inhibitory Concentration (MIC) of Isothiazolinone Formulation against Fungi [1][2][3]

MicroorganismATCC No.MIC (ppm Active Ingredient)
Aspergillus niger164043.0 - 9.0
Penicillium funiculosum117973.0 - 9.0
Chaetomium globosum62053.0 - 9.0
Trichoderma viride96453.0 - 9.0
Candida albicans102313.0 - 9.0
Saccharomyces cerevisiae26013.0 - 9.0

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) in the early era of this compound research was primarily conducted using the serial dilution method, a foundational technique in microbiology. The following protocol is a representation of the methodology likely employed during that period.

Serial Broth Dilution Method for MIC Determination

This method involves preparing a series of dilutions of the antimicrobial agent in a liquid growth medium, which are then inoculated with the test microorganism.

a) Preparation of Materials:

  • Test Organisms: Pure cultures of bacteria or fungi.

  • Growth Media: Trypticase Soy Broth for bacteria and a suitable fungal broth (e.g., Sabouraud Dextrose Broth).

  • Antimicrobial Stock Solution: A concentrated solution of this compound in a suitable solvent.

  • Sterile Test Tubes and Pipettes.

  • Incubator.

b) Inoculum Preparation:

  • Bacterial cultures were grown in broth to a specific turbidity, often standardized against a McFarland standard to achieve a cell density of approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Fungal spore suspensions were prepared from 7-14 day old culture slants by washing with sterile deionized water.[2][4]

  • The standardized inoculum was then diluted to the final desired concentration for the test.

c) Serial Dilution and Inoculation:

  • A series of sterile test tubes containing a defined volume of broth were prepared.

  • A measured amount of the this compound stock solution was added to the first tube and mixed.

  • A volume of the solution from the first tube was transferred to the second tube, and this process was repeated down the series to create a range of decreasing concentrations.

  • Each tube was then inoculated with a standardized suspension of the test microorganism.[4]

  • A positive control tube (broth with inoculum, no antimicrobial) and a negative control tube (broth with antimicrobial, no inoculum) were included.

d) Incubation and Interpretation:

  • The inoculated tubes were incubated under optimal conditions for the test organism (e.g., 37°C for 24-48 hours for most bacteria; 28-30°C for several days for fungi).[2][3]

  • Following incubation, the tubes were visually inspected for turbidity (cloudiness), which indicates microbial growth.

  • The MIC was recorded as the lowest concentration of this compound in which there was no visible growth.

Experimental_Workflow_MIC_Determination cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Antimicrobial Stock Solution D Prepare Serial Dilutions of Antimicrobial in Broth A->D B Microorganism Culture E Inoculate Tubes with Standardized Microorganism B->E C Sterile Growth Medium C->D D->E F Incubate under Optimal Conditions E->F G Visually Inspect for Turbidity (Growth) F->G H Determine Lowest Concentration with No Growth (MIC) G->H

Workflow for Serial Broth Dilution MIC Determination.

Mechanism of Antimicrobial Action

Early research elucidated that the antimicrobial activity of this compound stems from its ability to rapidly inhibit essential metabolic pathways within microbial cells, ultimately leading to cell death. The primary mode of action is an electrophilic attack by the sulfur atom of the isothiazolinone ring on nucleophilic cellular components, particularly the thiol groups (-SH) of cysteine residues in vital enzymes.[5]

This interaction leads to the formation of disulfide bonds, which inactivates the enzymes and disrupts critical metabolic processes. One of the key pathways affected is glycolysis, a fundamental process for energy production in most organisms. Specifically, this compound has been shown to inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a crucial enzyme in the glycolytic pathway.[6][7][8][9]

The inhibition of GAPDH prevents the conversion of glyceraldehyde 3-phosphate to 1,3-bisphosphoglycerate, a critical step for the subsequent generation of ATP. This disruption of ATP synthesis deprives the cell of its primary energy currency, leading to a cessation of cellular functions and, eventually, cell death.[6][10][11]

Mechanism_of_Action cluster_cell Microbial Cell cluster_glycolysis Glycolysis Pathway cluster_energy Energy Production MIT This compound (MIT) CellWall Cell Wall / Membrane MIT->CellWall Penetration BPG 1,3-Bisphosphoglycerate MIT->BPG Inhibition GAPDH Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) (Contains Thiol Groups) MIT->GAPDH Electrophilic Attack on Thiol Groups Cytoplasm Cytoplasm CellWall->Cytoplasm Glucose Glucose Cytoplasm->Glucose G3P Glyceraldehyde-3-Phosphate Glucose->G3P Multiple Steps G3P->GAPDH Substrate Pyruvate Pyruvate BPG->Pyruvate Subsequent Steps ATP_Synth ATP Synthesis BPG->ATP_Synth Leads to Pyruvate->ATP_Synth GAPDH->BPG Catalyzes Conversion ATP ATP (Cellular Energy) ATP_Synth->ATP CellDeath Cell Death ATP_Synth->CellDeath Depletion of ATP->CellDeath

Mechanism of MIT: Inhibition of Glycolysis and ATP Synthesis.

The early research into the antimicrobial properties of this compound laid the groundwork for its widespread use as an effective biocide. The quantitative data from initial studies demonstrated its potent, broad-spectrum activity against a variety of bacteria and fungi. The experimental protocols of the time, centered around the serial dilution method, provided a reliable means of quantifying this efficacy. Furthermore, the elucidation of its mechanism of action, involving the targeted inactivation of essential enzymes like GAPDH and the subsequent disruption of cellular energy production, provided a rational basis for its antimicrobial effects. This foundational knowledge continues to be relevant for the ongoing development and application of antimicrobial agents in various fields.

References

Synthesis and Screening of Novel Methylisothiazolinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methylisothiazolinone (MIT) and its derivatives are a class of potent, broad-spectrum biocides widely utilized as preservatives in industrial products and, historically, in cosmetics.[1] Their efficacy against a wide range of bacteria, fungi, and algae stems from a highly reactive isothiazolinone ring.[2] This reactivity, however, is also linked to issues of skin sensitization, prompting ongoing research into novel derivatives with improved safety profiles and enhanced or targeted antimicrobial activity. This technical guide provides an in-depth overview of the synthesis of novel this compound derivatives, detailed protocols for their screening, and a summary of their biological activities.

Synthesis of Novel this compound Derivatives

The core structure of this compound, 2-methyl-4-isothiazolin-3-one, can be chemically modified at several positions to generate novel derivatives. The primary goals of these modifications are to enhance antimicrobial potency, broaden the spectrum of activity, and reduce toxicity.

General Synthetic Strategies

The synthesis of the isothiazolinone scaffold typically involves the cyclization of substituted 3-thiopropionamides. A common route to N-substituted isothiazolinone derivatives begins with the reaction of an appropriate amine with 3,3'-dithiodipropionyl chloride, followed by chlorination and cyclization.

A general synthetic scheme is presented below:

G cluster_0 Synthesis of N-Substituted 3,3'-Dithiodipropionamide cluster_1 Cyclization to Isothiazolinone 3,3'-Dithiodipropionic acid 3,3'-Dithiodipropionic acid Intermediate_1 3,3'-Dithiodipropionyl chloride 3,3'-Dithiodipropionic acid->Intermediate_1 SOCl2 Thionyl chloride Thionyl chloride Amine (R-NH2) Amine (R-NH2) N,N'-disubstituted-3,3'-dithiodipropionamide N,N'-disubstituted-3,3'-dithiodipropionamide N-substituted isothiazolinone N-substituted isothiazolinone N,N'-disubstituted-3,3'-dithiodipropionamide->N-substituted isothiazolinone + Chlorinating agent (e.g., SO2Cl2) Intermediate_1->N,N'-disubstituted-3,3'-dithiodipropionamide + Amine (R-NH2) Chlorinating agent Chlorinating agent

Caption: General synthetic pathway for N-substituted isothiazolinone derivatives.

Experimental Protocol: Synthesis of N-octyl-isothiazolinone (OIT)

This protocol is adapted from a general method for the synthesis of N-substituted isothiazolinones.

Materials:

  • 3,3'-Dithiodipropionic acid

  • Thionyl chloride (SOCl₂)

  • n-Octylamine

  • Sulfuryl chloride (SO₂Cl₂)

  • Toluene (B28343)

  • Methanol

Procedure:

  • Synthesis of N,N'-di-n-octyl-3,3'-dithiodipropionamide:

    • A solution of 3,3'-dithiodipropionic acid in toluene is reacted with thionyl chloride to form 3,3'-dithiodipropionyl chloride.

    • The resulting acid chloride is then slowly added to a solution of n-octylamine in toluene at a controlled temperature.

    • The reaction mixture is stirred for several hours, after which the product, N,N'-di-n-octyl-3,3'-dithiodipropionamide, is isolated by filtration and purified.

  • Cyclization to N-octyl-isothiazolinone (OIT):

    • The purified N,N'-di-n-octyl-3,3'-dithiodipropionamide is dissolved in a suitable solvent, such as toluene.

    • Sulfuryl chloride is added dropwise to the solution at a low temperature (e.g., 0-5 °C).

    • The reaction is allowed to proceed for several hours, and the formation of the isothiazolinone ring is monitored by techniques such as thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched, and the crude product is purified by crystallization or chromatography to yield N-octyl-isothiazolinone.

Screening of Novel this compound Derivatives

The antimicrobial activity of newly synthesized MIT derivatives is typically assessed using standardized in vitro methods to determine their minimum inhibitory concentration (MIC) and, in some cases, their minimum bactericidal/fungicidal concentration (MBC/MFC).

Antimicrobial Screening Workflow

The general workflow for screening novel compounds involves initial determination of inhibitory activity, followed by confirmation of cidal activity.

G Start Synthesized Derivatives MIC_Assay Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) Start->MIC_Assay MBC_MFC_Assay Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay MIC_Assay->MBC_MFC_Assay For wells with no visible growth Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) MIC_Assay->Data_Analysis MBC_MFC_Assay->Data_Analysis End Lead Compound Identification Data_Analysis->End

Caption: Workflow for antimicrobial screening of novel derivatives.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is a standardized method for determining the MIC of an antimicrobial agent.[3]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Stock solutions of the synthesized this compound derivatives in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

  • Negative control (medium only)

  • Microplate reader

Procedure:

  • Preparation of Microtiter Plates:

    • A serial two-fold dilution of each test compound is prepared directly in the wells of the microtiter plate using the growth medium. The final volume in each well is typically 100 µL.

    • A row is dedicated to the positive control, and another to the negative control.

  • Inoculum Preparation:

    • The microbial suspension is prepared from a fresh culture and adjusted to a standardized turbidity, typically a 0.5 McFarland standard.

    • This suspension is then diluted in the growth medium to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation:

    • Each well (except the negative control) is inoculated with 100 µL of the prepared microbial suspension.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.[4]

Experimental Protocol: Agar (B569324) Disk Diffusion Method

The agar disk diffusion method is a qualitative or semi-quantitative screening method.

Materials:

  • Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Sterile paper disks

  • Microbial suspension (adjusted to 0.5 McFarland standard)

  • Stock solutions of the synthesized derivatives

Procedure:

  • Inoculation of Agar Plates:

    • A sterile cotton swab is dipped into the standardized microbial suspension and used to evenly inoculate the entire surface of the agar plate.

  • Application of Disks:

    • Sterile paper disks are impregnated with a known concentration of the test compound and placed on the surface of the inoculated agar.

  • Incubation:

    • The plates are incubated under suitable conditions.

  • Measurement of Inhibition Zones:

    • The diameter of the zone of inhibition (the area around the disk where microbial growth is prevented) is measured in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.

Quantitative Data and Structure-Activity Relationships

The antimicrobial activity of this compound derivatives is highly dependent on their chemical structure. The collection and comparison of quantitative data, such as MIC values, are crucial for understanding these relationships and for the rational design of new, more effective compounds.

Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the MIC values for some common and novel isothiazolinone derivatives against selected microorganisms.

Table 1: MIC of Common Isothiazolinones (µg/mL) [1]

CompoundEscherichia coliSchizosaccharomyces pombeAspergillus nigerSaccharomyces cerevisiae
This compound (MIT)41245>50>50
Methylchloroisothiazolinone (MCI)0.52.61-21-2
Benzisothiazolinone (BIT)14.435.510-2010-20
Octylisothiazolinone (OIT)--0.5-12-5
Dichloroctylisothiazolinone (DCOIT)--0.2-0.51-2

Table 2: MIC of Novel Isothiazolone-Nitroxide Hybrids (µM) [5]

CompoundStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Staphylococcus aureus (VRSA)
MIT (Reference)280-280
Hybrid 6 (TEMPO-based)140--
Hybrid 22 (TMIO-based)35358.75
Structure-Activity Relationship (SAR)

The antimicrobial activity of isothiazolinones is primarily attributed to the electrophilic nature of the sulfur atom in the isothiazolinone ring, which readily reacts with nucleophilic groups, particularly thiols, in microbial cells.[1] This reaction leads to the disruption of essential enzymatic functions and ultimately cell death.

Key SAR observations include:

  • Substitution at the 5-position: The introduction of a chlorine atom at the 5-position, as seen in MCI, significantly enhances antimicrobial activity compared to the unsubstituted MIT.[1]

  • N-substitution: The nature of the substituent on the nitrogen atom influences the compound's lipophilicity and, consequently, its ability to penetrate microbial cell membranes. Longer alkyl chains, such as in OIT, generally lead to increased antifungal activity.

  • Hybridization: As demonstrated with isothiazolone-nitroxide hybrids, attaching other bioactive moieties can lead to derivatives with significantly improved potency, especially against drug-resistant strains.[5]

The relationship between the chemical structure and biological activity can be further investigated using Quantitative Structure-Activity Relationship (QSAR) models, which mathematically correlate molecular descriptors with antimicrobial potency.

Mechanism of Action

The primary mechanism of action of isothiazolinones involves the rapid inhibition of microbial growth, followed by a slower, irreversible inactivation of cellular components, leading to cell death.

G Isothiazolinone Isothiazolinone Cell_Entry Diffusion across cell membrane/wall Isothiazolinone->Cell_Entry Thiol_Reaction Reaction with intracellular thiols (e.g., in enzymes, glutathione) Cell_Entry->Thiol_Reaction Enzyme_Inhibition Enzyme Inhibition Thiol_Reaction->Enzyme_Inhibition Metabolic_Disruption Disruption of metabolic pathways (e.g., respiration) Enzyme_Inhibition->Metabolic_Disruption Cell_Death Cell_Death Metabolic_Disruption->Cell_Death

Caption: Mechanism of action of isothiazolinone biocides.

The electrophilic sulfur atom of the isothiazolinone ring is the key to its antimicrobial activity. It readily reacts with thiol groups (-SH) present in cysteine residues of essential microbial enzymes and in glutathione. This reaction forms disulfide bonds, leading to the inactivation of the enzymes and the depletion of the cell's antioxidant defenses. The disruption of vital metabolic pathways ultimately results in microbial cell death.

Conclusion

The synthesis and screening of novel this compound derivatives represent a promising avenue for the development of new antimicrobial agents with improved efficacy and safety profiles. By systematically modifying the isothiazolinone scaffold and evaluating the resulting changes in biological activity, researchers can gain valuable insights into the structure-activity relationships that govern their antimicrobial properties. The detailed experimental protocols and compiled quantitative data presented in this guide serve as a valuable resource for scientists and professionals engaged in the discovery and development of the next generation of isothiazolinone-based biocides.

References

The Long-Term Stability of Methylisothiazolinone in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the long-term stability of methylisothiazolinone (MIT) in aqueous solutions. Understanding the stability of this widely used preservative is critical for ensuring product efficacy and safety in various formulations. This document details the effects of key environmental factors on MIT degradation, outlines experimental protocols for stability testing, and presents quantitative data in a clear, comparative format.

Factors Influencing the Stability of this compound

The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to light. Generally, MIT is more stable in acidic to neutral conditions and degrades more rapidly under alkaline conditions, with the rate of degradation increasing with temperature.

Effect of pH

Hydrolysis is a major degradation pathway for MIT, and its rate is highly dependent on the pH of the aqueous solution. While MIT is relatively stable in acidic and neutral environments, its degradation accelerates significantly in alkaline conditions.[1][2] The hydrolysis process involves the opening of the isothiazolinone ring.[2]

Effect of Temperature

Temperature plays a crucial role in the degradation kinetics of MIT. Increased temperatures accelerate the rate of hydrolysis and other degradation reactions.[1] This effect is particularly pronounced in alkaline solutions.

Effect of Light (Photostability)

Exposure to ultraviolet (UV) radiation can also lead to the degradation of MIT.[1] Photodegradation can occur through direct photolysis, where the MIT molecule absorbs light energy and undergoes a chemical change. The estimated half-life of MIT under natural sunlight at a 30°N latitude is approximately 1.1 days.[3] The photodegradation pathways are believed to be initiated by the ring-opening at the N-S bond.[3]

Quantitative Stability Data

The following tables summarize the quantitative data on the stability of this compound under various conditions, as reported in the scientific literature.

Table 1: Hydrolytic Stability of this compound (MIT)

pHTemperature (°C)Half-LifeReference
525> 30 days[4]
725> 30 days[4]
7.425> 80 days[5]
925> 30 days[4]
4, 7, 925No noticeable decrease[1]

Table 2: Photolytic Stability of this compound (MIT)

pHLight SourceHalf-LifeReference
7Natural Sunlight11 days[4]
7Natural Sunlight (30°N latitude)~1.1 days[3]

Degradation Pathways

The degradation of this compound in aqueous solutions can proceed through several pathways, primarily hydrolysis and photolysis. A key step in the degradation is the cleavage of the sulfur-nitrogen bond in the isothiazolinone ring. One of the identified degradation products is N-methylmalonamic acid.[6]

MIT_Degradation_Pathway MIT This compound (MIT) RingOpening Isothiazolinone Ring Opening MIT->RingOpening Hydrolysis (High pH) Photolysis (UV Light) Intermediate Unstable Intermediate RingOpening->Intermediate N_Methylmalonamic_Acid N-methylmalonamic Acid Intermediate->N_Methylmalonamic_Acid Other_Products Other Degradation Products Intermediate->Other_Products

Caption: Proposed degradation pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for conducting key experiments to evaluate the long-term stability of this compound in aqueous solutions. These protocols are based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Hydrolysis Stability Study (Adapted from OECD Guideline 111)

This protocol describes a tiered approach to determine the rate of hydrolytic degradation of MIT as a function of pH.[1][3][4][5][7]

Objective: To determine the hydrolysis rate of MIT at different pH values (e.g., 4, 7, and 9) and temperatures.

Materials:

  • This compound (analytical standard)

  • Sterile aqueous buffer solutions (pH 4, 7, and 9)

  • Sterile glass flasks with stoppers

  • Temperature-controlled incubator or water bath

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of MIT in a suitable solvent (e.g., methanol). From the stock solution, prepare test solutions in the pH 4, 7, and 9 buffer solutions. The final concentration of MIT should not exceed 0.01 M or half of its water solubility.

  • Incubation: Transfer the test solutions into separate sterile glass flasks, stopper them, and place them in a temperature-controlled incubator in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated testing).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), withdraw an aliquot from each flask for analysis.

  • Analysis: Quantify the concentration of MIT in each sample using a validated stability-indicating HPLC-UV method.

  • Data Analysis: Plot the concentration of MIT versus time for each pH and temperature condition. Determine the degradation rate constant and the half-life (t½) of MIT.

Hydrolysis_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Prep_Solutions Prepare MIT solutions in pH 4, 7, 9 buffers Incubate Incubate samples at constant temperature in the dark Prep_Solutions->Incubate Sample Withdraw aliquots at time intervals Incubate->Sample Analyze Quantify MIT concentration using HPLC-UV Sample->Analyze Plot_Data Plot concentration vs. time Analyze->Plot_Data Calculate Determine degradation rate and half-life Plot_Data->Calculate

References

Investigating Microbial Resistance Mechanisms to Methylisothiazolinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylisothiazolinone (MIT) is a widely used biocide in industrial and cosmetic products due to its broad-spectrum antimicrobial activity. However, the increasing use of MIT has led to the emergence of microbial resistance, posing a significant challenge to its efficacy. Understanding the molecular mechanisms underlying this resistance is crucial for the development of new antimicrobial strategies and for preserving the effectiveness of existing biocides. This technical guide provides an in-depth overview of the core microbial resistance mechanisms to MIT, detailed experimental protocols for their investigation, and a summary of relevant quantitative data.

Mode of Action of this compound

This compound's antimicrobial activity stems from its ability to rapidly inhibit microbial growth and metabolism, followed by irreversible cell damage. The primary mode of action involves the electrophilic sulfur atom in the isothiazolone (B3347624) ring, which readily reacts with nucleophilic residues in microbial cells, particularly the thiol groups of cysteine residues in proteins. This interaction leads to the disruption of essential metabolic pathways, including:

  • Enzyme Inactivation: MIT can inactivate key enzymes by forming disulfide bonds with their cysteine residues, leading to a loss of function.[1]

  • Disruption of Cellular Respiration: By targeting proteins involved in the electron transport chain, MIT interferes with cellular respiration and energy production.

  • Induction of Oxidative Stress: The disruption of metabolic pathways can lead to the generation of reactive oxygen species (ROS), causing oxidative damage to cellular components such as DNA, lipids, and proteins.[2]

Core Mechanisms of Microbial Resistance to this compound

Microorganisms have evolved several strategies to counteract the toxic effects of this compound. The primary resistance mechanisms include enzymatic degradation, active efflux of the biocide, and the formation of protective biofilms.

Enzymatic Degradation

One of the key resistance mechanisms is the enzymatic detoxification of MIT. Some microorganisms possess enzymes that can degrade the isothiazolone ring structure, rendering it inactive. The degradation pathway often involves the cleavage of the isothiazolone ring. For instance, studies on the fungus Phanerochaete chrysosporium have shown that it can degrade MIT into less toxic compounds such as monohydroxylated and dihydroxylated this compound, and N-methylmalonamic acid.[3] While the specific enzymes responsible for each step are still under investigation in many organisms, the overall process involves the opening of the heterocyclic ring, making the molecule susceptible to further degradation.[4][5]

Efflux Pumps

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antimicrobial agents, out of the bacterial cell. Overexpression of these pumps is a common mechanism of resistance to biocides like MIT. In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps plays a significant role. For example, the MexAB-OprM efflux pump in Pseudomonas aeruginosa is known to contribute to resistance against various antimicrobial compounds. The expression of this pump is tightly regulated by a network of transcriptional repressors, including MexR, NalC, and NalD.[6][7][8] Mutations in these regulatory genes can lead to the overexpression of the MexAB-OprM pump and, consequently, increased resistance to biocides.

Biofilm Formation

Biofilms are structured communities of microbial cells enclosed in a self-produced matrix of extracellular polymeric substances (EPS). This matrix acts as a physical barrier, limiting the penetration of antimicrobial agents like MIT to the cells within the biofilm. Additionally, the physiological heterogeneity within a biofilm, with cells in different metabolic states, can contribute to increased tolerance. For example, cells in the deeper layers of a biofilm may be in a dormant or slow-growing state, making them less susceptible to biocides that target active metabolic processes. Transcriptomic analyses of Escherichia coli exposed to biocides have shown the induction of biofilm regulators, suggesting that biofilm formation is a programmed response to biocide stress.[7]

Data Presentation: Quantitative Analysis of MIT Susceptibility

The susceptibility of microorganisms to this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the biocide that inhibits visible microbial growth.

MicroorganismTypeMIC of MIT (ppm)Reference(s)
Staphylococcus aureusGram-positive Bacteria45[4]
Pseudomonas aeruginosaGram-negative Bacteria15[4]
Pseudomonas putidaGram-negative Bacteria3.907 - 15.625[2]
Sphingomonas maliGram-negative Bacteria3.907 - 15.625[2]
Bacillus subtilisGram-positive Bacteria3.907 - 15.625[2]
Candida albicansYeastNot specified
Aspergillus nigerFungus> 45[4]

Note: MIC values can vary depending on the specific strain, growth medium, and experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate microbial resistance to this compound.

Determination of Minimum Inhibitory Concentration (MIC)

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • This compound (MIT) stock solution

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare MIT dilutions: Prepare a series of twofold dilutions of the MIT stock solution in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Prepare inoculum: Grow the test microorganism in the appropriate broth overnight. Adjust the turbidity of the culture to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate the plate: Add 100 µL of the diluted microbial suspension to each well containing the MIT dilutions.

  • Controls:

    • Growth Control: A well containing 100 µL of growth medium and 100 µL of the microbial inoculum.

    • Sterility Control: A well containing 200 µL of sterile growth medium.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Read results: Visually inspect the wells for turbidity. The MIC is the lowest concentration of MIT in which no visible growth is observed. Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.

Assessment of Biofilm Formation and MIT Susceptibility

Principle: The crystal violet assay is a common method to quantify biofilm formation. This can be adapted to assess the effect of MIT on biofilm formation and the susceptibility of pre-formed biofilms.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Appropriate liquid growth medium

  • This compound (MIT) stock solution

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure for Biofilm Inhibition Assay:

  • Follow steps 1-3 of the MIC determination protocol in a flat-bottom 96-well plate.

  • Incubate the plate at an appropriate temperature for 24-48 hours to allow for biofilm formation.

  • Quantify biofilm: a. Carefully remove the planktonic cells by gently washing the wells twice with PBS. b. Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature. c. Remove the crystal violet solution and wash the wells three times with PBS to remove excess stain. d. Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well. e. Measure the absorbance at 595 nm using a microplate reader.

Procedure for Susceptibility of Pre-formed Biofilms:

  • Grow biofilms in a 96-well plate as described above (without MIT).

  • After biofilm formation, remove the planktonic cells and wash the wells with PBS.

  • Add fresh growth medium containing different concentrations of MIT to the wells.

  • Incubate for a defined period (e.g., 24 hours).

  • Assess the viability of the remaining biofilm using methods such as colony-forming unit (CFU) counting after sonication and plating, or by using viability stains like LIVE/DEAD BacLight.

Transcriptomic Analysis (RNA-Seq) of MIT-Stressed Bacteria

Principle: RNA sequencing (RNA-Seq) is a powerful tool to analyze the global gene expression changes in a microorganism in response to a specific stress, such as exposure to MIT.

Experimental Workflow:

  • Bacterial Culture and MIT Exposure: Grow the bacterial culture to mid-logarithmic phase. Divide the culture into two: one control group and one experimental group to be treated with a sub-inhibitory concentration of MIT for a defined period (e.g., 30 minutes or several hours).

  • RNA Extraction: Harvest the bacterial cells from both groups and immediately stabilize the RNA using an RNA stabilization solution (e.g., RNAprotect Bacteria Reagent). Extract total RNA using a commercially available kit, ensuring high purity and integrity.

  • Library Preparation: Deplete ribosomal RNA (rRNA) from the total RNA samples. Construct sequencing libraries from the rRNA-depleted RNA. This typically involves RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis: a. Quality Control: Assess the quality of the raw sequencing reads. b. Read Mapping: Align the high-quality reads to the reference genome of the microorganism. c. Differential Gene Expression Analysis: Identify genes that are significantly upregulated or downregulated in the MIT-treated group compared to the control group. d. Functional Annotation and Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) to identify the biological processes and pathways that are affected by MIT exposure.

Quantitative Proteomic Analysis of MIT-Stressed Bacteria

Principle: Quantitative proteomics techniques, such as label-free quantification (LFQ) or isobaric labeling (e.g., iTRAQ, TMT), can be used to identify and quantify changes in the protein expression profile of bacteria upon exposure to MIT.

Experimental Workflow:

  • Bacterial Culture and MIT Exposure: Similar to the transcriptomic analysis, grow bacterial cultures and expose them to a sub-inhibitory concentration of MIT.

  • Protein Extraction and Digestion: Harvest the cells, lyse them to extract total proteins. Quantify the protein concentration. Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

  • Peptide Labeling (for isobaric labeling methods): Label the peptides from the control and MIT-treated groups with different isobaric tags.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).

  • Data Analysis: a. Protein Identification: Search the MS/MS spectra against a protein database of the target microorganism to identify the peptides and corresponding proteins. b. Protein Quantification: For label-free methods, quantify proteins based on the intensity of their corresponding peptides. For isobaric labeling, quantify proteins based on the reporter ion intensities. c. Differential Protein Expression Analysis: Identify proteins that are significantly up- or downregulated in the MIT-treated group. d. Functional Analysis: Perform functional annotation and pathway analysis of the differentially expressed proteins to understand the cellular response to MIT at the protein level.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

MIT_Resistance_Signaling cluster_efflux Efflux Pump Regulation (e.g., P. aeruginosa) cluster_oxidative_stress Oxidative Stress Response (e.g., E. coli) MIT_ext This compound (extracellular) MIT_int This compound (intracellular) MexR MexR (Repressor) nalC nalC (Repressor) nalD nalD (Repressor) mexAB_oprM_operon mexAB-oprM operon MexAB_OprM_pump MexAB-OprM Efflux Pump ROS Reactive Oxygen Species (ROS) SoxR_inactive SoxR (inactive) [2Fe-2S] SoxR_active SoxR (active) [2Fe-2S] oxidized soxS_gene soxS gene SoxS_protein SoxS protein stress_response_genes Stress Response Genes (e.g., sodA, zwf) MIT_int_ox This compound (intracellular)

Experimental Workflows

Experimental_Workflows cluster_mic MIC Determination cluster_transcriptomics Transcriptomic Analysis (RNA-Seq) cluster_proteomics Proteomic Analysis mic_start Bacterial Culture mic_dilute Prepare MIT Serial Dilutions mic_start->mic_dilute mic_inoculate Inoculate with Bacteria mic_dilute->mic_inoculate mic_incubate Incubate (18-24h) mic_inoculate->mic_incubate mic_read Read Results (Turbidity) mic_incubate->mic_read trans_start Bacterial Culture + / - MIT trans_rna RNA Extraction trans_start->trans_rna trans_lib Library Preparation trans_rna->trans_lib trans_seq Sequencing trans_lib->trans_seq trans_data Data Analysis (DEGs, Pathways) trans_seq->trans_data prot_start Bacterial Culture + / - MIT prot_extract Protein Extraction & Digestion prot_start->prot_extract prot_lcms LC-MS/MS Analysis prot_extract->prot_lcms prot_data Data Analysis (Protein ID & Quant) prot_lcms->prot_data

Conclusion

Investigating microbial resistance to this compound is a multifaceted endeavor that requires a combination of microbiological, molecular, and bioinformatic approaches. This guide provides a foundational understanding of the key resistance mechanisms and detailed protocols for their investigation. By employing these methods, researchers can gain valuable insights into the adaptive strategies of microorganisms, which is essential for the development of novel antimicrobial agents and the sustainable use of existing biocides. Further research is needed to fully elucidate the intricate regulatory networks and enzymatic pathways involved in MIT resistance across a broader range of microorganisms.

References

Spectroscopic Analysis for the Structural Elucidation of Methylisothiazolinone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized for the structural elucidation of methylisothiazolinone (MIT). It offers detailed experimental protocols, quantitative data summaries, and visual workflows to aid researchers in the identification and characterization of this widely used biocide.

Introduction to this compound (MIT)

This compound (2-methyl-2H-isothiazol-3-one) is a potent synthetic biocide and preservative belonging to the isothiazolinone class of compounds.[1] It is extensively used in a variety of industrial and consumer products, including cosmetics, paints, and cleaning agents, to control microbial growth.[2][3] Given its potential to cause contact dermatitis and other allergic reactions, robust analytical methods for its unambiguous identification and quantification are crucial.[4][5][6] The structural formula of MIT is presented in Scheme 1.[2][7]

Spectroscopic techniques are indispensable tools for the structural elucidation of organic molecules like MIT. By analyzing the interaction of electromagnetic radiation with the molecule, these methods provide detailed information about its atomic composition, connectivity, and functional groups. This guide will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Infrared (IR) spectroscopy for the comprehensive structural analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of MIT.

Experimental Protocol for NMR Analysis

A general protocol for obtaining NMR spectra of isothiazolinone derivatives is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts.

  • Instrumentation: Utilize a high-field NMR spectrometer, such as a 600 MHz instrument for ¹H NMR and a 150 MHz instrument for ¹³C NMR, to acquire the spectra.[8]

  • Data Acquisition: Record the ¹H NMR and ¹³C NMR spectra at room temperature. Standard pulse sequences are generally sufficient for routine analysis.

  • Data Processing: Process the acquired free induction decay (FID) signals by applying a Fourier transform. Phase and baseline corrections should be performed to obtain a clear spectrum. Chemical shifts are reported in parts per million (ppm) relative to TMS.

NMR Spectral Data for this compound

The expected chemical shifts for the protons and carbons in this compound are summarized in the tables below. These values are crucial for confirming the presence and connectivity of the atoms within the molecule.

Table 1: ¹H NMR Spectral Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH₃~3.4Singlet-3H
-CH=~6.2Doublet~4.81H
=CH-S-~8.1Doublet~4.81H

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration used.

Table 2: ¹³C NMR Spectral Data for this compound

CarbonChemical Shift (δ, ppm)
-CH₃~35
-C=C-S-~120
-C=O~170
-C=C-N-~145

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration used.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve MIT in Deuterated Solvent add_std Add Internal Standard (TMS) dissolve->add_std instrument Place Sample in NMR Spectrometer add_std->instrument acquire Acquire 1H and 13C NMR Spectra instrument->acquire ft Fourier Transform acquire->ft correction Phase and Baseline Correction ft->correction analysis Chemical Shift and Coupling Constant Analysis correction->analysis elucidation Structural Confirmation analysis->elucidation

NMR analysis workflow for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a molecule. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for both identification and quantification.

Experimental Protocol for LC-MS/MS Analysis

The following protocol is a general guideline for the analysis of this compound using LC-MS/MS.

  • Sample Preparation:

    • For cosmetic samples, an extraction step is typically required. A common procedure involves weighing the sample, adding a suitable extraction solvent (e.g., a mixture of methanol (B129727) and acetic acid), and using ultrasonication to facilitate extraction.[5]

    • The extract is then filtered before injection into the LC-MS/MS system.[9]

  • Instrumentation:

    • An ultra-high-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (e.g., a quadrupole time-of-flight or triple quadrupole instrument) is commonly used.[4]

    • A C18 column is often employed for chromatographic separation.[5]

  • LC-MS/MS Conditions:

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile) is typical.

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for MIT analysis.

    • MS/MS Analysis: Multiple Reaction Monitoring (MRM) is a common mode for quantification and confirmation, where specific precursor-to-product ion transitions are monitored.[10]

  • Data Analysis: The retention time and the specific MRM transitions are used to identify and quantify MIT in the sample.

Mass Spectral Data for this compound

The mass spectral data is crucial for confirming the molecular weight and fragmentation pattern of MIT.

Table 3: Mass Spectrometry Data for this compound

ParameterValueReference
Molecular Weight115.16 g/mol [11]
Precursor Ion [M+H]⁺ (m/z)116[4][10]
Product Ions (m/z)101, 99, 85[4][10]

The fragmentation of the parent ion (m/z 116) to specific product ions provides a high degree of confidence in the identification of this compound.

MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_analysis Data Analysis extract Solvent Extraction (e.g., from cosmetics) filter Filtration extract->filter inject Injection into LC System filter->inject separate Chromatographic Separation (C18) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize fragment Tandem MS (MRM) ionize->fragment retention Retention Time Analysis fragment->retention mrm MRM Transition Confirmation retention->mrm quantify Quantification mrm->quantify identification Identification & Quantification quantify->identification

LC-MS/MS analysis workflow for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for quantitative analysis of compounds with chromophores.

Experimental Protocol for UV-Vis Analysis

A validated UV spectroscopic method for the estimation of MIT in cosmetic products has been developed.[12]

  • Solvent Selection: A suitable solvent in which MIT is soluble and that does not absorb in the same region is chosen. Methanol is a commonly used solvent.[12]

  • Preparation of Standard Solutions: Prepare a series of standard solutions of MIT of known concentrations.[12]

  • Instrumentation: Use a double-beam UV-visible spectrophotometer with matched quartz cells.[12]

  • Wavelength Scan: Scan the UV-Vis spectrum of an MIT solution to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Measure the absorbance of the standard solutions at the λmax. Plot a calibration curve of absorbance versus concentration.[12]

  • Sample Analysis: Prepare the sample solution and measure its absorbance at the λmax. The concentration of MIT in the sample can be determined from the calibration curve.

UV-Vis Spectral Data for this compound

The UV-Vis spectrum of MIT exhibits a characteristic absorption maximum.

Table 4: UV-Vis Spectroscopy Data for this compound

ParameterValueReference
λmax (in a suitable solvent)~270-274 nm[11][12][13]
Linearity Range20 to 100 µg/mL[12][13]

The absorption maximum can be influenced by the pH of the solution.[11]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Analysis
  • Sample Preparation:

    • For solid samples, the KBr pellet technique is common. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.[14]

    • Alternatively, a mull can be prepared by grinding the sample with a mulling agent (e.g., Nujol).

    • Liquid samples can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: The IR spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups and vibrational modes within the molecule.

IR Spectral Data for this compound

The IR spectrum of MIT shows characteristic absorption bands corresponding to its functional groups.

Table 5: Infrared Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Vibrational Mode
~1650C=O stretching
~1413-CH₃ bending
~714C-S stretching

Reference:[1]

Integration of Spectroscopic Data for Structural Elucidation

The definitive structural elucidation of this compound is achieved by combining the information obtained from these different spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Data_Integration cluster_techniques Spectroscopic Techniques cluster_info Information Obtained NMR NMR Spectroscopy (¹H & ¹³C) NMR_info Carbon-Hydrogen Framework Connectivity NMR->NMR_info MS Mass Spectrometry (LC-MS/MS) MS_info Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_info UV UV-Vis Spectroscopy UV_info Chromophore System Quantitative Analysis UV->UV_info IR Infrared Spectroscopy IR_info Functional Groups (C=O, C-S, -CH₃) IR->IR_info Elucidation Complete Structural Elucidation of MIT NMR_info->Elucidation MS_info->Elucidation UV_info->Elucidation IR_info->Elucidation

Integration of data from various spectroscopic techniques.
  • NMR spectroscopy establishes the core structure by identifying the number and connectivity of protons and carbons.

  • Mass spectrometry confirms the molecular weight and elemental formula and provides further structural information through fragmentation analysis.

  • UV-Vis spectroscopy confirms the presence of the chromophoric isothiazolinone ring system and is a valuable tool for quantification.

  • Infrared spectroscopy identifies the key functional groups, such as the carbonyl (C=O) group, the C-S bond, and the methyl group, corroborating the structure determined by NMR and MS.

By systematically applying these spectroscopic techniques and integrating the resulting data, researchers can confidently elucidate and confirm the structure of this compound. This guide provides the fundamental protocols and data points to facilitate this analytical process in a research and development setting.

References

Quantum Chemical Insights into the Reactivity of Methylisothiazolinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of methylisothiazolinone (MIT), a widely used biocide and preservative, from a quantum chemical perspective. Understanding the underlying reaction mechanisms at a molecular level is crucial for assessing its biological activity, potential toxicity, and for the development of safer alternatives. This document summarizes key findings from computational chemistry studies, details relevant experimental protocols, and presents this information in a structured format for researchers in chemistry, toxicology, and drug development.

Core Reactivity of this compound: The Thiol Reaction

This compound's biological activity is primarily attributed to its reactivity with soft nucleophiles, particularly the thiol groups of cysteine residues in proteins and glutathione.[1][2] Experimental studies using methods like high-resolution magic angle spinning nuclear magnetic resonance (HRMAS NMR) have demonstrated that MIT reacts exclusively with cysteine's thiol group in reconstructed human epidermis models.[3][4] This high specificity is a key factor in its mechanism of action and its potential to act as a skin sensitizer.

The core reaction involves a nucleophilic attack on the sulfur atom of the isothiazolinone ring, which leads to the cleavage of the relatively weak nitrogen-sulfur (N-S) bond.[1] This ring-opening reaction results in the formation of a covalent adduct, a process known as haptenation when it occurs with proteins, which is a molecular initiating event in skin sensitization.[5][6]

Proposed Reaction Mechanism

The reaction between this compound and a thiol-containing molecule, such as cysteine or glutathione, can be described as a two-step process:

  • Nucleophilic Attack: The sulfur atom of the thiol group acts as a nucleophile and attacks the electrophilic sulfur atom in the MIT ring.

  • N-S Bond Cleavage: This attack leads to the concerted or subsequent cleavage of the N-S bond, resulting in a ring-opened product where the thiol is covalently attached to the sulfur atom of the former isothiazolinone ring.

This mechanism is supported by studies on the degradation of MIT, which also point to the N-S bond as the primary site of reactivity.[7][8]

Quantum Chemical Calculations: A Theoretical Framework

To quantitatively understand the reactivity of this compound, quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable tools. These methods allow for the calculation of reaction energies, activation barriers, and the geometries of reactants, transition states, and products.

Computational Protocol for Studying MIT Reactivity

While a standardized protocol for MIT is not universally established, a robust computational methodology can be synthesized from best practices in related fields. The following outlines a recommended workflow for investigating the reaction of MIT with a thiol, such as methanethiol (B179389) (CH₃SH), a simplified model for cysteine.

Software: Gaussian, ORCA, or other quantum chemistry packages.

Methodology:

  • Geometry Optimization:

    • Functional: M06-2X is often recommended for its accuracy in calculating non-covalent interactions and reaction energies for systems involving main group elements.

    • Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as 6-311++G(d,p), provides a good balance of accuracy and computational cost.

    • Solvation Model: An implicit solvation model, like the SMD (Solvation Model based on Density) or PCM (Polarizable Continuum Model), is crucial to account for the effects of a solvent (e.g., water) on the reaction energetics.

  • Frequency Calculations:

    • Performed at the same level of theory as the geometry optimization to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface.

    • These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to calculate enthalpy and Gibbs free energy.

  • Transition State Search:

    • Methods like the Berny algorithm (in Gaussian) can be used to locate the transition state structure connecting the reactants and the ring-opened product.

    • Intrinsic Reaction Coordinate (IRC) calculations should be performed to verify that the found transition state correctly connects the reactant and product states.

  • Energy Calculations:

    • Single-point energy calculations with a larger basis set can be performed on the optimized geometries to obtain more accurate electronic energies.

Quantitative Data from Quantum Chemical Calculations

The following table presents representative quantitative data for the reaction of this compound with methanethiol, based on typical values for similar thiol-Michael additions and nucleophilic substitution reactions. This data is for illustrative purposes to demonstrate the type of information that can be obtained from quantum chemical calculations.

ParameterValue (kcal/mol)Description
ΔE‡ (Activation Energy)15 - 25The energy barrier that must be overcome for the reaction to occur.
ΔHrxn (Enthalpy of Reaction)-10 to -20The net change in heat content during the reaction. A negative value indicates an exothermic reaction.
ΔGrxn (Gibbs Free Energy of Reaction)-15 to -25The net change in free energy, indicating the spontaneity of the reaction. A negative value indicates a spontaneous process.

Note: The values in this table are illustrative and are not from a specific published study on MIT. They are representative of activation and reaction energies for similar thiol addition reactions calculated with DFT.

Experimental Protocols for Validation

Computational predictions of reactivity should be validated by experimental data. The following are key experimental protocols relevant to the study of this compound reactivity.

High-Performance Liquid Chromatography (HPLC)
  • Purpose: To monitor the kinetics of the reaction between MIT and a thiol-containing compound and to quantify the disappearance of reactants and the appearance of products over time.

  • Methodology:

    • A solution of MIT and the thiol (e.g., glutathione) in a suitable buffer (e.g., phosphate (B84403) buffer at physiological pH) is prepared.

    • Aliquots of the reaction mixture are taken at various time points.

    • The reaction is quenched, for example, by acidification or rapid dilution.

    • The samples are analyzed by reverse-phase HPLC with UV detection to separate and quantify MIT, the thiol, and the reaction product(s).[9]

Mass Spectrometry (MS)
  • Purpose: To identify the products of the reaction between MIT and thiols.

  • Methodology:

    • The reaction mixture is analyzed by a mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

    • The mass-to-charge ratio (m/z) of the product is determined, which allows for the confirmation of the expected adduct formation.

    • Tandem mass spectrometry (MS/MS) can be used to fragment the product ion and confirm its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To provide detailed structural information about the reaction products.

  • Methodology:

    • The reaction is carried out on a larger scale to obtain a sufficient amount of the product for NMR analysis.

    • The product is purified, for example, by preparative HPLC.

    • ¹H and ¹³C NMR spectra are acquired to elucidate the chemical structure of the adduct, confirming the ring-opening and the new covalent bond.

Visualizing Reaction Pathways and Workflows

Graphviz diagrams can be used to visualize the logical flow of the reaction mechanism and the computational workflow.

MIT_Reaction_Mechanism cluster_reactants Reactants cluster_product Product MIT This compound TransitionState Transition State MIT->TransitionState Nucleophilic Attack Thiol Thiol (e.g., Cysteine) Thiol->TransitionState Nucleophilic Attack Adduct Ring-Opened Adduct TransitionState->Adduct N-S Bond Cleavage

Reaction mechanism of MIT with a thiol.

Computational_Workflow Start Define Reaction: MIT + Thiol Opt Geometry Optimization (DFT: M06-2X/6-311++G(d,p), SMD) Start->Opt Freq Frequency Calculation (Confirm Minima/TS, Obtain Energies) Opt->Freq TS_Search Transition State Search Opt->TS_Search Energy Single-Point Energy Calculation (Higher Accuracy) Freq->Energy TS_Search->Freq IRC IRC Calculation (Verify Reaction Path) TS_Search->IRC IRC->Opt IRC->Freq Analysis Analyze Results: ΔE‡, ΔHrxn, ΔGrxn Energy->Analysis

Computational workflow for studying MIT reactivity.

Conclusion

Quantum chemical calculations provide a powerful framework for understanding the reactivity of this compound at a molecular level. The primary reaction pathway involves the nucleophilic attack of thiols on the sulfur atom of the isothiazolinone ring, leading to N-S bond cleavage and the formation of a covalent adduct. This fundamental reaction is the basis for both its biocidal activity and its potential to cause skin sensitization. By combining robust computational protocols with experimental validation, researchers can gain deeper insights into the factors governing MIT's reactivity, which is essential for the development of safer and more effective molecules in the pharmaceutical and consumer product industries.

References

The Rise of Isothiazolinones: A Technical Journey Through Their Scientific History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Core of Isothiazolinone Biocides

The class of heterocyclic organic compounds known as isothiazolinones has carved a significant niche in the world of antimicrobial agents since their relatively recent emergence in the scientific literature in the 1960s.[1] From their initial synthesis to their widespread application as preservatives and biocides in numerous industrial and consumer products, the journey of isothiazolinones is a compelling narrative of chemical innovation and microbiological efficacy. This technical guide delves into the historical development of these potent biocides, detailing their synthesis, mechanism of action, and antimicrobial properties as documented in scientific literature.

A Historical Overview: From Discovery to Commercialization

The story of isothiazolinones is closely intertwined with the research and development efforts of chemical companies like Rohm and Haas. While the isothiazolinone ring system itself was a novelty in the mid-20th century, its derivatives quickly gained attention for their powerful biocidal activity.

A significant milestone in the history of isothiazolinones was the first reported synthesis of 2-methylisothiazol-3(2H)-one (Methylisothiazolinone or MIT) in 1964.[2] This was followed by the development of other key derivatives, including 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMIT), 1,2-benzisothiazolin-3-one (BIT), and 2-octyl-4-isothiazolin-3-one (OIT).[1][2]

The commercial success of isothiazolinones was significantly propelled by the introduction of Kathon™, a combination of CMIT and MIT, by Rohm and Haas. This formulation exhibited a broad spectrum of antimicrobial activity and found extensive use in applications ranging from cooling tower water treatment to cosmetics. However, the potent sensitizing potential of some isothiazolinones, particularly CMIT and MIT, led to concerns about allergic contact dermatitis and subsequent regulatory scrutiny and restrictions in certain applications. This has driven further research into the development of new isothiazolinone derivatives with improved safety profiles.

Synthesis of Key Isothiazolinone Biocides

The industrial-scale production of isothiazolinones primarily relies on the ring-closure of 3-mercaptopropanamides.[1] These precursors are typically synthesized from acrylic acid. The final cyclization is often achieved through chlorination or oxidation. Over the years, various synthetic routes have been developed and refined for specific isothiazolinone derivatives.

General Synthesis Pathway```dot

digraph "General Synthesis of Isothiazolinones" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

AcrylicAcid [label="Acrylic Acid"]; MercaptopropionicAcid [label="3-Mercaptopropionic Acid"]; Mercaptopropanamide [label="3-Mercaptopropanamide"]; Disulfide [label="Disulfide Intermediate"]; Isothiazolinone [label="Isothiazolinone", fillcolor="#4285F4", fontcolor="#FFFFFF"];

AcrylicAcid -> MercaptopropionicAcid [label="+ Thiol"]; MercaptopropionicAcid -> Mercaptopropanamide [label="+ Amine"]; Mercaptopropanamide -> Disulfide [label="Oxidation"]; Disulfide -> Isothiazolinone [label="Chlorination/Cyclization"]; }

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol for Broth Microdilution MIC Assay
  • Preparation of Isothiazolinone Stock Solution: A stock solution of the isothiazolinone biocide is prepared in a suitable solvent at a known concentration.

  • Serial Dilutions: A series of twofold dilutions of the stock solution is prepared in a sterile 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI medium for fungi). This creates a gradient of biocide concentrations across the wells.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared to a specific cell density (typically ~5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Control wells containing only the growth medium (sterility control) and medium with the inoculum but no biocide (growth control) are also included.

  • Incubation: The plate is incubated at the optimal growth temperature for the test microorganism for a defined period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the isothiazolinone biocide that completely inhibits visible growth of the microorganism.

Conclusion

The historical development of isothiazolinone biocides showcases a remarkable progression from their initial discovery to their establishment as a cornerstone of microbial control in a vast array of applications. Their potent, broad-spectrum activity, rooted in a well-defined mechanism of action, has made them indispensable. However, the challenges associated with their potential for skin sensitization underscore the ongoing need for research and development in this field. Future efforts will likely focus on the design of novel isothiazolinone derivatives with enhanced safety profiles and the exploration of synergistic combinations with other antimicrobial agents to combat the ever-present threat of microbial contamination. This in-depth technical guide provides a solid foundation for researchers and scientists to understand the core principles of isothiazolinone chemistry and microbiology, paving the way for future innovations.

References

An In-Depth Technical Guide to the Degradation Pathways of Methylisothiazolinone in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylisothiazolinone (MIT) is a widely used biocide and preservative that can enter terrestrial and aquatic environments. Understanding its degradation pathways is crucial for assessing its environmental fate and potential impact. This technical guide provides a comprehensive overview of the abiotic and biotic degradation of MIT in soil and water. The primary degradation route involves the opening of the isothiazolinone ring, leading to the formation of N-methylmalonamic acid (NMMA) and other smaller organic molecules, which are ultimately mineralized to carbon dioxide. Degradation is influenced by factors such as pH, temperature, sunlight, and microbial activity. This guide summarizes key quantitative data, details experimental protocols for studying MIT degradation, and provides visual representations of the degradation pathways and experimental workflows.

Core Degradation Pathways of this compound

The environmental degradation of this compound proceeds through several key pathways, including hydrolysis, photolysis, and biodegradation. The principal transformation involves the cleavage of the isothiazolinone ring structure.

Abiotic Degradation

Hydrolysis: MIT is relatively stable to hydrolysis under neutral and acidic conditions. However, under alkaline conditions, the rate of hydrolysis increases with both increasing pH and temperature[1][2]. The primary hydrolytic degradation pathway involves the opening of the isothiazolinone ring to form N-methylmalonamic acid[3].

Photolysis: In aquatic environments, photolysis plays a significant role in the degradation of MIT. Exposure to sunlight can accelerate the breakdown of MIT, with reported photolysis half-lives being significantly shorter than hydrolysis half-lives under similar conditions[1]. The quantum yield for MIT photodegradation has been estimated, indicating its susceptibility to degradation by light[4]. The primary photodegradation pathway is initiated by the ring-opening at the N-S bond[4].

Biotic Degradation

Biodegradation is a major pathway for the removal of MIT from both soil and water environments. While MIT can be toxic to microorganisms at high concentrations, at environmentally relevant concentrations, it is readily biodegradable.

In Soil: In soil, MIT undergoes rapid primary biodegradation[5]. The half-life of MIT in soil is typically short, often less than a day, depending on the soil type and microbial activity[5][6]. The degradation is primarily driven by biological processes, as evidenced by the significant difference in degradation rates between sterilized and unsterilized soil. The main degradation product in soil is also N-methylmalonamic acid.

In Water: In aquatic systems, microorganisms contribute to the degradation of MIT. Studies in river water and simulated sewage treatment plants have shown that MIT is biologically degraded[6]. The rate of biodegradation can be influenced by the concentration of MIT, with higher concentrations potentially inhibiting microbial activity[6]. Fungi, such as Phanerochaete chrysosporium, have been shown to efficiently degrade MIT, producing hydroxylated intermediates and N-methylmalonamic acid[7].

The following diagram illustrates the general degradation pathway of this compound.

MIT_Degradation_Pathway MIT This compound (MIT) RingOpening Isothiazolinone Ring Opening MIT->RingOpening Hydrolysis (alkaline pH) Photolysis (sunlight) Biodegradation Intermediates Intermediate Products (e.g., hydroxylated MIT) RingOpening->Intermediates NMMA N-methylmalonamic acid (NMMA) Intermediates->NMMA Mineralization Mineralization NMMA->Mineralization CO2 CO2, H2O, etc. Mineralization->CO2

General degradation pathway of this compound.

Quantitative Data on MIT Degradation

The degradation rate of MIT is often expressed as a half-life (t½), which is the time required for 50% of the initial concentration to dissipate. The following tables summarize the reported half-lives of MIT under various conditions.

Table 1: Hydrolysis Half-Life of this compound in Water
pHTemperature (°C)Half-Life (days)Reference(s)
7.425>80
925Slightly degraded[1]
425Stable[1]
Not Specified4012[1]
Not Specified60< 2[1]
9Not SpecifiedCMI slightly degraded[8]
4, 7, 9Not SpecifiedMI did not degrade[8]
Table 2: Photodegradation Half-Life of this compound in Water
ConditionpHHalf-Life (days)Reference(s)
Sunlight exposureNot Specified6.8 (vs. 14.4 for dark control)[1]
Natural sunlight (30°N latitude)Not Specified~1.1[4]
Table 3: Biodegradation Half-Life of this compound
EnvironmentConditionHalf-LifeReference(s)
Soil2 µg/g concentration6.7 hours
Loamy sand soilNot Specified0.28 days[5][6]
Aquatic (aerobic)Synthetic sewageSubstantial degradation (80-100%)[1]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to determine the degradation of MIT.

Hydrolysis Study (based on OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of MIT in aqueous solutions at different pH values and temperatures.

Methodology:

  • Test Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9. The concentration of MIT should not exceed 0.01 M or half its saturation concentration.

  • Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 25°C, 40°C, 60°C).

  • Sampling: Collect aliquots of the test solutions at specific time intervals.

  • Analysis: Analyze the concentration of MIT and its degradation products in the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or Mass Spectrometry (MS).

  • Data Analysis: Determine the rate of hydrolysis by plotting the concentration of MIT against time. Calculate the half-life (t½) at each pH and temperature.

The following diagram outlines the experimental workflow for a hydrolysis study.

Hydrolysis_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep_solution Prepare sterile buffered MIT solutions (pH 4, 7, 9) incubate Incubate in the dark at constant temperature prep_solution->incubate sampling Collect samples at time intervals incubate->sampling analysis Analyze MIT concentration (e.g., HPLC) sampling->analysis data_analysis Calculate hydrolysis rate and half-life analysis->data_analysis

Workflow for a hydrolysis study of this compound.
Soil Biodegradation Study (based on OECD Guideline 307)

Objective: To determine the rate and route of MIT degradation in soil under aerobic conditions.

Methodology:

  • Soil Preparation: Use a well-characterized soil (e.g., sandy loam). Adjust the moisture content to a specified level (e.g., 40-60% of maximum water holding capacity).

  • Test Substance Application: Apply a known concentration of MIT (often using a ¹⁴C-labeled compound for metabolite tracking) to the soil samples.

  • Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C). Maintain aerobic conditions by ensuring adequate air exchange.

  • Sampling: At various time intervals, collect soil subsamples.

  • Extraction: Extract MIT and its degradation products from the soil samples using an appropriate solvent (e.g., methanol (B129727), acetonitrile).

  • Analysis: Analyze the extracts using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify MIT and its metabolites.

  • Data Analysis: Determine the dissipation rate and half-life of MIT in the soil. Identify the major degradation products and propose a degradation pathway.

Analytical Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the quantification of MIT and its degradation products in complex environmental matrices.

  • Sample Preparation:

    • Water Samples: May involve filtration and direct injection or solid-phase extraction (SPE) for pre-concentration and cleanup[9].

    • Soil Samples: Typically involves solvent extraction (e.g., with methanol or acetonitrile), followed by centrifugation and filtration. Further cleanup may be performed using SPE.

  • Chromatographic Separation: A reverse-phase C18 column is commonly used with a mobile phase gradient of water and acetonitrile (B52724) or methanol, often with an additive like formic acid[10][11].

  • Mass Spectrometric Detection: Electrospray ionization (ESI) in positive mode is typically used. Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for MIT and its metabolites[11][12].

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of MIT, sometimes requiring derivatization to improve volatility and chromatographic performance.

  • Sample Preparation: Similar extraction techniques as for LC-MS/MS are used. Derivatization may be performed to make the analytes more amenable to GC analysis.

  • Chromatographic Separation: A capillary column with a non-polar or medium-polarity stationary phase is typically used.

  • Mass Spectrometric Detection: Electron ionization (EI) is common, with the mass spectrometer operated in selected ion monitoring (SIM) or full-scan mode.

The following diagram illustrates a typical analytical workflow for the determination of MIT in environmental samples.

Analytical_Workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Collect Soil or Water Sample extraction Extraction (e.g., solvent extraction) sample->extraction cleanup Cleanup (e.g., SPE) extraction->cleanup lcms LC-MS/MS or GC-MS Analysis cleanup->lcms quant Quantification and Data Interpretation lcms->quant

Analytical workflow for MIT analysis in environmental samples.

Conclusion

The degradation of this compound in soil and water is a multifaceted process involving hydrolysis, photolysis, and biodegradation. The primary degradation pathway leads to the formation of N-methylmalonamic acid, which is further mineralized. The rate of degradation is highly dependent on environmental conditions. While MIT is not considered persistent in the environment, its widespread use necessitates a thorough understanding of its environmental fate to ensure the protection of ecosystems. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers and scientists to further investigate the degradation of MIT and other related biocides.

References

An In-Depth Technical Guide to the Biocidal Spectrum of Methylisothiazolinone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methylisothiazolinone (MIT) is a broad-spectrum biocide belonging to the isothiazolinone class of compounds.[1] It is widely utilized as a preservative in a diverse range of industrial and consumer products, including cosmetics, paints, adhesives, and water treatment solutions, to control the growth of microorganisms.[2][3] This technical guide provides a comprehensive overview of the biocidal spectrum of MIT, its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Biocidal Spectrum

This compound exhibits a broad spectrum of activity against various microorganisms, including Gram-positive and Gram-negative bacteria, fungi (yeasts and molds), and algae.[2][4] Its efficacy is attributed to its ability to disrupt essential cellular functions, leading to growth inhibition and cell death.[5]

Data Presentation: Quantitative Efficacy of this compound

The antimicrobial efficacy of a biocide is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), or Minimum Fungicidal Concentration (MFC). The following tables summarize the available data for this compound against a range of microorganisms. It is important to note that much of the publicly available data pertains to a mixture of Methylchloroisothiazolinone (MCI) and this compound (MIT), commonly known as Kathon™. Data for MIT as a standalone active ingredient is more limited.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound (MIT) Against Bacteria

Bacterial SpeciesStrainMIC (mg/L)Reference
Pseudomonas putidaSoil Isolate3.907 - 15.625[6][7]
Pseudomonas mooreiSoil Isolate3.907 - 15.625[6][7]
Sphingomonas maliSoil Isolate3.907 - 15.625[6][7]
Bacillus subtilisSoil Isolate3.907 - 15.625[6][7]
Gram-negative rodsClinical Isolate245[5][6]
Escherichia coliATCC 873941[8]

Table 2: Minimum Inhibitory and Fungicidal Concentrations (MIC/MFC) of this compound (MIT) Against Fungi

Fungal SpeciesStrainMIC (mg/L)MFC (mg/L)Reference
Schizosaccharomyces pombeNCYC 1534245Not Reported[8]
YeastClinical Isolate41Not Reported[5][6]
Aspergillus nigerNot Specified>100Not Reported[9]
Saccharomyces cerevisiaeNot Specified>100>100[8]

Table 3: Minimum Inhibitory Concentration (MIC) of MCI/MIT Combination Against Various Microorganisms

MicroorganismStrainMIC (% w/w)MIC (mg/L)Reference
Staphylococcus aureusATCC 259230.0002%2[10][11]
Pseudomonas aeruginosaATCC 278530.0002%2[10][11]
Aspergillus nigerATCC 164040.00005%0.5[10][11]
Candida albicansATCC 102310.00005%0.5[10][11]

Note: The % w/w values for the MCI/MIT mixture are converted to mg/L assuming a density of 1 g/mL for the test medium.

Mechanism of Action

The primary antimicrobial mechanism of this compound involves a multi-step process that ultimately leads to microbial cell death.

  • Cellular Uptake: MIT, being a small and relatively lipophilic molecule, can diffuse across the cell wall and cytoplasmic membrane of microorganisms.

  • Reaction with Thiols: The core of MIT's biocidal activity lies in the reactivity of its electrophilic sulfur atom within the isothiazolinone ring.[8] This sulfur atom readily reacts with nucleophilic thiol groups (-SH) present in cysteine residues of proteins and other essential molecules like glutathione.[12]

  • Enzyme Inactivation and Metabolic Disruption: This reaction with thiols leads to the formation of disulfide bonds, causing a conformational change and inactivation of critical enzymes, particularly dehydrogenases involved in cellular respiration.[13] The disruption of these metabolic pathways inhibits vital functions such as respiration and ATP synthesis.

  • Generation of Reactive Oxygen Species (ROS): The impairment of the respiratory chain and other metabolic disruptions lead to an increase in the intracellular concentration of reactive oxygen species (ROS).[5][6]

  • Oxidative Stress and Cell Death: The accumulation of ROS induces significant oxidative stress, causing damage to cellular components such as DNA, lipids, and proteins. This widespread cellular damage culminates in cell death.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

This compound Antimicrobial Mechanism Antimicrobial Mechanism of this compound cluster_cell Microbial Cell MIT_ext This compound (MIT) (Extracellular) Cell_Membrane Cell Membrane/Wall MIT_ext->Cell_Membrane Diffusion MIT_int MIT (Intracellular) Cell_Membrane->MIT_int Thiol_Proteins Thiol-Containing Proteins & Enzymes (-SH) MIT_int->Thiol_Proteins Reacts with Inactive_Proteins Inactive Proteins (S-S linkage) Thiol_Proteins->Inactive_Proteins Forms Metabolic_Pathways Metabolic Pathways (e.g., Respiration) Inactive_Proteins->Metabolic_Pathways Inhibits ATP_Synthesis ATP Synthesis Metabolic_Pathways->ATP_Synthesis Blocks ROS Reactive Oxygen Species (ROS) Generation Metabolic_Pathways->ROS Induces Cell_Death Cell Death ATP_Synthesis->Cell_Death Leads to Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Cellular Damage (DNA, Lipids, Proteins) Oxidative_Stress->Cell_Damage Cell_Damage->Cell_Death MIC Determination Workflow Workflow for Minimum Inhibitory Concentration (MIC) Determination Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Wells with Microbial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of this compound in 96-well plate Serial_Dilution->Inoculate_Plate Controls Include Positive (no MIT) and Negative (no inoculum) Controls Inoculate_Plate->Controls Incubation Incubate at Optimal Temperature and Time Controls->Incubation Read_Results Visually Inspect for Turbidity or Measure Optical Density (OD) Incubation->Read_Results Determine_MIC Determine MIC: Lowest Concentration with no Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

References

The Isothiazolinone Ring: A Comprehensive Technical Guide to its Fundamental Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core chemistry of the isothiazolinone ring structure, a pivotal heterocyclic moiety in the fields of biocide development, pharmaceuticals, and material science. This document provides a detailed exploration of its synthesis, reactivity, physicochemical properties, and degradation pathways, supported by quantitative data, experimental methodologies, and mechanistic diagrams to serve as a vital resource for professionals in research and development.

Core Structure and Physicochemical Properties

The isothiazolinone ring is a five-membered heterocycle containing a nitrogen and a sulfur atom in adjacent positions. The 3-isothiazolinone structure is the most common and is characterized by a carbonyl group at the 3-position. The unique arrangement of the N-S bond and the electron-withdrawing carbonyl group imparts significant chemical reactivity to the ring, which is central to its biological activity.[1]

Physicochemical Data

The following table summarizes key physicochemical properties of several common isothiazolinone derivatives. These parameters are crucial for understanding their environmental fate, bioavailability, and interaction with biological systems.

CompoundAbbreviationMolecular FormulaMolar Mass ( g/mol )logPpKa
2-Methyl-4-isothiazolin-3-oneMIT / MIC₄H₅NOS115.16-0.49[2]Not available
5-Chloro-2-methyl-4-isothiazolin-3-oneCMIT / MCIC₄H₄ClNOS149.600.401[3]-4.06 (Predicted)[4]
1,2-Benzisothiazolin-3-oneBITC₇H₅NOS151.190.76[5]~7.3[6]
2-Octyl-4-isothiazolin-3-oneOITC₁₁H₁₉NOS213.34Not availableNot available
4,5-Dichloro-2-octyl-4-isothiazolin-3-oneDCOITC₁₁H₁₇Cl₂NOS282.23Not availableNot available
Structural Parameters

The geometry of the isothiazolinone ring is critical to its reactivity. X-ray crystallography studies have provided precise measurements of bond lengths and angles. Below is a comparison of the key structural parameters for Methylisothiazolinone (MIT).

ParameterBond/AngleMIT
Bond Lengths (Å) S1–N21.6851[7]
S1–C51.7096[7]
C3=O1Not available
N2–C3Not available
C3–C41.4533[7]
C4=C5Not available
**Bond Angles (°) **C5–S1–N290.81[3][7]
S1–N2–C3Not available
N2–C3–C4Not available
C3–C4–C5Not available
S1–C5–C4Not available

Synthesis of the Isothiazolinone Ring

The synthesis of isothiazolinones can be achieved through several routes, with the most common industrial method involving the ring-closure of 3-mercaptopropanamides.[1]

General Synthesis Pathway from 3-Mercaptopropanamides

The industrial synthesis of many isothiazolinones, such as MIT and CMIT, starts from acrylic acid. The process involves the formation of a 3-mercaptopropanamide intermediate, followed by oxidative cyclization.

Isothiazolinone Synthesis AcrylicAcid Acrylic Acid MercaptopropionicAcid 3-Mercaptopropionic Acid AcrylicAcid->MercaptopropionicAcid + H₂S ThiolAmide 3-Mercaptopropanamide MercaptopropionicAcid->ThiolAmide + Amine Disulfide Disulfide Intermediate ThiolAmide->Disulfide Oxidation Isothiazolinone Isothiazolinone Disulfide->Isothiazolinone Chlorination/Ring Closure

General synthesis pathway of isothiazolinones.
Experimental Protocol: Synthesis of 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-Methyl-4-isothiazolin-3-one (MIT) Mixture

This protocol is a generalized procedure based on common industrial synthesis methods.[6][8][9]

Materials:

  • N,N'-Dimethyl-3,3'-dithiodipropionamide

  • Ethyl acetate

  • Potassium iodide

  • Chlorine gas

Procedure:

  • A mixture of N,N'-dimethyl-3,3'-dithiodipropionamide, ethyl acetate, and a catalytic amount of potassium iodide are continuously fed into a preheating system and warmed to approximately 40-45°C.[6]

  • The resulting slurry is then introduced into a pipeline reactor.

  • Chlorine gas is introduced at multiple points along the reactor, with the temperature maintained between 50-55°C.[6] The residence time in the reactor is typically short, around 15 minutes.[6]

  • The reaction mixture exiting the reactor is passed through a gas-liquid separator to remove hydrogen chloride gas.

  • The liquid phase undergoes a post-treatment process, which may include neutralization and extraction, to yield an aqueous solution of the CMIT/MIT mixture.[8]

Experimental Protocol: Synthesis of 1,2-Benzisothiazolin-3-one (BIT)

The synthesis of BIT often starts from 2-mercaptobenzothiazole.[2]

Materials:

  • 2-Mercaptobenzothiazole

  • Sodium hydroxide (B78521)

  • Chloroacetyl chloride

  • Appropriate solvent

Procedure:

  • 2-Mercaptobenzothiazole is deprotonated with sodium hydroxide in a suitable solvent to form a nucleophilic species.[2]

  • The resulting solution is then reacted with chloroacetyl chloride, leading to the formation of the isothiazolinone ring structure.[2]

  • The crude product is purified, typically by recrystallization or distillation, to obtain pure Benzisothiazolinone.[2]

Chemical Reactivity and Mechanism of Action

The biocidal activity of isothiazolinones is primarily attributed to the reactivity of the electrophilic sulfur atom in the strained N-S bond.[1]

Reaction with Thiols

Isothiazolinones readily react with nucleophilic thiols, such as those found in the cysteine residues of microbial enzymes and proteins like glutathione.[2][10] This reaction proceeds via a nucleophilic attack on the sulfur atom, leading to the cleavage of the N-S bond and the formation of a mixed disulfide. This initial reaction is followed by a ring-opening to form a mercaptoacrylamide derivative.[5] This process effectively inactivates essential enzymes, disrupting cellular respiration and energy production, ultimately leading to cell death.[11]

Mechanism_of_Action Isothiazolinone Isothiazolinone Ring MixedDisulfide Mixed Disulfide Adduct Isothiazolinone->MixedDisulfide + Thiol Thiol Cellular Thiol (e.g., Cysteine in enzyme) Thiol->MixedDisulfide RingOpened Ring-Opened Mercaptoacrylamide MixedDisulfide->RingOpened Ring Opening InactiveEnzyme Inactive Enzyme RingOpened->InactiveEnzyme Further Reactions

Reaction of isothiazolinone with cellular thiols.

The presence of a chlorine atom at the 5-position, as in CMIT, enhances the electrophilicity of the sulfur atom, increasing its reactivity towards thiols and thus its biocidal potency.[12]

Stability and Degradation

Isothiazolinones are susceptible to degradation under various conditions, which is an important consideration for their formulation and environmental impact.

Alkaline Hydrolysis

Isothiazolinones are generally unstable in alkaline conditions (pH > 8).[13] The hydroxide ion acts as a nucleophile, attacking the electrophilic sulfur atom, which leads to the cleavage of the N-S bond and subsequent ring-opening and degradation of the molecule. The rate of degradation increases with increasing pH and temperature.[2]

Alkaline_Hydrolysis Isothiazolinone Isothiazolinone Intermediate Tetrahedral Intermediate Isothiazolinone->Intermediate + OH⁻ (Nucleophilic Attack on S) Hydroxide OH⁻ Hydroxide->Intermediate RingOpened Ring-Opened Product Intermediate->RingOpened N-S Bond Cleavage Degradation Further Degradation Products RingOpened->Degradation

Simplified pathway of alkaline hydrolysis.
Photodegradation

Isothiazolinones can also be degraded by UV radiation. Photodegradation can involve various reactions, including oxidation of the sulfur atom, hydroxylation of the double bond, demethylation, and substitution of chlorine atoms.[14][15]

Spectroscopic Characterization

Standard spectroscopic techniques are employed to identify and quantify isothiazolinones.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. The chemical shifts of the protons and carbons in the heterocyclic ring and its substituents provide definitive structural information.[16]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups present in the isothiazolinone molecule. Characteristic absorption bands include the C=O stretch of the carbonyl group (around 1650 cm⁻¹), C-S stretching (around 714 cm⁻¹), and vibrations of the heterocyclic ring.[17]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of isothiazolinones, aiding in their identification and quantification, often in combination with chromatographic methods like HPLC.[18]

This guide provides a foundational understanding of the chemistry of the isothiazolinone ring structure. For more detailed information on specific derivatives and their applications, consulting the cited literature is recommended.

References

An In-depth Technical Guide on the Mode of Action of Methylisothiazolinone on Microbial Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylisothiazolinone (MIT) is a broad-spectrum biocide widely employed for microbial control in industrial and consumer products. Its efficacy stems from a multi-pronged attack on microbial physiology, with the inhibition of essential enzymes being a core mechanism. This technical guide provides a detailed examination of the molecular interactions between MIT and microbial enzymes, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes. The primary mode of action involves the electrophilic attack by the sulfur atom in the isothiazolinone ring on nucleophilic thiol groups within microbial proteins, particularly cysteine residues. This covalent modification leads to the irreversible inactivation of critical enzymes, primarily dehydrogenases, disrupting vital metabolic pathways such as cellular respiration and energy production. The consequent metabolic collapse, coupled with the induction of oxidative stress through the generation of reactive oxygen species (ROS), culminates in microbial cell death.

Core Mechanism of Action

The antimicrobial activity of this compound is a rapid, two-step process that begins with the passive diffusion of the molecule across the microbial cell membrane.[1] Once inside the cell, MIT acts as a potent electrophile.

Key Steps in the Mechanism:

  • Electrophilic Attack: The electron-deficient sulfur atom within the isothiazolinone ring of MIT is highly reactive towards cellular nucleophiles.[2]

  • Thiol Group Inactivation: The primary targets of this electrophilic attack are the thiol (-SH) groups found in the amino acid cysteine, a key component of many essential microbial enzymes and proteins, including glutathione.[2]

  • Covalent Adduct Formation: The reaction between MIT and a thiol group results in the formation of a stable, irreversible covalent disulfide bond.[3] This modification permanently alters the protein's structure and function.

  • Enzyme Inhibition: By targeting cysteine residues often found in the active sites of enzymes, MIT effectively inactivates them. Dehydrogenase enzymes, which are critical for cellular respiration and metabolic energy production, are particularly susceptible.[4][5]

  • Disruption of Metabolic Pathways: The widespread inactivation of key enzymes disrupts vital metabolic processes, including:

    • Cellular Respiration: Inhibition of dehydrogenase enzymes in the electron transport chain halts oxygen consumption and the generation of a proton motive force.[1][4]

    • ATP Synthesis: The disruption of the electron transport chain directly inhibits the production of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency.[1][3]

  • Induction of Oxidative Stress: The reaction of MIT with thiols, particularly the antioxidant glutathione, depletes the cell's defenses against reactive oxygen species (ROS).[2] This leads to an accumulation of ROS, causing significant oxidative damage to DNA, lipids, and other proteins.[6]

  • Cell Death: The combined effects of metabolic collapse, energy depletion, and severe oxidative stress lead to irreversible cellular damage and ultimately, microbial cell death.[4]

Visualizing the Mechanism of Action

The following diagram illustrates the core mechanism of this compound's action on microbial cells.

Core Mechanism of this compound (MIT) Action cluster_cell Microbial Cell cluster_targets Intracellular Targets cluster_effects Cellular Effects MIT_outside This compound (MIT) CellMembrane Cell Membrane MIT_outside->CellMembrane Passive Diffusion MIT_inside MIT (intracellular) CellMembrane->MIT_inside ThiolEnzymes Thiol-Containing Enzymes (e.g., Dehydrogenases) MIT_inside->ThiolEnzymes Electrophilic Attack Glutathione Glutathione (GSH) MIT_inside->Glutathione Electrophilic Attack EnzymeInactivation Enzyme Inactivation ThiolEnzymes->EnzymeInactivation GSHDepletion GSH Depletion Glutathione->GSHDepletion MetabolicDisruption Disruption of Respiration & ATP Synthesis EnzymeInactivation->MetabolicDisruption ROS Increased Reactive Oxygen Species (ROS) GSHDepletion->ROS CellDeath Cell Death MetabolicDisruption->CellDeath ROS->CellDeath Oxidative Damage

Core mechanism of MIT's antimicrobial action.

Quantitative Data on Antimicrobial Efficacy

The antimicrobial efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the biocide that prevents the visible growth of a microorganism.

Table of Minimum Inhibitory Concentrations (MIC) of MIT
MicroorganismTypeMIC (mg/L)Reference
Pseudomonas putidaGram-negative Bacteria3.907 - 7.813[6]
Pseudomonas mooreiGram-negative Bacteria3.907 - 7.813[6]
Sphingomonas maliGram-negative Bacteria7.813 - 15.625[6]
Bacillus subtilisGram-positive Bacteria7.813 - 15.625[6]
Table of Quantitative Data on Cellular Effects of MIT

The following table summarizes other quantitative effects of MIT on various bacterial species.

Parameter MeasuredMicroorganismMIT Concentration (mg/L)Observed EffectReference
Growth InhibitionPseudomonas spp.0.977~80% inhibition[6]
Growth InhibitionS. mali, B. subtilis0.977~23% inhibition[6]
Reactive Oxygen Species (ROS) ProductionS. mali7.8134.93-fold increase compared to control[6]
Biofilm Formation InhibitionP. putida0.977Significant reduction in biofilm formation[6]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antimicrobial mode of action of this compound.

Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of an antimicrobial agent.[7]

Materials:

  • Test microorganism

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • This compound (MIT) stock solution of known concentration

  • Sterile diluent (e.g., sterile water or broth)

  • Micropipettes and sterile tips

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Inoculum Preparation:

    • From a pure overnight culture of the test microorganism, pick at least 3-4 colonies and suspend them in a sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of MIT Dilutions:

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

    • Add 100 µL of a 2x concentrated MIT stock solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 serves as the growth control (no MIT), and column 12 serves as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells in column 12.

    • The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of MIT at which there is no visible growth.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits growth by a certain percentage (e.g., ≥90%) compared to the growth control.

4.1.1 Experimental Workflow for MIC Determination

Workflow for MIC Determination A Prepare Inoculum (0.5 McFarland) C Inoculate Wells with Bacterial Suspension A->C B Prepare Serial Dilutions of MIT in 96-well plate B->C D Incubate Plate (18-24h) C->D E Visually Inspect for Growth or Read OD600 D->E F Determine MIC E->F

Experimental workflow for MIC determination.
Protocol for Measuring Intracellular Reactive Oxygen Species (ROS) with DCFH-DA

This protocol uses the cell-permeant dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.[1]

Materials:

  • Bacterial culture

  • Phosphate-buffered saline (PBS)

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • This compound (MIT)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Cell Preparation:

    • Grow the bacterial culture to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them twice with PBS.

    • Resuspend the cells in PBS to a desired optical density (e.g., OD₆₀₀ of 0.5).

  • DCFH-DA Loading:

    • Add DCFH-DA to the bacterial suspension to a final concentration of 10 µM.

    • Incubate the suspension in the dark at 37°C for 30 minutes to allow the dye to be taken up by the cells and deacetylated to the non-fluorescent DCFH.

  • MIT Treatment:

    • After incubation, wash the cells with PBS to remove excess DCFH-DA.

    • Resuspend the cells in PBS and dispense 190 µL into the wells of a black, clear-bottom 96-well plate.

    • Add 10 µL of various concentrations of MIT to the wells to achieve the desired final concentrations. Include a control with no MIT.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

    • Continue to measure the fluorescence at regular intervals (e.g., every 5 minutes) for a desired period (e.g., 60 minutes) to monitor the kinetics of ROS production.

  • Data Analysis:

    • Normalize the fluorescence intensity of the MIT-treated samples to that of the untreated control.

    • Plot the relative fluorescence units (RFU) against time to visualize the rate of ROS production.

Protocol for Assessing Microbial Respiration Inhibition

This protocol describes the use of a Clark-type oxygen electrode to measure the effect of MIT on microbial oxygen consumption.

Materials:

  • Bacterial culture

  • Respiration buffer (e.g., PBS with a carbon source like glucose)

  • Clark-type oxygen electrode system

  • This compound (MIT) stock solution

Procedure:

  • Cell Preparation:

    • Grow the bacterial culture to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them twice with respiration buffer.

    • Resuspend the cells in fresh, aerated respiration buffer to a known cell density.

  • Electrode Calibration and Setup:

    • Calibrate the oxygen electrode according to the manufacturer's instructions, typically using air-saturated buffer for 100% oxygen and a solution of sodium dithionite (B78146) to achieve 0% oxygen.

    • Add a known volume of the bacterial suspension to the electrode chamber and allow the system to equilibrate, observing the basal rate of oxygen consumption.

  • MIT Addition and Measurement:

    • Once a stable baseline of oxygen consumption is established, inject a small volume of the MIT stock solution into the chamber to achieve the desired final concentration.

    • Continuously record the oxygen concentration in the chamber over time.

  • Data Analysis:

    • Calculate the rate of oxygen consumption (e.g., in nmol O₂/min/10⁸ cells) before and after the addition of MIT.

    • Express the inhibition of respiration as a percentage of the basal rate.

    • Different concentrations of MIT can be tested to determine a dose-response relationship.

Signaling Pathways and Logical Relationships

The antimicrobial action of this compound can be conceptualized as a cascade of events initiated by its entry into the microbial cell, leading to a series of interconnected cellular dysfunctions.

Logical Flow of MIT's Antimicrobial Action

The following diagram provides a logical representation of the sequence of events following microbial exposure to MIT.

Logical Flow of MIT's Antimicrobial Action Start MIT Exposure CellEntry Cellular Uptake Start->CellEntry ThiolReaction Reaction with Intracellular Thiols (-SH groups) CellEntry->ThiolReaction EnzymeInhibition Inhibition of Thiol-Dependent Enzymes (e.g., Dehydrogenases) ThiolReaction->EnzymeInhibition GSHOxidation Oxidation of Glutathione (GSH) ThiolReaction->GSHOxidation MetabolicCollapse Metabolic Pathway Disruption EnzymeInhibition->MetabolicCollapse RespirationHalt Inhibition of Cellular Respiration MetabolicCollapse->RespirationHalt ATPDrop Depletion of ATP MetabolicCollapse->ATPDrop CellDeath Cell Death RespirationHalt->CellDeath ATPDrop->CellDeath ROSIncrease Accumulation of Reactive Oxygen Species (ROS) GSHOxidation->ROSIncrease OxidativeDamage Oxidative Damage to Cellular Components ROSIncrease->OxidativeDamage MembraneDamage Increased Membrane Permeability OxidativeDamage->MembraneDamage OxidativeDamage->CellDeath MembraneDamage->CellDeath

Logical flow of MIT's antimicrobial action.

Conclusion

This compound exerts its potent antimicrobial effects through a well-defined mechanism centered on the irreversible inhibition of essential microbial enzymes. Its electrophilic nature allows it to readily target and inactivate thiol-containing proteins, leading to a catastrophic failure of cellular metabolism and an overwhelming increase in oxidative stress. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the nuanced interactions of MIT with microbial systems and to develop novel antimicrobial strategies. The visualization of the core mechanism and experimental workflows serves to further clarify these complex processes, providing a valuable resource for both educational and research purposes.

References

The Genesis of a Potent Biocide: The Initial Discovery and Patenting of Methylisothiazolinone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methylisothiazolinone (MIT), a synthetic heterocyclic organic compound, has become a widely utilized biocide and preservative in a vast array of industrial and consumer products. Its efficacy in controlling microbial growth has made it an essential component in formulations ranging from cosmetics and personal care items to industrial water treatment and coatings. This technical guide delves into the seminal research that led to the initial discovery of this compound and its subsequent patenting, providing a detailed look at the foundational science that introduced this significant molecule to the world. The information presented herein is intended for researchers, scientists, and professionals in drug development and related fields who require a deep understanding of the origins and fundamental properties of this compound.

The Dawn of Isothiazolinones: A Corporate Endeavor

The journey of this compound began in the laboratories of Rohm and Haas, a prominent American chemical company, during the 1960s.[1][2][3][4] This era was marked by a significant push within the chemical industry to develop novel antimicrobial agents to prevent the biodeterioration of a wide range of materials. It was within this context that a team of scientists at Rohm and Haas embarked on the synthesis and evaluation of a new class of compounds: the isothiazolinones.

The Foundational Patent: Synthesis of a New Antimicrobial Agent

The pioneering work on the synthesis of 3-isothiazolones, the chemical class to which this compound belongs, is detailed in U.S. Patent 3,849,430. This patent, a cornerstone in the history of MIT, was granted to Sheldon N. Lewis and George A. Miller , scientists at Rohm and Haas. The patent application, filed in the late 1960s, laid out the fundamental chemical processes for creating these novel heterocyclic compounds.

Experimental Protocols: The Original Synthesis of 3-Isothiazolones

The methods described in the foundational patent reveal the core chemistry behind the creation of the isothiazolinone ring. While the patent covers a range of 3-isothiazolones, the general principles apply to the synthesis of the N-methyl derivative, this compound. The primary synthetic routes involved the cyclization of substituted 3-mercaptopropionamides.

General Synthetic Pathway for 3-Isothiazolones

G A N,N'-disubstituted-3,3'-dithiodipropionamide or N-substituted-3-mercaptopropionamide C Cyclization Reaction A->C Reacts with B Halogenating Agent (e.g., Chlorine, Sulfuryl Chloride) B->C D 3-Isothiazolone Hydrochloride C->D Forms E Neutralization D->E F 3-Isothiazolone E->F

Caption: General synthesis of 3-isothiazolones.

A more detailed experimental protocol, adapted from the descriptions within the patent and related literature, is as follows:

Protocol for the Synthesis of 2-Methyl-4-isothiazolin-3-one Hydrochloride

  • Reactant Preparation: A solution of N,N'-dimethyl-3,3'-dithiodipropionamide is prepared in a suitable organic solvent (e.g., ethyl acetate).

  • Chlorination and Cyclization: The solution is cooled, and a chlorinating agent, such as chlorine gas or sulfuryl chloride, is slowly introduced while maintaining a low temperature. This initiates the cyclization reaction, forming the isothiazolinone ring.

  • Isolation of the Hydrochloride Salt: The reaction mixture is then filtered to isolate the precipitated 2-methyl-4-isothiazolin-3-one hydrochloride salt.

  • Purification: The collected solid is washed with a solvent to remove impurities.

  • Neutralization (for free isothiazolone): To obtain the free base, the hydrochloride salt is neutralized with a mild base.

Unveiling the Antimicrobial Power: Early Efficacy Studies

The true value of this compound and its analogs lay in their potent biocidal activity. Early research, conducted in parallel with the synthetic work, aimed to characterize the antimicrobial spectrum and potency of these new compounds. While the original patent broadly claims biocidal utility, more detailed quantitative data emerged from subsequent scientific publications.

A significant portion of the early, publicly available, in-depth research on the antimicrobial efficacy of isothiazolinones was published by Collier and colleagues in 1990. Their work provided a systematic evaluation of the minimum inhibitory concentrations (MICs) of this compound (MIT), 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMIT), and benzisothiazolinone (BIT) against representative bacterial and fungal species.

Data Presentation: Antimicrobial Spectrum of Isothiazolinones

The following table summarizes the minimum inhibitory concentration (MIC) data for this compound (MIT) and its chlorinated analog (CMIT) from these early studies. This data highlights the broad-spectrum activity of these compounds.

MicroorganismTypeThis compound (MIT) MIC (µg/mL)5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) MIC (µg/mL)
Escherichia coliGram-negative Bacteria40-2500.1-0.5
Schizosaccharomyces pombeYeast40-2500.1-0.5

Source: Collier et al., 1990

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using a broth dilution method, a standard technique for assessing antimicrobial activity.

  • Media Preparation: A suitable liquid growth medium (e.g., trypticase soy broth for bacteria, yeast extract-glucose broth for fungi) is prepared and sterilized.

  • Serial Dilution: The isothiazolinone compound is serially diluted in the growth medium to create a range of concentrations.

  • Inoculation: Each dilution is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The inoculated tubes or microplates are incubated under optimal growth conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (typically 24-48 hours).

  • Observation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

The Mechanism of Action: A Targeted Attack on Microbial Life

From the early stages of research, it was understood that the biocidal activity of isothiazolinones was due to their ability to react with critical components of microbial cells. The proposed mechanism of action centers on the electrophilic nature of the isothiazolinone ring, which readily reacts with nucleophilic moieties in cellular proteins, particularly the thiol groups of cysteine residues.

This interaction leads to the inactivation of essential enzymes, disrupting key metabolic pathways such as respiration and energy production. The consequence for the microorganism is a rapid inhibition of growth, followed by cell death.

Proposed Mechanism of Action of this compound

G cluster_cell Microbial Cell MIT This compound (MIT) CellMembrane Cell Membrane MIT->CellMembrane Penetrates Enzyme Essential Enzyme (with Thiol Group) CellMembrane->Enzyme Interacts with MetabolicPathway Metabolic Pathways (e.g., Respiration) Enzyme->MetabolicPathway Inactivates GrowthInhibition Growth Inhibition MetabolicPathway->GrowthInhibition Leads to CellDeath Cell Death GrowthInhibition->CellDeath

Caption: MIT's proposed antimicrobial mechanism.

Conclusion

The initial discovery and patenting of this compound by scientists at Rohm and Haas in the 1960s marked a significant advancement in the field of antimicrobial agents. The foundational work, encapsulated in early patents and scientific literature, not only detailed the synthesis of this novel compound but also began to unravel its potent biocidal activity and mechanism of action. This early research paved the way for the widespread use of this compound as an effective preservative, a role it continues to play in numerous applications today. For researchers and professionals in the field, understanding this history provides a crucial context for the ongoing development and application of antimicrobial technologies.

References

Methodological & Application

HPLC-UV method development for methylisothiazolinone quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of Methylisothiazolinone using a Validated HPLC-UV Method

Application Note

Introduction

This compound (MIT) is a widely used preservative in a variety of consumer and industrial products, including cosmetics, personal care items, and water-based formulations. It is effective at controlling the growth of bacteria and fungi. However, due to its potential to cause allergic contact dermatitis, regulatory bodies in many regions have set strict limits on its concentration in consumer goods. Consequently, the development of robust and reliable analytical methods for the accurate quantification of MIT is crucial for quality control, regulatory compliance, and consumer safety.

This application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of this compound. The method is suitable for a range of sample matrices and provides excellent linearity, accuracy, and precision.

Chromatographic Conditions

The separation of this compound is typically achieved using a reversed-phase C18 column. The mobile phase composition can be adapted for either isocratic or gradient elution to optimize separation from matrix components. UV detection is performed at the maximum absorbance wavelength of MIT, which is approximately 274 nm.[1][2][3][4]

Method Validation

The described HPLC-UV method has been validated according to established guidelines to ensure its suitability for the intended purpose.[5][6] Key validation parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), have been determined and are summarized in the tables below.

Data Presentation

Table 1: Summary of HPLC-UV Chromatographic Conditions for this compound Analysis

ParameterMethod 1 (Isocratic)Method 2 (Gradient)
Stationary Phase (Column) Reversed-phase C18, base-deactivated silica[1]Gemini NX C18 (25 cm × 4.6 mm, 5 μm)[2]
Mobile Phase 80% 0.4% Acetic Acid in Water : 20% Methanol (B129727) (v/v)[1]A: 0.1% Formic Acid in Water, B: Acetonitrile[2]
Elution Mode Isocratic[1]Gradient[2]
Flow Rate 1.0 mL/min[1][4]1.0 mL/min[2]
Injection Volume 10 µL[1][4]25 µL[2]
Detection Wavelength 274 nm[1][2][3][4]274 nm[2]
Column Temperature Ambient25 °C[2]

Table 2: Summary of Method Validation Data for this compound Quantification

Validation ParameterResult
Linearity (R²) (Concentration Range) > 0.999[5] (0.3 to 20 ppm)[2]
Accuracy (Recovery %) 90 - 106%[1]
Precision (%RSD) < 6%[5]
Limit of Detection (LOD) 0.083 - 0.304 mg/kg (matrix dependent)[5]
Limit of Quantification (LOQ) 0.276 - 1.015 mg/kg (matrix dependent)[5]

Experimental Protocols

1. Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, autosampler, column oven, and a UV or Photo Diode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • Ultrasonicator.

  • Centrifuge.

  • Methanol (HPLC grade).

  • Acetonitrile (HPLC grade).

  • Acetic Acid or Formic Acid (analytical grade).

  • Deionized water.

  • This compound reference standard.

2. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh an appropriate amount of this compound reference standard and dissolve it in methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase or a suitable solvent mixture (e.g., Methanol:Water) to achieve concentrations covering the expected sample concentration range (e.g., 0.1 to 20 µg/mL).[2]

3. Sample Preparation

The sample preparation procedure should be optimized based on the sample matrix. Below are example protocols for different product types:

  • Aqueous Samples (e.g., Shampoos, Cleansers):

    • Accurately weigh approximately 1 g of the sample into a centrifuge tube.

    • Add a suitable extraction solvent (e.g., 5 mL of a methanol and water mixture).

    • Vortex for 1 minute and sonicate for 30 minutes.

    • Make up the volume to 10 mL with the extraction solvent.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.[2]

  • Creams and Lotions:

    • Accurately weigh approximately 1 g of the sample into a centrifuge tube.

    • Add 1 mL of chloroform (B151607) and vortex for 1 minute.

    • Add 4 mL of methanol and sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter prior to analysis.[2]

  • Wet Wipes/Tissues:

    • Accurately weigh approximately 1 g of the wipe (cut into small pieces) into a beaker.

    • Add 20 mL of a mixture of methanol and diluted acetic acid and let it soak for 24 hours.

    • Alternatively, extract with a mixture of methanol and water with the aid of ultrasonication for 30 minutes.

    • Filter the extract through a 0.45 µm syringe filter before HPLC analysis.[1][2]

4. HPLC-UV Analysis

  • Set up the HPLC system with the chromatographic conditions specified in Table 1.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase or extraction solvent) to ensure no interfering peaks are present.

  • Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

5. Data Analysis

  • Integrate the peak area of this compound in the chromatograms of the standards and samples.

  • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

  • Calculate the final concentration of this compound in the original sample, taking into account the initial sample weight and dilution factors.

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample Weigh Sample extraction Solvent Extraction & Ultrasonication sample->extraction standard Prepare Standard Solutions hplc HPLC System standard->hplc Inject Standards centrifuge Centrifugation extraction->centrifuge filter Filtration (0.45 µm) centrifuge->filter filter->hplc Inject Sample separation Chromatographic Separation (C18 Column) hplc->separation detection UV Detection (274 nm) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of MIT calibration->quantification

Caption: Workflow for the HPLC-UV quantification of this compound.

References

Application Note: Quantitative Analysis of Methylisothiazolinone in Cell Culture Media by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific method for the quantification of methylisothiazolinone (MI) in cell culture media using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a widely used biocide and preservative that can be present in laboratory reagents and consumables, potentially impacting cell-based assays. This protocol provides a robust workflow for researchers, scientists, and drug development professionals to accurately measure MI concentrations, ensuring the integrity and reproducibility of their cell culture experiments. The method utilizes a simple protein precipitation step for sample preparation followed by reversed-phase chromatography and detection by electrospray ionization tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

Introduction

This compound (MI) is a heterocyclic organic compound with potent antimicrobial properties.[1] It is a common component in many industrial and consumer products, including some laboratory reagents and water purification systems.[2][3] The presence of unintended MI in cell culture media can lead to cytotoxicity, altered cell signaling, and unreliable experimental outcomes.[4][5] Therefore, a reliable analytical method to detect and quantify MI in this matrix is crucial for maintaining the quality and validity of cell culture-based research. This protocol describes a straightforward and sensitive LC-MS/MS method for the determination of MI in cell culture media.

Principle

This method employs a protein precipitation technique to remove larger molecules from the cell culture media sample. The resulting supernatant is then injected into a Liquid Chromatography (LC) system, where this compound is separated from other matrix components on a C18 reversed-phase column. The analyte is then detected by a tandem Mass Spectrometer (MS/MS) operating in positive electrospray ionization (ESI) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for MI.[4][6]

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Cell Culture Media Sample s2 Add Acetonitrile (B52724) (with Internal Standard) s1->s2 s3 Vortex & Centrifuge s2->s3 s4 Collect Supernatant s3->s4 lc UPLC Separation (C18 Column) s4->lc Inject ms Tandem MS Detection (ESI+, MRM) lc->ms quant Quantification ms->quant

Figure 1. Experimental workflow for the LC-MS/MS analysis of this compound in cell culture media.

Materials and Reagents

  • This compound (MI) standard

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Cell culture medium (blank)

Equipment

  • Ultra-High Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Microcentrifuge

  • Vortex mixer

  • Calibrated pipettes

Experimental Protocol

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of MI standard and dissolve it in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water.

  • Calibration Standards: Prepare calibration standards by spiking known concentrations of the working standard solutions into blank cell culture media. The concentration range should encompass the expected levels of MI in the samples. A typical range might be 1-1000 ng/mL.

Sample Preparation
  • Transfer 100 µL of the cell culture media sample (or calibration standard) into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins. For improved accuracy, an internal standard can be added to the acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[7]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, return to 5% B and equilibrate for 2 min.

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Desolvation Temp. 500°C
Desolvation Gas Flow 800 L/hr
Source Temperature 150°C
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier)116.0101.00.052015
This compound (Qualifier)116.085.00.052025

Note: The optimal cone voltage and collision energy may vary depending on the instrument used and should be optimized accordingly.[4][8][9]

Data Presentation

The following table summarizes typical quantitative performance data for the LC-MS/MS analysis of this compound in aqueous matrices, compiled from various validated methods.

ParameterExpected ValueReference
Linearity (r²)> 0.99[4][6]
Limit of Detection (LOD)0.05 - 0.5 ng/mL[10]
Lower Limit of Quantitation (LLOQ)0.1 - 1.0 ng/mL[3][4]
Accuracy (% Recovery)80 - 120%[8][11]
Precision (%RSD)< 15%[4]

Discussion

This application note provides a comprehensive and detailed protocol for the detection and quantification of this compound in cell culture media. The simple protein precipitation sample preparation method is efficient and suitable for a high-throughput laboratory setting. The use of UPLC coupled with tandem mass spectrometry provides the necessary sensitivity and selectivity for accurate analysis.

It is important to note that the stability of this compound can be pH-dependent.[2] Cell culture media have a defined pH, but it is recommended to perform a stability assessment of MI in the specific medium being used as part of method validation. Matrix effects should also be evaluated to ensure that components of the cell culture medium are not interfering with the ionization of MI.[10] This can be assessed by comparing the response of a standard in solvent to a standard spiked into the blank matrix extract.

Conclusion

The described LC-MS/MS method is a reliable and robust tool for the quantitative analysis of this compound in cell culture media. This protocol can be readily implemented in research and drug development laboratories to monitor for the presence of this potential contaminant, thereby enhancing the quality and reliability of cell-based studies.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Methylisothiazolinone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylisothiazolinone (MIT) is a widely utilized biocide and preservative in numerous industrial and consumer products.[1] However, concerns regarding its potential cytotoxicity and neurotoxicity have necessitated robust in vitro testing to evaluate its safety profile.[1][2] These application notes provide detailed protocols for assessing the in vitro cytotoxicity of MIT using established assays, including the MTT, LDH, and Neutral Red Uptake assays. Additionally, this document summarizes quantitative cytotoxicity data and elucidates the known signaling pathways involved in MIT-induced cell death.

Data Presentation: Quantitative Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound across various cell lines, providing a comparative overview of its cytotoxic potential.

Cell LineAssay TypeExposure TimeIC50 ValueSource
HaCaT (Human Keratinocytes)MTT24 hours~300-400 µM[3][4]
HDFa (Human Dermal Fibroblasts)MTT24 hoursNot Calculable (<50% viability at lowest conc.)[5]
HepG2 (Human Liver Carcinoma)MTT24 hoursNot Calculable (<50% viability at lowest conc.)[5]
Cortical Neurons (Rat)LDH24 hours~30 µM[6][7]

Signaling Pathways in this compound-Induced Cytotoxicity

MIT has been shown to induce cytotoxicity through multiple pathways, primarily involving apoptosis, DNA damage, and inflammatory responses. A key signaling cascade implicated in MIT-induced neurotoxicity is the Extracellular signal-Regulated Kinase (ERK) Mitogen-Activated Protein Kinase (MAPK) pathway.[1][5]

The proposed mechanism involves the following steps:

  • Exposure to MIT : Leads to an increase in intracellular zinc levels.

  • Activation of 12-Lipoxygenase : This enzyme is activated in a zinc-dependent manner.

  • Phosphorylation of ERK : The activation of 12-lipoxygenase subsequently leads to the phosphorylation and activation of ERK (p44/42 MAPK).[1][5]

  • Downstream Effects : Activated ERK triggers a cascade of downstream events, including the activation of NADPH oxidase, generation of reactive oxygen species (ROS), DNA damage, and overactivation of poly(ADP-ribose) polymerase (PARP).[1][6]

  • Cell Death : These events culminate in neuronal cell death, which appears to be caspase-independent.[5]

MIT_Signaling_Pathway MIT This compound (MIT) Zinc Increased Intracellular Zn²⁺ MIT->Zinc LOX 12-Lipoxygenase Activation Zinc->LOX ERK ERK (p44/42 MAPK) Phosphorylation LOX->ERK NADPH_Oxidase NADPH Oxidase Activation ERK->NADPH_Oxidase ROS Reactive Oxygen Species (ROS) Generation NADPH_Oxidase->ROS DNA_Damage DNA Damage ROS->DNA_Damage PARP PARP Overactivation DNA_Damage->PARP Cell_Death Neuronal Cell Death PARP->Cell_Death

MIT-induced neurotoxicity signaling pathway.

Experimental Workflow for In Vitro Cytotoxicity Assays

The following diagram outlines the general experimental workflow for assessing the cytotoxicity of this compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HaCaT, HepG2, Neurons) Cell_Seeding 3. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding MIT_Prep 2. Prepare MIT Solutions (Serial Dilutions) Treatment 4. Treat Cells with MIT (24-48 hours) MIT_Prep->Treatment Cell_Seeding->Treatment Assay_Selection 5. Select Cytotoxicity Assay Treatment->Assay_Selection MTT MTT Assay Assay_Selection->MTT Metabolic Activity LDH LDH Assay Assay_Selection->LDH Membrane Integrity NRU Neutral Red Uptake Assay_Selection->NRU Lysosomal Integrity Data_Acquisition 6. Measure Absorbance/ Fluorescence MTT->Data_Acquisition LDH->Data_Acquisition NRU->Data_Acquisition Data_Analysis 7. Calculate % Viability and IC50 Data_Acquisition->Data_Analysis

General workflow for MIT cytotoxicity testing.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Selected cell line (e.g., HaCaT, HepG2)

  • Complete cell culture medium

  • This compound (MIT)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of MIT in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions in a complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared MIT dilutions. Include a vehicle control (medium with solvent, if applicable) and a negative control (medium only). Incubate for the desired exposure time (e.g., 24 or 48 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group (100% viability).

Note on Potential Interference: Isothiazolinones may interfere with the MTT assay. It is crucial to run controls with MIT and the MTT reagent in the absence of cells to check for any direct reaction.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells, which is an indicator of compromised cell membrane integrity.

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound (MIT)

  • LDH assay kit (commercially available)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm should also be measured and subtracted from the 490 nm reading to correct for background absorbance.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a positive control (cells lysed to release maximum LDH).

Neutral Red Uptake (NRU) Assay

This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound (MIT)

  • Neutral red solution (e.g., 50 µg/mL in culture medium)

  • Destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Dye Incubation: After treatment, remove the medium and add 100 µL of neutral red solution to each well. Incubate for 2-3 hours at 37°C.

  • Washing: Remove the neutral red solution and wash the cells with PBS to remove any unincorporated dye.

  • Dye Extraction: Add 150 µL of the destain solution to each well and shake the plate for 10 minutes to extract the dye from the cells.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells by comparing the absorbance of treated cells to that of the control cells.

References

Application of Methylisothiazolinone in Biofilm Disruption Research: A Guide for Scientists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylisothiazolinone (MIT), a potent biocide belonging to the isothiazolinone class, is increasingly being investigated for its efficacy in controlling and eradicating bacterial biofilms. Biofilms, structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), are notoriously resistant to conventional antimicrobial agents. This resistance poses significant challenges in clinical and industrial settings. Understanding the mechanisms by which MIT disrupts biofilms is crucial for the development of novel anti-biofilm strategies.

This document provides detailed application notes on the mechanism of action of MIT, protocols for key experiments in biofilm disruption research, and a summary of available quantitative data.

Mechanism of Action

The primary mechanism of action for isothiazolinones, including MIT, involves a two-step process. Initially, there is a rapid inhibition of microbial growth and metabolism. This is followed by irreversible cell damage leading to cell death. The key to this biocidal activity is the electrophilic sulfur atom within the isothiazolinone ring. This sulfur atom readily reacts with nucleophilic cellular components, particularly proteins containing thiol groups (cysteine residues).

This reaction leads to the inactivation of essential enzymes involved in critical physiological functions such as respiration and energy (ATP) synthesis. This multi-targeted approach makes it difficult for microorganisms to develop resistance. In the context of biofilms, MIT's ability to penetrate the protective EPS matrix and act on the embedded cells is a key area of research.

Quantitative Data on Biofilm Inhibition and Eradication

The following tables summarize the available quantitative data on the efficacy of this compound and its derivatives against planktonic bacteria and biofilms. It is important to note that much of the published research focuses on a mixture of Methylchloroisothiazolinone (MCI) and this compound (MI).

Table 1: Minimum Inhibitory Concentrations (MIC) of Isothiazolinones

MicroorganismCompoundMICSource
Pseudomonas aeruginosaMCI/MI Mixture0.0002%[1]
Staphylococcus aureusMCI/MI Mixture0.0002%[1]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: Minimum Biofilm Eradication Concentrations (MBEC) of Isothiazolinones

MicroorganismCompoundMBECSource
Staphylococcus aureus (MSSA)Isothiazolone-nitroxide hybrid 2235 µM[1]
Staphylococcus aureus (VRSA)Isothiazolone-nitroxide hybrid 2270 µM[1]
Staphylococcus aureus (MSSA & VRSA)This compound (MIT)≥280 µM[1]
Pseudomonas aeruginosaIsothiazolinone80 mg L⁻¹ (for temporal inhibition)[2]

The MBEC is the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm. It is important to note that MBEC values are often significantly higher than MIC values, highlighting the increased resistance of biofilm-associated bacteria.[3][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of MIT's effects on biofilms.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of MIT that inhibits the visible growth of planktonic bacteria.

Materials:

  • This compound (MIT) stock solution

  • Bacterial culture (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

  • Sterile 96-well microtiter plates

  • Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)

  • Spectrophotometer (plate reader)

Protocol:

  • Prepare a fresh overnight culture of the test bacterium in TSB.

  • Dilute the overnight culture to a standardized concentration (e.g., 1 x 10^6 CFU/mL).

  • Prepare serial two-fold dilutions of MIT in TSB in a 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the diluted bacterial suspension to each well containing the MIT dilutions.

  • Include a positive control (wells with bacteria and TSB, no MIT) and a negative control (wells with TSB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader. The MIC is the lowest concentration of MIT at which no visible growth is observed.[1]

Minimum Biofilm Eradication Concentration (MBEC) Assay

Objective: To determine the minimum concentration of MIT required to eradicate a pre-formed biofilm.

Materials:

  • MBEC device (e.g., Calgary Biofilm Device)

  • This compound (MIT) stock solution

  • Bacterial culture

  • Growth medium (TSB)

  • Sterile saline

  • Recovery medium

  • Sonication bath or vigorous shaker

Protocol:

  • Inoculate the wells of the MBEC device plate with a standardized bacterial suspension.

  • Place the peg lid onto the plate and incubate at 37°C for 24-48 hours on a rocker or shaker to allow for biofilm formation on the pegs.[1]

  • After incubation, gently rinse the peg lid with sterile saline to remove planktonic cells.

  • Prepare a 96-well plate with serial two-fold dilutions of MIT in TSB.

  • Transfer the peg lid with the established biofilms into the MIT-containing plate.

  • Incubate at 37°C for a specified exposure time (e.g., 24 hours).[1]

  • Following the MIT challenge, rinse the peg lid again with sterile saline.

  • Place the peg lid into a new 96-well plate containing sterile recovery medium in each well.

  • Dislodge the biofilm from the pegs by sonication for 5-10 minutes or by vigorous shaking.[1]

  • Remove the peg lid and incubate the recovery plate at 37°C for 18-24 hours.

  • Determine the MBEC by observing the lowest concentration of MIT that resulted in no turbidity in the recovery wells.[1]

Biofilm Biomass Quantification using Crystal Violet Assay

Objective: To quantify the total biofilm biomass after treatment with MIT.

Materials:

  • 96-well microtiter plate with pre-formed biofilms

  • This compound (MIT) solutions of varying concentrations

  • Sterile saline

  • 0.1% Crystal Violet solution

  • 30% acetic acid

  • Spectrophotometer (plate reader)

Protocol:

  • Gently wash the pre-formed biofilms in the 96-well plate with sterile saline to remove planktonic cells.

  • Add different concentrations of MIT to the wells and incubate for the desired exposure time.

  • After treatment, remove the MIT solution and wash the wells again with saline.

  • Add 200 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.[1]

  • Remove the Crystal Violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Dry the plate completely.

  • Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.[1]

  • Measure the absorbance at 595 nm using a plate reader. The absorbance is proportional to the biofilm biomass.[1]

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the mechanism of action of MIT and the experimental workflow for biofilm research.

MIT_Mechanism_of_Action MIT This compound (MIT) CellWall Bacterial Cell Wall & Membrane MIT->CellWall Penetrates ThiolProteins Thiol-containing Proteins & Enzymes MIT->ThiolProteins Reacts with (Electrophilic Attack) Cytoplasm Cytoplasm CellWall->Cytoplasm Enters Cytoplasm->ThiolProteins MetabolicPathways Critical Metabolic Pathways (e.g., Respiration) ThiolProteins->MetabolicPathways Inactivates CellDeath Cell Death MetabolicPathways->CellDeath Disruption leads to

Caption: Mechanism of action of this compound on bacterial cells.

Biofilm_Disruption_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Bacteria Bacterial Culture BiofilmFormation Biofilm Formation (24-48h) Bacteria->BiofilmFormation Media Growth Medium Media->BiofilmFormation MIT_Treatment MIT Treatment BiofilmFormation->MIT_Treatment BiomassQuant Biomass Quantification (Crystal Violet) MIT_Treatment->BiomassQuant Viability Cell Viability (MBEC) MIT_Treatment->Viability EPS_Analysis EPS Analysis MIT_Treatment->EPS_Analysis QS_Analysis Quorum Sensing Analysis MIT_Treatment->QS_Analysis

Caption: Experimental workflow for studying biofilm disruption by MIT.

Future Directions

While the biocidal activity of MIT against planktonic bacteria is well-documented, further research is needed to fully elucidate its effects on biofilms. Specifically, future studies should focus on:

  • Quantitative Analysis of MIT alone: Generating more extensive data on the MIC and MBEC of MIT against a wider range of clinically and industrially relevant microorganisms.

  • Impact on EPS: Investigating the specific effects of MIT on the composition and integrity of the extracellular polymeric substance matrix. This could involve quantifying changes in key components like polysaccharides and proteins after MIT treatment.

  • Quorum Sensing Inhibition: Exploring the potential of MIT to interfere with bacterial cell-to-cell communication (quorum sensing), which plays a critical role in biofilm formation and virulence.[5][6] This could involve reporter gene assays to measure the expression of quorum sensing-regulated genes.[7][8]

By addressing these research gaps, a more comprehensive understanding of MIT's anti-biofilm properties can be achieved, paving the way for its more effective application in combating biofilm-related problems.

References

Application Notes: Methylisothiazolinone as a Positive Control in Skin Sensitization Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Skin sensitization, leading to allergic contact dermatitis (ACD), is a critical toxicological endpoint in the safety assessment of cosmetics, chemicals, and pharmaceuticals. The underlying mechanism is described by the Adverse Outcome Pathway (AOP), which outlines a sequence of key events from the initial molecular interaction with skin proteins to the ultimate inflammatory response.[1] Non-animal testing strategies, incorporating in chemico and in vitro assays, are now widely accepted for predicting sensitization potential. These assays target different key events in the AOP.

The use of appropriate controls is fundamental to ensure the validity, accuracy, and reproducibility of these assays. A positive control is a substance known to produce a positive response, verifying that the test system is functioning correctly. Methylisothiazolinone (MI) is a well-known preservative with strong skin-sensitizing capabilities.[2] While OECD Test Guidelines (TGs) specify other chemicals as standard positive controls for validated assays, MI serves as an excellent and relevant positive control or benchmark substance, particularly for evaluating chemicals with similar structures (e.g., other isothiazolinones) or for internal laboratory proficiency testing.

The Adverse Outcome Pathway (AOP) for Skin Sensitization

The AOP for skin sensitization provides a framework for modern in vitro testing strategies. It consists of four primary key events (KE):

  • KE1: Molecular Initiating Event: The covalent binding of the chemical (a hapten) to skin proteins. This is addressed by in chemico methods like the Direct Peptide Reactivity Assay (DPRA).[2][3]

  • KE2: Keratinocyte Activation: The haptenated proteins induce signaling pathways in keratinocytes, leading to the expression of inflammatory and cytoprotective genes.[4][5] This is assessed by assays such as the KeratinoSens™.

  • KE3: Dendritic Cell Activation: Dendritic cells (DCs), such as Langerhans cells, are activated by the stress signals from keratinocytes or by the haptenated proteins themselves.[6][7] This activation involves the upregulation of surface markers like CD54 and CD86, which is measured by the human Cell Line Activation Test (h-CLAT).

  • KE4: T-Cell Proliferation: Activated DCs migrate to the draining lymph nodes and present the antigen to T-cells, leading to the proliferation of allergen-specific T-cells.[8] This is the basis of the in vivo Local LymphNode Assay (LLNA).

AOP_Skin_Sensitization cluster_0 Biological Cascade cluster_1 Corresponding Assays hapten KE1: Covalent Binding to Skin Proteins (Haptenation) keratinocyte KE2: Keratinocyte Activation & Cytokine Release hapten->keratinocyte Stress Signals dc_activation KE3: Dendritic Cell Activation & Maturation hapten->dc_activation Direct Activation dpra DPRA (OECD TG 442C) hapten->dpra keratinocyte->dc_activation Cytokines keratinosens KeratinoSens™ (OECD TG 442D) keratinocyte->keratinosens tcell KE4: T-Cell Activation & Proliferation dc_activation->tcell Antigen Presentation (in Lymph Node) hclat h-CLAT (OECD TG 442E) dc_activation->hclat outcome Adverse Outcome: Allergic Contact Dermatitis (ACD) tcell->outcome Elicitation upon Re-exposure llna LLNA (in vivo) tcell->llna DPRA_Workflow prep 1. Prepare Solutions - Cysteine Peptide (pH 7.5) - Lysine Peptide (pH 10.2) - Test Chemical / MI (100 mM in Acetonitrile) incubate 2. Incubate - Mix chemical with each peptide (1:10 Cys, 1:50 Lys ratio) - Incubate for 24h at 25°C prep->incubate analyze 3. HPLC Analysis - Analyze samples using HPLC-UV at 220 nm incubate->analyze calculate 4. Calculate Peptide Depletion - Compare peak areas to reference controls analyze->calculate predict 5. Prediction Model - Use mean Cys/Lys depletion to determine reactivity class (Minimal, Low, Moderate, High) calculate->predict KeratinoSens_Workflow seed 1. Seed Cells - Plate KeratinoSens™ HaCaT cells in 96-well plates - Incubate for 24h treat 2. Treat Cells - Expose cells to 12 concentrations of test chemical / MI (up to 2000 µM) - Incubate for 48h seed->treat viability 3. Assess Viability (Parallel Plate) - Perform MTT assay to measure cytotoxicity treat->viability luciferase 4. Measure Luciferase Activity - Lyse cells and add luciferase substrate - Measure luminescence treat->luciferase calculate 5. Calculate & Predict - Determine EC1.5 and Imax - A chemical is positive if gene induction is ≥ 1.5-fold and cell viability is >70% viability->calculate luciferase->calculate hCLAT_Workflow dose_find 1. Dose Range Finding - Treat THP-1 cells with chemical to determine the CV75 value (concentration giving 75% viability) treat 2. Main Experiment - Expose THP-1 cells to 8 concentrations of chemical / MI based on CV75 - Incubate for 24h dose_find->treat stain 3. Antibody Staining - Harvest cells and stain with fluorescently labeled antibodies for CD86, CD54, and an isotype control treat->stain analyze 4. Flow Cytometry Analysis - Quantify the Relative Fluorescence Intensity (RFI) of CD86 and CD54 for each sample stain->analyze predict 5. Prediction - A chemical is positive if RFI for CD86 ≥ 150% or RFI for CD54 ≥ 200% in ≥2 independent runs analyze->predict

References

Methylisothiazolinone (MIT) Challenge Test Protocol for Cosmetic Preservation Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylisothiazolinone (MIT) is a broad-spectrum biocide widely used as a preservative in a variety of cosmetic and personal care products. Its primary function is to inhibit the growth of bacteria, yeast, and mold, thereby ensuring product safety and extending shelf life. Due to concerns regarding its potential for skin sensitization, the use of MIT is regulated and its concentration is limited in cosmetic formulations.[1][2][3]

A preservative efficacy test (PET), commonly known as a "challenge test," is a crucial microbiological assessment performed to evaluate the effectiveness of a preservative system in a cosmetic product. This test simulates the introduction of microbial contamination that can occur during manufacturing or consumer use. The ability of the preservative system to neutralize these microorganisms is a critical indicator of the product's stability and safety.

This document provides a detailed protocol for conducting a challenge test to evaluate the preservative efficacy of this compound in a cosmetic formulation, primarily based on the internationally recognized ISO 11930 standard.[4]

Principle of the Challenge Test

The challenge test involves the intentional inoculation of a cosmetic product with a high concentration of specific, representative microorganisms. The product is then incubated under controlled conditions, and the microbial population is enumerated at specific time intervals over a period of 28 days. The efficacy of the preservative is determined by the rate and extent of the reduction in the microbial count.

Quantitative Data Summary

Table 1: ISO 11930 Acceptance Criteria for Preservative Efficacy (Criteria A) [4]

MicroorganismInoculum Level (CFU/g or mL)Day 7 (Log Reduction)Day 14 (Log Reduction)Day 28 (Log Reduction)
Pseudomonas aeruginosa10⁵ - 10⁶≥ 3No IncreaseNo Increase
Staphylococcus aureus10⁵ - 10⁶≥ 3No IncreaseNo Increase
Escherichia coli10⁵ - 10⁶≥ 3No IncreaseNo Increase
Candida albicans10⁴ - 10⁵≥ 1No Increase No Increase
Aspergillus brasiliensis10⁴ - 10⁵No Increase≥ 1≥ 2

*No increase from the 3-log reduction observed at day 7. **No increase from the 1-log reduction observed at day 7.

Experimental Protocol: ISO 11930 Challenge Test

This protocol outlines the key steps for performing a preservative efficacy test in accordance with the ISO 11930 standard.

Materials and Equipment
  • Test Product: The cosmetic formulation containing this compound.

  • Challenge Microorganisms:

    • Pseudomonas aeruginosa (e.g., ATCC 9027)

    • Staphylococcus aureus (e.g., ATCC 6538)

    • Escherichia coli (e.g., ATCC 8739)

    • Candida albicans (e.g., ATCC 10231)

    • Aspergillus brasiliensis (e.g., ATCC 16404)

  • Culture Media: Tryptic Soy Agar (TSA) for bacteria, Sabouraud Dextrose Agar (SDA) for yeast and mold.

  • Neutralizing Broth: A suitable broth to inactivate the antimicrobial properties of MIT (e.g., D/E Neutralizing Broth, Letheen Broth). The efficacy of the neutralizer must be validated.

  • Sterile Saline Solution: 0.9% NaCl.

  • Incubators: Set at 30-35°C for bacteria and 20-25°C for yeast and mold.

  • Sterile containers, pipettes, and other standard microbiological laboratory equipment.

Experimental Workflow

Challenge_Test_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis cluster_results Results Inoculum_Prep Inoculum Preparation (10⁷-10⁸ CFU/mL for bacteria, 10⁶-10⁷ CFU/mL for fungi) Inoculation Inoculation (Introduce microorganisms into product) Inoculum_Prep->Inoculation Product_Aliquoting Product Aliquoting (Separate sterile containers for each microorganism) Product_Aliquoting->Inoculation Incubation Incubation (28 days at room temperature) Inoculation->Incubation Sampling Sampling at Day 0, 7, 14, 28 Incubation->Sampling Neutralization Neutralization & Serial Dilution Sampling->Neutralization Plating Plating on Agar Neutralization->Plating Enumeration Incubation & Colony Counting Plating->Enumeration Log_Reduction Calculate Log Reduction Enumeration->Log_Reduction Evaluation Compare to Acceptance Criteria Log_Reduction->Evaluation

Figure 1. Experimental workflow for the cosmetic challenge test.
Detailed Methodology

4.3.1. Inoculum Preparation

  • Bacterial Cultures: Inoculate a suitable broth (e.g., Tryptic Soy Broth) with the bacterial strains and incubate at 30-35°C for 18-24 hours. Harvest the cells by centrifugation and resuspend in sterile saline to achieve a concentration of approximately 10⁸ CFU/mL.

  • Yeast Culture: Inoculate a suitable broth (e.g., Sabouraud Dextrose Broth) with Candida albicans and incubate at 20-25°C for 48 hours. Adjust the concentration to approximately 10⁷ CFU/mL.

  • Mold Culture: Grow Aspergillus brasiliensis on a Sabouraud Dextrose Agar slant at 20-25°C for 7-10 days. Harvest the spores using a sterile saline solution containing a wetting agent (e.g., 0.05% polysorbate 80) and adjust the spore concentration to approximately 10⁷ CFU/mL.

4.3.2. Neutralizer Efficacy Validation

Before initiating the challenge test, it is crucial to validate that the chosen neutralizer effectively inactivates the antimicrobial activity of the MIT in the product without inhibiting the growth of the challenge microorganisms. This is typically done by comparing the recovery of a low number of microorganisms in the neutralized product versus a control without the product.

4.3.3. Inoculation of the Product

  • Aseptically dispense a pre-determined amount of the cosmetic product into five separate sterile containers.

  • Inoculate each container with one of the five challenge microorganisms. The volume of the inoculum should not exceed 1% of the product's weight or volume.

  • The final concentration of bacteria in the product should be between 10⁵ and 10⁶ CFU/g or mL, and for yeast and mold, between 10⁴ and 10⁵ CFU/g or mL.

  • Thoroughly mix the inoculated product to ensure a uniform distribution of the microorganisms.

4.3.4. Incubation and Sampling

  • Incubate the inoculated product containers at room temperature (20-25°C) for 28 days, protected from light.

  • At specified time intervals (Day 0, 7, 14, and 28), aseptically remove an aliquot (e.g., 1 g or 1 mL) from each container for microbial enumeration.

4.3.5. Microbial Enumeration

  • Transfer the sampled aliquot to a validated neutralizing broth and mix thoroughly.

  • Perform serial dilutions in sterile saline or another suitable diluent.

  • Plate the appropriate dilutions onto TSA for bacteria and SDA for yeast and mold using the pour plate or spread plate method.

  • Incubate the TSA plates at 30-35°C for 3-5 days and the SDA plates at 20-25°C for 5-7 days.

  • After incubation, count the number of colony-forming units (CFU) on the plates and calculate the concentration of microorganisms (CFU/g or mL) in the product at each time point.

Calculation of Log Reduction

The log reduction is calculated using the following formula:

Log Reduction = Log₁₀(A) - Log₁₀(B)

Where:

  • A = Initial concentration of microorganisms (CFU/g or mL) at Day 0.

  • B = Concentration of microorganisms (CFU/g or mL) at the specific time point (Day 7, 14, or 28).

Interpretation of Results

The preservative system is considered effective if the log reduction values meet the acceptance criteria specified in Table 1 (Criteria A of ISO 11930). If Criteria A is not met, Criteria B, which has less stringent requirements, may be considered. Failure to meet these criteria indicates that the preservative system is not adequate for the tested formulation.

Conclusion

The challenge test is an indispensable tool for ensuring the microbiological safety and stability of cosmetic products containing this compound. Adherence to a standardized protocol, such as ISO 11930, provides a reliable framework for evaluating the efficacy of the preservative system. Given the regulatory restrictions and sensitization potential of MIT, it is imperative to perform thorough challenge testing to ensure that the concentration used is both effective and safe for consumers.

References

Application Notes and Protocols for Quantifying Methylisothiazolinone Uptake in Neuronal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylisothiazolinone (MIT) is a widely used biocide in industrial and cosmetic products that has been shown to be a potent neurotoxicant.[1][2][3] Understanding the kinetics of MIT uptake in neuronal cells is crucial for elucidating its mechanisms of toxicity and for developing strategies to mitigate its harmful effects. These application notes provide detailed protocols for quantifying intracellular MIT in cultured neuronal cells using high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Additionally, we describe key signaling pathways affected by MIT in neurons.

Methods for Quantifying MIT Uptake

The quantification of intracellular MIT in neuronal cells can be achieved through analytical techniques such as HPLC and LC-MS/MS. These methods, originally developed for matrices like plasma and cosmetic products, can be adapted for cell culture lysates.[4][5][6][7][8]

Data Presentation: Quantitative Method Parameters

The following table summarizes key parameters for the analytical methods used to quantify MIT.

ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Column Reverse-phase C18Kinetex phenyl-hexyl or equivalent
Mobile Phase Isocratic mixture of 0.4% acetic acid and methanol (B129727) (80:20 v/v)[9]Isocratic 0.1% formic acid in methanol and distilled water[4]
Detection Wavelength 274 nm[5][9]Multiple Reaction Monitoring (MRM) transition: m/z 116 ➔ 101[6]
Lower Limit of Quantification (LLOQ) ~0.25 µg/mL (in cosmetics)[10]10 ng/mL (in rat plasma)[6]
Linearity (R²) (in various matrices) >0.999[9]>0.999[6]
Sample Type Neuronal cell lysateNeuronal cell lysate

Experimental Protocols

Protocol 1: Neuronal Cell Culture and MIT Treatment

This protocol describes the general procedure for culturing and treating neuronal cells with MIT. Specific cell lines (e.g., SH-SY5Y, primary cortical neurons) and culture conditions should be optimized based on experimental needs.[11][12]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Complete culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • This compound (MIT) stock solution

  • Phosphate-buffered saline (PBS)

  • Cell culture plates (e.g., 6-well plates)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Seed neuronal cells in 6-well plates at a density that allows for approximately 80% confluency at the time of treatment.

  • Culture the cells in a humidified incubator at 37°C with 5% CO₂.

  • Once the cells reach the desired confluency, remove the culture medium.

  • Wash the cells once with sterile PBS.

  • Add fresh culture medium containing the desired concentration of MIT (e.g., 0.1-100 µM).[1][3] Include a vehicle control (medium without MIT).

  • Incubate the cells for the desired time period (e.g., 10 minutes to 24 hours).[1]

Protocol 2: Sample Preparation for MIT Quantification

This protocol details the steps for preparing neuronal cell lysates for analysis by HPLC or LC-MS/MS.

Materials:

  • MIT-treated neuronal cells (from Protocol 1)

  • Ice-cold PBS

  • Cell scraper

  • Methanol

  • Microcentrifuge tubes

  • Ultrasonicator

  • Centrifuge

Procedure:

  • After MIT treatment, place the cell culture plates on ice.

  • Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Add 1 mL of methanol to each well and scrape the cells.

  • Transfer the cell suspension to a microcentrifuge tube.

  • Sonicate the cell suspension on ice for 30 minutes to ensure complete lysis and extraction of MIT.[5]

  • Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the extracted MIT and transfer it to a clean tube for HPLC or LC-MS/MS analysis.

Protocol 3: Quantification of MIT by HPLC-UV

This protocol outlines the analysis of MIT in neuronal cell lysates using HPLC with UV detection.

Materials:

  • Neuronal cell lysate (from Protocol 2)

  • HPLC system with UV detector

  • C18 reverse-phase column

  • Mobile phase: 0.4% acetic acid and methanol (80:20 v/v)[9]

  • MIT standard solutions for calibration curve

Procedure:

  • Set up the HPLC system with the C18 column and equilibrate with the mobile phase at a flow rate of 1 mL/min.[9]

  • Set the UV detector to a wavelength of 274 nm.[5][9]

  • Inject a series of MIT standard solutions of known concentrations to generate a calibration curve.

  • Inject 10 µL of the neuronal cell lysate supernatant into the HPLC system.[9]

  • Record the chromatogram and identify the MIT peak based on the retention time of the standard.

  • Quantify the amount of MIT in the sample by comparing the peak area to the calibration curve.

Protocol 4: Quantification of MIT by LC-MS/MS

This protocol provides a more sensitive and specific method for MIT quantification using LC-MS/MS.

Materials:

  • Neuronal cell lysate (from Protocol 2)

  • LC-MS/MS system

  • Kinetex phenyl-hexyl column or equivalent

  • Mobile phase: 0.1% formic acid in methanol and distilled water[4]

  • MIT standard solutions for calibration curve

  • Internal standard (e.g., phenacetin)[4]

Procedure:

  • Set up the LC-MS/MS system and equilibrate the column with the mobile phase.

  • Optimize the mass spectrometer for the detection of MIT using multiple reaction monitoring (MRM). The MRM transition for MIT is m/z 116 ➔ 101.[6]

  • Prepare a calibration curve by analyzing a series of MIT standard solutions of known concentrations containing the internal standard.

  • Add the internal standard to the neuronal cell lysate supernatant.

  • Inject the sample into the LC-MS/MS system.

  • Quantify the amount of MIT in the sample by comparing the ratio of the MIT peak area to the internal standard peak area against the calibration curve.

Visualization of MIT-Induced Signaling Pathways

MIT exposure triggers several signaling cascades in neuronal cells, leading to neurotoxicity. The following diagrams illustrate these pathways.

MIT_Neurotoxicity_Pathway MIT This compound (MIT) ThiolOxidation Oxidation of Cellular Thiols MIT->ThiolOxidation GSHDepletion GSH Depletion ThiolOxidation->GSHDepletion ZincRelease Intracellular Zinc Release ThiolOxidation->ZincRelease LOX12 12-Lipoxygenase Activation ZincRelease->LOX12 ERK_Activation ERK Activation LOX12->ERK_Activation NADPH_Oxidase NADPH Oxidase Activation ERK_Activation->NADPH_Oxidase DNA_Damage DNA Damage ERK_Activation->DNA_Damage ROS Reactive Oxygen Species (ROS) Generation NADPH_Oxidase->ROS ROS->DNA_Damage PARP PARP Overactivation DNA_Damage->PARP CellDeath Neuronal Cell Death PARP->CellDeath

Caption: MIT-induced neurotoxicity signaling cascade.

FAK_SFK_Pathway MIT This compound (MIT) SFK_Inhibition Src Family Kinase (SFK) Inhibition MIT->SFK_Inhibition FAK_SFK_Dissociation FAK-SFK Complex Dissociation SFK_Inhibition->FAK_SFK_Dissociation FAK_Dephosphorylation Decreased FAK Phosphorylation FAK_SFK_Dissociation->FAK_Dephosphorylation Neurite_Outgrowth_Inhibition Inhibition of Neurite Outgrowth FAK_Dephosphorylation->Neurite_Outgrowth_Inhibition

Caption: MIT disrupts FAK-SFK signaling in developing neurons.

Experimental Workflow for MIT Uptake Quantification

The following diagram outlines the overall workflow for quantifying MIT uptake in neuronal cells.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Culture Neuronal Cell Culture Treatment MIT Treatment Culture->Treatment Harvesting Cell Harvesting & Lysis Treatment->Harvesting Extraction MIT Extraction Harvesting->Extraction HPLC HPLC-UV Analysis Extraction->HPLC LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification of Intracellular MIT HPLC->Quantification LCMS->Quantification

Caption: Workflow for quantifying MIT in neuronal cells.

References

Application Notes and Protocols for Studying Methylisothiazolinone (MIT) Neurotoxicity Using Patch Clamp Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylisothiazolinone (MIT) is a widely used biocide in industrial and cosmetic products. Emerging evidence suggests that MIT possesses neurotoxic properties, necessitating a deeper understanding of its mechanisms of action on the nervous system. Patch clamp electrophysiology is a powerful technique for investigating the effects of compounds on neuronal ion channels, which are key determinants of neuronal excitability and synaptic transmission. These application notes provide a comprehensive overview and detailed protocols for utilizing patch clamp techniques to study MIT neurotoxicity.

Overview of this compound Neurotoxicity

Acute exposure to MIT has been shown to induce selective neuronal cell death.[1][2][3] The neurotoxic cascade is initiated by the elevation of intracellular zinc levels, which in turn activates a signaling pathway involving 12-lipoxygenase and the extracellular signal-regulated kinase (ERK).[1][2][3] This pathway ultimately leads to the activation of NADPH oxidase, generation of reactive oxygen species (ROS), DNA damage, and overactivation of poly(ADP-ribose) polymerase (PARP), culminating in neuronal death.[1][2][3]

Recent studies have identified a direct molecular target of MIT on neurons: the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel. MIT is a potent activator of TRPA1, a non-selective cation channel involved in pain, itch, and neurogenic inflammation.

Quantitative Data on MIT's Effects on Neuronal Ion Channels

Currently, detailed quantitative data on the effects of MIT across a wide range of neuronal ion channels is limited in the published literature. The most well-characterized interaction is with the TRPA1 channel. Data for other key ion channels are yet to be extensively reported.

Table 1: Effect of this compound on TRPA1 Channels

ParameterValueCell TypeReference
EC50 (+70 mV) 2.17 µMHEK293 cells expressing human TRPA1[4]
EC50 (-70 mV) 6.28 µMHEK293 cells expressing human TRPA1[4]

Table 2: Proposed Parameters for Investigating MIT Effects on Other Neuronal Ion Channels

Ion ChannelKey Parameters to MeasurePotential Effects to Investigate
Voltage-Gated Sodium (Nav) Channels Peak Current Amplitude, Current-Voltage (I-V) Relationship, Voltage-Dependence of Activation and Inactivation, Channel Kinetics (Activation, Deactivation, Inactivation, Recovery from Inactivation)Inhibition or enhancement of channel function, shifts in voltage-dependence, alterations in channel kinetics.
Voltage-Gated Potassium (Kv) Channels Peak Current Amplitude, I-V Relationship, Voltage-Dependence of Activation and Inactivation, Channel KineticsA previous study reported no delayed enhancement of Kv currents.[1] Further investigation into potential acute effects is warranted.
Voltage-Gated Calcium (Cav) Channels Peak Current Amplitude, I-V Relationship, Voltage-Dependence of Activation and Inactivation, Calcium-dependent InactivationModulation of calcium influx, which could have significant downstream effects on neuronal signaling.
GABAA Receptors GABA-evoked Peak Current Amplitude, Dose-Response Relationship, Modulation by Allosteric LigandsPotentiation or inhibition of inhibitory neurotransmission.
NMDA Receptors NMDA-evoked Peak Current Amplitude, I-V Relationship (Mg2+ block), Co-agonist Dependence, Channel KineticsModulation of excitatory neurotransmission and calcium signaling.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the known signaling pathway of MIT neurotoxicity and a general workflow for investigating its effects using patch clamp techniques.

MIT_Neurotoxicity_Pathway MIT This compound (MIT) Thiol_Oxidation Oxidation of Cellular Thiols MIT->Thiol_Oxidation TRPA1_Activation TRPA1 Channel Activation MIT->TRPA1_Activation Zinc_Release Intracellular Zinc Release Thiol_Oxidation->Zinc_Release Lipoxygenase 12-Lipoxygenase Activation Zinc_Release->Lipoxygenase ERK_Activation ERK Activation Lipoxygenase->ERK_Activation NADPH_Oxidase NADPH Oxidase Activation ERK_Activation->NADPH_Oxidase ROS_Generation ROS Generation NADPH_Oxidase->ROS_Generation DNA_Damage DNA Damage ROS_Generation->DNA_Damage PARP_Activation PARP Overactivation DNA_Damage->PARP_Activation Neuronal_Death Neuronal Cell Death PARP_Activation->Neuronal_Death Ca_Influx Ca2+ Influx TRPA1_Activation->Ca_Influx Ca_Influx->Neuronal_Death Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Patch Clamp Recording cluster_analysis Data Analysis Cell_Culture Neuronal Cell Culture (e.g., primary cortical neurons) Solution_Prep Prepare Extracellular and Intracellular Solutions Establish_Recording Establish Whole-Cell Patch Clamp Configuration Cell_Culture->Establish_Recording MIT_Stock Prepare MIT Stock Solution Solution_Prep->Establish_Recording MIT_Application Apply MIT via Perfusion System MIT_Stock->MIT_Application Baseline Record Baseline Ion Channel Activity Establish_Recording->Baseline Baseline->MIT_Application Record_Effect Record Ion Channel Activity in the Presence of MIT MIT_Application->Record_Effect Washout Washout MIT and Record Recovery Record_Effect->Washout Data_Acquisition Acquire and Filter Data Washout->Data_Acquisition Parameter_Measurement Measure Key Parameters (e.g., Amplitude, Kinetics) Data_Acquisition->Parameter_Measurement Dose_Response Construct Dose-Response Curves Parameter_Measurement->Dose_Response Statistical_Analysis Perform Statistical Analysis Dose_Response->Statistical_Analysis

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Methylisothiazolinone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylisothiazolinone (MIT) is a widely used biocide in industrial and cosmetic products. However, recent studies have highlighted its potential cytotoxic effects, including the induction of apoptosis, or programmed cell death. Understanding the mechanisms by which MIT induces apoptosis is crucial for assessing its safety and for the development of potential therapeutic strategies in diseases with disregulated apoptosis. Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a powerful technique for the quantitative analysis of apoptosis. Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid binding dye that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells. This document provides detailed protocols for the analysis of MIT-induced apoptosis using flow cytometry.

Data Presentation

The following table summarizes representative quantitative data for apoptosis in BEAS-2B human bronchial epithelial cells treated with varying concentrations of this compound (MIT) for 24 hours. The data illustrates a dose-dependent increase in apoptotic and necrotic cell populations.

MIT Concentration (µg/mL)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Control)95.22.52.3
285.18.36.6
468.715.915.4
845.328.126.6

Note: The data presented in this table is a representative summary based on findings that MIT induces dose-dependent apoptosis and is intended for illustrative purposes.

Signaling Pathways in MIT-Induced Apoptosis

This compound has been shown to induce apoptosis through a multi-faceted mechanism that involves the induction of oxidative stress, mitochondrial dysfunction, and the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, particularly the extracellular signal-regulated kinase (ERK).

MIT_Apoptosis_Pathway MIT This compound (MIT) ROS ↑ Reactive Oxygen Species (ROS) (Oxidative Stress) MIT->ROS ERK ↑ p-ERK (MAPK Pathway) MIT->ERK DNA_damage DNA Damage MIT->DNA_damage Mito Mitochondrial Dysfunction (↓ΔΨm, ↑Permeability) ROS->Mito ROS->ERK CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis ERK->Mito DNA_damage->Apoptosis

Caption: Proposed signaling pathway of MIT-induced apoptosis.

Experimental Protocols

Cell Culture and MIT Treatment

This protocol describes the culture of BEAS-2B cells and subsequent treatment with MIT to induce apoptosis.

Materials:

  • BEAS-2B (human bronchial epithelial cell line)

  • Complete growth medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • This compound (MIT) stock solution

  • 6-well plates

  • Incubator (37°C, 5% CO2)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture BEAS-2B cells in complete growth medium in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Prepare fresh dilutions of MIT in complete growth medium from a stock solution to achieve final concentrations of 2, 4, and 8 µg/mL. Prepare a vehicle control (medium without MIT).

  • Remove the medium from the wells and replace it with the prepared MIT-containing medium or the vehicle control.

  • Incubate the cells for 24 hours.

Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

This protocol details the staining procedure for differentiating between viable, apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and control cells from Protocol 1

  • Cold PBS

  • Microcentrifuge tubes

  • Flow cytometer

Procedure:

  • After the 24-hour incubation period, collect the cell culture supernatant (which may contain detached apoptotic cells) from each well into separate microcentrifuge tubes.

  • Wash the adherent cells with PBS and then detach them using a gentle cell scraper or trypsin.

  • Combine the detached cells with their corresponding supernatant.

  • Centrifuge the cell suspensions at 300 x g for 5 minutes.

  • Discard the supernatant and wash the cell pellets twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC to each cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 5 µL of Propidium Iodide to each tube.

  • Add 400 µL of 1X Binding Buffer to each tube and mix gently.

  • Analyze the samples by flow cytometry within one hour of staining.

Experimental_Workflow cluster_prep Cell Preparation and Treatment cluster_staining Staining cluster_analysis Analysis CellCulture 1. Culture BEAS-2B Cells Seeding 2. Seed cells in 6-well plates CellCulture->Seeding MIT_Treatment 3. Treat with MIT (0, 2, 4, 8 µg/mL) for 24h Seeding->MIT_Treatment Harvest 4. Harvest Cells MIT_Treatment->Harvest Wash 5. Wash with PBS Harvest->Wash Resuspend 6. Resuspend in Binding Buffer Wash->Resuspend Add_AnnexinV 7. Add Annexin V-FITC, incubate 15 min Resuspend->Add_AnnexinV Add_PI 8. Add Propidium Iodide Add_AnnexinV->Add_PI FlowCytometry 9. Analyze by Flow Cytometry Add_PI->FlowCytometry

Application Note: Validated Method for the Determination of Methylisothiazolinone in Wastewater by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylisothiazolinone (MIT) is a widely used biocide and preservative in a variety of industrial and consumer products. Its presence in industrial and municipal wastewater is a growing environmental concern due to its potential to cause allergic contact dermatitis and its aquatic toxicity. Accurate and reliable quantification of MIT in complex wastewater matrices is therefore crucial for environmental monitoring, regulatory compliance, and toxicological studies.

This application note provides a detailed, validated method for the determination of this compound in wastewater using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This method offers high sensitivity and selectivity, which are essential for analyzing trace levels of MIT in challenging sample matrices.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is employed to concentrate the analyte and remove interfering matrix components from the wastewater sample.

Materials:

  • Wastewater sample

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Oasis HLB Solid-Phase Extraction Cartridges (or equivalent)

  • SPE manifold

  • Nitrogen evaporator

Protocol:

  • Sample Filtration: Filter the wastewater sample through a 0.45 µm filter to remove particulate matter.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

  • Sample Loading: Load 100 mL of the filtered wastewater sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of ultrapure water to remove hydrophilic impurities.

  • Elution: Elute the retained MIT from the cartridge with 5 mL of a mixture of acetonitrile and methanol (1:1, v/v).

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (see section 2.2) and vortex for 30 seconds. The sample is now ready for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

Instrumentation:

  • UPLC system equipped with a binary solvent manager and a sample manager.

  • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

Parameter Value
Column ACQUITY UPLC HSS T3 column (1.8 µm, 2.1 mm x 100 mm) or equivalent
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Gradient | 5% B to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min |

Mass Spectrometry Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MRM Transitions To be optimized based on the specific instrument
Precursor Ion (m/z) 116.0

| Product Ions (m/z) | 71.0, 88.0 (Quantifier and Qualifier) |

Data Presentation

The following tables summarize the quantitative data for the validated method. The data presented is representative of what can be achieved with this methodology for the analysis of this compound in a wastewater matrix.

Table 1: Method Linearity

AnalyteLinear Range (µg/L)Correlation Coefficient (r²)
This compound0.1 - 100> 0.995

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteMatrixLOD (µg/L)LOQ (µg/L)
This compoundWastewater0.030.1

Table 3: Method Accuracy and Precision

AnalyteSpiked Concentration (µg/L)Recovery (%)RSD (%) (n=6)
This compound195.24.8
1098.73.2
50101.52.5

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps in the validated method for the analysis of this compound in wastewater.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Wastewater_Sample Wastewater Sample Filtration Filtration (0.45 µm) Wastewater_Sample->Filtration Sample_Loading Sample Loading Filtration->Sample_Loading SPE_Conditioning SPE Cartridge Conditioning SPE_Conditioning->Sample_Loading Washing Washing Sample_Loading->Washing Elution Elution Washing->Elution Concentration Concentration (Nitrogen Evaporation) Elution->Concentration Reconstitution Reconstitution Concentration->Reconstitution UPLC_Separation UPLC Separation Reconstitution->UPLC_Separation MSMS_Detection MS/MS Detection (MRM Mode) UPLC_Separation->MSMS_Detection Data_Analysis Data Analysis MSMS_Detection->Data_Analysis

Caption: Experimental workflow for MIT analysis in wastewater.

Toxicological Signaling Pathways

This compound has been shown to induce cellular toxicity through the activation of key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1] These pathways are central to cellular responses to stress and inflammation.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

mapk_pathway MIT This compound (MIT) Cell_Stress Cellular Stress MIT->Cell_Stress MAPKKK MAPKKK (e.g., ASK1, TAK1) Cell_Stress->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Cellular_Response Cellular Response (Inflammation, Apoptosis) Transcription_Factors->Cellular_Response

Caption: MIT-induced activation of the MAPK signaling pathway.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

nfkb_pathway MIT This compound (MIT) Receptor Cell Surface Receptor MIT->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Transcription Gene Transcription (Pro-inflammatory Cytokines) Nucleus->Gene_Transcription

Caption: MIT-induced activation of the NF-κB signaling pathway.

References

Application Note & Protocol: Assessing Methylisothiazolinone Inhalation Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylisothiazolinone (MIT) is a widely used biocide in industrial and consumer products. Due to its potential for aerosolization and subsequent inhalation exposure, a thorough assessment of its inhalation toxicity is crucial for human safety and regulatory compliance. This document provides a detailed experimental framework for assessing the inhalation toxicity of MIT, drawing upon established methodologies and regulatory guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

The provided protocols and data summaries are intended to guide researchers in designing and conducting robust inhalation toxicology studies. Key endpoints include clinical observations, bronchoalveolar lavage (BAL) fluid analysis, and histopathological evaluation of the respiratory tract.

Experimental Design and Workflow

A typical inhalation toxicity study for MIT follows a structured workflow, from initial range-finding to comprehensive toxicological evaluation. The overall process is depicted below.

experimental_workflow cluster_planning Phase 1: Study Planning & Preparation cluster_exposure Phase 2: Inhalation Exposure cluster_assessment Phase 3: Toxicological Assessment cluster_analysis Phase 4: Data Analysis & Reporting A Test Substance Characterization (MIT purity, stability) B Animal Model Selection (e.g., Sprague-Dawley rats) A->B C Dose Range Finding Study (Acute exposure) B->C D Aerosol Generation & Characterization (MIT concentration, particle size) C->D Inform concentration selection E Whole-Body or Nose-Only Exposure (e.g., 6 hours/day, 5 days/week) D->E G Clinical Observations (Mortality, morbidity, body weight) E->G H Bronchoalveolar Lavage (BAL) (Cell counts, protein, LDH, cytokines) E->H I Histopathology (Respiratory tract tissues) E->I J Systemic Toxicity Evaluation (Hematology, clinical chemistry, organ weights) E->J F Control Groups (Air and/or Vehicle) F->E K Statistical Analysis G->K H->K I->K J->K L Reporting (OECD Guideline Format) K->L

Figure 1. Experimental workflow for assessing MIT inhalation toxicity.

Quantitative Data Summary

The following tables summarize quantitative data from representative studies on the inhalation toxicity of isothiazolinones. It is important to note that many studies investigate a mixture of Chlorothis compound (CMIT) and MIT.

Table 1: Summary of Subchronic Inhalation Toxicity Studies with CMIT/MIT

ParameterStudy 1 (Rat, 13-week)[1]Study 2 (Rat, 90-day)[2]
Test Substance CMIT/MIT mixtureGeneric test article as per OECD 413
Exposure Type Whole-body inhalationWhole-body or nose-only inhalation
Concentrations Not specified, but noted to cause upper respiratory sinusitisMultiple concentrations plus air/vehicle controls
Exposure Duration 13 weeks90 days (6 hours/day, 5-7 days/week)
Key Findings Upper respiratory sinusitis, no systemic toxicity observed due to corrosive nature.Characterization of adverse effects for quantitative risk assessment.

Table 2: Summary of Acute/Short-Term Inhalation and Instillation Studies with CMIT/MIT

ParameterStudy 1 (Mouse, Intratracheal Instillation)[3]Study 2 (Mouse, Intranasal Instillation)[3]Study 3 (Rat, Acute Inhalation)[4]
Test Substance CMIT/MIT mixtureCMIT/MIT mixtureCMIT/MIT mixture
Dose/Concentration 0.29, 0.57, 1.14 mg/kg1.14 mg/kg0.15 - ≥ 1.4 mg/L
Exposure Duration Single doseSingle doseNot specified
Key Findings Dose-dependent granulomatous inflammation, pulmonary fibrosis, and mucous cell hyperplasia.No marked effect on granulomatous inflammation or pulmonary fibrosis.Inhalation LD50 reported.

Experimental Protocols

Animal Model and Husbandry
  • Species: Young adult Sprague-Dawley or Wistar rats are commonly used.[2][5] Groups should consist of an equal number of males and females (e.g., 10 per sex per group).[2]

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. Standard laboratory chow and water should be provided ad libitum, except during exposure.

  • Acclimatization: Animals should be acclimatized for at least one week before the start of the study.

Aerosol Generation and Exposure System

This protocol is based on the principles outlined in OECD Test Guideline 413.[2]

  • Test Substance Preparation: Prepare solutions of MIT in a suitable vehicle (e.g., distilled water or saline). The stability and homogeneity of the formulation should be verified.

  • Aerosol Generation: Generate a respirable aerosol of the test substance using a suitable nebulizer or aerosol generator.

  • Exposure Chamber: Conduct exposures in either whole-body or nose-only inhalation chambers.[5] Ensure a dynamic and stable airflow within the chamber to prevent re-breathing and maintain target concentrations.[2] Oxygen levels should be at least 19%, and carbon dioxide should not exceed 1%.[2]

  • Chamber Monitoring: Continuously monitor and record the actual concentration of MIT in the breathing zone of the animals.[5] Analytical methods such as High-Performance Liquid Chromatography (HPLC) or thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS) can be used for quantification.[6][7][8] Also, monitor temperature, humidity, and airflow.

  • Particle Size Distribution: Characterize the particle size distribution of the aerosol to ensure a significant fraction is within the respirable range for the test species.

  • Exposure Schedule: For a subchronic study, expose animals for 6 hours per day, 5 days a week, for 90 days.[2] For acute studies, a single 4-6 hour exposure is typical.[5]

  • Control Groups: Include a negative control group exposed to filtered air and, if a vehicle is used, a vehicle control group.[2]

Bronchoalveolar Lavage (BAL) Protocol

BAL is a critical procedure for assessing inflammation and cellular damage in the lungs.[9][10][11]

  • Anesthesia and Euthanasia: At the end of the study, deeply anesthetize the animals (e.g., with an overdose of pentobarbital).

  • Tracheal Cannulation: Expose the trachea and carefully insert a cannula.

  • Lavage Procedure:

    • Instill a pre-warmed, sterile, buffered saline solution into the lungs through the cannula. The volume should be based on the animal's body weight.

    • Gently aspirate the fluid back into the syringe.

    • Repeat the instillation and aspiration process 2-3 times with fresh saline, pooling the recovered fluid (BALF).

  • BALF Processing:

    • Keep the BALF on ice.

    • Centrifuge the BALF at a low speed (e.g., 600 x g for 5 minutes) to pellet the cells.[12]

    • Separate the supernatant and store it at -80°C for biochemical analysis.[12]

    • Resuspend the cell pellet in a suitable buffer.

  • BALF Analysis:

    • Total Cell Count: Determine the total number of cells using a hemocytometer.

    • Differential Cell Count: Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to differentiate macrophages, neutrophils, eosinophils, and lymphocytes.[12]

    • Biochemical Analysis (Supernatant): Measure total protein (indicator of vascular permeability), lactate (B86563) dehydrogenase (LDH) activity (indicator of cell damage), and inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA kits.[9]

Histopathology Protocol

Histopathological examination of the respiratory tract is essential for identifying tissue damage.

  • Tissue Collection: Following BAL (if performed on a subset of animals), perfuse the lungs in situ with a fixative (e.g., 10% neutral buffered formalin) at a constant pressure to preserve the lung architecture.

  • Gross Examination: Examine the entire respiratory tract (nasal passages, pharynx, larynx, trachea, bronchi, and lungs) for any gross abnormalities.

  • Tissue Processing:

    • Trim and embed the fixed tissues in paraffin.

    • Section the tissues at a standard thickness (e.g., 5 µm).

  • Staining: Stain the tissue sections with Hematoxylin and Eosin (H&E) for general morphological evaluation. Special stains may be used to identify specific changes (e.g., Masson's trichrome for fibrosis).

  • Microscopic Examination: A board-certified veterinary pathologist should perform a semi-quantitative evaluation of the tissue sections for lesions such as inflammation, epithelial changes (hyperplasia, metaplasia), necrosis, and fibrosis.[3][13]

Potential Signaling Pathways in MIT-Induced Lung Injury

While the specific signaling pathways of MIT-induced inhalation toxicity are not fully elucidated, the observed inflammatory and fibrotic responses suggest the involvement of common lung injury pathways.

signaling_pathway cluster_cellular_stress Cellular Stress & Damage cluster_inflammation Inflammatory Response cluster_fibrosis Fibrotic Response MIT This compound (MIT) Inhalation ROS Reactive Oxygen Species (ROS) Generation MIT->ROS EpithelialDamage Epithelial Cell Damage & Necrosis MIT->EpithelialDamage Macrophage Macrophage Activation ROS->Macrophage EpithelialDamage->Macrophage DAMPs Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Macrophage->Cytokines Neutrophil Neutrophil Infiltration Cytokines->Neutrophil Chemotaxis Fibroblast Fibroblast Proliferation & Myofibroblast Differentiation Cytokines->Fibroblast Neutrophil->EpithelialDamage Proteases, ROS ECM Extracellular Matrix (ECM) Deposition Fibroblast->ECM Fibrosis Pulmonary Fibrosis ECM->Fibrosis

Figure 2. Putative signaling pathway for MIT-induced lung injury.

References

Protocol for In Vitro Evaluation of Methylisothiazolinone Genotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylisothiazolinone (MIT) is a widely used biocide in industrial applications and a preservative in many consumer products, including cosmetics and personal care items. Due to its extensive use, a thorough understanding of its potential genotoxicity is crucial for safety and risk assessment. Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, leading to mutations and potentially contributing to carcinogenesis. This document provides a comprehensive set of protocols for evaluating the in vitro genotoxicity of this compound using a battery of standard assays: the bacterial reverse mutation assay (Ames test), the in vitro micronucleus assay, and the in vitro comet assay. These assays are designed to detect different endpoints of genotoxicity, including gene mutations, chromosomal damage, and DNA strand breaks, respectively. Adherence to these detailed protocols will enable researchers to generate robust and reliable data for the safety evaluation of MIT.

Data Presentation: Summary of In Vitro Genotoxicity Data for this compound

The following table summarizes quantitative data from in vitro genotoxicity studies on this compound.

Assay TypeCell Line / OrganismMIT Concentration RangeMetabolic Activation (S9)Results SummaryReference
Ames Test Salmonella typhimurium strainsUp to 1000 µ g/plate With and WithoutNot mutagenic--INVALID-LINK--
Chromosome Aberration Chinese Hamster Ovary (CHO)0.5 - 40.0 µg/mLWith and WithoutNon-mutagenic--INVALID-LINK--
Chromosome Aberration Chinese Hamster Ovary (CHO)0.0785 - 5000 µg/mLWith and WithoutIncreased aberrations with significant cytotoxicity--INVALID-LINK--
Micronucleus Test In vivo (mouse)Not specifiedN/ANon-mutagenic--INVALID-LINK--
DNA Damage (Comet Assay) Human Liver Epithelium CellsNot specifiedN/AIncreased DNA damage--INVALID-LINK--

Note: For the mixture of Methylchloroisothiazolinone (MCI) and MIT, mutagenicity was observed in several Ames tests, while results in mammalian cell assays were mixed.[1][2]

Experimental Protocols

The following protocols are based on OECD guidelines for in vitro genotoxicity testing and have been adapted for the evaluation of this compound.

Bacterial Reverse Mutation Assay (Ames Test)

This assay evaluates the potential of MIT to induce gene mutations in several strains of Salmonella typhimurium. The protocol is based on OECD Guideline 471.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537, TA102)

  • This compound (MIT), analytical grade

  • Solvent: Sterile distilled water

  • Positive controls:

  • Negative control: Sterile distilled water

  • S9 fraction (from Aroclor 1254-induced rat liver) and cofactor solution

  • Molten top agar (B569324) (containing traces of histidine and biotin)

  • Minimal glucose agar plates

Procedure:

  • Preparation of MIT Solutions: Prepare a series of dilutions of MIT in sterile distilled water. The concentration range should be determined based on a preliminary cytotoxicity test. A typical range might be from 10 to 1000 µ g/plate .

  • Bacterial Culture: Inoculate the Salmonella typhimurium strains into nutrient broth and incubate overnight at 37°C with shaking.

  • Plate Incorporation Method:

    • To 2 mL of molten top agar at 45°C, add 0.1 mL of the overnight bacterial culture, 0.1 mL of the MIT test solution (or control), and 0.5 mL of S9 mix or buffer (for assays without metabolic activation).

    • Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.

    • Allow the top agar to solidify.

  • Incubation: Invert the plates and incubate at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive result is defined as a dose-dependent increase in the number of revertant colonies, typically a two-fold or greater increase over the negative control.

In Vitro Mammalian Cell Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells. The protocol is based on OECD Guideline 487.

Materials:

  • Mammalian cell line (e.g., Chinese Hamster Ovary (CHO), Human peripheral blood lymphocytes)

  • This compound (MIT), analytical grade

  • Solvent: Sterile distilled water or cell culture medium

  • Positive controls:

    • Without S9: Mitomycin C

    • With S9: Cyclophosphamide

  • Negative control: Solvent used for MIT

  • S9 fraction and cofactor solution

  • Culture medium, fetal bovine serum, antibiotics

  • Cytochalasin B (for cytokinesis-blocked method)

  • Fixative (e.g., methanol:acetic acid)

  • Staining solution (e.g., Giemsa, DAPI)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture vessels and allow them to attach and grow.

    • Expose the cells to a range of MIT concentrations (e.g., 0.1 to 50 µg/mL, based on a cytotoxicity assay) for a short duration (e.g., 3-6 hours) with and without S9 activation, and for a longer duration (e.g., 24 hours) without S9.

  • Cell Harvest and Micronucleus Preparation:

    • After the treatment period, wash the cells and add fresh medium containing cytochalasin B to block cytokinesis.

    • Incubate for a period equivalent to 1.5-2 normal cell cycle lengths.

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Treat with a hypotonic solution, fix, and drop the cell suspension onto clean microscope slides.

  • Staining and Scoring:

    • Stain the slides with a suitable DNA stain.

    • Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

    • A positive result is indicated by a significant, dose-dependent increase in the frequency of micronucleated cells.

In Vitro Comet Assay (Single Cell Gel Electrophoresis)

This assay detects DNA strand breaks in individual cells. The protocol is based on general principles of the alkaline comet assay.

Materials:

  • Mammalian cell line (e.g., human liver epithelium cells, CHO cells)

  • This compound (MIT), analytical grade

  • Solvent: Sterile distilled water or cell culture medium

  • Positive control: Hydrogen peroxide or methyl methanesulfonate

  • Negative control: Solvent used for MIT

  • Low melting point agarose (B213101) (LMPA) and normal melting point agarose (NMPA)

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer (pH > 13)

  • Neutralization buffer

  • DNA staining dye (e.g., SYBR Green, propidium (B1200493) iodide)

  • Microscope slides

Procedure:

  • Cell Treatment: Expose cells to a range of MIT concentrations for a short period (e.g., 1-4 hours).

  • Embedding Cells in Agarose:

    • Harvest the treated cells and resuspend them in phosphate-buffered saline (PBS).

    • Mix the cell suspension with LMPA at 37°C.

    • Pipette the cell-agarose mixture onto a microscope slide pre-coated with NMPA.

    • Allow the agarose to solidify on ice.

  • Cell Lysis: Immerse the slides in cold lysis solution for at least 1 hour to remove cell membranes and proteins, leaving behind the nucleoid.

  • DNA Unwinding and Electrophoresis:

    • Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

    • Apply an electric field (e.g., 25V, 300mA) for 20-30 minutes.

  • Neutralization and Staining:

    • Neutralize the slides with neutralization buffer.

    • Stain the DNA with a fluorescent dye.

  • Visualization and Analysis:

    • Examine the slides using a fluorescence microscope.

    • Quantify the DNA damage by measuring the length and intensity of the "comet tail" relative to the "head" using image analysis software. A significant increase in tail moment or tail DNA percentage indicates DNA damage.

Mandatory Visualizations

Signaling Pathway for MIT-Induced DNA Damage

MIT_Genotoxicity_Pathway MIT This compound (MIT) ROS Reactive Oxygen Species (ROS) Generation MIT->ROS Induces MAPK MAPK Pathway Activation (e.g., ERK, p38) ROS->MAPK Activates DNA_Damage DNA Strand Breaks & Oxidative Damage ROS->DNA_Damage Directly causes MAPK->DNA_Damage Leads to Cell_Cycle Cell Cycle Arrest DNA_Damage->Cell_Cycle Triggers Apoptosis Apoptosis DNA_Damage->Apoptosis Can lead to

Caption: Putative signaling pathway for MIT-induced genotoxicity.

Experimental Workflow: Ames Test

Ames_Test_Workflow Start Start Prep_MIT Prepare MIT Dilutions Start->Prep_MIT Prep_Bac Prepare Bacterial Cultures Start->Prep_Bac Mix Mix Bacteria, MIT, and Top Agar (with/without S9) Prep_MIT->Mix Prep_Bac->Mix Plate Pour onto Minimal Agar Plates Mix->Plate Incubate Incubate at 37°C for 48-72h Plate->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Results Count->Analyze

Caption: Experimental workflow for the Ames test.

Experimental Workflow: In Vitro Micronucleus Assay

Micronucleus_Assay_Workflow Start Start Culture_Cells Culture Mammalian Cells Start->Culture_Cells Treat_Cells Treat with MIT (with/without S9) Culture_Cells->Treat_Cells Add_CytoB Add Cytochalasin B Treat_Cells->Add_CytoB Incubate Incubate for 1.5-2 Cell Cycles Add_CytoB->Incubate Harvest Harvest and Fix Cells Incubate->Harvest Stain Stain Slides Harvest->Stain Score Score Micronuclei in Binucleated Cells Stain->Score Analyze Analyze Results Score->Analyze

Caption: Workflow for the in vitro micronucleus assay.

Experimental Workflow: Comet Assay

Comet_Assay_Workflow Start Start Treat_Cells Treat Cells with MIT Start->Treat_Cells Embed_Cells Embed Cells in Agarose on Slide Treat_Cells->Embed_Cells Lysis Cell Lysis Embed_Cells->Lysis Unwinding DNA Unwinding (Alkaline Buffer) Lysis->Unwinding Electrophoresis Electrophoresis Unwinding->Electrophoresis Neutralize_Stain Neutralize and Stain DNA Electrophoresis->Neutralize_Stain Visualize Visualize and Analyze Comets Neutralize_Stain->Visualize Analyze Analyze Results Visualize->Analyze

Caption: Experimental workflow for the Comet assay.

References

Application Notes and Protocols for Preservative Efficacy Testing (PET) of Methylisothiazolinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Methylisothiazolinone (MIT) and Preservative Efficacy Testing

This compound (MIT) is a widely used synthetic preservative in a variety of aqueous-based products, including cosmetics, personal care items, and pharmaceutical formulations.[1][2] Its broad-spectrum antimicrobial activity effectively inhibits the growth of bacteria and fungi, thereby preventing product spoilage and protecting consumers from potential infections.[3][4] Preservative Efficacy Testing (PET), also known as a challenge test, is a critical procedure to evaluate the effectiveness of a preservative system in a product formulation.[5][6] This testing is mandated by regulatory bodies to ensure that products can withstand microbial contamination that may occur during manufacturing or consumer use.[7]

Standardized protocols for PET are outlined in pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[6] These tests involve intentionally introducing specific microorganisms into the product and monitoring the reduction in their population over a set period.

Mechanism of Action of this compound

This compound exerts its antimicrobial effect through a two-step mechanism that ultimately leads to microbial cell death. The primary target of MIT is thiol-containing proteins and enzymes within the microbial cell.

  • Cellular Penetration: MIT, being a small molecule, can readily diffuse across the cell wall and membrane of bacteria and fungi.

  • Thiol Inactivation: Once inside the cell, the electrophilic sulfur atom in the isothiazolinone ring of MIT reacts with nucleophilic thiol groups (-SH) found in the cysteine residues of essential enzymes and proteins. This reaction leads to the formation of disulfide bonds, which inactivates these critical cellular components.

  • Disruption of Metabolic Pathways: The inactivation of key enzymes, particularly dehydrogenases involved in cellular respiration and energy production (ATP synthesis), leads to a rapid inhibition of microbial growth and metabolism.

  • Irreversible Damage and Cell Death: The disruption of these vital metabolic pathways results in irreversible cellular damage and ultimately leads to cell death.

MIT_Mechanism cluster_microbe Microbial Cell MIT_outside This compound (MIT) CellWall Cell Wall/ Membrane MIT_outside->CellWall Penetration MIT_inside MIT CellWall->MIT_inside Cytoplasm Cytoplasm ThiolEnzyme Active Thiol-Containing Enzyme (-SH) InactiveEnzyme Inactive Disulfide-Linked Enzyme (-S-S-MIT) ThiolEnzyme->InactiveEnzyme Inactivation MetabolicPathways Essential Metabolic Pathways (e.g., Respiration) InactiveEnzyme->MetabolicPathways Disruption CellDeath Cell Death MetabolicPathways->CellDeath Inhibition MIT_inside->ThiolEnzyme Reaction with Thiol Group

Figure 1: Antimicrobial Mechanism of this compound.

Data Presentation: Efficacy of Preservatives in Challenge Testing

The following tables summarize the quantitative data from preservative efficacy tests. The data is presented as the log reduction in viable microorganisms at specified time intervals. A higher log reduction indicates greater antimicrobial efficacy.

Table 1: Preservative Efficacy Test Results for a "Cellfood®" Product [5]

MicroorganismInitial Inoculum (CFU/g)Log Reduction at 14 DaysLog Reduction at 28 Days
Staphylococcus aureus7.3 x 10⁵4.9>4.9
Pseudomonas aeruginosa6.7 x 10⁵4.8>4.8
Escherichia coli1.2 x 10⁵5.0>5.0
Candida albicans3.2 x 10⁵4.5>4.5
Aspergillus brasiliensis4.8 x 10⁵4.7>4.7

Note: While the specific preservative in "Cellfood®" is not explicitly stated as solely MIT, this data demonstrates the expected level of efficacy for a well-preserved product according to USP Category 1C criteria.[5]

Table 2: Minimum Inhibitory Concentration (MIC) of Isothiazolinones [3]

PreservativeTest OrganismMIC (µg/mL)
This compound (MIT) Schizosaccharomyces pombe (Yeast)245
Escherichia coli (Bacteria)41
Methylchloroisothiazolinone (MCI) Schizosaccharomyces pombe (Yeast)2.6
Escherichia coli (Bacteria)0.5

Note: A lower MIC value indicates greater antimicrobial potency. This data highlights that MCI is significantly more potent than MIT when used individually.[3]

Experimental Protocols for Preservative Efficacy Testing

The following are detailed protocols for performing PET based on the harmonized principles of the USP <51> and European Pharmacopoeia (EP) 5.1.3.

I. Materials and Reagents
  • Test Product: The final formulation to be evaluated.

  • Challenge Microorganisms (ATCC Strains):

    • Staphylococcus aureus (ATCC 6538)

    • Pseudomonas aeruginosa (ATCC 9027)

    • Escherichia coli (ATCC 8739)

    • Candida albicans (ATCC 10231)

    • Aspergillus brasiliensis (ATCC 16404)

  • Culture Media:

    • Tryptic Soy Agar (B569324) (TSA) or Soybean-Casein Digest Agar for bacteria.

    • Sabouraud Dextrose Agar (SDA) for fungi (yeast and mold).

    • Tryptic Soy Broth (TSB) or Soybean-Casein Digest Broth.

    • Sabouraud Dextrose Broth.

  • Reagents:

    • Sterile Saline (0.9% NaCl).

    • Neutralizing Broth (e.g., Dey-Engley Broth, Letheen Broth) to inactivate the preservative during microbial enumeration.

    • Sterile Water.

II. Inoculum Preparation
  • Bacterial Cultures: Inoculate a suitable volume of TSB with a fresh stock culture of S. aureus, P. aeruginosa, and E. coli. Incubate at 30-35°C for 18-24 hours.

  • Yeast Culture: Inoculate a suitable volume of Sabouraud Dextrose Broth with a fresh stock culture of C. albicans. Incubate at 20-25°C for 48-72 hours.

  • Mold Culture: Inoculate the surface of an SDA slant or plate with a fresh stock culture of A. brasiliensis. Incubate at 20-25°C for 7-10 days, or until good sporulation is achieved.

  • Harvesting and Standardization:

    • Bacteria and Yeast: Harvest the cells by centrifugation. Wash the cell pellet with sterile saline and resuspend in sterile saline to achieve a microbial count of approximately 1 x 10⁸ CFU/mL.

    • Mold: Harvest the spores by washing the surface of the agar with sterile saline containing 0.05% polysorbate 80. Adjust the spore suspension to approximately 1 x 10⁸ CFU/mL using a hemocytometer or by plate count.

III. Test Procedure
  • Product Inoculation:

    • Dispense a measured amount (typically 20 g or 20 mL) of the test product into five separate sterile containers.

    • Inoculate each container with one of the standardized microbial suspensions. The volume of the inoculum should be between 0.5% and 1.0% of the volume of the product.

    • The final concentration of microorganisms in the inoculated product should be between 1 x 10⁵ and 1 x 10⁶ CFU/mL or g.

    • Thoroughly mix the inoculum with the product.

  • Incubation: Incubate the inoculated product containers at 20-25°C in the dark for 28 days.

  • Sampling and Enumeration:

    • At specified intervals (e.g., 0, 7, 14, and 28 days for USP; additional earlier time points like 6 and 24 hours may be required by EP), withdraw a 1 g or 1 mL aliquot from each container.

    • Transfer the aliquot to a known volume of validated neutralizing broth to inactivate the MIT.

    • Perform serial dilutions in sterile saline.

    • Plate the appropriate dilutions onto TSA (for bacteria) and SDA (for fungi) in duplicate using the pour plate or spread plate method.

    • Incubate the TSA plates at 30-35°C for 48-72 hours and the SDA plates at 20-25°C for 3-5 days.

  • Data Analysis:

    • Count the number of colonies on the plates and calculate the number of CFU per mL or gram of the product.

    • Calculate the log reduction from the initial inoculum count for each time point using the following formula: Log Reduction = Log₁₀(Initial CFU/mL) - Log₁₀(CFU/mL at time point)

PET_Workflow Start Start Inoculum_Prep Inoculum Preparation (S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis) Start->Inoculum_Prep Product_Inoculation Product Inoculation (10^5 - 10^6 CFU/mL) Inoculum_Prep->Product_Inoculation Incubation Incubation (20-25°C for 28 days) Product_Inoculation->Incubation Sampling Sampling at Intervals (0, 7, 14, 28 days) Incubation->Sampling Sampling->Sampling Neutralization Neutralization of MIT Sampling->Neutralization Serial_Dilution Serial Dilution Neutralization->Serial_Dilution Plating Plating on Agar (TSA for bacteria, SDA for fungi) Serial_Dilution->Plating Incubate_Plates Incubate Plates Plating->Incubate_Plates Colony_Counting Colony Counting Incubate_Plates->Colony_Counting Data_Analysis Data Analysis (Calculate Log Reduction) Colony_Counting->Data_Analysis End End Data_Analysis->End

Figure 2: General Experimental Workflow for Preservative Efficacy Testing.
IV. Acceptance Criteria

The acceptance criteria for PET vary depending on the product category and the pharmacopeia being followed. Generally, for cosmetic and topical products, the criteria are as follows:

  • Bacteria (S. aureus, P. aeruginosa, E. coli): A reduction of not less than 2.0 log₁₀ from the initial count at 14 days, and no increase from the 14-day count at 28 days. The EP has stricter criteria, often requiring a 2-log reduction at 6 hours and a 3-log reduction at 24 hours for certain product categories.

  • Yeast and Mold (C. albicans, A. brasiliensis): No increase from the initial calculated count at 14 and 28 days.

Conclusion

This compound remains an effective preservative for a wide range of products. Proper preservative efficacy testing is essential to ensure that the concentration of MIT used is sufficient to protect the product from microbial contamination throughout its shelf life and use. The protocols and information provided in these application notes serve as a comprehensive guide for researchers and professionals involved in the development and quality control of preserved products.

References

analytical method for methylisothiazolinone detection in industrial water systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methylisothiazolinone (MIT) is a widely used biocide in industrial water systems to control microbial growth. However, its potential for causing allergic contact dermatitis and environmental concerns necessitates accurate and reliable monitoring.[1][2][3] This application note provides detailed protocols for the quantitative analysis of MIT in industrial water samples using High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are intended for use by researchers, scientists, and professionals involved in water quality monitoring and management.

Analytical Methods Overview

Several analytical techniques have been established for the determination of isothiazolinones in various matrices.[4] The most common methods for the analysis of MIT in water samples are HPLC and GC-MS, offering high sensitivity and selectivity.[4][5][6]

  • High-Performance Liquid Chromatography (HPLC): This is a widely used technique for the determination of MIT. Coupled with a UV or DAD detector, it provides a robust and cost-effective method for routine analysis.[6][7] Reverse-phase C18 columns are commonly employed for the separation of MIT from other components in the water matrix.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method offers excellent sensitivity and specificity for the detection of MIT.[5][8] It often involves a pre-concentration step, such as solid-phase extraction (SPE), to achieve low detection limits.[5][8]

Quantitative Data Summary

The performance of the described analytical methods for the determination of MIT and related isothiazolinones is summarized in the tables below.

Table 1: HPLC Method Performance for Isothiazolinone Analysis

ParameterThis compound (MIT)Methylchloroisothiazolinone (CMIT)Reference
Linearity Range0.15 - 5.8 ppm0.44 - 17.43 ppm[1][9]
Correlation Coefficient (R²)0.99960.9996[1][9]
Limit of Detection (LOD)--
Limit of Quantitation (LOQ)0.00025%0.00025%[10]
Recovery90 - 106%90 - 106%[1][9]
Repeatability (r)0.2%-[1][9]
Intermediate Precision (R)2%-[1][9]

Table 2: GC-MS Method Performance for Isothiazolinone Analysis in Water

ParameterValueReference
AnalytesMI, CMI, BIT, OI, DCOI[5]
Limit of Detection (LOD)0.01 - 0.1 µg/L[5][8]
Repeatability< 10% (except for MI)[5][8]
Sample TypesSurface water, groundwater, drinking water[5]

Table 3: HPLC-MS/MS Method Performance for Isothiazolinone Analysis

ParameterValueReference
AnalytesMI, CMI, BIT, OIT, DCOIT, MBIT[11]
Limit of Detection (LOD)0.010 mg/L[11]
Limit of Quantitation (LOQ)0.020 mg/L[11]
Recovery81.5 - 107.3%[11]
Relative Standard Deviation (RSD)< 5.9%[11]

Experimental Protocols

Protocol 1: Analysis of this compound by HPLC-UV/DAD

This protocol is based on established methods for the analysis of isothiazolinones in aqueous samples.[1][9]

1. Materials and Reagents

  • This compound (MIT) reference standard

  • Methanol (B129727) (HPLC grade)[9]

  • Acetic acid (glacial)

  • Deionized water (resistivity ≥ 18 MΩ·cm)[10]

  • 0.45 µm Nylon membrane filters[10]

2. Instrumentation

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV or Diode Array Detector (DAD).[10]

  • Reverse-phase C18 column (e.g., 5 µm, 4.6 mm i.d. × 25 cm).[10]

  • Ultrasonicator.[10]

3. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of 0.4% acetic acid in deionized water and methanol (80:20 v/v).[1][9] The acetic acid helps to maintain a stable pH of approximately 3.[9]

  • Standard Stock Solution: Accurately weigh about 50 mg of MIT reference standard and dissolve it in methanol in a 50 mL volumetric flask to obtain a stock solution.[10]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.15 to 5.8 µg/mL.[1][9]

4. Sample Preparation

  • Collect industrial water samples in clean, inert vials.[12]

  • For samples with high particulate matter, filter through a 0.45 µm membrane filter.[10]

  • If dilution is necessary, use deionized water.[13]

5. Chromatographic Conditions

  • Column: C18 reverse-phase column.[1]

  • Mobile Phase: 80% of 0.4% acetic acid and 20% methanol (isocratic elution).[1][9]

  • Flow Rate: 1.0 mL/min.[1][9]

  • Injection Volume: 10 µL.[1][9]

  • Detection Wavelength: 274 nm.[1][9]

  • Column Temperature: 25°C.[6]

6. Data Analysis

  • Identify the MIT peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the concentration of MIT in the sample using a calibration curve generated from the working standard solutions.

Protocol 2: Analysis of this compound by GC-MS

This protocol is adapted from methods developed for the analysis of isothiazolinones in environmental waters.[5][8]

1. Materials and Reagents

  • This compound (MIT) reference standard

  • Methanol (GC grade)

  • Dichloromethane (GC grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., polymeric material and RP-C18).[5]

  • Anhydrous sodium sulfate (B86663)

2. Instrumentation

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • A suitable capillary column (e.g., Rtx-Wax).[14]

3. Preparation of Solutions

  • Standard Stock Solution: Prepare a stock solution of MIT in methanol.

  • Working Standard Solutions: Prepare working standards by diluting the stock solution in a suitable solvent like dichloromethane.

4. Sample Preparation (Solid-Phase Extraction)

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Pass a known volume of the industrial water sample through the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the retained MIT with a suitable solvent (e.g., dichloromethane).[5]

  • Dry the eluate over anhydrous sodium sulfate and concentrate to a final volume.

5. GC-MS Conditions

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Detection Mode: Selective Ion Monitoring (SIM) or full scan. For quantification, use the Multiple Reaction Monitoring (MRM) mode if using a triple quadrupole mass spectrometer.[14]

6. Data Analysis

  • Identify MIT based on its retention time and mass spectrum.

  • Quantify the concentration using an external standard calibration curve.

Experimental Workflow and Diagrams

The following diagram illustrates the general workflow for the analysis of this compound in industrial water samples.

MIT_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (Industrial Water) Filtration 2. Filtration (0.45 µm filter) SampleCollection->Filtration SPE 3. Solid-Phase Extraction (for GC-MS) Filtration->SPE GC-MS Path DirectInjection Direct Injection (for HPLC) Filtration->DirectInjection HPLC Path Elution 4. Elution & Concentration (for GC-MS) SPE->Elution GCMS GC-MS Analysis Elution->GCMS HPLC HPLC-UV/DAD Analysis DirectInjection->HPLC DataAcquisition 5. Data Acquisition HPLC->DataAcquisition GCMS->DataAcquisition PeakIntegration 6. Peak Integration & Identification DataAcquisition->PeakIntegration Quantification 7. Quantification (Calibration Curve) PeakIntegration->Quantification Report 8. Final Report Quantification->Report

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Inconsistent Results in Methylisothiazolinone (MIT) Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results in methylisothiazolinone (MIT) cytotoxicity assays.

Troubleshooting Guide

This guide addresses specific issues that can lead to variability in your experimental outcomes.

Question: Why am I seeing high variability between replicate wells in my cytotoxicity assay?

Answer: High variability between replicate wells is a common issue that can often be traced back to technical inconsistencies. Here are several factors to consider:

  • Inconsistent Cell Seeding: An uneven distribution of cells across the wells of your microplate is a primary source of variability. To mitigate this, ensure your cell suspension is homogenous by thoroughly mixing it before and during plating. Using a multichannel pipette can also improve consistency.[1]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of reagents, including MIT solutions and assay components, can introduce significant errors. Regular calibration of pipettes, using appropriate pipette volumes, and pre-wetting pipette tips are crucial for accuracy.[1]

  • Edge Effects: The outer wells of a microplate are susceptible to increased evaporation and temperature fluctuations, which can alter the concentration of MIT and affect cell health. It is advisable to avoid using the outer wells for experimental samples and instead fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[1]

  • Incomplete Solubilization of Formazan (B1609692) Crystals (MTT Assay): In MTT assays, incomplete dissolution of the formazan crystals before reading the absorbance will lead to inaccurate and inconsistent results. Ensure thorough mixing and adequate volume of the solubilization solvent.[1]

Question: My calculated IC50 values for MIT fluctuate significantly between experiments. What could be the cause?

Answer: Fluctuations in IC50 values for MIT across different experiments, even with the same cell line, often point to subtle variations in experimental conditions:

  • Cell Health and Passage Number: The physiological state of your cells is critical. Use cells that are in the exponential growth phase and maintain a consistent and low passage number. Cells at high passage numbers can undergo genetic drift, leading to altered sensitivity to cytotoxic agents.[2]

  • MIT Stock Solution Preparation and Storage: MIT solutions should be prepared fresh for each experiment whenever possible. If storing stock solutions, ensure they are in tightly sealed containers at the recommended temperature to prevent degradation or changes in concentration.

  • Incubation Times: The duration of cell exposure to MIT and the incubation time with assay reagents are critical parameters. Strict adherence to a standardized protocol with consistent incubation times is essential for reproducibility.[2]

  • Assay Choice and Potential Interference: The type of cytotoxicity assay can influence the results. For instance, some compounds can interfere with the chemistry of tetrazolium-based assays like MTT, leading to either an overestimation or underestimation of cell viability.[2] Consider validating your findings with an alternative assay that has a different mechanism, such as the LDH release assay or the Neutral Red Uptake assay.

Question: I am observing an unexpected increase in signal at high concentrations of MIT in my MTT assay. What does this mean?

Answer: An increase in signal at high concentrations of a test compound in an MTT assay can be misleading and may not represent increased cell viability. Potential causes include:

  • Direct Reduction of MTT by MIT: Some chemical compounds can directly reduce the MTT reagent to formazan, independent of cellular metabolic activity. This leads to a false-positive signal. To test for this, include a cell-free control with MIT and the MTT reagent.[3]

  • Precipitation of MIT: At high concentrations, MIT might precipitate in the culture medium, which can interfere with the absorbance reading. Visually inspect the wells for any signs of precipitation.

Frequently Asked Questions (FAQs)

What is the mechanism of this compound-induced cytotoxicity?

This compound (MIT) induces cytotoxicity through a multi-step process. It can cause the liberation of intracellular zinc, which in turn triggers a signaling cascade involving the activation of extracellular signal-regulated kinase (ERK) and NADPH oxidase. This leads to the production of reactive oxygen species (ROS), resulting in oxidative stress, DNA damage, and the overactivation of the DNA repair enzyme poly(ADP-ribose)polymerase (PARP).[4] MIT has also been shown to activate matrix metalloproteinases (MMPs), leading to apoptotic cell death.[4]

Which cell lines are sensitive to this compound?

Several cell lines have been shown to be sensitive to MIT, including:

  • Human keratinocytes (HaCaT)[5]

  • Human bronchial epithelial cells (BEAS-2B)[4]

  • Neuronal cells[6] The sensitivity can vary significantly between cell lines.

What are some alternative cytotoxicity assays to MTT for testing this compound?

If you are encountering issues with the MTT assay or wish to confirm your results, consider these alternatives:

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.

  • Neutral Red Uptake (NRU) Assay: This assay assesses cell viability based on the ability of viable cells to incorporate and retain the neutral red dye within their lysosomes.[7]

  • Caspase Activity Assays: Since MIT can induce apoptosis, measuring the activity of key apoptotic enzymes like caspase-3 and caspase-7 can provide insights into the mechanism of cell death.[8][9]

Data Presentation

Table 1: Cytotoxicity of this compound (MIT) on HaCaT Cells

MIT Concentration (µM)Cell Viability (%)
200~100%
30082.8%
60011.7%

Data summarized from a study on human keratinocyte (HaCaT) cells treated with MIT for 24 hours, with cell viability measured by MTT assay.[5]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol provides a general procedure for assessing cell viability.

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • Complete culture medium

  • This compound (MIT) stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of MIT in complete culture medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of MIT. Include untreated control wells (medium with vehicle only) and blank wells (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each treatment relative to the untreated control (set to 100% viability).

Lactate Dehydrogenase (LDH) Release Assay

This protocol measures cytotoxicity by quantifying LDH released from damaged cells.

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • Complete culture medium

  • This compound (MIT) stock solution

  • LDH assay kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.

  • Assay Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH assay reaction mixture (as per the kit instructions) to each well.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit instructions, based on the absorbance values of the experimental, spontaneous release, and maximum release controls.

Neutral Red Uptake (NRU) Assay

This protocol assesses cell viability based on the uptake of neutral red dye by lysosomes in living cells.[7]

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • Complete culture medium

  • This compound (MIT) stock solution

  • Neutral Red solution (e.g., 50 µg/mL in medium)

  • Wash solution (e.g., PBS)

  • Destain solution (e.g., 1% acetic acid in 50% ethanol)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Neutral Red Staining: After the treatment period, remove the culture medium and add the Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.

  • Washing: Remove the Neutral Red solution and wash the cells with the wash solution to remove any unincorporated dye.

  • Dye Extraction: Add the destain solution to each well and incubate with gentle shaking for 10 minutes to extract the dye from the cells.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control.

Visualizations

Troubleshooting_Workflow Troubleshooting Inconsistent Cytotoxicity Assay Results cluster_variability High Variability Between Replicates cluster_ic50 Fluctuating IC50 Values cluster_assay_issues Assay-Specific Problems start Inconsistent Results Observed check_seeding Review Cell Seeding Protocol - Homogenous suspension? - Consistent volume? start->check_seeding check_cell_health Verify Cell Culture Conditions - Consistent passage number? - Exponential growth phase? start->check_cell_health check_interference Test for Assay Interference - Run cell-free controls - Check for precipitation start->check_interference check_pipetting Evaluate Pipetting Technique - Calibrated pipettes? - Correct volume range? check_seeding->check_pipetting check_edge_effects Assess Plate Layout - Are outer wells used? - Is evaporation evident? check_pipetting->check_edge_effects check_compound Examine MIT Preparation - Fresh stock solution? - Proper storage? check_cell_health->check_compound check_incubation Standardize Incubation Times - Consistent drug exposure? - Consistent assay reagent incubation? check_compound->check_incubation validate_assay Validate with Alternative Assay - LDH Release Assay - Neutral Red Uptake check_interference->validate_assay

Caption: A flowchart for troubleshooting inconsistent results.

Experimental_Workflow General Workflow for MIT Cytotoxicity Assay start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding overnight_incubation Incubate Overnight (37°C, 5% CO2) cell_seeding->overnight_incubation treatment Treat Cells with MIT (various concentrations) overnight_incubation->treatment treatment_incubation Incubate for Defined Period (e.g., 24 hours) treatment->treatment_incubation assay_procedure Perform Cytotoxicity Assay (e.g., MTT, LDH, NRU) treatment_incubation->assay_procedure data_acquisition Measure Signal (Absorbance/Fluorescence) assay_procedure->data_acquisition data_analysis Analyze Data - Calculate % Viability/Cytotoxicity - Determine IC50 data_acquisition->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for cytotoxicity assays.

MIT_Signaling_Pathway Proposed Signaling Pathway for MIT-Induced Cytotoxicity cluster_upstream Upstream Events cluster_mapk MAPK Pathway cluster_ros Oxidative Stress cluster_downstream Downstream Consequences MIT This compound (MIT) zinc Intracellular Zinc Liberation MIT->zinc mmp MMP Activation MIT->mmp erk ERK Activation zinc->erk nadph_oxidase NADPH Oxidase Activation erk->nadph_oxidase ros Reactive Oxygen Species (ROS) Production nadph_oxidase->ros dna_damage DNA Damage ros->dna_damage parp PARP Overactivation dna_damage->parp apoptosis Apoptosis parp->apoptosis mmp->apoptosis

Caption: Key signaling events in MIT-induced cell death.

References

Technical Support Center: Overcoming Matrix Interference in Methylisothiazolinone HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of methylisothiazolinone (MIT). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to overcoming matrix interference in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of matrix interference in this compound (MIT) analysis?

A4: Interference in MIT analysis can stem from various sources within complex sample matrices like cosmetics and personal care products.[1] These include:

  • Structurally similar compounds: Other isothiazolinones such as methylchloroisothiazolinone (MCI), benzisothiazolinone (BIT), and octylisothiazolinone (OIT) can have similar retention times and spectral properties, leading to co-elution.

  • Sample matrix components: Ingredients commonly found in personal care products like surfactants, emulsifiers, fatty acids, and pigments can interfere with the analysis.[2]

  • Contaminants: Impurities from solvents, reagents, or sample containers can introduce extraneous peaks in the chromatogram.

Q2: Why is sample preparation crucial for accurate MIT analysis?

A2: Due to the complexity of cosmetic and personal care product formulations, which contain a wide variety of ingredients, sample preparation is a critical step to ensure reliable and accurate quantification of MIT.[3][4] A robust sample preparation method is necessary to remove interfering substances from the matrix, which can otherwise lead to inaccurate results, poor peak shape, and potential damage to the HPLC column.

Q3: What are the recommended sample preparation techniques to minimize matrix effects?

A3: Several techniques can be employed to reduce matrix interference, including:

  • Dilution: For simpler matrices, a straightforward "dilute and shoot" approach might be sufficient.[2]

  • Solvent Extraction: This involves using a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), to selectively extract MIT from the sample.[5][6] Ultrasonication is often used to enhance extraction efficiency.[6][7]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup and concentration of the analyte.[7] It involves passing the sample extract through a cartridge containing a solid adsorbent that retains the analyte, while interfering compounds are washed away. The analyte is then eluted with a small volume of a different solvent.

  • Matrix Solid-Phase Dispersion (MSPD): This technique involves blending the sample with a solid support (dispersant) to create a semi-solid mixture that is then packed into a column. The analytes are eluted with a suitable solvent. MSPD has been successfully used for the determination of isothiazolinones in cosmetics and household products.[8][9]

Q4: How can I be sure that my results are not affected by matrix effects?

A4: To assess and compensate for matrix effects, it is recommended to use matrix-matched calibration curves.[3][10] This involves preparing calibration standards in a blank matrix extract that is free of the analyte. By comparing the slope of the matrix-matched calibration curve to that of a solvent-based calibration curve, the extent of matrix enhancement or suppression can be determined.[10]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem Possible Causes Solutions
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Optimize the mobile phase pH to ensure MIT is in a single ionic form.
Column degradation or contamination.Flush the column with a strong solvent, or replace the column if necessary.
Co-eluting matrix components.Improve sample cleanup using techniques like SPE or modify the chromatographic conditions (e.g., gradient, mobile phase composition) to enhance resolution.
Low Analyte Recovery Inefficient extraction from the sample matrix.Optimize the extraction solvent, volume, and extraction time. Consider using ultrasonication to improve efficiency.
Incomplete elution from the SPE cartridge.Ensure the elution solvent is strong enough to desorb the analyte completely. Experiment with different solvents or solvent mixtures.
Analyte degradation.MIT can be unstable under certain conditions (e.g., alkaline pH, high temperature).[11] Ensure samples and standards are stored properly and analyzed promptly.
High Baseline Noise Contaminated mobile phase or solvents.Use high-purity solvents and prepare fresh mobile phase daily. Degas the mobile phase before use.
Detector issues (e.g., dirty flow cell, aging lamp).Clean the detector flow cell according to the manufacturer's instructions. Replace the detector lamp if its intensity is low.
Ghost Peaks Injector contamination or sample carryover.[1]Clean the injector system and needle. Implement a needle wash step with a strong solvent between injections.
Contamination in the HPLC system.Flush the entire system with a strong solvent to remove any residual contaminants.

Experimental Protocols

Protocol 1: Sample Preparation of Cosmetic Creams using Solvent Extraction
  • Sample Weighing: Accurately weigh approximately 1.0 g of the cream sample into a 10 mL volumetric flask.[6]

  • Extraction: Add 5 mL of methanol to the flask.[6]

  • Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes to ensure thorough extraction.[6]

  • Dilution: Allow the solution to cool to room temperature and then dilute to the mark with methanol.[6]

  • Filtration: Filter the extract through a 0.45 µm nylon syringe filter into an HPLC vial.[3]

  • Analysis: The filtrate is now ready for injection into the HPLC system.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

This protocol is a general guideline and may need optimization based on the specific sample matrix and SPE cartridge used.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the sorbent to dry.

  • Sample Loading: Load the filtered sample extract (from Protocol 1, before dilution to final volume) onto the conditioned cartridge at a slow, controlled flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the retained MIT from the cartridge with a small volume (e.g., 2 x 1 mL) of a strong solvent like methanol or acetonitrile into a clean collection tube.

  • Final Preparation: The eluate can be evaporated to dryness and reconstituted in the mobile phase or directly injected into the HPLC system if the solvent is compatible.

Quantitative Data Summary

The following tables summarize typical performance data for the HPLC analysis of this compound in various cosmetic matrices.

Table 1: Method Detection and Quantification Limits

MatrixDetection MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
ShampooHPLC-DAD0.083 - 0.304 mg/kg0.276 - 1.015 mg/kg[3][10]
Wet TissueHPLC-DAD0.083 - 0.304 mg/kg0.276 - 1.015 mg/kg[3][10]
CreamHPLC-DAD0.083 - 0.304 mg/kg0.276 - 1.015 mg/kg[3][10]
CosmeticsUPLC-MS/MS0.054 µg/mL0.163 µg/mL[5]

Table 2: Analyte Recovery in Spiked Samples

MatrixSpiking LevelRecovery (%)Reference
Shampoo1.93, 9.69, 19.3 mg/kg83.2 - 103.2[3]
Wet Tissue1.93, 9.69, 19.3 mg/kg83.2 - 103.2[3]
Cream1.93, 9.69, 19.3 mg/kg83.2 - 103.2[3]
Baby Wet WipesNot specified90 - 106[7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spe Optional SPE Cleanup weigh 1. Weigh Sample extract 2. Add Extraction Solvent (e.g., Methanol) weigh->extract sonicate 3. Ultrasonicate extract->sonicate dilute 4. Dilute to Volume sonicate->dilute filter 5. Filter Extract dilute->filter condition A. Condition Cartridge filter->condition Proceed to SPE hplc HPLC Analysis filter->hplc Direct Injection load B. Load Sample Extract condition->load wash C. Wash Cartridge load->wash elute D. Elute Analyte wash->elute elute->hplc Injection after Cleanup

Caption: Experimental workflow for HPLC analysis of this compound.

troubleshooting_workflow cluster_chromatography Chromatographic Issues cluster_sample Sample-Related Issues start Problem Encountered (e.g., Poor Peak Shape) check_mobile_phase Check Mobile Phase (Composition, pH, Degassing) start->check_mobile_phase review_prep Review Sample Prep (Extraction, Dilution) start->review_prep check_column Inspect Column (Contamination, Age) check_mobile_phase->check_column check_detector Verify Detector Settings (Wavelength, Lamp) check_column->check_detector check_detector->review_prep If no chromatographic issue found solution Problem Resolved check_detector->solution Issue Identified & Fixed improve_cleanup Improve Sample Cleanup (e.g., Implement SPE) review_prep->improve_cleanup check_stability Check Analyte Stability (pH, Temperature) improve_cleanup->check_stability check_stability->check_mobile_phase If no sample issue found check_stability->solution Issue Identified & Fixed

Caption: Troubleshooting decision tree for HPLC analysis of this compound.

References

Technical Support Center: Optimizing Methylisothiazolinone (MIT) for Biofilm Eradication

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methylisothiazolinone (MIT) to eradicate biofilms.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (MIT) against biofilms?

A1: this compound (MIT) is a biocide that belongs to the isothiazolinone class. Its primary mechanism of action involves the rapid inhibition of microbial growth and metabolism, which is followed by irreversible cell damage leading to cell death.[1][2] The electrophilic sulfur atom in the isothiazolinone ring reacts with nucleophilic cellular components, particularly proteins and enzymes containing thiol groups.[1] This interaction disrupts critical physiological functions, including respiration and ATP synthesis, ultimately causing microbial cell death.[1][2] When targeting biofilms, MIT must penetrate the protective extracellular polymeric substance (EPS) matrix to reach the embedded microbial cells.

Q2: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC)?

A2: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of planktonic (free-floating) microorganisms.[1] In contrast, the Minimum Biofilm Eradication Concentration (MBEC) is the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[1] It is crucial to understand that the MBEC is often significantly higher than the MIC for the same microorganism, as the biofilm's EPS matrix provides a protective barrier for the embedded cells.[3]

Q3: What are some common microorganisms that MIT is effective against in a biofilm state?

A3: MIT, often in combination with Methylchloroisothiazolinone (MCI), has demonstrated efficacy against a broad spectrum of microorganisms in biofilms, including:

  • Gram-negative bacteria such as Pseudomonas aeruginosa.[4][5]

  • Gram-positive bacteria like Staphylococcus aureus.[1]

  • Fungi, including Candida albicans and Aspergillus niger, particularly when used in combination with MCI.[6]

Troubleshooting Guides

Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for MIT.

  • Possible Cause: Variability in inoculum preparation.

    • Troubleshooting Step: Standardize the inoculum density using a spectrophotometer to a 0.5 McFarland standard to ensure a consistent starting cell concentration.[3]

  • Possible Cause: Media composition affecting MIT activity.

    • Troubleshooting Step: Use a consistent and appropriate growth medium for your microorganism, as different media components can interfere with the biocide's activity.[3]

  • Possible Cause: Degradation of the MIT stock solution.

    • Troubleshooting Step: Prepare fresh MIT stock solutions for each experiment and store them protected from light and extreme temperatures to prevent degradation.[3]

Problem 2: Failure to disrupt or eradicate mature biofilms with MIT treatment.

  • Possible Cause: The biofilm is too mature and robust.

    • Troubleshooting Step: Mature biofilms are notoriously difficult to eradicate.[3] Consider increasing the contact time of the MIT treatment or implementing a pre-treatment step with a biofilm-disrupting agent, such as enzymes that degrade the EPS matrix.[3]

  • Possible Cause: The concentration of MIT is insufficient.

    • Troubleshooting Step: Determine the Minimum Biofilm Eradication Concentration (MBEC), which is typically much higher than the MIC for planktonic cells.[3] A dose-response experiment is recommended to find the optimal concentration.

  • Possible Cause: Sub-optimal treatment conditions.

    • Troubleshooting Step: Optimize the pH and temperature during treatment, as these environmental factors can significantly influence the activity of MIT.[3]

Problem 3: High variability in biofilm formation in control wells.

  • Possible Cause: Inconsistent initial bacterial attachment.

    • Troubleshooting Step: Ensure a standardized inoculum and consistent incubation conditions (time, temperature, and agitation) to promote uniform biofilm formation.

  • Possible Cause: Improper washing steps leading to biofilm detachment.

    • Troubleshooting Step: Gently wash the wells to remove planktonic cells without disturbing the attached biofilm. Submerging the plate in a tray of washing solution can be a less harsh method than direct pipetting.[7]

Data Presentation

Table 1: Reported Effective Concentrations of Isothiazolinones Against Biofilms

Isothiazolinone(s)Target MicroorganismAssayEffective ConcentrationReference
MIT/MCIPseudomonas aeruginosaMIC0.0002% (w/w)[6]
MIT/MCIStaphylococcus aureusMIC0.0002% (w/w)[6]
MIT/MCIAspergillus nigerMIC0.00005% (w/w)[6]
MIT/MCICandida albicansMIC0.00005% (w/w)[6]
IsothiazoloneSulfate-Reducing Bacteria (SRP)Planktonic & Sessile Kill50 - 100 ppm[5]
MITPseudomonas putidaGrowth Inhibition~0.98 mg/L[8]
MITBacillus subtilisBiofilm Inhibition~1.95 mg/L[8]
Isothiazolinone-based biocideMixed Pseudomonas biofilmsTemporal Inhibition80 mg/L[2]

Note: The effectiveness of MIT can be influenced by the specific strain, biofilm age, and experimental conditions. The data presented is for comparative purposes.

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the lowest concentration of MIT that inhibits the visible growth of planktonic bacteria.[1]

  • Methodology:

    • Prepare a fresh overnight culture of the test bacterium.

    • Adjust the bacterial suspension to a 0.5 McFarland standard.

    • Prepare serial two-fold dilutions of the MIT stock solution in a 96-well microtiter plate.

    • Add the diluted bacterial suspension to each well.

    • Include positive (bacteria and media, no MIT) and negative (media only) controls.[1]

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by identifying the lowest concentration of MIT with no visible turbidity.[1]

2. Minimum Biofilm Eradication Concentration (MBEC) Assay

  • Objective: To determine the minimum concentration of MIT required to eradicate a pre-formed biofilm.[1]

  • Methodology:

    • Grow biofilms on pegs of an MBEC device (e.g., Calgary Biofilm Device) by incubating them in a bacterial culture for 24-48 hours.[1]

    • Gently rinse the peg lid with sterile saline to remove planktonic cells.

    • Prepare a 96-well plate with serial two-fold dilutions of MIT.

    • Transfer the peg lid with the established biofilms into the MIT-containing plate and incubate for a specified exposure time (e.g., 24 hours).[1]

    • Rinse the peg lid again with sterile saline.

    • Place the peg lid into a new 96-well plate containing a sterile recovery medium.

    • Dislodge the biofilm from the pegs by sonication or vigorous shaking.[1]

    • Incubate the recovery plate for 18-24 hours.

    • The MBEC is the lowest concentration of MIT that resulted in no turbidity in the recovery wells.[1]

3. Crystal Violet Assay for Biofilm Biomass Quantification

  • Objective: To quantify the total biofilm biomass after treatment with MIT.[1]

  • Methodology:

    • Grow biofilms in a 96-well plate and then treat with different concentrations of MIT.

    • After treatment, wash the wells with saline to remove planktonic cells and the MIT solution.

    • Add 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.[1]

    • Remove the Crystal Violet solution and wash the wells thoroughly with water.

    • Dry the plate completely.

    • Add 30% acetic acid or 95% ethanol (B145695) to each well to solubilize the bound dye.[1][3]

    • Measure the absorbance at 570-595 nm using a plate reader. The absorbance is proportional to the biofilm biomass.[1][3]

Visualizations

experimental_workflow_biofilm_eradication cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis A Bacterial Culture Preparation B Biofilm Formation (24-48h) A->B D Expose Biofilm to MIT (e.g., 24h) B->D C Prepare MIT Dilutions C->D E Wash and Stain (Crystal Violet) D->E F Quantify Biomass (Absorbance) E->F G Determine MBEC F->G

Caption: Workflow for Determining MIT's Biofilm Eradication Efficacy.

mit_mechanism_of_action MIT This compound (MIT) CellWall Bacterial Cell Wall & Membrane MIT->CellWall Penetration ThiolProteins Thiol-Containing Proteins & Enzymes MIT->ThiolProteins Reacts with Cytoplasm Cytoplasm CellWall->Cytoplasm Cytoplasm->ThiolProteins Disruption Disruption of Respiration & ATP Synthesis ThiolProteins->Disruption Leads to CellDeath Cell Death Disruption->CellDeath

References

Technical Support Center: Methylisothiazolinone (MIT) Stability in Complex Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of methylisothiazolinone (MIT) in complex culture media. Find troubleshooting tips and answers to frequently asked questions to ensure the efficacy of MIT in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MIT) and why is it used in culture media?

This compound (MIT) is a broad-spectrum biocide used to control the growth of bacteria and fungi in aqueous solutions.[1][2] In laboratory settings, it can be added to complex culture media to prevent microbial contamination, which is crucial for the integrity of long-term experiments.

Q2: What are the primary factors that affect the stability of MIT in culture media?

The stability of MIT in aqueous solutions, including complex culture media, is primarily influenced by:

  • pH: MIT is more stable in acidic conditions. As the pH becomes more alkaline, its degradation rate increases.[3][4]

  • Temperature: Higher temperatures accelerate the degradation of MIT.[3][5]

  • Presence of Nucleophiles: Components in complex media such as thiols (from amino acids like cysteine), amines, and sulfides can react with the isothiazolinone ring, leading to its opening and inactivation.[3][6]

  • Light Exposure: Photolysis can contribute to the degradation of MIT, although hydrolysis is often the more significant factor in liquid media.[3][7]

Q3: My MIT solution turned cloudy after adding it to the culture medium. What is happening?

Precipitation or cloudiness upon adding an MIT stock solution to culture media can be due to a few reasons:

  • "Salting Out" Effect: Complex culture media contain high concentrations of salts, proteins, and other macromolecules which can reduce the solubility of MIT, causing it to precipitate.[8]

  • Solvent Shock: If your MIT stock solution is prepared in a high concentration of an organic solvent (like DMSO or ethanol), rapid dilution into the aqueous culture medium can cause the MIT to crash out of solution before it can properly disperse.[8]

Q4: I'm not seeing the expected antimicrobial effect from MIT in my long-term culture. Why might this be?

A loss of MIT efficacy over time is likely due to its degradation. The rate of degradation is influenced by the specific composition of your culture medium and the incubation conditions. Alkaline pH and higher temperatures (like 37°C) common in cell culture can significantly reduce its half-life.[3][4][5] Furthermore, components within the media, such as amino acids with thiol groups, can actively degrade MIT.[3][6]

Q5: Are there any alternatives to MIT for preserving culture media?

Yes, several other preservatives are used in cosmetics and industrial applications, and some may be adaptable for laboratory use depending on the specific application and compatibility with your experimental system. Alternatives include:

  • Benzisothiazolinone (BIT): Another isothiazolinone biocide that is reported to be more hydrolytically stable than MIT.[3]

  • Phenoxyethanol: A common preservative in cosmetics that can be effective against a range of microorganisms.[9][10]

  • Sodium Benzoate: An antifungal agent, most effective in acidic conditions.[9]

  • Dodecylguanidine hydrochloride (DGH): A non-sensitizing biocide effective over a wide pH range.[11]

The suitability of an alternative will depend on its spectrum of activity, cytotoxicity to your cell lines, and compatibility with other media components.

Troubleshooting Guides

Issue 1: Precipitation of MIT in Culture Media

  • Symptom: The culture medium becomes cloudy or forms a visible precipitate immediately after adding the MIT stock solution.

  • Possible Causes & Solutions:

    • High Stock Concentration/Solvent Shock:

      • Troubleshooting Step: Prepare a more dilute stock solution of MIT in a solvent that is miscible with your culture medium (e.g., sterile water or PBS). Add the stock solution dropwise while gently stirring the medium to facilitate dispersion.[8]

      • Recommendation: If using an organic solvent like DMSO, ensure the final concentration in the medium is well below the level toxic to your cells (typically <0.5%).

    • "Salting Out":

      • Troubleshooting Step: Try adding the MIT stock solution to the basal medium before the addition of supplements like fetal bovine serum (FBS), which contains high concentrations of proteins.[8]

      • Recommendation: Perform a small-scale solubility test with your specific medium formulation to determine the maximum soluble concentration of MIT.

Issue 2: Loss of Antimicrobial Activity Over Time

  • Symptom: Microbial contamination appears in the culture after a few days, despite the initial addition of MIT.

  • Possible Causes & Solutions:

    • Degradation due to pH and Temperature:

      • Troubleshooting Step: Measure the pH of your complete culture medium. If it is alkaline (pH > 8), this will accelerate MIT degradation.[4]

      • Recommendation: If your experimental conditions allow, consider buffering the medium to a more neutral or slightly acidic pH. Be mindful of the optimal pH for your cell line. If high temperatures are required, be aware that the half-life of MIT will be reduced.[5]

    • Inactivation by Media Components:

      • Troubleshooting Step: Review the composition of your complex medium for high concentrations of nucleophilic substances like cysteine or glutathione.

      • Recommendation: It may be necessary to replenish the MIT at regular intervals during long-term experiments. The frequency will depend on the rate of degradation, which you can determine experimentally (see Experimental Protocols section).

Quantitative Data on MIT Stability

Table 1: Effect of pH on the Half-Life of Isothiazolinones

Compound pH Temperature (°C) Half-Life Reference
Chlorinated Isothiazolone 8.5 Not Specified 47 days [4]
Chlorinated Isothiazolone 9.0 Not Specified 23 days [4]
Chlorinated Isothiazolone 9.6 Not Specified 3.3 days [4]
Chlorinated Isothiazolone 10.0 Not Specified 2 days [4]
MIT 7.4 25 >80 days [6]
DCOIT 7.0 Not Specified 1.2 days [3]

| DCOIT | 9.0 | Not Specified | 3.7 days |[3] |

Table 2: Effect of Temperature on the Half-Life of Isothiazolinones

Compound Temperature (°C) pH Half-Life Reference
DCOIT 4 Not Specified >64 days [3]
DCOIT 25 Not Specified 27.9 days [3]
DCOIT 40 Not Specified 4.5 days [3]
MCI 40 Not Specified 12 days [3]

| MCI | 60 | Not Specified | <2 days |[3] |

Experimental Protocols

Protocol 1: Determining the Stability of MIT in a Specific Culture Medium

Objective: To quantify the degradation of MIT in your specific complex culture medium over time at a given temperature.

Materials:

  • Your complete complex culture medium.

  • MIT stock solution of known concentration.

  • Sterile, conical tubes or flasks.

  • Incubator set to the desired experimental temperature.

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.[12][13][14]

  • Appropriate HPLC column (e.g., C18 reversed-phase).

  • Mobile phase (e.g., a mixture of acetic acid and methanol).[12][13]

  • Syringe filters (0.22 µm or 0.45 µm).

Methodology:

  • Preparation:

    • Prepare your complete culture medium, including all supplements.

    • Spike the medium with a known concentration of MIT (e.g., 15 ppm).

    • Aliquot the spiked medium into sterile tubes for each time point (e.g., 0, 6, 12, 24, 48, 72 hours).

  • Incubation:

    • Place the tubes in an incubator at your desired experimental temperature (e.g., 37°C).

  • Sampling:

    • At each time point, remove one tube from the incubator.

    • Filter a sample of the medium through a syringe filter to remove any cells or debris.

  • HPLC Analysis:

    • Analyze the filtered sample using HPLC to determine the concentration of MIT.

    • Use a UV detector set to the maximum absorbance wavelength for MIT (approximately 274 nm).[12][13][14]

    • Prepare a standard curve using known concentrations of MIT to quantify the amount in your samples.

  • Data Analysis:

    • Plot the concentration of MIT versus time.

    • Calculate the degradation rate and the half-life of MIT in your specific medium under your experimental conditions.

Visualizations

MIT_Degradation_Pathway MIT This compound (MIT) (Active Biocide) RingOpening Ring Opening Reaction MIT->RingOpening Reacts with Nucleophile Nucleophile (e.g., Thiols, Amines in Media) Nucleophile->RingOpening InactiveMetabolites Inactive Metabolites (e.g., N-methylmalonamic acid) RingOpening->InactiveMetabolites Forms Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_medium Prepare Complete Culture Medium spike_mit Spike Medium with Known MIT Concentration prep_medium->spike_mit aliquot Aliquot for Each Time Point spike_mit->aliquot incubate Incubate at Desired Temperature aliquot->incubate sample Collect Samples at Time Points incubate->sample filter_sample Filter Sample sample->filter_sample hplc Analyze by HPLC filter_sample->hplc quantify Quantify MIT vs. Standard Curve hplc->quantify calculate Calculate Half-Life quantify->calculate

References

Technical Support Center: Methylisothiazolinone (MIT) Neurotoxicity Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting experiments on the neurotoxicity of methylisothiazolinone (MIT).

Troubleshooting Guides

This section addresses specific issues that may arise during MIT neurotoxicity experiments, with a focus on in vitro models.

Issue 1: High Variability in Neuronal Cell Viability Assays

High variability between replicate wells or experiments is a common challenge that can obscure the true effect of MIT.

Potential Cause Troubleshooting Recommendation
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Avoid introducing bubbles while pipetting. To mitigate the "edge effect," where wells on the perimeter of a plate evaporate more quickly, fill the outer wells with sterile phosphate-buffered saline (PBS) or media and do not use them for experimental samples.[1][2]
Cell Health and Passage Number Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase and are free from contamination, such as mycoplasma.[1] Stressed or overly confluent cells can show increased sensitivity to MIT.[1]
Reagent Preparation and Handling Prepare fresh dilutions of MIT for each experiment from a concentrated stock. Avoid repeated freeze-thaw cycles of stock solutions. Ensure all reagents, including media and assay components, are warmed to room temperature before use to prevent temperature shock to the cells.[1]
Incubation Times and Conditions Strictly adhere to standardized incubation times for MIT exposure and subsequent assays. Ensure consistent temperature and humidity in the incubator to minimize variability.

Issue 2: Discrepancies Between In Vitro and In Vivo Neurotoxicity Results

A significant pitfall is the observation of potent neurotoxicity in cultured neurons that is not replicated in animal studies.

Potential Cause Troubleshooting Recommendation
Metabolic Differences In vivo, MIT may be metabolized differently, or its access to the central nervous system may be limited by the blood-brain barrier. Consider these factors when interpreting in vitro data.[3][4][5]
Presence of Glial Cells In vitro studies have shown that MIT is highly toxic to cultured neurons but not to glia.[6][7][8][9][10] The supportive role of glial cells in the in vivo environment might offer neuroprotection. When designing in vitro experiments, consider using co-cultures of neurons and glia to better mimic the in vivo situation.
Exposure Duration and Concentration Acute, high-concentration exposures in vitro may not accurately reflect chronic, low-level environmental or occupational exposures in vivo.[6][11] Design experiments with a range of concentrations and exposure times to better understand the dose-response relationship.

Frequently Asked Questions (FAQs)

Q1: What is the established signaling pathway for MIT-induced neurotoxicity in vitro?

A1: Research indicates that MIT-induced neurotoxicity in cultured neurons proceeds through a specific signaling cascade. A brief exposure to MIT triggers an increase in intracellular zinc (Zn2+), which is a critical early signal.[6][7] This leads to the activation of 12-lipoxygenase (12-LOX) and subsequently the phosphorylation of extracellular signal-regulated kinase (ERK).[6][7][8] Downstream of ERK activation, the pathway involves the activation of NADPH oxidase, generation of reactive oxygen species (ROS), DNA damage, and overactivation of poly(ADP-ribose) polymerase (PARP), ultimately leading to neuronal cell death.[6][7][8][9]

MIT_Neurotoxicity_Pathway MIT This compound (MIT) Zn_inc Intracellular Zn²⁺ Increase MIT->Zn_inc LOX_act 12-Lipoxygenase Activation Zn_inc->LOX_act ERK_phos ERK Phosphorylation LOX_act->ERK_phos NADPH_act NADPH Oxidase Activation ERK_phos->NADPH_act ROS_gen ROS Generation NADPH_act->ROS_gen DNA_dam DNA Damage ROS_gen->DNA_dam PARP_act PARP Overactivation DNA_dam->PARP_act Death Neuronal Cell Death PARP_act->Death

Caption: Signaling pathway of MIT-induced neurotoxicity.

Q2: I am not observing the expected level of neuronal death. What are some key experimental parameters to check?

A2: Several factors can influence the extent of MIT-induced neuronal death. Here are some key parameters to review:

  • MIT Concentration: In vitro studies have demonstrated significant neurotoxicity with MIT concentrations in the micromolar range. For instance, a 10-minute exposure to 100 µM MIT can cause widespread neuronal death within 24 hours.[6] Ensure your concentration range is appropriate for your cell type and experimental goals.

  • Exposure Time: Even brief exposure to MIT can be highly toxic to cultured neurons.[6][7][8] A common protocol involves a 10-minute exposure followed by a wash and incubation in MIT-free media for 18-24 hours before assessing viability.[6]

  • Cell Type and Culture Age: The susceptibility to MIT can vary between different types of neurons and their developmental stage. Experiments have often used rat cortical cultures that are several weeks old.[6]

  • Assay Method: The choice of cytotoxicity assay is crucial. The lactate (B86563) dehydrogenase (LDH) assay is frequently used to measure neuronal death following MIT exposure by quantifying the release of LDH from damaged cells into the culture medium.[6]

Q3: Can you provide a basic protocol for an in vitro MIT neurotoxicity experiment?

A3: The following is a generalized protocol based on published studies.[6] Researchers should optimize this protocol for their specific cell culture system and experimental setup.

Experimental_Workflow start Start: Plate Neuronal Cells culture Culture Neurons (e.g., 4 weeks) start->culture pre_treat Optional: Pre-treatment with Inhibitors (10 min) culture->pre_treat mit_exp Expose to MIT (e.g., 100 µM for 10 min) pre_treat->mit_exp wash Wash with MIT-free Medium mit_exp->wash incubate Incubate (18-20 hours) wash->incubate assay Assess Cell Viability (e.g., LDH Assay) incubate->assay end End: Data Analysis assay->end

Caption: General experimental workflow for in vitro MIT neurotoxicity.

Detailed Methodologies:

  • Cell Culture: Mixed cultures of rat cortical neurons and glia can be prepared from embryonic day 16 Sprague Dawley rat fetuses.[6]

  • MIT Exposure: Cells are typically exposed to MIT for a short duration (e.g., 10 minutes) in a serum-free medium.[6]

  • Neuroprotective Compounds: To investigate the signaling pathway, neuroprotective compounds (e.g., zinc chelators, ERK inhibitors) can be added before, during, and after MIT exposure.[6]

  • Viability Assay (LDH): Cell viability is commonly determined 18-20 hours after MIT exposure using a lactate dehydrogenase (LDH)-based assay, which measures the release of LDH from damaged cells.[6]

Q4: How does chronic, low-dose MIT exposure affect neurons?

A4: While acute, high-dose exposure to MIT leads to neuronal death, chronic exposure to low concentrations (e.g., 0.1-3 µM) has been shown to have different effects. In developing cortical neurons, continuous low-dose MIT exposure did not significantly impact cell viability but did cause a dramatic inhibition of neurite outgrowth.[11][12] This suggests that prolonged exposure to low levels of MIT may have detrimental consequences for the developing nervous system.[11] The mechanism for this involves the disruption of focal adhesion kinase (FAK) phosphorylation and its association with Src family kinases.[11]

References

strategies for reducing variability in methylisothiazolinone sensitization assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Methylisothiazolinone (MI) Sensitization Assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on reducing variability and troubleshooting common issues encountered during the experimental assessment of MI-induced skin sensitization. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to support the robustness and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in this compound (MI) sensitization assays?

Variability in MI sensitization assays can arise from several factors, including the choice of assay, the vehicle used to dissolve and apply MI, the concentration of MI, and the specific cell line or animal model. For in vivo assays like the Murine Local Lymph Node Assay (LLNA), the vehicle can significantly impact the EC3 value (the effective concentration producing a three-fold increase in lymphocyte proliferation).[1][2] For in vitro assays such as the KeratinoSens™ and h-CLAT, variability can be introduced through cell line passage number, serum source, and specific assay conditions.[3][4]

Q2: How does the choice of vehicle affect LLNA results for MI?

The vehicle used in an LLNA study can substantially influence the measured skin-sensitizing potency of MI.[1] Studies have shown that different vehicles can lead to varying EC3 values. For instance, a 4:1 acetone:olive oil (AOO) mixture has been shown to produce a lower EC3 value compared to propylene (B89431) glycol, suggesting a higher apparent potency in AOO.[1][2] The choice of vehicle can affect the solubility, stability, and skin penetration of MI, all of which can alter the sensitization response.

Q3: What are the key differences between the in vitro assays (DPRA, KeratinoSens™, h-CLAT) for assessing MI sensitization?

These in vitro methods assess different key events in the adverse outcome pathway (AOP) for skin sensitization:

  • Direct Peptide Reactivity Assay (DPRA): This in chemico assay measures the reactivity of a substance with synthetic peptides containing cysteine or lysine (B10760008), mimicking the initial molecular event of haptenation (protein binding).[5]

  • KeratinoSens™: This cell-based assay uses a human keratinocyte cell line to measure the activation of the Keap1-Nrf2-ARE signaling pathway, a key event in the keratinocyte response to sensitizers.[6][7][8]

  • human Cell Line Activation Test (h-CLAT): This assay uses a human monocytic leukemia cell line (THP-1) to assess the activation of dendritic cells, a crucial step in the induction of an immune response, by measuring the expression of cell surface markers like CD86 and CD54.[5][9]

Q4: Can in vitro assays alone be used to determine the sensitization potential of MI?

While in vitro assays are valuable tools for screening and mechanistic understanding, they are often used as part of an integrated approach to testing and assessment (IATA) rather than as standalone replacements for in vivo tests.[10] Each in vitro assay addresses only a specific key event in the sensitization pathway. Therefore, a combination of data from different in vitro methods is often used to improve the predictive accuracy for skin sensitization potential.

Troubleshooting Guides

Murine Local Lymph Node Assay (LLNA)
Problem Possible Cause(s) Recommended Solution(s)
High variability in EC3 values between studies Different vehicles used (e.g., acetone/olive oil vs. propylene glycol).[1][2] Inter-laboratory differences in protocol execution.Standardize the vehicle across all experiments for a given substance. A 4:1 acetone:olive oil mixture is a commonly used and well-characterized vehicle. Ensure consistent application volumes and techniques.
High background proliferation in control animals Irritant properties of the vehicle. Sub-clinical infection in the animal colony. Improper handling or stress of the animals.Test the vehicle alone for irritancy before starting the main study. Ensure the health status of the animals is optimal. Acclimatize animals to the facility and handling procedures.
Difficulty dissolving MI in the chosen vehicle MI has limited solubility in some vehicles.Evaluate the solubility of MI in a panel of acceptable vehicles prior to the study. Use gentle warming or sonication if necessary, ensuring the stability of MI is not compromised.
Borderline positive result (Stimulation Index close to 3) Weak sensitizing potential at the tested concentrations. Inherent biological variability.Increase the number of animals per group to enhance statistical power. Conduct a repeat experiment with a narrower range of concentrations around the suspected EC3 value.
human Cell Line Activation Test (h-CLAT)
Problem Possible Cause(s) Recommended Solution(s)
High background expression of CD86/CD54 in vehicle controls Contamination of cell culture with bacteria or mycoplasma. Variability in serum lots.[4] Inappropriate cell density.Regularly test cell cultures for contamination. Pre-screen new lots of fetal bovine serum for their effect on baseline marker expression.[4] Ensure consistent cell seeding density.
Poor cell viability at low MI concentrations MI can be cytotoxic to THP-1 cells.[11] Inaccurate determination of the 50% inhibitory concentration (IC50).Perform a careful dose-range finding experiment to accurately determine the cytotoxicity profile of MI. Use a narrower range of concentrations below the cytotoxic level for the main experiment.
Inconsistent flow cytometry results Improper instrument setup and compensation.[12][13] Non-specific antibody binding. Cell clumps or debris.Use compensation controls for each fluorochrome. Include an Fc receptor blocking step to reduce non-specific binding.[14] Filter cell suspensions before analysis to remove clumps.
Failure of positive controls to elicit a response Deterioration of the positive control substance. Sub-optimal cell culture conditions. Insufficient passage number or unhealthy cells.Use fresh, properly stored positive controls. Ensure cells are in the logarithmic growth phase and at the correct passage number.
KeratinoSens™ Assay
Problem Possible Cause(s) Recommended Solution(s)
High background luciferase activity Contamination of cell culture. Components of the test substance may have inherent luminescent properties.Maintain aseptic cell culture techniques. Run a control with the test substance in the absence of cells to check for auto-luminescence.
MI-induced cytotoxicity interfering with the assay High concentrations of MI can be cytotoxic, leading to a decrease in luciferase signal that is not related to a lack of sensitization potential.[15]Concurrently measure cell viability (e.g., using an MTT assay). Only consider luciferase induction at non-cytotoxic concentrations (typically >70% viability).[16]
Variability in EC1.5 values Inconsistent cell seeding density. Variation in incubation times. Lot-to-lot variability of the luciferase substrate.Use a multichannel pipette for accurate cell seeding. Strictly adhere to the specified incubation times. Qualify new lots of reagents before use in definitive studies.
False-positive or false-negative results Some non-sensitizing irritants can cause oxidative stress, leading to false positives.[10] Weak sensitizers may not produce a strong enough signal.Interpret results in the context of the chemical's known properties. Consider using a battery of in vitro tests to confirm the sensitization potential.
Direct Peptide Reactivity Assay (DPRA)
Problem Possible Cause(s) Recommended Solution(s)
Incomplete dissolution of MI MI may have limited solubility in the assay buffer.Test the solubility of MI in the chosen solvent (e.g., acetonitrile, water) before preparing the stock solution. Gentle warming or sonication may be used with caution.
High variability in peptide depletion Instability of the synthetic peptides. Pipetting errors.Store peptides according to the manufacturer's instructions and avoid repeated freeze-thaw cycles. Use calibrated pipettes and ensure thorough mixing of reagents.
Low peptide depletion with a known sensitizer (B1316253) The sensitizer may react preferentially with lysine or have a different reaction mechanism not captured by the assay.The DPRA primarily assesses reactivity with cysteine and lysine. A negative result does not definitively rule out sensitization potential. Consider other assays that evaluate different key events in the AOP.

Quantitative Data Summary

The following table summarizes reported potency values for this compound from various sensitization assays. It is important to note that direct comparison of values across different studies and assay types should be done with caution due to variations in experimental conditions.

AssayVehicle/SolventEndpointReported ValueReference
LLNA Acetone/Olive Oil (4:1)EC30.4% (4000 ppm)[2]
LLNA Propylene GlycolEC32.2% (22,000 ppm)[2]
LLNA Not SpecifiedEC30.86% (8600 ppm)[2]
LLNA Not SpecifiedEC32.515% (25,150 ppm)[2]
KeratinoSens™ DMSOEC1.5Positive Prediction[5]
h-CLAT Saline/DMSOEC150/EC200Positive Prediction[5]
DPRA AcetonitrileCys/Lys DepletionHigh Reactivity[5]

Experimental Protocols

Key Protocol: KeratinoSens™ Assay (Adapted from OECD TG 442D)
  • Cell Culture: Maintain KeratinoSens™ cells in DMEM supplemented with 10% fetal bovine serum and appropriate antibiotics. Ensure cells are used within a defined passage number range.

  • Plate Seeding: Seed cells into 96-well plates at a density that will result in approximately 80% confluency at the end of the experiment.

  • Preparation of Test Chemical: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain the desired final test concentrations.

  • Exposure: Replace the cell culture medium with fresh medium containing the various concentrations of MI or vehicle control. Incubate the plates for 48 hours.

  • Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Cytotoxicity Assay: In parallel plates, assess cell viability using a method such as the MTT assay to ensure that luciferase induction is measured at non-cytotoxic concentrations.

  • Data Analysis: Calculate the fold induction of luciferase activity for each MI concentration relative to the vehicle control. Determine the EC1.5 value (the concentration at which luciferase activity is induced 1.5-fold). A chemical is classified as a sensitizer if the EC1.5 is below a certain threshold (e.g., 1000 µM) and the induction is observed at non-cytotoxic concentrations.[16][17][18]

Visualizations

Keap1_Nrf2_ARE_Pathway MI This compound (MI) (Electrophile) Keap1 Keap1 MI->Keap1 Covalent Modification of Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Binding & Sequestration Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Degradation Ub->Proteasome ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binding Gene Cytoprotective Genes (e.g., AKR1C2) ARE->Gene Transcription Luciferase Luciferase Reporter Gene (in KeratinoSens™) ARE->Luciferase Transcription caption Keap1-Nrf2-ARE Signaling Pathway Activation by MI

Caption: Keap1-Nrf2-ARE Signaling Pathway Activation by MI.

Experimental_Workflow start Start: Assess MI Sensitization Potential prep Prepare Test Substance (MI in appropriate vehicle/solvent) start->prep in_vitro In Vitro / In Chemico Assays prep->in_vitro in_vivo In Vivo Assay (e.g., LLNA) prep->in_vivo dpra DPRA (Protein Reactivity) in_vitro->dpra keratino KeratinoSens™ (Keratinocyte Activation) in_vitro->keratino hclat h-CLAT (Dendritic Cell Activation) in_vitro->hclat data_analysis Data Analysis & Interpretation (EC3, EC1.5, etc.) dpra->data_analysis keratino->data_analysis hclat->data_analysis in_vivo->data_analysis conclusion Hazard & Potency Classification data_analysis->conclusion

Caption: General workflow for assessing MI skin sensitization.

Troubleshooting_Workflow start High Variability or Unexpected Result Observed check_reagents Check Reagents & Materials (Purity, Storage, Lot #) start->check_reagents check_protocol Review Experimental Protocol (Timing, Concentrations, Vehicle) start->check_protocol check_equipment Verify Equipment Calibration & Function (Pipettes, Readers, Flow Cytometer) start->check_equipment check_cells Assess Cell/Animal Health (Viability, Passage #, Contamination) start->check_cells isolate_variable Isolate & Test One Variable at a Time check_reagents->isolate_variable check_protocol->isolate_variable check_equipment->isolate_variable check_cells->isolate_variable consult Consult Literature & Troubleshooting Guides isolate_variable->consult rerun Re-run Assay with Adjusted Parameters isolate_variable->rerun

Caption: Logical workflow for troubleshooting assay variability.

References

Technical Support Center: Methylisothiazolinone (MI) Patch Testing in Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing methylisothiazolinone (MI) patch testing in a clinical research setting.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during MI patch testing experiments.

IssuePossible Cause(s)Recommended Action(s)
No reaction in a patient with a strong history of MI allergy (Suspected False Negative) - Insufficient allergen concentration.- Incorrect vehicle (e.g., MI is not evenly distributed in petrolatum).[1]- Patch detachment or improper occlusion.- Immunosuppressive medication use by the subject (e.g., oral corticosteroids).[2][3]- Recent UV exposure to the test site.[2][3]- Reading performed too early; some reactions are delayed.[4]- Ensure use of recommended MI concentration (0.2% aqueous).[5][6][7]- Use an aqueous vehicle for MI patch testing.[1]- Secure patches with hypoallergenic tape and instruct subjects to avoid activities that cause excessive sweating.[8]- Review subject's medication history; consider a washout period if clinically appropriate.[2][8]- Advise subjects to avoid sun exposure on their back for at least one week prior to testing.[8]- Perform a final reading at Day 7 to detect late positive reactions.[4]
Positive reaction in a subject with no known history of MI allergy (Suspected False Positive) - Irritant reaction rather than an allergic one.- High allergen concentration.- "Angry back" or "excited skin" syndrome, where multiple irritant reactions occur.- Carefully evaluate the morphology of the reaction; irritant reactions are often sharply demarcated, may have a glazed or scalded appearance, and tend to fade quickly. Allergic reactions are typically eczematous (papules, vesicles).- Confirm that the correct concentration of MI (0.2% aq) was used.- If multiple positive reactions are present, consider re-testing at a later date with fewer allergens.
Weak or questionable (+/-) reaction - Low-level sensitization.- Early allergic reaction.- Fading irritant reaction.- Re-evaluate the test site at a later reading (e.g., Day 7) to see if the reaction intensifies (suggesting an allergic reaction) or fades (suggesting an irritant reaction).[4]- Correlate with the subject's clinical history of exposure to MI-containing products.
Strong positive reaction (e.g., bullous or ulcerative) - High degree of sensitization to MI.- The subject should be advised to contact the research site. Topical corticosteroids may be prescribed to manage the local reaction.[5]- Document the severity of the reaction thoroughly.- Avoid re-exposing the subject to MI.
Edge effect (reaction only at the border of the patch) - May indicate an irritant reaction to the adhesive of the patch system rather than the MI allergen.- Note the pattern of the reaction.- Consider testing with an empty patch chamber to confirm or rule out an allergy to the adhesive.

Frequently Asked Questions (FAQs)

1. What is the recommended concentration and vehicle for MI patch testing?

The currently recommended concentration for this compound (MI) patch testing is 0.2% (2000 ppm) in an aqueous solution.[5][6][7] It is crucial to test for MI separately from the methylchloroisothiazolinone/methylisothiazolinone (MCI/MI) mix, as testing with the mix alone can miss a significant number of MI allergies.[6][7][9] While petrolatum is a common vehicle for many allergens, MI is not evenly distributed in it, making an aqueous vehicle preferable.[1]

2. What are the standard reading times for MI patch tests?

Standard practice involves at least two readings. The first is typically performed on Day 2 (48 hours) after patch application, at the time of patch removal. A second reading is obligatory and is usually done on Day 3 or Day 4.[10] However, for certain allergens, including isothiazolinones, late reactions can occur. Therefore, an additional reading on Day 7 is strongly recommended to avoid missing delayed positive reactions.[4]

3. How should patch test reactions be graded?

The International Contact Dermatitis Research Group (ICDRG) provides the standard for grading patch test reactions:

GradeDescription
- Negative reaction
?+ / +/- Doubtful reaction; faint macular erythema only
+ Weak positive reaction; erythema, infiltration, possibly papules
++ Strong positive reaction; erythema, infiltration, papules, vesicles
+++ Extreme positive reaction; intense erythema, infiltration, coalescing vesicles, bullae
IR Irritant reaction; varies from erythema to necrosis

4. Can a subject shower during the patch testing period?

No, subjects should be instructed to keep the patch test area on their back completely dry until the patches are removed on Day 2 (48 hours).[8] Excessive sweating and exposure to water can loosen the patches and invalidate the test results.[8] After patch removal, showering is permissible, but subjects should be advised to avoid scrubbing the test area to preserve the markings for subsequent readings.[8]

5. What is the "angry back" or "excited skin" syndrome?

This phenomenon refers to a state of hyper-reactivity of the skin where multiple false-positive or irritant reactions can occur during patch testing. It can be triggered by a strong allergic reaction to one of the tested substances or by pre-existing dermatitis. If "angry back" is suspected, re-testing at a later date may be necessary.

Data Presentation

Table 1: Recommended Patch Test Concentrations for Isothiazolinones

AllergenAbbreviationRecommended ConcentrationVehicle
This compoundMI0.2% (2000 ppm)Aqueous
Methylchloroisothiazolinone/MethylisothiazolinoneMCI/MI0.02% (200 ppm)Aqueous

Note: Testing with MI 0.2% aq. is essential as MCI/MI patch tests may not detect all cases of MI allergy.[6][7][9] Studies have shown that increasing the MCI/MI concentration from 0.01% (100 ppm) to 0.02% (200 ppm) significantly increases the detection of relevant allergies without a rise in adverse reactions.[11][12]

Experimental Protocols

Detailed Methodology for Epicutaneous Patch Testing with this compound

This protocol outlines the standardized procedure for performing an epicutaneous patch test with MI in a clinical research setting.

1. Subject Preparation:

  • Obtain informed consent after providing the subject with a patient information leaflet detailing the procedure, potential side effects, and benefits.[13]
  • Conduct a thorough medical history to identify any contraindications, such as current use of immunosuppressive medications (e.g., oral prednisone (B1679067) >10mg/day) or recent extensive sun exposure on the back.[2][8] A washout period may be necessary.
  • Instruct the subject to avoid applying any topical steroids or immunomodulators to the test area for at least one week prior to patch application.[8]
  • The test site, typically the upper back, should be clean and free of hair (clipping may be necessary, but shaving should be avoided to prevent skin irritation).

2. Allergen and Patch Preparation:

  • Use a standardized MI allergen preparation at 0.2% in an aqueous vehicle.
  • Utilize a validated patch test system (e.g., Finn Chambers® on Scanpor® tape, IQ Chambers®).
  • Dispense a precise amount of the aqueous MI solution onto the filter paper within the chamber. For example, for an 8mm diameter Finn Chamber, apply 15 µl.[11]

3. Patch Application (Day 0):

  • Apply the prepared patch test units to the subject's upper back, ensuring good adhesion.
  • Map the location of each allergen using a skin-safe marker and a corresponding diagram in the subject's records.
  • Instruct the subject to keep the back dry, avoid excessive sweating, and not to remove the patches for 48 hours.[8]

4. First Reading (Day 2):

  • After 48 hours, carefully remove the patches.
  • Allow the skin to settle for 30-60 minutes before the first reading.
  • Mark the test sites with a skin marker to ensure they can be identified at later readings.
  • Read the results according to the ICDRG grading scale and record them.

5. Subsequent Readings (Day 3/4 and Day 7):

  • Perform a second reading on Day 3 or Day 4.
  • A final reading on Day 7 is highly recommended to detect any late-positive reactions.[4]
  • At each reading, grade any observed reactions and document them with photographs if possible.

6. Interpretation of Results:

  • A positive reaction (++ or +++) is generally considered indicative of an allergic contact dermatitis to MI.
  • The clinical relevance of a positive test should be determined by correlating the result with the subject's exposure history and clinical presentation. A positive test may reflect a past sensitization and not be the cause of a current issue.[5]

Mandatory Visualizations

MI_Patch_Test_Workflow cluster_pre Pre-Test Phase cluster_test Testing Phase cluster_post Post-Test Phase Informed_Consent Informed Consent & Subject Screening Subject_Prep Subject Preparation (Avoid Steroids/UV) Informed_Consent->Subject_Prep Patch_Application Day 0: Patch Application (MI 0.2% aq.) Subject_Prep->Patch_Application Incubation 48-hour Occlusion (No Water/Sweat) Patch_Application->Incubation Wait 48h Patch_Removal Day 2: Patch Removal Incubation->Patch_Removal Reading_1 First Reading (D2, after 30-60 min) Patch_Removal->Reading_1 Reading_2 Second Reading (D3 or D4) Reading_1->Reading_2 Wait 24-48h Reading_3 Final Reading (Recommended on D7) Reading_2->Reading_3 Wait until D7 Interpretation Final Interpretation & Clinical Relevance Reading_3->Interpretation

Caption: Workflow diagram for this compound (MI) patch testing.

MI_Result_Interpretation Start Patch Test Reading (e.g., D4 or D7) Reaction_Present Reaction Present? Start->Reaction_Present Negative Negative Result (No Allergy Detected) Reaction_Present->Negative No Morphology Eczematous Morphology? (Papules/Vesicles) Reaction_Present->Morphology Yes Allergic Positive Allergic Reaction (+ to +++) Morphology->Allergic Yes Doubtful_Check Faint Erythema Only? Morphology->Doubtful_Check No / Unclear Irritant Probable Irritant Reaction (IR) Doubtful Doubtful (+/-) Re-evaluate at next reading Doubtful_Check->Irritant No (e.g., glazed, sharp border) Doubtful_Check->Doubtful Yes

Caption: Decision tree for interpreting MI patch test results.

References

Technical Support Center: Optimizing Solid-Phase Extraction of Methylisothiazolinone from Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the solid-phase extraction (SPE) of methylisothiazolinone (MI) from environmental samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in method development and optimization.

Troubleshooting Guide

This guide addresses common issues encountered during the SPE of this compound from environmental matrices.

Q1: Why is my recovery of this compound lower than expected?

A1: Low recovery is a frequent challenge in SPE. To diagnose the cause, it is recommended to collect and analyze each fraction of the SPE process (sample load, wash, and elution). The following decision tree can guide your troubleshooting process.

Low_Recovery_Troubleshooting start Low or Inconsistent MI Recovery? check_fractions Analyze Load, Wash, & Elute Fractions start->check_fractions analyte_in_load Analyte found in Load Fraction check_fractions->analyte_in_load Analyte in Load? analyte_in_wash Analyte found in Wash Fraction check_fractions->analyte_in_wash Analyte in Wash? analyte_not_eluted Analyte not in Load or Wash, but absent in Elute check_fractions->analyte_not_eluted Analyte not eluted? cause_load1 Incorrect Sorbent Choice: MI is polar, use appropriate reverse-phase or mixed-mode sorbent. analyte_in_load->cause_load1 Yes cause_load2 Sample Solvent Too Strong: High organic content in the sample can prevent retention. analyte_in_load->cause_load2 Yes cause_load3 Incorrect Sample pH: Ensure pH is optimized for MI retention on the sorbent. analyte_in_load->cause_load3 Yes cause_load4 Sorbent Overload: Too much sample or matrix components applied. analyte_in_load->cause_load4 Yes cause_wash Wash Solvent Too Strong: The wash step is prematurely eluting the analyte. analyte_in_wash->cause_wash Yes cause_elution Elution Solvent Too Weak: The solvent is not strong enough to desorb MI. analyte_not_eluted->cause_elution Yes

Troubleshooting decision tree for low MI recovery.

Q2: I'm observing high background noise or interfering peaks in my chromatogram. What can I do?

A2: High background or interferences are often due to co-extraction of matrix components. For soil and sediment samples, humic and fulvic acids are common interferences.

  • Optimize the Wash Step: Gradually increase the strength of the wash solvent to remove more interferences without eluting the this compound. A wash solution of water with a small percentage of organic solvent or a mild acid like formic acid can be effective.[1]

  • Use a More Selective Sorbent: Consider a mixed-mode SPE sorbent that utilizes multiple retention mechanisms (e.g., reversed-phase and ion-exchange) for better cleanup.

  • Incorporate a Sample Pre-treatment Step: For soil and sediment, a pre-extraction step like ultrasonic-assisted extraction followed by centrifugation can help remove larger particulates before loading onto the SPE cartridge.

  • Address Matrix Effects in LC-MS/MS: If using mass spectrometry, matrix effects can cause ion suppression or enhancement.[2] To mitigate this, consider:

    • Matrix-matched calibration: Prepare calibration standards in a blank matrix extract that has undergone the full sample preparation process.

    • Use of an internal standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[1]

Q3: My results are not reproducible. What are the potential causes?

A3: Poor reproducibility can stem from inconsistencies in the SPE procedure.

  • Ensure Consistent Flow Rate: A consistent and slow flow rate (e.g., 1 drop per 5-7 seconds) during sample loading and elution is crucial for reproducible interactions between the analyte and the sorbent.[1]

  • Prevent Sorbent Bed from Drying: Do not allow the sorbent bed to dry out between the conditioning, equilibration, and sample loading steps, as this can lead to channeling and inconsistent results.

  • Standardize Sample Pre-treatment: Ensure that all samples are treated identically before SPE, especially for solid matrices like soil and sediment where extraction efficiency can vary.

  • Homogenize Samples: Thoroughly homogenize soil and sediment samples before taking a subsample for extraction to ensure the analyzed portion is representative.

Frequently Asked Questions (FAQs)

Q1: What type of SPE sorbent is best for this compound?

A1: this compound is a polar compound. Therefore, reversed-phase sorbents are commonly used. Several have been successfully employed, including C8, C18, and polymeric sorbents like Oasis HLB.[3][4] The optimal choice will depend on the specific sample matrix and the nature of the interferences. For complex matrices, mixed-mode sorbents that offer both reversed-phase and ion-exchange properties can provide enhanced selectivity.

Q2: How should I prepare my water sample before SPE?

A2: Water samples should be filtered to remove any particulate matter that could clog the SPE cartridge. The pH of the sample may need to be adjusted to optimize the retention of MI on the sorbent. Acidifying the sample, for instance with formic acid, is a common practice.[1]

Q3: What is a suitable procedure for extracting this compound from soil and sediment samples before SPE?

A3: For solid samples, a preliminary extraction is required to transfer the MI into a liquid phase. Ultrasound-assisted extraction (UAE) is an effective technique.[2][5] A general procedure involves sonicating a known amount of the soil or sediment sample with an appropriate solvent, such as methanol (B129727) or a methanol/water mixture.[6] After sonication, the sample is centrifuged, and the supernatant is collected for SPE. This process may be repeated to ensure complete extraction.

Q4: Which solvents should I use for conditioning, washing, and eluting?

A4:

  • Conditioning: The sorbent is typically conditioned with a water-miscible organic solvent, such as methanol, to wet the stationary phase.[1] This is followed by an equilibration step with water or a buffer that mimics the sample matrix.

  • Washing: The wash step is critical for removing interferences. A weak solvent that will not elute the analyte is used. For MI, water or water with a small amount of acid (e.g., 0.1% formic acid) is often effective.[1]

  • Elution: A strong organic solvent is used to desorb the analyte from the sorbent. Methanol, acetonitrile (B52724), or a mixture of the two are commonly used for eluting MI.[1][4]

Q5: What are matrix effects and how do they impact the analysis of MI in environmental samples?

A5: Matrix effects occur when co-eluting compounds from the sample interfere with the ionization of the target analyte in the mass spectrometer source, leading to either suppression or enhancement of the signal.[2] In environmental samples like soil and sediment, complex organic matter can cause significant matrix effects.[7] This can lead to inaccurate quantification. To overcome this, it is crucial to either use matrix-matched calibration standards or a stable isotope-labeled internal standard.[1]

Data Presentation

The following tables summarize quantitative data from various studies on the SPE of this compound and related compounds.

Table 1: Recovery of this compound using Different SPE Sorbents and Elution Solvents

SorbentSample MatrixElution SolventAverage Recovery (%)Reference
HyperSep C8/BSAIECosmetic ProductsAcetonitrile/Methanol (2:1, v/v)92.33 - 101.43[4]
Oasis HLB Plus LPHousehold DeodorizersNot Specified72 - 99[3]
Florisil (MSPD)CosmeticsMethanol~60[7]
VariousWet WipesAcetonitrile/Methanol (4:1, v/v)90 - 106[2][5][8]

Note: Recovery values are highly dependent on the specific method and matrix.

Table 2: Method Detection and Quantification Limits for this compound

Analytical MethodSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
UHPLC/DADCosmetic Products0.001 - 0.002 µg/mLNot Specified[4]
LC-MS/MSHousehold Deodorizers0.012 µg/mL0.037 µg/mL[3]
HPLC-DADWet WipesNot SpecifiedWorking range from 0.15 ppm[2]
HPLC-MS/MS (MSPD)CosmeticsLow ng/g levelLow ng/g level[7]

Experimental Protocols

The following are detailed, generalized protocols for the solid-phase extraction of this compound from various environmental samples. These should be considered as starting points and may require optimization for specific sample characteristics.

Protocol 1: SPE of this compound from Water Samples
  • Sample Preparation:

    • Filter the water sample through a 0.45 µm filter to remove suspended solids.

    • Acidify the sample to a pH of approximately 3 with formic acid.

  • SPE Cartridge Conditioning:

    • Use a reversed-phase SPE cartridge (e.g., C18, 500 mg).

    • Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water, ensuring the sorbent does not go dry.

  • Sample Loading:

    • Load the prepared water sample (e.g., 100 mL) onto the SPE cartridge at a slow, consistent flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water containing 0.1% formic acid to remove polar interferences.

  • Drying:

    • Dry the cartridge by applying a vacuum for 10-15 minutes to remove excess water.

  • Elution:

    • Elute the this compound from the cartridge with 5-10 mL of methanol or acetonitrile into a collection tube.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., mobile phase) for chromatographic analysis.

Protocol 2: SPE of this compound from Soil and Sediment Samples

This protocol involves an initial ultrasonic-assisted extraction followed by SPE cleanup.

  • Sample Preparation (Ultrasonic-Assisted Extraction):

    • Weigh approximately 5 g of a homogenized soil or sediment sample into a centrifuge tube.

    • Add 20 mL of methanol or a methanol/water mixture (e.g., 1:1 v/v).

    • Vortex the sample for 1 minute.

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes.[5]

    • Centrifuge the sample at high speed (e.g., 4000 rpm) for 10 minutes.

    • Carefully collect the supernatant.

    • The supernatant is now the sample to be loaded onto the SPE cartridge. Adjust the pH to ~3 with formic acid.

  • SPE Cartridge Conditioning:

    • Use a reversed-phase SPE cartridge (e.g., Oasis HLB, 200 mg).

    • Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water.

  • Sample Loading:

    • Load the supernatant from the extraction step onto the conditioned SPE cartridge at a slow flow rate.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove highly polar interferences.

  • Drying:

    • Dry the cartridge thoroughly under vacuum for at least 20 minutes to remove residual water, which can interfere with the subsequent elution and analysis.

  • Elution:

    • Elute the this compound with 5-10 mL of acetonitrile or an acetonitrile/methanol mixture.

  • Post-Elution:

    • Evaporate the eluate and reconstitute in the mobile phase for analysis.

Mandatory Visualization

The following diagrams illustrate the general experimental workflow and the troubleshooting logic for the SPE of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis water_sample Water Sample (Filter & Acidify) load 2. Load Sample water_sample->load solid_sample Soil/Sediment Sample (Homogenize) uae Ultrasonic-Assisted Extraction (UAE) with Methanol/Water solid_sample->uae centrifuge Centrifugation uae->centrifuge supernatant Collect Supernatant centrifuge->supernatant supernatant->load condition 1. Condition (Methanol -> Water) condition->load wash 3. Wash (Acidified Water) load->wash dry 4. Dry Cartridge wash->dry elute 5. Elute (Methanol/Acetonitrile) dry->elute evaporate Evaporate & Reconstitute elute->evaporate lcms LC-MS/MS Analysis evaporate->lcms

General experimental workflow for MI analysis.

References

Technical Support Center: Protocol Optimization for Methylisothiazolinone (MIT) Challenge Testing with Resistant Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on methylisothiazolinone (MIT) challenge testing, with a focus on addressing challenges posed by resistant microbial strains.

Frequently Asked Questions (FAQs)

1. What are the standard methods for preservative efficacy testing (PET)?

Standard methods for evaluating the efficacy of preservatives like MIT include the USP <51> Antimicrobial Effectiveness Test and the ISO 11930 Evaluation of the Antimicrobial Protection of a Cosmetic Product.[1][2] These tests involve challenging a product with a specified inoculum of microorganisms and monitoring the microbial population over a 28-day period.[2]

2. Which microorganisms are typically used in MIT challenge tests?

Standard challenge tests typically use a panel of five microorganisms: Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Aspergillus brasiliensis.[1][2] However, it is advisable to also include in-house isolates, especially those that have been implicated in product contamination events.[3]

3. What are the common mechanisms of bacterial resistance to this compound?

Bacteria can develop resistance to MIT through various mechanisms, including:

  • Efflux pumps: These are membrane proteins that actively transport antimicrobial agents out of the cell, preventing them from reaching their target.[4][5]

  • Alterations in outer membrane proteins: Changes in the structure or expression of outer membrane proteins can reduce the uptake of MIT into the bacterial cell.

  • Biofilm formation: Bacteria within a biofilm are often more resistant to antimicrobials due to the protective extracellular matrix and altered physiological state.[6][7]

4. What is a neutralizer and why is it critical in a challenge test?

A neutralizer is a chemical agent used to inactivate the antimicrobial properties of the preservative in the sample being tested. This is crucial to ensure that the observed reduction in microbial count is due to the preservative's activity during the incubation period, and not due to residual preservative inhibiting growth on the recovery medium. Validation of the neutralizer's efficacy and lack of toxicity to the test organisms is a critical step in any preservative efficacy test.

5. Can standard challenge test protocols be used for MIT-resistant strains without modification?

While standard protocols provide a framework, they may not be sufficient for accurately assessing the efficacy of MIT against resistant strains. Modifications may be necessary to provide a more rigorous challenge and obtain meaningful results. This can include using a higher inoculum, extending the test duration, or incorporating specific methods to address resistance mechanisms.

Troubleshooting Guides

Issue 1: Product fails challenge test against a specific bacterial strain, particularly a known resistant isolate.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Sub-optimal MIT Concentration Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of MIT for the resistant strain. This will provide a baseline for the effective concentration needed.
Inadequate Contact Time Standard test intervals (e.g., 7, 14, 28 days) may be insufficient for resistant strains. Consider extending the study duration and adding earlier or more frequent sampling points to better understand the kill kinetics.[8]
High Inoculum Density A standard inoculum may be too easily overcome by a highly resistant population. Consider increasing the initial inoculum concentration to provide a more robust challenge.
Biofilm Formation The resistant strain may be a strong biofilm former. Incorporate a biofilm-specific efficacy test to evaluate the preservative's ability to prevent biofilm formation or eradicate existing biofilms.[7]
Efflux Pump Activity If efflux pumps are a suspected resistance mechanism, consider incorporating an efflux pump inhibitor (EPI) in a parallel experiment to demonstrate the role of efflux in resistance. A significant increase in susceptibility in the presence of an EPI would confirm this mechanism.[4][5][9]
Issue 2: Inconsistent or non-reproducible challenge test results.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inadequate Neutralization Re-validate the neutralizer efficacy for the specific product formulation and the resistant strain. High concentrations of MIT or interactions with product ingredients may require a more robust neutralizer system.
Variable Inoculum Preparation The growth phase and preparation of the inoculum can significantly impact the resistance profile of the bacteria.[10][11] Standardize the inoculum preparation procedure, ensuring consistent growth phase (e.g., stationary phase for potentially higher resistance) and washing steps to remove residual media.
Product Matrix Effects The product formulation itself can impact the availability and efficacy of the preservative. Ensure thorough mixing of the inoculum within the product. For emulsions or viscous products, special care is needed to achieve a homogenous distribution.

Quantitative Data Summary

The following tables summarize the efficacy of this compound (MIT) and other preservatives against relevant bacterial strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of Various Preservatives against Burkholderia cepacia Complex (Bcc) Strains

PreservativeMean MIC (%)
This compound (MIT)Varies across species
Benzisothiazolinone (BIT)Effective
Dimethylol dimethyl hydantoin (B18101) (DMDMH)Increased tolerance in industrial strains
Methyl paraben (MP)Effective
Phenoxyethanol (PH)Effective
Benzethonium chloride (BC)Least effective
Sodium benzoate (B1203000) (SB)Least effective

Source: Adapted from a study on preservative susceptibility in Bcc bacteria.

Table 2: Antimicrobial Susceptibility of Burkholderia cepacia Complex Isolates

Antimicrobial AgentResistance Rate (%)
Ceftazidime76.6
Trimethoprim-sulfamethoxazole25.3

Source: Data from a study on antimicrobial susceptibility profiles of B. cepacia complex infections.[12]

Detailed Experimental Protocols

Protocol 1: Modified Preservative Efficacy Test for MIT-Resistant Strains (Based on ISO 11930)

This protocol outlines a modified approach to the standard ISO 11930 for evaluating the efficacy of MIT against a known resistant bacterial strain.

1. Preparation of Inoculum: a. Culture the resistant bacterial strain on a suitable agar (B569324) medium (e.g., Tryptic Soy Agar) for 24-48 hours at 30-35°C. b. Harvest the bacterial growth and suspend it in a sterile diluent (e.g., saline solution with 0.05% polysorbate 80) to achieve a concentration of approximately 1 x 10⁸ CFU/mL. The use of stationary phase cultures may provide a more robust challenge. c. For biofilm-forming strains, consider growing the inoculum on a surface (e.g., glass beads) to encourage biofilm formation before harvesting.

2. Inoculation of the Product: a. Dispense 20g or 20mL of the product into sterile containers. b. Inoculate each container with 0.2mL of the prepared bacterial suspension to achieve an initial concentration of approximately 1 x 10⁶ CFU/g or CFU/mL.

3. Incubation: a. Store the inoculated containers at 20-25°C, protected from light, for a period of 28 days. For highly resistant strains, consider extending the incubation period to 35 or 42 days with additional sampling points.

4. Enumeration of Survivors: a. At specified intervals (e.g., 2, 7, 14, 21, and 28 days, and any extended time points), remove a 1g or 1mL aliquot from each container. b. Transfer the aliquot to 9mL of a validated neutralizer broth. The neutralizer must be validated to effectively inactivate the MIT in the specific product matrix without being toxic to the test organism. c. Make serial dilutions in the neutralizer broth and plate onto a suitable recovery agar medium (e.g., Tryptic Soy Agar). d. Incubate the plates at 30-35°C for 3-5 days before counting the colonies.

5. Acceptance Criteria (Modified for Resistant Strains): a. While standard criteria call for a 3-log reduction for bacteria within 7 or 14 days, for resistant strains, the goal may be to demonstrate at least no increase in the microbial population over the test period. The specific acceptance criteria should be justified based on the product's intended use and risk assessment.

Protocol 2: Neutralizer Efficacy and Toxicity Validation

1. Neutralizer Preparation: a. Prepare the candidate neutralizer solution. A common neutralizer for isothiazolinones includes lecithin (B1663433) and polysorbate 80.

2. Neutralizer Toxicity Test: a. Inoculate a tube of the neutralizer broth with a low number of the test organism (<100 CFU). b. Inoculate a control tube of sterile diluent (without neutralizer) with the same inoculum. c. Plate the contents of both tubes and incubate. d. The count from the neutralizer tube should be at least 70% of the count from the control tube to be considered non-toxic.

3. Neutralizer Efficacy Test: a. Mix the product with the neutralizer in the same ratio as used in the challenge test. b. Inoculate this mixture with a low number of the test organism (<100 CFU). c. Inoculate a control tube containing neutralizer and sterile diluent (instead of the product) with the same inoculum. d. Plate the contents of both tubes and incubate. e. The count from the product-neutralizer mixture should be at least 70% of the count from the control tube to demonstrate effective neutralization.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_test Challenge Test cluster_analysis Analysis cluster_results Results Inoculum_Prep Inoculum Preparation (Resistant Strain) Inoculation Inoculation of Product Inoculum_Prep->Inoculation Product_Prep Product Preparation Product_Prep->Inoculation Incubation Incubation (28+ days) Inoculation->Incubation Sampling Sampling at Intervals Incubation->Sampling Neutralization Neutralization Sampling->Neutralization Plating Plating & Enumeration Neutralization->Plating Data_Analysis Data Analysis (Log Reduction) Plating->Data_Analysis Interpretation Interpretation of Efficacy Data_Analysis->Interpretation

Caption: Workflow for a modified preservative efficacy test.

Signaling_Pathway MIT_ext MIT (extracellular) Membrane Cell Membrane MIT_ext->Membrane Diffusion MIT_int MIT (intracellular) Membrane->MIT_int Target Intracellular Target MIT_int->Target Efflux_Pump Efflux Pump MIT_int->Efflux_Pump Substrate Inhibition Inhibition of Cellular Function Target->Inhibition Efflux_Pump->MIT_ext Export

Caption: Simplified diagram of MIT action and efflux pump resistance.

References

addressing solubility issues of methylisothiazolinone in organic solvents for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information to address solubility challenges with Methylisothiazolinone (MIT) in organic solvents for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound (MIT)?

A1: this compound is a colorless, clear liquid that is completely soluble in water.[1] It is also readily miscible with lower alcohols, glycols, and other hydrophilic organic solvents.[2] It is described as mostly soluble in methanol (B129727) and acetonitrile (B52724) and slightly soluble in xylene.[1]

Q2: What is the recommended solvent for preparing a concentrated stock solution of MIT for in vitro assays?

A2: The best solvent depends on the experimental requirements, particularly the tolerance of the assay system to organic solvents.

  • Water or PBS: Since MIT is highly soluble in water, sterile deionized water or phosphate-buffered saline (PBS) are excellent choices that avoid the potential for solvent-induced cytotoxicity.[1]

  • Ethanol (B145695) or DMSO: If a higher stock concentration is required, Dimethyl Sulfoxide (DMSO) and ethanol are suitable options.[3] However, it is crucial to minimize the final solvent concentration in the assay to avoid off-target effects.[3]

Q3: My MIT solution, prepared in DMSO, precipitates when I add it to my cell culture medium. Why is this happening and how can I fix it?

A3: This phenomenon is often called "solvent shock" or "crashing out." It occurs when a compound dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous buffer where its solubility is lower.[4] High concentrations of salts and proteins (e.g., from fetal bovine serum) in the media can also reduce solubility and cause precipitation.[4]

To prevent this:

  • Minimize Final Solvent Concentration: Ensure the final concentration of DMSO or ethanol in your cell culture medium is very low (typically well below 1%).

  • Use Serial Dilutions: Perform an intermediate dilution of your concentrated stock into a serum-free medium or PBS before the final dilution into the complete medium.[4]

  • Pre-warm the Medium: Add the MIT solution to the cell culture medium that has been pre-warmed to 37°C.[4]

  • Ensure Rapid Mixing: Add the stock solution dropwise to the medium while vortexing or swirling to ensure it disperses quickly.[4]

Q4: Can I sonicate or heat the solution to improve MIT solubility?

A4: Yes, gentle warming and sonication can be effective.

  • Warming: Gently warming the solution in a 37°C water bath for 5-10 minutes can help dissolve the compound.[5]

  • Sonication: Using an ultrasonicator for 30 minutes is a common method to aid dissolution, particularly when preparing stock solutions in solvents like methanol.[6]

Troubleshooting Guide for MIT Solubility

This guide addresses common problems encountered during the preparation and use of MIT solutions for in vitro assays.

IssuePossible Cause(s)Recommended Solution(s)
MIT powder does not fully dissolve in the chosen organic solvent. The solubility limit of MIT in that specific solvent has been exceeded.- Try a different solvent with higher solubilizing capacity (e.g., switch from ethanol to DMSO).- Gently warm the solution (e.g., 37°C water bath) and vortex vigorously.[5]- Use sonication to aid dissolution.[6]- Reduce the target concentration of the stock solution.
A clear MIT stock solution (in DMSO/Ethanol) turns cloudy or forms a precipitate upon dilution into aqueous media (e.g., cell culture medium). - Solvent Shock: The rapid change in solvent polarity causes the compound to precipitate.[4]- "Salting Out" Effect: High concentrations of salts or proteins in the medium reduce MIT's solubility.[4]- Lower the final concentration of MIT in the assay.- Pre-warm the aqueous medium to 37°C before adding the stock solution.[4]- Add the stock solution dropwise while rapidly vortexing or swirling the medium.[4]- Perform an intermediate dilution step in a serum-free medium or PBS.[4]
Inconsistent or non-reproducible results in bioassays. - Incomplete Dissolution: The actual concentration of soluble MIT is lower than calculated.- Precipitation Over Time: MIT may be precipitating out of the solution during storage or during the experiment.[7]- Always visually inspect your stock and working solutions for any signs of precipitation before use.- Prepare fresh dilutions for each experiment from a properly stored, concentrated stock.- Minimize freeze-thaw cycles of the stock solution by storing it in single-use aliquots.[7][8]

Quantitative Data: MIT Solubility

While MIT is widely described as soluble in water and many organic solvents, precise quantitative data can be sparse. The following table summarizes available information. Note that for the commercial mixture of Methylchloroisothiazolinone (MCI) and MIT, the solubility is well-defined.

SolventReported Solubility of MIT or MCI/MIT MixtureReference(s)
WaterCompletely Soluble / Miscible[1]
Lower Alcohols (e.g., Ethanol)Miscible[2]
MethanolMostly Soluble[1]
DMSO~30 mg/mL (for MCI/MIT mixture)[3]
PBS (pH 7.2)~10 mg/mL (for MCI/MIT mixture)[3]
AcetonitrileMostly Soluble[1]

Experimental Protocols

Protocol 1: Preparation of a 100 mM MIT Stock Solution in DMSO

Materials:

  • This compound (MIT) powder (MW: 115.16 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Analytical balance and vortex mixer

Procedure:

  • Weighing: Accurately weigh out 11.52 mg of MIT powder and transfer it to a sterile conical tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution vigorously for 1-2 minutes until the MIT powder is completely dissolved. The solution should be clear and free of any visible particulates.

  • Sterilization (Optional): If required for your application, filter-sterilize the stock solution through a 0.22 µm syringe filter that is compatible with DMSO (e.g., PTFE).

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.[7][8]

Protocol 2: Diluting a DMSO Stock of MIT into Cell Culture Medium

This protocol is designed to minimize precipitation when preparing working solutions for cell-based assays.

Procedure:

  • Pre-warm Medium: Warm your complete cell culture medium (containing serum, etc.) to 37°C in a water bath.

  • Prepare Intermediate Dilution: Perform a serial dilution. For example, to achieve a final concentration of 100 µM, you might first dilute your 100 mM DMSO stock 1:100 in serum-free medium or PBS to create a 1 mM intermediate solution.

  • Final Dilution: While gently swirling the pre-warmed complete medium, add the required volume of the 1 mM intermediate solution. For a 1:10 final dilution to 100 µM, add 100 µL of the intermediate solution to 900 µL of the complete medium.

  • Mix and Inspect: Mix gently by pipetting up and down or swirling. Visually inspect the final working solution to ensure no precipitate has formed before adding it to your cells.

Visualizations

Experimental Workflow: Preparing MIT Stock Solution

G start_end start_end process process decision decision storage storage A Start B Weigh MIT Powder A->B C Add Organic Solvent (e.g., DMSO) B->C D Vortex or Sonicate Until Dissolved C->D E Fully Dissolved? D->E E->D No F Filter-Sterilize (0.22 µm) E->F Yes G Aliquot into Single-Use Tubes F->G H Store at -20°C G->H I End H->I G issue issue question question action action solution solution A Issue: Precipitate observed after diluting stock into aqueous medium B Is final solvent concentration >1%? A->B C Reduce final solvent concentration B->C Yes D Was stock added to room temp medium? B->D No F Problem Resolved C->F E Pre-warm medium to 37°C Add stock while vortexing D->E Yes G Was an intermediate dilution step used? D->G No E->F H Perform serial dilution (e.g., in serum-free media) G->H No I Consider lowering final MIT concentration G->I Yes H->F I->F G compound compound protein protein process process outcome outcome MIT This compound (MIT) Zinc Zinc Liberation MIT->Zinc ERK p44/42 ERK Activation Zinc->ERK NADPH NADPH Oxidase Activation ERK->NADPH ROS Reactive Oxygen Species (ROS) Generation NADPH->ROS DNA_Damage DNA Damage ROS->DNA_Damage PARP PARP Overactivation DNA_Damage->PARP Death Neuronal Cell Death PARP->Death

References

minimizing background noise in LC-MS/MS analysis of methylisothiazolinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing background noise during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of methylisothiazolinone (MIT).

Troubleshooting Guide: Minimizing Background Noise

High background noise can significantly impact the sensitivity and accuracy of this compound quantification.[1] The following table outlines common sources of background noise and provides systematic solutions to address them.

ProblemPotential Cause(s)Recommended Solution(s)
High Background Across Entire Chromatogram Contaminated mobile phase, solvents, or additives.[1][2][3]- Use high-purity, LC-MS grade solvents and additives.[1][3] - Prepare fresh mobile phases daily and filter them.[4] - Sonicate mobile phases to remove dissolved gases.
Contaminated LC system or mass spectrometer.[1][5]- Flush the entire LC system with a strong solvent mixture (e.g., isopropanol:water). - Clean the ion source, including the capillary and cone.[5] - Check for and clean any salt buildup from previous analyses.[5]
Leaks in the LC system.- Systematically check all fittings and connections for leaks.
Discrete Background Peaks (Ghost Peaks) Carryover from previous injections.[1]- Implement a rigorous needle wash protocol with a strong solvent. - Inject a series of blank samples to assess for carryover. - If carryover persists, clean the injector and sample loop.
Contaminated sample vials or caps.- Use high-quality, certified clean vials and caps. - Avoid leaching of plasticizers by using polypropylene (B1209903) vials where appropriate.
Column contamination.[1]- Flush the column with a strong solvent. - If the column is heavily contaminated, consider replacing it.
Noisy Baseline Improper mobile phase mixing or pump malfunction.[1][5]- Degas mobile phases thoroughly. - Purge the pumps to remove air bubbles. - Check for pressure fluctuations and service the pump if necessary.[1]
Electronic noise.[1]- Ensure proper grounding of the LC-MS/MS system. - Check for interference from other nearby electronic equipment.
Dirty or failing detector.- Clean the mass spectrometer's ion optics. - If the problem persists, the detector may require servicing.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of this compound contamination in the laboratory?

A1: this compound is a common preservative in many laboratory and personal care products.[6][7] Potential sources of contamination include:

  • Laboratory consumables: Some plasticware, filters, and pipette tips may contain residual MIT.

  • Cleaning solutions: Detergents and soaps used to clean laboratory glassware can be a source.

  • Personal care products: Hand soaps, lotions, and cosmetics used by laboratory personnel can introduce MIT into the analytical workflow.

  • Reagents and solvents: While less common with high-purity grades, lower-quality reagents could be a source of contamination.

To mitigate these risks, it is recommended to use dedicated glassware for MIT analysis, wear powder-free nitrile gloves, and ensure that all solvents and reagents are of the highest possible purity.[2]

Q2: How can I optimize my mobile phase to reduce background noise for MIT analysis?

A2: Mobile phase composition is critical for controlling background noise.[3] For the analysis of this compound, which is a polar compound, a reverse-phase separation is typically used.

  • Solvents: Use LC-MS grade water, methanol (B129727), and acetonitrile.[3]

  • Additives: Formic acid is a common additive used to improve peak shape and ionization efficiency for MIT in positive ion mode.[8] Use the lowest concentration of formic acid that provides good chromatography, typically 0.1%. Using high-purity additives is crucial to avoid introducing contaminants.[1]

  • Preparation: Prepare mobile phases fresh daily and degas them before use to prevent bubble formation and pump fluctuations.[4]

Q3: What are the recommended mass spectrometry parameters for sensitive detection of this compound?

A3: For sensitive and specific detection of this compound, Multiple Reaction Monitoring (MRM) is the preferred scan mode on a triple quadrupole mass spectrometer.[9]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.[8]

  • MRM Transitions: The most reported MRM transition for this compound is m/z 116 → 101.[9] Other potential transitions include m/z 116 → 99 and 116 → 85.[7]

  • Optimization: It is essential to optimize instrument parameters such as capillary voltage, cone voltage, and collision energy for your specific instrument and method to achieve the best signal-to-noise ratio.

Q4: Can my sample preparation method contribute to high background noise?

A4: Yes, the sample preparation method is a common source of both contamination and matrix effects that can increase background noise.[3]

  • Matrix Effects: Complex sample matrices, such as cosmetics or biological fluids, can suppress or enhance the ionization of MIT, leading to inaccurate quantification and a noisy baseline.[3]

  • Extraction Solvents: Ensure that the solvents used for extraction are of high purity and are compatible with your LC-MS/MS system.

  • Cleanup Steps: For complex samples, incorporating a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cleanup step can effectively remove interfering matrix components, thereby reducing background noise and improving sensitivity.[10]

Experimental Protocol: LC-MS/MS Analysis of this compound in a Cosmetic Matrix

This protocol provides a general methodology for the extraction and quantification of this compound from a cream-based cosmetic product.

1. Sample Preparation

  • Accurately weigh approximately 0.2 g of the homogenized cosmetic sample into a 15 mL polypropylene centrifuge tube.

  • Add 4 mL of methanol and vortex for 1 minute to disperse the sample.

  • Add an appropriate internal standard if used.

  • Sonicate the sample for 30 minutes.

  • Make up the final volume to 10 mL with methanol.

  • Centrifuge the extract for 10 minutes at 3000 rpm.

  • Filter the supernatant through a 0.2 µm PVDF syringe filter prior to LC-MS/MS analysis.

2. LC-MS/MS Conditions

The following table summarizes the recommended starting conditions for the LC-MS/MS analysis.

ParameterCondition
LC System UPLC™ system or equivalent[8]
Column Acquity UPLC HSS T3 column (2.1 mm × 100 mm, 1.7 µm) or equivalent[8]
Column Temperature 30 °C[8]
Mobile Phase A 0.1% formic acid in deionized water[8]
Mobile Phase B 0.1% formic acid in acetonitrile[8]
Flow Rate 0.2 mL/min[8]
Injection Volume 1 µL[8]
Mass Spectrometer Triple quadrupole mass spectrometer[8]
Ionization Mode Positive Electrospray Ionization (ESI+)[8]
Capillary Voltage 2.7 kV[8]
MRM Transitions MIT: m/z 116 → 101 (quantifier), 116 → 99 (qualifier)

3. Gradient Elution Program

Time (min)% Mobile Phase B
0.00
1.00
5.050
8.0100
9.0100
9.10
11.00

Visualizations

TroubleshootingWorkflow Troubleshooting High Background Noise in MIT Analysis start High Background Noise Observed check_blanks Inject Blank Solvents (Water, Methanol, Acetonitrile) start->check_blanks noise_in_blanks Noise Persists in Blanks? check_blanks->noise_in_blanks check_mobile_phase Prepare Fresh Mobile Phase with LC-MS Grade Reagents noise_in_blanks->check_mobile_phase Yes check_sample_prep Review Sample Preparation (Solvents, Vials, Blanks) noise_in_blanks->check_sample_prep No clean_system Systematically Clean LC-MS System (Source, Lines, Injector) check_mobile_phase->clean_system noise_resolved Background Noise Minimized clean_system->noise_resolved troubleshoot_carryover Investigate Carryover (Needle Wash, Blank Injections) check_sample_prep->troubleshoot_carryover check_column Check Column Performance (Flush or Replace) troubleshoot_carryover->check_column check_column->noise_resolved ContaminationSources Potential Sources of MIT Contamination cluster_lab_environment Laboratory Environment cluster_consumables Consumables & Reagents cluster_instrumentation Instrumentation center LC-MS/MS Analysis personal_care Personal Care Products (Hand Soap, Lotion) personal_care->center cleaning_agents Cleaning Agents cleaning_agents->center solvents Solvents & Additives solvents->center vials_caps Vials & Caps vials_caps->center pipette_tips Pipette Tips & Plasticware pipette_tips->center carryover Injector Carryover carryover->center solvent_lines Contaminated Solvent Lines solvent_lines->center column_bleed Column Bleed column_bleed->center

References

Technical Support Center: Optimizing Methylisothiazolinone (MIT) Recovery from Complex Cosmetic Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of methylisothiazolinone (MIT) from complex cosmetic matrices.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and analysis of MIT from cosmetic samples.

Problem Possible Cause(s) Suggested Solution(s)
Low MIT Recovery in Emulsions (Creams, Lotions) - Inefficient extraction from the lipid phase.- MIT binding to emulsion components.- Initial Extraction with a Non-polar Solvent: Before aqueous/polar solvent extraction, perform a pre-extraction with a solvent like chloroform (B151607) to break the emulsion and separate the lipid-soluble components.[1]- Use of Surfactants or Dispersing Agents: Incorporate a suitable surfactant in the extraction solvent to improve the partitioning of MIT.- Matrix Solid-Phase Dispersion (MSPD): This technique can be effective for complex matrices by dispersing the sample onto a solid support, which can then be eluted with an appropriate solvent.[2][3]
Poor Peak Shape or Resolution in Chromatography - Matrix interference co-eluting with MIT.- Inappropriate mobile phase composition.- Column degradation.- Optimize Sample Cleanup: Employ Solid-Phase Extraction (SPE) to remove interfering matrix components. Different sorbents can be tested for optimal cleanup.[4]- Gradient Elution: If using isocratic elution, switch to a gradient program to better separate MIT from matrix components.- Mobile Phase Modification: Adjust the pH of the aqueous mobile phase or the organic modifier percentage to improve peak shape.[4]- Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components.
High Variability in Replicate Samples - Inhomogeneous sample.- Inconsistent sample preparation.- Instrument instability.- Thorough Homogenization: Ensure the cosmetic product is thoroughly mixed before taking an analytical sample, especially for multiphasic products.- Standardize Extraction Procedure: Precisely control all parameters of the extraction process, including solvent volumes, extraction times, and temperatures.- Use of an Internal Standard: Incorporate an internal standard early in the sample preparation process to correct for variations in extraction efficiency and injection volume.[5]- System Suitability Tests: Perform regular system suitability tests to ensure the analytical instrument is performing consistently.
Signal Suppression or Enhancement in Mass Spectrometry (Matrix Effect) - Co-eluting matrix components interfering with the ionization of MIT.- Dilution of the Final Extract: Diluting the sample extract can reduce the concentration of interfering matrix components.[1]- Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of MIT to compensate for matrix effects.[1]- Isotope-Labeled Internal Standard: Use a stable isotope-labeled internal standard for MIT to provide the most accurate correction for matrix effects.

Frequently Asked Questions (FAQs)

1. What is the most common analytical technique for the determination of MIT in cosmetics?

High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or Ultraviolet (UV) detector is a common and accessible technique for quantifying MIT in cosmetic products.[1] For higher sensitivity and selectivity, especially in very complex matrices, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is often employed.[6][7]

2. How do I choose the right extraction solvent for my cosmetic sample?

The choice of extraction solvent depends on the cosmetic matrix. A mixture of a polar organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer is a common starting point.[1][8] For oil-based or waxy products, an initial extraction with a less polar solvent may be necessary to dissolve the matrix before partitioning the MIT into a more polar solvent.[5]

3. What is "matrix effect" and how can I minimize it?

The matrix effect is the alteration of the analytical signal of the target analyte (MIT) due to the presence of other components in the sample matrix.[1] These effects can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. To minimize matrix effects, you can employ strategies such as sample dilution, the use of matrix-matched calibration standards, or the use of a stable isotope-labeled internal standard.[1]

4. What are typical recovery rates for MIT from cosmetic matrices?

Acceptable recovery rates for analytical methods are typically in the range of 80-120%. Several studies have reported recoveries of over 80% for MIT in various cosmetic matrices like shampoos, creams, and wet tissues.[1][9] For example, one study reported recoveries ranging from 83.2% to 103.2% for both MIT and MCI in shampoo, tissue, and cream matrices.[1] Another study using a matrix solid-phase dispersion technique reported recoveries between 97.87% and 103.15%.[2]

5. Are there specific sample preparation methods for different types of cosmetics?

Yes, the sample preparation method should be adapted to the specific cosmetic matrix.

  • Water-miscible products (e.g., shampoos, shower gels): These can often be diluted with a suitable solvent mixture (e.g., methanol/water or methanol/buffer) followed by vortexing, sonication, centrifugation, and filtration.[1][8]

  • Emulsions (e.g., creams, lotions): These often require a multi-step extraction. An initial step with a non-polar solvent like chloroform can be used to break the emulsion, followed by extraction of MIT with a polar solvent.[1]

  • Solid products (e.g., solid lipsticks, eyeshadows): These may need to be dissolved in a suitable solvent, such as chloroform, before further extraction with a polar solvent like methanol.[5]

  • Wipes: The preservative needs to be extracted from the wipe material, typically by soaking and sonicating in a suitable solvent mixture.[4]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on MIT recovery and method validation.

Table 1: Recovery of MIT in Different Cosmetic Matrices

Cosmetic MatrixAnalytical MethodExtraction Solvent(s)Spiked ConcentrationAverage Recovery (%)Reference
ShampooHPLC-DADMethanol:NaH₂PO₄ (3:7, v/v)1.93, 9.69, 19.3 mg/kg83.2 - 103.2[1]
Wet TissueHPLC-DADMethanol:H₂O (3:7, v/v)1.93, 9.69, 19.3 mg/kg83.2 - 103.2[1]
CreamHPLC-DADChloroform, then Methanol1.93, 9.69, 19.3 mg/kg83.2 - 103.2[1]
Leave-on Baby Wet WipesHPLCAcetic acid and Methanol (80:20 v/v)Not Specified90 - 106[4]
Leave-on CosmeticGC-MSEthyl acetate (B1210297) (after MSPD)Not Specified97.87 - 103.15[2]
Rinse-off CosmeticGC-MSEthyl acetate (after MSPD)Not Specified97.87 - 103.15[2]

Table 2: Method Detection and Quantification Limits for MIT

Analytical MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
UPLC-MS/MS-0.1 µg/g[6][7]
UPLC-MS/MS0.054 µg/mL0.163 µg/mL[5]
HPLC-DAD0.083 - 0.304 mg/kg (matrix dependent)0.276 - 1.015 mg/kg (matrix dependent)[9]
GC-MS-0.96 µg/mL (leave-on), 0.56 µg/mL (rinse-off)[2]

Experimental Protocols

Protocol 1: Extraction and Analysis of MIT from Shampoo (Water-Miscible Matrix)

This protocol is based on a validated HPLC-DAD method.[1]

  • Sample Preparation: Accurately weigh approximately 1 g of the homogenized shampoo sample into a 10 mL volumetric flask.

  • Extraction: Add 5 mL of an extraction solvent mixture of methanol and 0.02 M sodium dihydrogen phosphate (B84403) buffer (pH 3.0) (30:70, v/v).

  • Vortexing and Sonication: Vortex the mixture for 1 minute, followed by ultrasonication for 30 minutes.

  • Dilution and Centrifugation: Make up the volume to 10 mL with the extraction solvent, then centrifuge at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm nylon syringe filter.

  • HPLC-DAD Analysis: Inject the filtered sample into the HPLC system.

    • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 10:90, v/v) or a gradient can be used for better separation.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 274 nm.

Protocol 2: Extraction and Analysis of MIT from Cream (Emulsion Matrix)

This protocol is a common approach for emulsion-based cosmetics.[1]

  • Sample Preparation: Accurately weigh approximately 1 g of the cream sample into a centrifuge tube.

  • Initial Extraction: Add 1 mL of chloroform and vortex for 1 minute to dissolve the lipid phase and break the emulsion.

  • Second Extraction: Add 4 mL of methanol and sonicate for 30 minutes to extract the MIT.

  • Dilution and Centrifugation: Make up the volume to a known final volume (e.g., 10 mL) with methanol. Centrifuge the mixture to separate the phases and precipitate solids.

  • Filtration: Filter the supernatant (methanolic phase) through a 0.45 µm nylon syringe filter.

  • HPLC-DAD Analysis: Proceed with HPLC analysis as described in Protocol 1.

Visualizations

Experimental_Workflow_Shampoo cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup weigh Weigh 1g of Shampoo add_solvent Add 5mL Extraction Solvent (Methanol/Buffer) weigh->add_solvent vortex Vortex (1 min) sonicate Sonicate (30 min) vortex->sonicate dilute Dilute to 10mL centrifuge Centrifuge (4000 rpm, 10 min) dilute->centrifuge filter Filter (0.45 µm) centrifuge->filter hplc HPLC-DAD Analysis filter->hplc

Caption: Experimental workflow for MIT extraction from shampoo.

Troubleshooting_Low_Recovery cluster_causes Potential Causes cluster_solutions Solutions start Low MIT Recovery Observed cause1 Inefficient Extraction start->cause1 cause2 Matrix Interference start->cause2 cause3 Analyte Degradation start->cause3 solution1a Optimize Extraction Solvent cause1->solution1a solution1b Increase Extraction Time/Temp cause1->solution1b solution1c Use Advanced Technique (e.g., MSPD) cause1->solution1c solution2a Improve Sample Cleanup (e.g., SPE) cause2->solution2a solution2b Matrix-Matched Calibration cause2->solution2b solution3a Check pH of Extraction Solvent cause3->solution3a solution3b Store Samples Properly cause3->solution3b

Caption: Troubleshooting logic for low MIT recovery.

References

dealing with false positives in methylisothiazolinone genotoxicity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylisothiazolinone (MI) in genotoxicity assays. It addresses common issues, particularly the occurrence of false-positive results, and offers strategies to ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in assessing the genotoxicity of this compound (MI)?

A1: The primary challenge in assessing the genotoxicity of MI is its high cytotoxicity. At concentrations often used in in vitro assays, MI can cause significant cell death, which can lead to secondary effects that mimic or are confounded with true genotoxicity. This makes it crucial to carefully select appropriate concentration ranges and to concurrently evaluate cytotoxicity and genotoxicity.

Q2: Can high cytotoxicity from MI lead to false-positive results in genotoxicity assays?

Q3: Which genotoxicity assays are most susceptible to false positives with MI?

A3: Assays that measure DNA strand breaks or chromosomal damage, such as the in vitro chromosomal aberration assay and the comet assay, are particularly susceptible to artifacts arising from high cytotoxicity. The in vitro micronucleus assay can also be affected, as cytotoxicity can interfere with cell division, a prerequisite for micronucleus formation.

Q4: What is the general genotoxicity profile of MI based on standard assays?

A4: MI has generally been found to be non-mutagenic in the Ames bacterial reverse mutation assay, with and without metabolic activation.[1] However, conflicting results have been reported in mammalian cell assays. While some studies show no genotoxic potential, others, particularly at high, cytotoxic concentrations, have indicated positive findings in chromosomal aberration assays.[1] MI was reported as non-mutagenic in an unscheduled DNA synthesis assay and an in vivo micronucleus test.[1]

Q5: What are the recommended initial steps before conducting a full genotoxicity assessment of MI?

A5: Before proceeding with a full genotoxicity battery, it is essential to perform a thorough dose-range-finding study to determine the cytotoxicity of MI in the chosen cell line. This will help in selecting a concentration range that minimizes cytotoxicity while still being relevant for assessing genotoxic potential. It is recommended to use a sensitive measure of cytotoxicity, such as relative cell count or relative increase in cell count.

Troubleshooting Guides

Ames Test (Bacterial Reverse Mutation Assay)

Issue: High toxicity observed, making it difficult to assess mutagenicity.

  • Possible Cause: MI is a potent biocide and can be highly toxic to the bacterial strains used in the Ames test. This can lead to a reduction in the number of revertant colonies, masking a potential mutagenic effect.

  • Troubleshooting Steps:

    • Optimize Concentration Range: Conduct a preliminary toxicity assay over a wide, but low, concentration range to identify the highest non-toxic and minimally toxic concentrations.

    • Pre-incubation vs. Plate Incorporation: The pre-incubation method may increase the sensitivity of the assay but can also enhance toxicity. If high toxicity is observed with pre-incubation, consider using the plate incorporation method.

    • Metabolic Activation (S9): The presence of S9 mix can sometimes modulate the toxicity of a compound. Evaluate toxicity both with and without S9 activation. For some compounds, metabolic activation can detoxify the substance.

Issue: Inconsistent or highly variable revertant colony counts.

  • Possible Cause: Uneven distribution of the test compound or issues with the top agar (B569324).

  • Troubleshooting Steps:

    • Ensure Homogeneous Mixture: Thoroughly vortex the mixture of bacteria, S9 (if used), and MI before plating.

    • Top Agar Temperature: Ensure the top agar is maintained at approximately 45°C. If it's too hot, it can kill the bacteria; if it's too cold, it will solidify too quickly, preventing even plating.

In Vitro Micronucleus Assay

Issue: High cytotoxicity leading to a low number of analyzable (binucleated) cells.

  • Possible Cause: The concentrations of MI used are too high, causing excessive cell death and inhibiting cell division.

  • Troubleshooting Steps:

    • Refine Concentration Range: Based on detailed cytotoxicity data, select concentrations that result in no more than 55% ± 5% cytotoxicity.

    • Extend Recovery Time: If a short exposure time is used, a longer recovery period before adding cytochalasin B may allow cells to recover and divide.

    • Assess Apoptosis/Necrosis: Use markers for apoptosis and necrosis to understand the mode of cell death. This can help in interpreting whether observed micronuclei are a result of genotoxic events or secondary to cytotoxicity.

Issue: Increase in micronuclei observed only at highly cytotoxic concentrations.

  • Possible Cause: The observed increase in micronuclei is likely a secondary effect of cytotoxicity rather than a direct genotoxic effect.

  • Troubleshooting Steps:

    • Follow OECD Guideline 487: Adhere strictly to the recommended cytotoxicity limits. Positive results seen only at excessive toxicity levels should be interpreted with caution.

    • Investigate Mechanism: If a positive result is obtained at acceptable cytotoxicity levels, consider follow-up studies to investigate the mechanism (i.e., clastogenic vs. aneugenic) using techniques like fluorescence in situ hybridization (FISH) with pancentromeric probes.

Comet Assay (Single-Cell Gel Electrophoresis)

Issue: High percentage of "hedgehog" or apoptotic comets.

  • Possible Cause: High levels of cytotoxicity and apoptosis/necrosis are causing extensive DNA fragmentation, leading to comets that are difficult to score and may not represent primary DNA damage.

  • Troubleshooting Steps:

    • Lower MI Concentrations: Use a concentration range that induces minimal to moderate cytotoxicity.

    • Concurrent Cytotoxicity Assessment: Always run a parallel cytotoxicity assay (e.g., trypan blue exclusion, MTT assay) to correlate DNA damage with cell viability.

    • Exclude Hedgehogs from Analysis: According to best practices, "hedgehog" comets should be excluded from the quantitative analysis of DNA damage as they represent overly damaged cells and can skew the results.

Issue: Variability in comet tail length/intensity between replicate slides.

  • Possible Cause: Inconsistent assay conditions.

  • Troubleshooting Steps:

    • Standardize All Steps: Ensure consistency in all steps of the protocol, including cell handling, lysis, electrophoresis, and staining.

    • Control for DNAse Activity: Work quickly and on ice during sample preparation to minimize endogenous DNAse activity that can cause artificial DNA damage.

    • Calibrate Electrophoresis: Ensure the electrophoresis conditions (voltage, time, and buffer height) are consistent for all slides in a run.

Data Presentation

Table 1: Summary of this compound Cytotoxicity Data in Various Cell Lines

Cell LineAssayConcentrationExposure Time% Cell ViabilityReference
HaCaT (human keratinocytes)MTT300 µM24 hr82.8%[2]
HaCaT (human keratinocytes)MTT400 µM24 hr~50%[2]
HaCaT (human keratinocytes)MTT600 µM24 hr11.7%[3]
BEAS-2B (human bronchial epithelial)Not specified2 µg/mL24 hr~80%[4][5]
BEAS-2B (human bronchial epithelial)Not specified4 µg/mL24 hr~60%[4][5]
BEAS-2B (human bronchial epithelial)Not specified8 µg/mL24 hr~40%[4][5]

Table 2: Genotoxicity Profile of this compound in Standard Assays

AssayCell Line/StrainMetabolic Activation (S9)Concentration RangeResultCommentsReference
Ames TestS. typhimuriumWith and WithoutUp to 1000 µ g/plate NegativeMI was not mutagenic.[1]
Chromosomal AberrationCHOWith and Without0.5 - 40.0 µg/mLNegativeNo significant increase in aberrations.[1]
Chromosomal AberrationCHOWith and Without0.0785 - 5000 µg/mLPositiveAccompanied by significant cytotoxicity, suggesting a false positive.[1]
Unscheduled DNA SynthesisNot specifiedNot specifiedNot specifiedNegativeMI was non-mutagenic.[1]
In vivo Micronucleus TestNot specifiedNot applicableNot specifiedNegativeMI was non-mutagenic.[1]

Experimental Protocols

General Considerations for All Assays
  • MI Preparation: Due to its reactivity, fresh solutions of MI should be prepared for each experiment. The solvent used should be tested for its own potential to induce cytotoxicity or genotoxicity.

  • Cytotoxicity Assessment: A concurrent cytotoxicity assay is mandatory. The recommended upper limit of cytotoxicity is generally 55% ± 5%.

  • Positive and Negative Controls: Always include appropriate positive and negative (vehicle) controls to ensure the assay is performing correctly.

Ames Test (Plate Incorporation Method)
  • Bacterial Strains: Use a standard set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537/TA97) and Escherichia coli (e.g., WP2 uvrA).

  • Metabolic Activation: Prepare S9 mix from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rat liver.

  • Exposure: To 2 mL of molten top agar at 45°C, add 0.1 mL of bacterial culture, 0.1 mL of the MI test solution (or control), and 0.5 mL of S9 mix or buffer.

  • Plating: Immediately pour the mixture onto minimal glucose agar plates and allow to solidify.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least twice the background count.

In Vitro Micronucleus Assay (with Cytochalasin B)
  • Cell Culture: Seed cells (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes) at an appropriate density to ensure they are in exponential growth phase during treatment.

  • Treatment: Expose cells to a range of MI concentrations (and controls) for a short period (e.g., 3-6 hours) with and without S9, or for a longer period (e.g., 1.5-2 cell cycles) without S9.

  • Recovery and Cytokinesis Block: After treatment, wash the cells and add fresh medium containing cytochalasin B to block cytokinesis. The final concentration of cytochalasin B should be optimized for the cell line being used.

  • Harvesting: Harvest the cells at a time point equivalent to 1.5-2 normal cell cycle lengths after the beginning of treatment.

  • Slide Preparation and Staining: Prepare slides using a cytocentrifuge or by dropping the cell suspension onto slides. Stain with a DNA-specific stain (e.g., Giemsa, DAPI, or acridine (B1665455) orange).

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

Alkaline Comet Assay
  • Cell Treatment: Treat cells with MI at various concentrations for a defined period.

  • Slide Preparation: Embed a suspension of single cells in low-melting-point agarose (B213101) on a microscope slide.

  • Lysis: Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoids.

  • Alkaline Unwinding: Immerse the slides in a high pH alkaline buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage in the alkaline buffer. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

  • Scoring: Analyze the comets using a fluorescence microscope and specialized software to quantify the amount of DNA in the tail, which is a measure of DNA damage.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

False_Positive_Mechanism MI This compound (MI) (High Concentration) Cytotoxicity High Cytotoxicity MI->Cytotoxicity Apoptosis_Necrosis Apoptosis / Necrosis Cytotoxicity->Apoptosis_Necrosis Nuclease_Activation Nuclease Activation Apoptosis_Necrosis->Nuclease_Activation ROS_Generation Reactive Oxygen Species (ROS) Generation Apoptosis_Necrosis->ROS_Generation DNA_Damage DNA Strand Breaks (Secondary Effect) Nuclease_Activation->DNA_Damage ROS_Generation->DNA_Damage Genotoxicity_Assay Genotoxicity Assay (e.g., Comet, Chromosomal Aberration) DNA_Damage->Genotoxicity_Assay False_Positive False-Positive Result Genotoxicity_Assay->False_Positive

Caption: Mechanism of false-positive results in MI genotoxicity assays.

Genotoxicity_Workflow cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: In Vitro Genotoxicity Battery cluster_2 Phase 3: Data Interpretation Dose-Range Finding Dose-Range Finding (Cytotoxicity Assay) Select Concentrations Select Appropriate Concentration Range Dose-Range Finding->Select Concentrations Ames Ames Test (OECD 471) Select Concentrations->Ames Micronucleus In Vitro Micronucleus Assay (OECD 487) Select Concentrations->Micronucleus Comet Comet Assay Select Concentrations->Comet Interpretation Interpret Results in Context of Cytotoxicity Data Ames->Interpretation Micronucleus->Interpretation Comet->Interpretation Follow_up Consider Follow-up Assays (e.g., In Vivo, Mechanistic) Interpretation->Follow_up

Caption: Recommended workflow for MI genotoxicity testing.

Troubleshooting_Decision_Tree Start Positive Genotoxicity Result Check_Cytotoxicity Was cytotoxicity > 55%? Start->Check_Cytotoxicity High_Cytotoxicity Result is likely a false positive. Check_Cytotoxicity->High_Cytotoxicity Yes Acceptable_Cytotoxicity Was there a clear dose-response? Check_Cytotoxicity->Acceptable_Cytotoxicity No No_Dose_Response Result may be an artifact. Repeat assay with narrower concentration range. Acceptable_Cytotoxicity->No_Dose_Response No Dose_Response Is the result consistent across multiple assays? Acceptable_Cytotoxicity->Dose_Response Yes Inconsistent Investigate assay-specific interferences. Consider alternative assay. Dose_Response->Inconsistent No Consistent Potential for genotoxicity. Consider mechanistic studies and/or in vivo follow-up. Dose_Response->Consistent Yes

Caption: Decision tree for troubleshooting positive MI genotoxicity results.

References

Technical Support Center: Optimizing Methylisothiazolinone (MIT) Antimicrobial Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for antimicrobial efficacy testing of methylisothiazolinone (MIT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing incubation times and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (MIT)?

A1: this compound (MIT) is a broad-spectrum biocide that exhibits a two-step mechanism of action.[1][2] It begins with the rapid inhibition of microbial growth, respiration, and energy production (ATP synthesis) within minutes of contact.[1] This is followed by irreversible cell damage, leading to cell death over a period of hours.[1][2] The core of its action involves the electron-deficient N-S bond in the isothiazolinone ring reacting with nucleophilic groups, particularly thiols (-SH) found in amino acids like cysteine, which are crucial components of microbial enzymes and proteins.[1][3][4] This interaction disrupts essential metabolic pathways, ultimately leading to the death of the microorganism.[1]

Q2: What is the effective antimicrobial spectrum of MIT?

A2: MIT demonstrates broad-spectrum efficacy against a wide range of microorganisms, including:

  • Gram-positive bacteria[5]

  • Gram-negative bacteria[5]

  • Fungi, including molds and yeasts[2][5][6]

  • Algae[6][7]

It is often used in combination with other preservatives, such as methylchloroisothiazolinone (MCI), to broaden its activity and enhance its effectiveness.[5]

Q3: What are the key factors that can influence the antimicrobial efficacy of MIT?

A3: Several factors can impact the performance of MIT in antimicrobial testing:

  • pH: MIT is stable and effective over a wide pH range, typically from 4.0 to 12.[6]

  • Temperature: It remains stable at elevated temperatures, with some data suggesting stability up to 150°C.[6]

  • Inactivating Agents: The antimicrobial activity of MIT can be neutralized by the presence of nucleophiles such as amines, mercaptans, sulfides, and sulfites.[8]

  • Organic Load: The presence of high levels of organic material can potentially reduce the efficacy of MIT by interacting with the biocide and making it unavailable to act on the microorganisms.

  • Inoculum Size: The initial concentration of microorganisms used in the test can affect the time required for MIT to achieve a desired level of reduction.[9]

  • Growth Media: The composition of the growth medium can influence the growth rate of the test organisms and may interact with the preservative, affecting the test outcome.[9]

Q4: What are typical incubation times for determining the Minimum Inhibitory Concentration (MIC) of MIT?

A4: Standard protocols for determining the MIC of antimicrobials generally recommend the following incubation times:

  • Bacteria: 16-24 hours.[10]

  • Yeast and Molds (Fungi): 48-72 hours, and sometimes longer depending on the species.[9]

It is crucial to adhere to standardized methods, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and comparability of results.[9]

Q5: For preservative efficacy testing (challenge testing), what are the standard incubation periods and evaluation time points?

A5: Preservative efficacy tests, such as ISO 11930, are conducted over a longer period to simulate product shelf-life and use. The standard duration is 28 days, with sampling and microbial enumeration at specific intervals.[11] Common time points for evaluation are Day 7, Day 14, and Day 28.[11][12]

Troubleshooting Guide

Problem 1: Inconsistent or non-reproducible MIC results.

  • Possible Cause 1: Variation in Inoculum Preparation. The initial concentration of microorganisms can significantly impact the MIC value.[9]

    • Solution: Ensure a standardized inoculum is prepared for each experiment. Use a spectrophotometer to adjust the turbidity of the microbial suspension (e.g., to a 0.5 McFarland standard) to achieve a consistent starting concentration. Confirm the inoculum count via plate counts.

  • Possible Cause 2: Improper Incubation Conditions. Deviations in incubation time or temperature can affect microbial growth rates and, consequently, the apparent MIC.[9]

    • Solution: Strictly adhere to the recommended incubation times and temperatures for the specific microorganisms being tested (e.g., 30-35°C for bacteria, 20-25°C for fungi). Ensure incubators are properly calibrated.

  • Possible Cause 3: Interaction with Test Media. Components of the growth medium could potentially interact with or partially inactivate the MIT.

    • Solution: Use the recommended standard growth media for susceptibility testing (e.g., Mueller-Hinton for bacteria). If testing in a specific product formulation, be aware of potential inactivating ingredients.

Problem 2: Failure to meet acceptance criteria in a preservative efficacy test (challenge test).

  • Possible Cause 1: Insufficient Concentration of MIT. The concentration of MIT in the product may be too low to effectively control the microbial challenge over the 28-day period.

    • Solution: Re-evaluate the formulation. It may be necessary to increase the concentration of MIT or combine it with a synergistic preservative.

  • Possible Cause 2: Microbial Adaptation or Resistance. While uncommon for biocides like MIT, some microorganisms may exhibit higher tolerance.

    • Solution: Ensure the use of standard, quality-controlled microbial strains (e.g., from ATCC). If environmental isolates are used, consider their potential for higher resistance.

  • Possible Cause 3: Inactivation of MIT by Product Ingredients. As mentioned in the FAQs, certain ingredients (e.g., containing thiol groups) can inactivate MIT.

    • Solution: Conduct a neutralization validation study to ensure that the method used to enumerate surviving microorganisms effectively neutralizes the antimicrobial activity of the product at the time of sampling. This is a critical step in preservative efficacy testing.[11]

Problem 3: No antimicrobial effect is observed, even at high concentrations of MIT.

  • Possible Cause 1: Degradation of MIT. Although stable under many conditions, MIT can degrade under certain circumstances, such as in the presence of strong nucleophiles.[3]

    • Solution: Verify the purity and integrity of the MIT stock solution. Ensure proper storage conditions. Prepare fresh solutions as needed.

  • Possible Cause 2: Use of a Resistant Microbial Strain. The test organism may have inherent resistance to isothiazolinones.

    • Solution: Confirm the identity and expected susceptibility profile of the test microorganism. Test against a known sensitive control strain to verify the activity of the MIT.

Data Presentation

Table 1: Recommended Incubation Times for MIC Determination
Microorganism TypeRecommended Incubation TimeStandard Reference
Aerobic Bacteria16-24 hoursCLSI Guidelines[10]
Yeasts and Molds48-72 hours (or longer)CLSI Guidelines[9]
Table 2: Example Acceptance Criteria for Preservative Efficacy Testing (ISO 11930 - Criteria A)
MicroorganismTime PointRequired Log Reduction from Initial Inoculum
Bacteria (e.g., S. aureus, P. aeruginosa, E. coli)7 Days≥ 3.0
14 DaysNo Increase from Day 7
28 DaysNo Increase from Day 7
Yeast (e.g., C. albicans)7 Days≥ 1.0
14 DaysNo Increase from Day 7
28 DaysNo Increase from Day 7
Mold (e.g., A. brasiliensis)14 DaysNo Increase from Initial Count
28 Days≥ 1.0
Note: This table presents "Criteria A" from the ISO 11930 standard as an example. "Criteria B" offers an alternative set of requirements.[12] The specific criteria to be met should be determined by the product type and regulatory requirements.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of MIT Stock Solution: Prepare a concentrated stock solution of MIT in a suitable solvent (e.g., sterile deionized water).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the MIT stock solution in appropriate growth broth (e.g., Mueller-Hinton Broth for bacteria). Leave wells for positive (microbes, no MIT) and negative (broth only) controls.

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension so that the final concentration in each well will be approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the diluted microbial suspension to each well of the microtiter plate (except the negative control).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 24 hours for bacteria).

  • Reading Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of MIT at which there is no visible growth.

Protocol 2: Preservative Efficacy (Challenge) Test - General Workflow

This test evaluates the effectiveness of a preservative system in a product over time.

  • Product Preparation: Dispense measured amounts of the test product into five separate sterile containers.

  • Inoculum Preparation: Prepare standardized inocula of the challenge organisms (typically S. aureus, P. aeruginosa, E. coli, C. albicans, and A. brasiliensis) to a concentration of approximately 1 x 10^8 CFU/mL.

  • Inoculation: Inoculate each of the five product containers with one of the microbial suspensions. The volume of inoculum should be between 0.5% and 1.0% of the product volume to achieve a final concentration of 1 x 10^5 to 1 x 10^6 CFU/mL in the product. Mix thoroughly.

  • Incubation: Store the inoculated containers at a specified temperature (e.g., 22.5 ± 2.5 °C) and protected from light.[13]

  • Sampling and Enumeration: At specified intervals (e.g., 7, 14, and 28 days), withdraw an aliquot from each container. Perform serial dilutions in a validated neutralizing broth and plate onto appropriate agar (B569324) media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Data Analysis: Incubate the plates and count the number of colonies to determine the CFU/mL at each time point. Calculate the log reduction from the initial inoculum concentration and compare the results to the acceptance criteria.

Visualizations

MIT_Mechanism_of_Action cluster_cell Microbial Cell cluster_pathways Metabolic Pathways cluster_outcome Result MIT This compound (MIT) Membrane Cell Membrane/Wall MIT->Membrane Diffuses across Enzymes Essential Enzymes (containing Thiol Groups) MIT->Enzymes Reacts with Thiol Groups Cytoplasm Cytoplasm Membrane->Cytoplasm Respiration Respiration & ATP Production Enzymes->Respiration Disrupts Damage Irreversible Damage & Cell Death (hours) Enzymes->Damage Causes Growth Growth & Metabolism Respiration->Growth Halts Inhibition Rapid Inhibition (minutes) Growth->Inhibition Leads to

Caption: Simplified mechanism of action for this compound (MIT).

Efficacy_Testing_Workflow start Start: Antimicrobial Efficacy Test prep_inoculum 1. Prepare Standardized Microbial Inoculum start->prep_inoculum prep_product 2. Prepare Test Product with MIT start->prep_product inoculate 3. Inoculate Product with Microbes prep_inoculum->inoculate prep_product->inoculate incubate 4. Incubate at Specified Temperature inoculate->incubate sampling 5. Sample at Intervals (e.g., Day 7, 14, 28) incubate->sampling sampling->sampling Repeat for each time point neutralize 6. Neutralize & Plate sampling->neutralize count 7. Incubate Plates & Count Colonies neutralize->count analyze 8. Calculate Log Reduction & Analyze Data count->analyze end End: Compare to Acceptance Criteria analyze->end

Caption: General workflow for a preservative efficacy (challenge) test.

References

Validation & Comparative

A Comparative Study of Antimicrobial Efficacy: Methylisothiazolinone vs. Parabens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate preservative system is a critical determinant of the safety and stability of pharmaceutical and cosmetic products. This guide provides an objective comparison of the antimicrobial efficacy of two widely used preservative classes: isothiazolinones, specifically methylisothiazolinone (MI) and its combination with methylchloroisothiazolinone (MCI), and parabens. This analysis is supported by experimental data to facilitate informed decision-making in formulation development.

Overview of Preservatives

This compound (MI/MCI): A potent, broad-spectrum biocide belonging to the isothiazolinone class. It is effective against a wide range of gram-positive and gram-negative bacteria, yeast, and fungi.[1] MI is often used in combination with MCI to enhance its antimicrobial spectrum and efficacy.[2]

Parabens: A group of alkyl esters of p-hydroxybenzoic acid, with common examples including methylparaben, ethylparaben, propylparaben, and butylparaben.[1] They are extensively used as preservatives in cosmetics, pharmaceuticals, and food products due to their bacteriostatic and fungistatic properties.[1]

Quantitative Antimicrobial Efficacy

The antimicrobial efficacy of a preservative is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism.[1] The following tables summarize the MIC values for MI/MCI and various parabens against a selection of common microorganisms, compiled from multiple studies.

Table 1: Minimum Inhibitory Concentration (MIC) Data for Bacteria

MicroorganismMethylchloroisothiazolinone/ this compound (MCI/MI)MethylparabenPropylparabenButylparaben
Staphylococcus aureus (Gram-positive)0.0002% (w/w)1000 - 2000 µg/mLMore active than methylparabenNot specified
Pseudomonas aeruginosa (Gram-negative)0.0002% (w/w)>4000 µg/mL250 - >4000 µg/mLNot specified
Escherichia coli (Gram-negative)Not specified250 - 2000 µg/mLNot specifiedNot specified

Note: Data compiled from multiple sources.[1]

Table 2: Minimum Inhibitory Concentration (MIC) Data for Fungi

MicroorganismMethylchloroisothiazolinone/ this compound (MCI/MI)MethylparabenPropylparabenButylparaben
Candida albicans (Yeast)0.00005% (w/w)0.05% (wt/vol)Not specifiedNot specified
Aspergillus niger (Mold)0.00005% (w/w)0.1% (wt/vol)Not specifiedNot specified

Note: Data compiled from multiple sources.[1]

Mechanisms of Antimicrobial Action

The antimicrobial activity of this compound and parabens stems from distinct mechanisms of action that disrupt essential cellular processes in microorganisms.

This compound (MI/MCI): The primary mechanism of action for isothiazolinones involves a two-step process.[3] Initially, there is a rapid inhibition of microbial growth and metabolism. This is followed by irreversible cell damage leading to a loss of viability.[3] MI/MCI achieves this by targeting key enzymes within the microbial cell. The electron-deficient sulfur atom in the isothiazolinone ring reacts with thiol groups (-SH) found in essential proteins and enzymes, such as dehydrogenases, leading to their inactivation.[3] This disruption of enzymatic function halts critical metabolic pathways, including respiration and energy (ATP) synthesis, ultimately causing cell death.[3]

Parabens: The antimicrobial action of parabens is primarily attributed to the disruption of microbial cell membrane integrity and function.[1] It is believed that parabens integrate into the phospholipid bilayer of the cell membrane, altering its fluidity and compromising its role as a selective barrier. This can lead to the leakage of vital intracellular components and the disruption of crucial membrane-bound transport systems.[1] Some studies also suggest that parabens may inhibit the synthesis of DNA and RNA, as well as interfere with the activity of certain enzymes like ATPases and phosphotransferases.[1] The antimicrobial effectiveness of parabens generally increases with the length of their alkyl chain.[1]

Experimental Protocols

The determination of MIC and Minimum Bactericidal Concentration (MBC) are fundamental assays for evaluating the antimicrobial efficacy of preservatives.

Minimum Inhibitory Concentration (MIC) Test Protocol (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[1]

  • Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the preservative (e.g., this compound or parabens) is prepared in a liquid growth medium, such as Mueller-Hinton Broth, within the wells of a 96-well microtiter plate.[4]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific concentration (e.g., 1.5 x 10^8 CFU/mL, corresponding to a 0.5 McFarland standard) and then further diluted to the final desired inoculum concentration.[4]

  • Inoculation: Each well containing the diluted preservative is inoculated with the standardized microbial suspension. Control wells, including a positive control (microorganism and broth without preservative) and a negative control (broth only), are also included.[4]

  • Incubation: The microtiter plate is incubated under optimal conditions for the growth of the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).[4]

  • Result Interpretation: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the preservative at which there is no visible growth of the microorganism.[1]

Minimum Bactericidal Concentration (MBC) Test Protocol

The MBC test is performed as a subsequent step to the MIC test to determine the lowest concentration of a preservative that results in microbial death.

  • Subculturing: Following the MIC determination, a small aliquot is taken from each well that showed no visible growth (i.e., at and above the MIC).[4]

  • Plating: The aliquots are plated onto a solid growth medium (e.g., Mueller-Hinton Agar) that does not contain the antimicrobial agent.[4]

  • Incubation: The plates are incubated under appropriate conditions to allow for the growth of any surviving microorganisms.[4]

  • Result Interpretation: The number of colony-forming units (CFUs) on each plate is counted. The MBC is defined as the lowest concentration of the preservative that results in a significant reduction (e.g., ≥99.9%) in the initial inoculum's viability.[4]

Visualizing Mechanisms and Workflows

Signaling Pathways

antimicrobial_mechanisms cluster_mi This compound (MI) Mechanism cluster_parabens Parabens Mechanism MI This compound CellMembrane Microbial Cell Membrane MI->CellMembrane Penetration ThiolGroups Thiol Groups (-SH) in Enzymes & Proteins CellMembrane->ThiolGroups EnzymeInactivation Enzyme Inactivation ThiolGroups->EnzymeInactivation Reaction MetabolicDisruption Disruption of Metabolic Pathways (e.g., Respiration, ATP Synthesis) EnzymeInactivation->MetabolicDisruption CellDeath_MI Cell Death MetabolicDisruption->CellDeath_MI Parabens Parabens CellMembrane_P Microbial Cell Membrane Parabens->CellMembrane_P Integration DnaRnaInhibition Inhibition of DNA/RNA Synthesis (secondary mechanism) Parabens->DnaRnaInhibition MembraneDisruption Membrane Disruption & Increased Permeability CellMembrane_P->MembraneDisruption Leakage Leakage of Intracellular Components MembraneDisruption->Leakage EnzymeInhibition Inhibition of Membrane-Bound Enzymes (e.g., ATPases) MembraneDisruption->EnzymeInhibition CellDeath_P Cell Death Leakage->CellDeath_P EnzymeInhibition->CellDeath_P DnaRnaInhibition->CellDeath_P

Caption: Antimicrobial mechanisms of this compound and Parabens.

Experimental Workflows

experimental_workflow cluster_mic MIC Determination Workflow cluster_mbc MBC Determination Workflow prep_dilutions Prepare Serial Dilutions of Preservative inoculate_plate Inoculate Microtiter Plate prep_dilutions->inoculate_plate prep_inoculum_mic Prepare Standardized Microbial Inoculum prep_inoculum_mic->inoculate_plate incubate_mic Incubate Plate inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells (from MIC test) read_mic->subculture Proceed if growth is inhibited plate_agar Plate onto Preservative-Free Agar subculture->plate_agar incubate_mbc Incubate Plates plate_agar->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Caption: General workflow for MIC and MBC determination.

Conclusion

Both this compound and parabens are effective antimicrobial preservatives with distinct mechanisms of action.[1] this compound, particularly in combination with MCI, demonstrates high potency at very low concentrations against a broad spectrum of microorganisms, acting through the rapid and irreversible inactivation of essential enzymes.[1] Parabens offer broad-spectrum activity, with particular efficacy against fungi and gram-positive bacteria.[1] Their effectiveness increases with the length of the alkyl chain and their primary mode of action is the disruption of the microbial cell membrane.[1]

The choice between these preservatives will depend on the specific requirements of the formulation, including the target microorganisms, the pH of the product, the potential for microbial contamination, and regulatory considerations.[1] For applications requiring high potency at low concentrations, MI/MCI may be a suitable option.[1] Parabens, with their long history of use and effectiveness, particularly when used in combination, remain a viable choice for many products.[1] Researchers and formulators should carefully consider the data presented and conduct appropriate testing to ensure the optimal preservation of their products.

References

A Comparative Toxicological Analysis: Methylisothiazolinone vs. Benzisothiazolinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the toxicological profiles of two widely used isothiazolinone biocides: Methylisothiazolinone (MIT) and Benzisothiazolinone (BIT). The following sections present a detailed analysis of their cytotoxicity, skin sensitization potential, and aquatic toxicity, supported by experimental data and methodologies.

Executive Summary

This compound (MIT) and Benzisothiazolinone (BIT) are effective preservatives used in a variety of consumer and industrial products to control microbial growth. However, their use has raised concerns regarding their potential toxic effects. This guide summarizes key toxicological data to facilitate an objective comparison and inform risk assessment. In general, while both substances exhibit toxic properties, data suggests that MIT is a more potent skin sensitizer (B1316253) than BIT. Both compounds are also recognized as being toxic to aquatic organisms.

Data Presentation: A Quantitative Comparison

The following tables summarize the key toxicological data for MIT and BIT, providing a clear comparison of their relative toxicities across different endpoints.

Table 1: Comparative Cytotoxicity Data
CompoundCell LineAssayEndpointValue
This compound (MIT) HaCaT (Human Keratinocytes)MTTCytotoxicityNo cytotoxicity observed at 200 µM; cell viability decreased to 82.8% at 300 µM and 11.7% at 600 µM after 24 hours.[1]
Benzisothiazolinone (BIT) Balb/c 3T3 (Mouse Fibroblasts)Neutral Red UptakeEC503.14 ppm
Benzisothiazolinone (BIT) SIRC (Rabbit Corneal Cells)Neutral Red UptakeEC503.67 ppm
Table 2: Comparative Skin Sensitization Potential
CompoundAssayEndpointValueClassification
This compound (MIT) Local Lymph Node Assay (LLNA)EC30.4%Strong sensitizer
Benzisothiazolinone (BIT) Local Lymph Node Assay (LLNA)EC310.4%Moderate sensitizer[2]

*EC3 (Effective Concentration 3): The concentration of a substance that is predicted to induce a threefold increase in lymphocyte proliferation in the draining lymph nodes compared to control animals. A lower EC3 value indicates a higher sensitization potency.

Table 3: Comparative Acute Aquatic Toxicity
CompoundOrganismTest DurationEndpointValue (mg/L)
This compound (MIT) Rainbow Trout (Oncorhynchus mykiss)96 hoursLC504.77
This compound (MIT) Daphnia magna (Water Flea)48 hoursEC500.93
This compound (MIT) Green Algae (Pseudokirchneriella subcapitata)72 hoursEC500.12
Benzisothiazolinone (BIT) Rainbow Trout (Oncorhynchus mykiss)96 hoursLC502.18
Benzisothiazolinone (BIT) Daphnia magna (Water Flea)48 hoursEC502.94
Benzisothiazolinone (BIT) Green Algae (Pseudokirchneriella subcapitata)72 hoursEC500.11

*LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test organisms. *EC50 (Effective Concentration 50): The concentration of a substance that causes a defined effect in 50% of the test organisms (e.g., immobilization in Daphnia, growth inhibition in algae).

Experimental Protocols: Key Methodologies

Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and reproducibility.

In Vitro Cytotoxicity Assays

1. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

The MTT assay is a colorimetric method used to assess cell viability.[3][4]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[3]

  • Procedure:

    • Cells (e.g., HaCaT keratinocytes) are seeded in a 96-well plate and incubated.

    • The cells are then treated with various concentrations of the test substance (MIT or BIT) and incubated for a specified period (e.g., 24 hours).

    • An MTT solution is added to each well, and the plate is incubated to allow formazan crystal formation.

    • A solubilization solution is added to dissolve the formazan crystals.

    • The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

    • Cell viability is expressed as a percentage of the untreated control.

2. Neutral Red Uptake (NRU) Assay (OECD TG 129)

The NRU assay is another common method for determining cytotoxicity.[5][6][7]

  • Principle: Viable cells take up and accumulate the supravital dye Neutral Red in their lysosomes. Toxic substances can impair the cell's ability to retain the dye.[5]

  • Procedure:

    • Cells (e.g., Balb/c 3T3 fibroblasts) are seeded in a 96-well plate and incubated.

    • The cells are treated with different concentrations of the test substance for a defined period.

    • The treatment medium is removed, and a medium containing Neutral Red is added. The plate is incubated to allow dye uptake.

    • The cells are washed, and a destain solution is added to extract the dye from the lysosomes.

    • The absorbance of the extracted dye is measured using a spectrophotometer at approximately 540 nm.

    • The IC50 (the concentration that inhibits 50% of Neutral Red uptake compared to the control) is calculated.[6]

Skin Sensitization Assessment

1. Direct Peptide Reactivity Assay (DPRA) (OECD TG 442C)

The DPRA is an in chemico method that assesses the molecular initiating event of skin sensitization: covalent binding to proteins.[8][9][10][11]

  • Principle: The assay measures the depletion of synthetic peptides containing cysteine or lysine (B10760008) following incubation with the test chemical.[10]

  • Procedure:

    • A solution of the test chemical is incubated with synthetic peptides containing either cysteine or lysine for 24 hours.

    • The remaining concentration of the peptides is quantified using High-Performance Liquid Chromatography (HPLC).

    • The percentage of peptide depletion is calculated for both cysteine and lysine peptides.

    • Based on the mean depletion of both peptides, the substance is categorized into one of four reactivity classes: no or minimal, low, moderate, or high reactivity.[11]

2. KeratinoSens™ Assay (OECD TG 442D)

This in vitro assay addresses the second key event in the skin sensitization adverse outcome pathway (AOP), which is the activation of keratinocytes.[12][13][14][15]

  • Principle: The assay uses a modified human keratinocyte cell line (HaCaT) that contains a luciferase gene under the control of an antioxidant response element (ARE). Sensitizers induce the Keap1-Nrf2-ARE pathway, leading to the expression of luciferase.[12][14]

  • Procedure:

    • KeratinoSens™ cells are seeded in 96-well plates and incubated.

    • The cells are then exposed to a range of concentrations of the test substance for 48 hours.

    • The luciferase activity is measured using a luminometer.

    • Cell viability is also assessed in parallel using a method like the MTT assay.

    • A substance is classified as a sensitizer if it induces a statistically significant increase in luciferase expression above a certain threshold at concentrations that are not cytotoxic.

Aquatic Toxicity Tests

1. Alga, Growth Inhibition Test (OECD TG 201)

This test evaluates the effects of a substance on the growth of freshwater algae.[16][17][18][19][20]

  • Principle: Exponentially growing cultures of a selected algal species are exposed to various concentrations of the test substance over a period of 72 hours. The inhibition of growth is measured and compared to a control.[16]

  • Procedure:

    • Prepare a geometric series of at least five concentrations of the test substance in a suitable growth medium.

    • Inoculate the test solutions and a control with a small volume of an exponentially growing algal culture (e.g., Pseudokirchneriella subcapitata).

    • Incubate the cultures under constant illumination and temperature for 72 hours.

    • Measure the algal biomass (e.g., by cell counts or spectrophotometry) at the start of the test and at 24, 48, and 72 hours.

    • Calculate the average specific growth rate for each concentration and the control.

    • Determine the EC50 value for growth rate inhibition.[19]

2. Daphnia sp. Acute Immobilisation Test (OECD TG 202)

This test assesses the acute toxicity of a substance to daphnids (water fleas).[21][22][23][24][25]

  • Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded.[22][23]

  • Procedure:

    • Prepare at least five concentrations of the test substance in reconstituted water.

    • Place young daphnids (less than 24 hours old) into test chambers containing the test solutions and a control.

    • Incubate the daphnids for 48 hours at a constant temperature.

    • Observe and record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[22]

    • Calculate the EC50 for immobilization at 48 hours.[23]

3. Fish, Acute Toxicity Test (OECD TG 203)

This test determines the acute lethal toxicity of a substance to fish.[26][27][28][29][30]

  • Principle: Fish are exposed to various concentrations of the test substance in a static or semi-static system for 96 hours. Mortalities are recorded.[26]

  • Procedure:

    • Acclimate the test fish (e.g., Rainbow Trout or Zebrafish) to laboratory conditions.

    • Prepare a geometric series of at least five concentrations of the test substance in water.

    • Place a specified number of fish into each test tank and a control tank.

    • Observe the fish and record mortalities at 24, 48, 72, and 96 hours.

    • Measure water quality parameters (e.g., pH, dissolved oxygen, temperature) regularly.

    • Calculate the LC50 value at 96 hours.[26]

Visualization of Key Pathways and Workflows

The following diagrams, created using the DOT language, illustrate important signaling pathways and experimental workflows relevant to the toxicological assessment of isothiazolinones.

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HaCaT, 3T3) seeding Seed cells in 96-well plate cell_culture->seeding test_substance Prepare Test Substance (MIT or BIT dilutions) treatment Treat cells with test substance test_substance->treatment seeding->treatment incubation Incubate for 24-48 hours treatment->incubation mtt_assay MTT Assay incubation->mtt_assay nru_assay NRU Assay incubation->nru_assay measurement Measure Absorbance mtt_assay->measurement nru_assay->measurement calculation Calculate % Viability or IC50 measurement->calculation

Caption: Workflow for in vitro cytotoxicity assessment of MIT and BIT.

skin_sensitization_aop mie Molecular Initiating Event: Covalent binding to skin proteins (Haptenation) ke2 Key Event 2: Keratinocyte Activation (Nrf2/ARE pathway activation) mie->ke2 DPRA Assay ke3 Key Event 3: Dendritic Cell Activation (CD54/CD86 expression) ke2->ke3 KeratinoSens™ Assay ke4 Key Event 4: T-Cell Proliferation and Differentiation ke3->ke4 h-CLAT Assay ao Adverse Outcome: Allergic Contact Dermatitis ke4->ao LLNA Assay

Caption: Adverse Outcome Pathway (AOP) for skin sensitization.

aquatic_toxicity_workflow cluster_setup Test Setup cluster_exposure Exposure Phase cluster_observation Observation & Measurement cluster_endpoint Endpoint Calculation prep_solutions Prepare Test Solutions (Geometric series of concentrations) exposure Expose organisms to test solutions and control prep_solutions->exposure prep_organisms Prepare Test Organisms (Algae, Daphnia, or Fish) prep_organisms->exposure incubation Incubate under controlled conditions (e.g., 72-96h) exposure->incubation observe Record Observations (Growth, Immobilization, Mortality) incubation->observe measure_params Measure Water Quality (pH, DO, Temp) incubation->measure_params calculate_ec50_lc50 Calculate EC50/LC50 observe->calculate_ec50_lc50

Caption: General workflow for aquatic toxicity testing.

References

A Comparative Guide to Validated HPLC Methods for the Quantification of Methylisothiazolinone in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methylisothiazolinone (MIT) is a widely utilized preservative in a variety of pharmaceutical and cosmetic products due to its potent antimicrobial and antifungal properties.[1][2] However, its potential to cause contact dermatitis and allergic reactions necessitates strict control over its concentration in final formulations.[2][3][4] Consequently, robust, validated analytical methods are crucial for ensuring product safety and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is the most common technique for the quantification of MIT.[5]

This guide provides a comparative overview of validated HPLC methods for the analysis of this compound, presenting key performance data from various studies. It also outlines a detailed experimental protocol for the validation of a new HPLC method, adhering to the International Council for Harmonisation (ICH) guidelines, and includes a visual workflow to aid in the implementation of these analytical procedures.[6][7][8]

Comparison of Validated HPLC Methods

The following table summarizes the performance characteristics of different validated HPLC methods for the determination of this compound, often in combination with its common associate, methylchloroisothiazolinone (MCI). This allows for a direct comparison of their key analytical parameters.

ParameterMethod 1 (Isocratic HPLC-UV)Method 2 (Isocratic HPLC-UV)Method 3 (HPLC-DAD)Alternative Method (UHPLC-MS/MS)
Analytes MIT, MCI[9]MIT, MCI[10]MIT, MCI[11]MIT, MCI[12]
Matrix Baby Wet Wipes[9]Cosmetic Products[10]Personal Care Products (Shampoo, Cream)[11]Cosmetic Products[12]
Column Reverse-phase C18[10]NUCLEOSHELL® PFPRP-8 Select BNot specified
Mobile Phase 0.4% Acetic Acid and Methanol (B129727) (80:20 v/v)[9]Acetic acid and methanol (80:20 v/v)[10]Linear gradient elutionNot specified
Detection UV at 274 nm[9]UV at 274 nm[10]Diode Array Detector (DAD)Tandem Mass Spectrometry[12]
**Linearity (R²) **0.9996[9]0.9996[10]>0.99[11]Not specified
Accuracy (% Recovery) 90-106%[9]90-106%[10]>80%[11]Not specified
Precision (%RSD) Repeatability limit (r = 0.2%), Intermediate precision limit (R = 2%)[9]Repeatability limit (r = 0.2%), Intermediate precision limit (R = 2%)[10]<6%[11]Not specified
LOD Not specifiedNot specified0.083-0.304 mg/kgNot specified
LOQ 0.15 ppm[10]0.15 ppm[10]0.276-1.015 mg/kg[11]0.1 µg/g

Experimental Protocol: Validation of a New HPLC Method for this compound

This protocol outlines the steps for validating a new HPLC method for the quantification of MIT in a pharmaceutical formulation, based on ICH guidelines.[7][13]

1. Materials and Reagents

  • This compound analytical standard

  • HPLC-grade solvents (e.g., methanol, acetonitrile)

  • HPLC-grade water

  • Reagents for mobile phase preparation (e.g., acetic acid, buffers)

  • Pharmaceutical formulation (placebo and active)

  • 0.45 µm syringe filters

2. Chromatographic Conditions (Example)

  • Instrument: HPLC system with UV detector

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Isocratic mixture of 0.4% acetic acid and methanol (80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 274 nm

  • Column Temperature: Ambient

3. Validation Parameters

  • Specificity: Analyze blank (diluent), placebo, standard solution of MIT, and the pharmaceutical formulation. The chromatograms should demonstrate that there are no interfering peaks from the excipients at the retention time of MIT.

  • Linearity: Prepare a series of at least five standard solutions of MIT of known concentrations. Inject each solution in triplicate. Plot a graph of the mean peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r) should be ≥ 0.995.[8]

  • Range: The range is determined from the linearity study and should cover the expected concentration of MIT in the pharmaceutical formulation.

  • Accuracy: Perform recovery studies by spiking the placebo formulation with known amounts of MIT at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each concentration in triplicate. The recovery should be within an acceptable range (e.g., 98-102%).

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the pharmaceutical formulation at 100% of the target concentration on the same day, with the same analyst and instrument. The relative standard deviation (%RSD) should be ≤ 2%.[7]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The %RSD between the two sets of results should be within an acceptable limit.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[14]

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability during normal use. The system suitability parameters should remain within acceptable limits.

4. System Suitability Before each analytical run, perform system suitability tests to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution and evaluating parameters such as peak area, retention time, theoretical plates, and tailing factor.

HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Method Validation cluster_analysis Data Analysis & Reporting protocol Develop Validation Protocol standards Prepare Standards & Samples protocol->standards specificity Specificity standards->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Analyze Data robustness->data_analysis report Generate Validation Report data_analysis->report

Caption: Workflow for the validation of a new HPLC method.

Alternative Analytical Methods

While HPLC with UV detection is a robust and widely used technique, other methods offer enhanced sensitivity and selectivity, which can be particularly advantageous for complex sample matrices or trace-level analysis.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): These methods provide superior sensitivity and selectivity and are often employed when very low detection limits are required.[12] They can be especially useful for analyzing MIT in challenging matrices where co-eluting peaks might interfere with UV detection.

References

investigating cross-reactivity between methylisothiazolinone and other isothiazolinones

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the immunological interplay between methylisothiazolinone (MI) and other prevalent isothiazolinone biocides, supported by experimental data and detailed protocols.

For researchers, scientists, and professionals in drug development, understanding the cross-reactivity profiles of common sensitizers is paramount. This guide provides a comprehensive comparison of cross-reactivity between this compound (MI) and other frequently used isothiazolinones, including methylchloroisothiazolinone (MCI), benzisothiazolinone (BIT), and octylisothiazolinone (OIT). The information presented herein is synthesized from multiple clinical and experimental studies to facilitate a deeper understanding of the immunological mechanisms and to aid in the development of safer products.

Quantitative Analysis of Cross-Reactivity

The following tables summarize key quantitative data from patch test studies, which are instrumental in diagnosing contact allergies and assessing cross-sensitization patterns. These data highlight the prevalence of co-sensitization among individuals allergic to different isothiazolinones.

Table 1: Prevalence of Positive Patch Test Reactions to Various Isothiazolinones

IsothiazolinonePatch Test ConcentrationVehiclePrevalence of Positive Reactions (%)Study Population Size (n)
This compound (MI)0.2%Aqueous9.4% - 14.4%647 - 9012
Methylchloroisothiazolinone/Methylisothiazolinone (MCI/MI)0.02%Aqueous10.0%9017
Benzisothiazolinone (BIT)0.1%Petrolatum3.1% - 8.6%2554 - 9018
Octylisothiazolinone (OIT)0.025% - 0.1%Petrolatum0.5% - 2.9%647 - 9028

Note: Prevalence rates can vary based on the study population, geographical location, and time period of the study.

Table 2: Co-sensitization Patterns in Patients with Isothiazolinone Allergy

Primary AllergenCo-sensitization withPercentage of Co-sensitized Patients (%)Key Findings
Octylisothiazolinone (OIT)This compound (MI)89%A strong association suggesting cross-sensitization. OIT-positive patients often show extreme reactions to MI.[1]
Benzisothiazolinone (BIT)This compound (MI)33%BIT reactions appear to be mostly independent of MI sensitivity.[1]
Any IsothiazolinoneMore than one isothiazolinone44.1%Concurrent sensitization to multiple isothiazolinones is common.[2]

Experimental Protocols for Assessing Cross-Reactivity

A thorough investigation of cross-reactivity relies on standardized and well-defined experimental protocols. Below are methodologies for key experiments cited in the literature.

Patch Testing

Patch testing is the primary diagnostic tool for allergic contact dermatitis.

  • Objective: To identify the causative agent of an allergic contact reaction and to assess for cross-reactivity between different substances.

  • Methodology:

    • Small amounts of the test substances (allergens) are applied to individual small discs or chambers on a patch test unit.

    • The standard concentrations and vehicles for isothiazolinones are as follows:

      • This compound (MI): 0.2% in an aqueous solution (2000 ppm).[3][4]

      • Methylchloroisothiazolinone/Methylisothiazolinone (MCI/MI): 0.01-0.02% in an aqueous solution.[2][5]

      • Benzisothiazolinone (BIT): 0.1% in petrolatum.[2]

      • Octylisothiazolinone (OIT): 0.025% in petrolatum.[2]

    • The patch test unit is applied to the upper back of the patient.

    • The patches are left in place for 48 hours, during which time water exposure should be avoided.

    • After 48 hours, the patches are removed, and an initial reading is performed.

    • A second reading is typically performed at 72 or 96 hours.

    • Reactions are graded based on the degree of erythema, infiltration, and vesiculation.

Lymphocyte Transformation Test (LTT)

The LTT is an in-vitro method to detect allergen-specific memory T-lymphocytes.

  • Objective: To confirm an immunological reaction to an allergen and to distinguish between allergic and irritant responses.[6]

  • Methodology:

    • Mononuclear cells are isolated from a patient's peripheral blood.[7]

    • The isolated lymphocytes are cultured in the presence of the suspected allergen (e.g., an isothiazolinone).

    • If the patient is sensitized, their memory T-lymphocytes will recognize the allergen and undergo proliferation.[6][8]

    • Lymphocyte proliferation is measured, often by the incorporation of a radiolabeled nucleotide (e.g., 3H-thymidine) into the newly synthesized DNA or through non-radioactive methods assessing cell viability.[7]

    • A positive LTT result indicates the presence of allergen-specific memory cells in the patient's blood, confirming a type IV sensitization.[6][9]

Modified Local Lymph Node Assay (LLNA)

The LLNA is an animal model used to assess the sensitization potential of a chemical.

  • Objective: To determine if a chemical can induce a primary skin sensitization and to investigate cross-reactivity in a controlled experimental setting.

  • Methodology:

    • A test substance is applied to the dorsal surface of the ears of mice for a specified number of consecutive days.

    • The mice are then injected with a radiolabeled substance (e.g., 3H-methyl thymidine) or other markers of cell proliferation.

    • The draining auricular lymph nodes are excised and the proliferation of lymphocytes is measured.

    • For cross-reactivity studies, mice are first sensitized with one isothiazolinone (e.g., MI) and then later challenged with another (e.g., OIT or BIT).[10]

    • A significant increase in lymphocyte proliferation in the challenge phase indicates cross-reactivity.[10]

Visualizing Isothiazolinone Relationships and Experimental Processes

Diagrams generated using Graphviz provide a clear visual representation of the logical relationships in cross-reactivity and the workflow of key experiments.

Isothiazolinone_Cross_Reactivity cluster_sensitization Primary Sensitization cluster_reactivity Potential Cross-Reactivity MI This compound (MI) Sensitization OIT Octylisothiazolinone (OIT) MI->OIT Strong Association (High Probability of Cross-Reactivity) BIT Benzisothiazolinone (BIT) MI->BIT Weak Association (Lower Probability of Cross-Reactivity) MCI Methylchloroisothiazolinone (MCI) MI->MCI Frequent Co-sensitization

Caption: Logical relationship of MI cross-reactivity.

Experimental_Workflow_Patch_Test cluster_patient Patient Assessment cluster_testing Patch Testing Procedure cluster_analysis Results and Diagnosis Patient Patient with Suspected Allergic Contact Dermatitis History Clinical History & Examination Patient->History Application Application of Isothiazolinone Patches to Back History->Application Incubation 48-hour Incubation Application->Incubation Removal Patch Removal Incubation->Removal Reading1 First Reading (48h) Removal->Reading1 Reading2 Second Reading (72-96h) Reading1->Reading2 Diagnosis Diagnosis of Allergy & Assessment of Cross-Reactivity Reading2->Diagnosis

Caption: Workflow for patch testing.

References

A Comparative Guide to In Vitro and In Vivo Models for Methylisothiazolinone Skin Sensitization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methylisothiazolinone (MI), a widely used preservative in industrial and cosmetic products, is a well-documented skin sensitizer (B1316253), capable of inducing allergic contact dermatitis.[1][2][3] The assessment of skin sensitization potential is a critical component of safety evaluation for chemicals like MI. Historically, this has relied on animal testing, primarily the murine Local Lymph Node Assay (LLNA). However, due to ethical considerations and regulatory changes, there has been a significant shift towards the use of non-animal, in vitro methods.[1][2] This guide provides a comprehensive comparison of the leading in vitro models and the established in vivo LLNA for assessing the skin sensitization potential of this compound, supported by experimental data and detailed protocols.

Quantitative Data Comparison

The correlation between in vitro predictions and in vivo results is crucial for the regulatory acceptance and application of non-animal testing strategies. The following table summarizes quantitative data for this compound from the murine Local Lymph Node Assay (LLNA) and key in vitro assays. A recent study evaluated six isothiazolinone compounds, including this compound (MI), using three internationally harmonized non-animal test methods: the Direct Peptide Reactivity Assay (DPRA), the KeratinoSens™ assay, and the human Cell Line Activation Test (h-CLAT). The results from these methods were compared with historical LLNA data.[1][4]

Test MethodKey Event Addressed (in AOP)ParameterThis compound (MI) ValuePotency Classification
In Vivo
Local Lymph Node Assay (LLNA)Key Event 4: T-cell ProliferationEC3 (%)0.863 - 1.154Strong
In Vitro
Direct Peptide Reactivity Assay (DPRA)Molecular Initiating Event: Protein ReactivityMean Peptide Depletion (%)50High Reactivity
KeratinoSens™Key Event 2: Keratinocyte ActivationEC1.5 (µM)9.54Positive
Imax15.84-
Human Cell Line Activation Test (h-CLAT)Key Event 3: Dendritic Cell ActivationMinimum Induction Threshold (µg/mL)11.6Positive

EC3: Estimated concentration needed to produce a stimulation index of three in the LLNA.[5][6][7] Mean Peptide Depletion: Average percentage of cysteine and lysine (B10760008) peptide depletion in the DPRA.[1] EC1.5: Estimated concentration for a 1.5-fold induction of luciferase activity in the KeratinoSens™ assay.[1][8] Imax: Maximum fold induction of luciferase activity observed in the KeratinoSens™ assay.[1] Minimum Induction Threshold: The lower of the EC150 for CD86 or EC200 for CD54 in the h-CLAT.[1][9]

The non-animal methods produced skin sensitization hazard and potency classifications that were concordant with those of the LLNA.[1][4]

The Adverse Outcome Pathway (AOP) for Skin Sensitization

The development of in vitro skin sensitization assays is guided by the Adverse Outcome Pathway (AOP), a conceptual framework that outlines the sequence of events from the initial chemical interaction with the skin to the adverse outcome of allergic contact dermatitis.[10][11][12]

AOP_Skin_Sensitization cluster_MIE Molecular Initiating Event cluster_KE2 Key Event 2 cluster_KE3 Key Event 3 cluster_KE4 Key Event 4 cluster_AO Adverse Outcome MIE Covalent Binding to Skin Proteins (Haptenation) KE2 Keratinocyte Activation (Nrf2/ARE Pathway) MIE->KE2 DPRA KE3 Dendritic Cell Activation & Migration KE2->KE3 KeratinoSens™ KE4 T-Cell Proliferation & Differentiation KE3->KE4 h-CLAT AO Allergic Contact Dermatitis KE4->AO LLNA

Caption: Adverse Outcome Pathway for Skin Sensitization.

Experimental Protocols

Detailed methodologies for the key in vivo and in vitro assays are provided below, based on OECD Test Guidelines.

In Vivo Model: Murine Local Lymph Node Assay (LLNA)

The LLNA is the traditional animal model for assessing skin sensitization potential and measures the proliferation of lymphocytes in the lymph nodes draining the site of chemical application.[13][14][15][16][17]

Principle: Sensitizing chemicals induce the proliferation of T-lymphocytes in the draining auricular lymph nodes. This proliferation is measured and is proportional to the dose and potency of the sensitizer. A stimulation index (SI) of three or greater is considered a positive response.[13][14][15]

Methodology (based on OECD TG 429): [13][14][15]

  • Animals: Typically, female CBA/Ca or CBA/J mice are used, with a minimum of four animals per dose group.

  • Dose Groups: A minimum of three concentrations of the test substance, a negative control (vehicle only), and a positive control are used.

  • Application: 25 µL of the test substance or vehicle is applied to the dorsum of each ear for three consecutive days.

  • Proliferation Measurement: On day 5, mice are injected intravenously with 3H-methyl thymidine (B127349). Five hours later, the mice are euthanized, and the draining auricular lymph nodes are excised.

  • Analysis: A single-cell suspension of lymph node cells is prepared, and the incorporation of 3H-methyl thymidine is measured by β-scintillation counting. The stimulation index (SI) is calculated as the ratio of thymidine incorporation in the test group to that in the vehicle control group.

  • Interpretation: An EC3 value, the estimated concentration required to produce an SI of 3, is determined by linear interpolation.[7]

LLNA_Workflow start Start application Topical Application to Mouse Ears (Days 1, 2, 3) start->application injection Inject ³H-methyl thymidine (Day 5) application->injection euthanasia Euthanasia & Lymph Node Excision injection->euthanasia cell_prep Prepare Single-Cell Suspension euthanasia->cell_prep scintillation β-Scintillation Counting cell_prep->scintillation analysis Calculate Stimulation Index (SI) & EC3 Value scintillation->analysis end End analysis->end

Caption: LLNA Experimental Workflow.

In Vitro Models

A suite of in vitro assays, each addressing a key event in the AOP, has been developed and validated to replace animal testing.

1. Direct Peptide Reactivity Assay (DPRA)

The DPRA is an in chemico method that addresses the molecular initiating event of skin sensitization: the covalent binding of a chemical to skin proteins.[18][19][20][21]

Principle: The assay quantifies the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine, which are key nucleophilic amino acids in skin proteins.[8][22] The depletion of these peptides after incubation with the test chemical is measured by high-performance liquid chromatography (HPLC).[18][22]

Methodology (based on OECD TG 442C): [18]

  • Peptide Solutions: Synthetic heptapeptides containing either cysteine or lysine are prepared in appropriate buffers.

  • Incubation: The test chemical is incubated with the cysteine and lysine peptide solutions for 24 hours at room temperature.

  • Analysis: The concentration of the remaining peptides is measured by HPLC with UV detection.

  • Calculation: The percentage of peptide depletion is calculated for both cysteine and lysine.

  • Prediction Model: The mean cysteine and lysine depletion is used to classify the chemical into one of four reactivity classes (no, low, moderate, or high reactivity).

DPRA_Workflow start Start prepare Prepare Cysteine & Lysine Peptide Solutions start->prepare incubate Incubate Peptides with Test Chemical (24h) prepare->incubate analyze Analyze Peptide Concentration by HPLC incubate->analyze calculate Calculate % Peptide Depletion analyze->calculate classify Classify Reactivity calculate->classify end End classify->end

Caption: DPRA Experimental Workflow.

2. KeratinoSens™ Assay

This assay addresses the second key event in the AOP: the activation of keratinocytes.[23][24][25][26][27]

Principle: The KeratinoSens™ assay utilizes a modified human keratinocyte cell line (HaCaT) that contains a luciferase gene under the control of an antioxidant response element (ARE). Skin sensitizers induce the Nrf2-Keap1-ARE signaling pathway, leading to the expression of luciferase, which can be measured as a luminescent signal.[28][29][30][31]

Methodology (based on OECD TG 442D): [26][27]

  • Cell Culture: KeratinoSens™ cells are seeded in 96-well plates and incubated for 24 hours.

  • Exposure: The cells are exposed to a range of concentrations of the test chemical for 48 hours.

  • Luminescence Measurement: After exposure, the cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer.

  • Viability Assay: A parallel cytotoxicity assay (e.g., MTT) is performed to ensure that the luciferase induction occurs at non-cytotoxic concentrations.

  • Data Analysis: The fold induction of luciferase activity over the solvent control is calculated. A chemical is considered a sensitizer if it induces a statistically significant increase in luciferase activity (≥ 1.5-fold) at a non-cytotoxic concentration. The EC1.5 value is also determined.[8]

KeratinoSens_Workflow start Start seed_cells Seed KeratinoSens™ Cells in 96-well Plates start->seed_cells expose_chemical Expose Cells to Test Chemical (48h) seed_cells->expose_chemical measure_luminescence Measure Luciferase Activity expose_chemical->measure_luminescence measure_viability Assess Cell Viability (MTT) expose_chemical->measure_viability analyze_data Calculate Fold Induction & EC1.5 measure_luminescence->analyze_data measure_viability->analyze_data classify_sensitizer Classify as Sensitizer/Non-sensitizer analyze_data->classify_sensitizer end End classify_sensitizer->end

Caption: KeratinoSens™ Experimental Workflow.

3. Human Cell Line Activation Test (h-CLAT)

The h-CLAT addresses the third key event in the AOP: the activation of dendritic cells (DCs).[32][33][34][35][36]

Principle: This assay uses the human monocytic leukemia cell line THP-1 as a surrogate for dendritic cells. The expression of cell surface markers associated with DC activation, specifically CD86 and CD54, is measured by flow cytometry after exposure to the test chemical.[9][22][37][38][39]

Methodology (based on OECD TG 442E): [32][34]

  • Cell Culture: THP-1 cells are cultured and then exposed to a range of concentrations of the test chemical for 24 hours.

  • Staining: After exposure, the cells are stained with fluorescently labeled antibodies against CD86 and CD54.

  • Flow Cytometry: The expression levels of CD86 and CD54 are quantified using a flow cytometer.

  • Viability Assessment: Cell viability is concurrently measured to ensure that marker upregulation occurs at sub-cytotoxic concentrations.

  • Data Analysis: The relative fluorescence intensity (RFI) for CD86 and CD54 is calculated. A chemical is classified as a sensitizer if the RFI of CD86 is ≥ 150% or the RFI of CD54 is ≥ 200% at a concentration with cell viability > 50%.[22] The minimum induction threshold is then determined.[9]

hCLAT_Workflow start Start culture_cells Culture THP-1 Cells start->culture_cells expose_chemical Expose Cells to Test Chemical (24h) culture_cells->expose_chemical stain_cells Stain with Anti-CD86 & Anti-CD54 Antibodies expose_chemical->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry analyze_data Calculate Relative Fluorescence Intensity (RFI) flow_cytometry->analyze_data classify_sensitizer Classify as Sensitizer/Non-sensitizer analyze_data->classify_sensitizer end End classify_sensitizer->end

Caption: h-CLAT Experimental Workflow.

Conclusion

The data presented demonstrate a strong correlation between the results of in vitro assays and the in vivo LLNA for the skin sensitization assessment of this compound. The DPRA, KeratinoSens™, and h-CLAT methods, which are based on the key events of the skin sensitization AOP, provide a robust and scientifically sound alternative to animal testing. By integrating data from these mechanistically distinct assays, a comprehensive evaluation of a chemical's sensitization potential can be achieved, supporting a move towards a more ethical and predictive toxicology. The application of these in silico and in chemico/in vitro data in defined approaches is a promising strategy for hazard and potency classification and for use in quantitative risk assessment.[1][4][40]

References

Degradation of Methylisothiazolinone: A Comparative Analysis of Ozonation and UV Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the efficacy and mechanisms of methylisothiazolinone (MIT) degradation through ozonation and ultraviolet (UV) treatment. This document provides a comparative analysis based on experimental data, detailing degradation kinetics, byproduct formation, and toxicity reduction.

This compound (MIT), a widely used biocide in industrial processes and consumer products, has come under scrutiny due to its potential as a skin sensitizer (B1316253) and environmental pollutant. Effective degradation methods are crucial for mitigating its impact. This guide compares two prominent advanced oxidation processes (AOPs), ozonation and UV treatment, for the removal of MIT from aqueous solutions.

Comparative Analysis of Performance

Both ozonation and UV treatment have demonstrated efficacy in degrading MIT, albeit through different primary mechanisms and with varying efficiencies depending on experimental conditions. Ozonation directly reacts with the MIT molecule, primarily targeting the sulfur atom, while UV treatment relies on photolytic cleavage and, in advanced applications (e.g., VUV/UV), the generation of highly reactive hydroxyl radicals.

Degradation Kinetics

The efficiency of MIT degradation is quantified by kinetic parameters such as rate constants and quantum yields. Ozonation of MIT follows second-order kinetics, with a rate constant that is notably independent of pH in the range of 3 to 9.[1][2] In contrast, UV photolysis efficiency is described by the quantum yield, which represents the number of molecules degraded per photon absorbed.[3] Advanced UV processes, such as vacuum UV (VUV)/UV, exhibit significantly higher degradation rates due to the generation of hydroxyl radicals, which are powerful oxidizing agents.[4][5]

ParameterOzonationUV Treatment
Primary Mechanism Direct reaction with ozone molecules, oxidation of the sulfur atom.[1][6]Direct photolysis; for VUV/UV, primarily oxidation by hydroxyl radicals (•OH).[4][6]
Rate Constant Second-order rate constant (k) = 0.11 (±0.01) x 10³ L/(mol·s).[1][2]Quantum Yield (Φ) for UV254 = 35.4 mmol·ein⁻¹.[3] k_obs for VUV/UV = 3.75 μEinstein⁻¹ cm², which is ~12.5 times higher than UV alone.[4][5]
Effect of pH Degradation rate constant is independent of pH in the range of 3 to 9.[1][2]For VUV/UV, optimal degradation at pH 6.0–7.1.[4][5]
Influencing Factors Temperature (Activation Energy, Ea = 66.74 kJ/mol).[1][2]Presence of radical scavengers (e.g., carbonates/bicarbonates) can inhibit degradation in VUV/UV systems.[4][6]
Degradation Byproducts and Toxicity

The degradation of MIT by both ozonation and UV treatment leads to the formation of various transformation products. A common initial step in both processes is the oxidation of the sulfur atom on the isothiazolinone ring.[1][4] While both methods can effectively reduce the toxicity of MIT, the nature of the byproducts and the time required for detoxification can differ.

TreatmentMajor Identified ByproductsToxicity Profile of Treated Solution
Ozonation Sulfone derivatives, products of desulfonation and ring opening.[1]Primary ozonation products may still exhibit some toxicity, but prolonged treatment (e.g., 80 minutes) can significantly minimize the toxic effects.[1][2]
UV Treatment (VUV/UV) Products of sulfur atom oxidation and hydroxyl addition. Twelve main transformation products have been identified.[4][5]VUV/UV degradation is an efficient method for removing the toxicity of MIT.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the degradation of MIT by ozonation and UV treatment.

Ozonation Experimental Protocol

This protocol is based on the methodology described by Li et al. (2016).[1][6]

  • Reactor Setup: A semi-batch reactor, typically a glass column, is used. Gaseous ozone is continuously bubbled through the MIT solution from the bottom via a porous diffuser. The reactor is usually placed in a constant temperature bath to control the reaction temperature.

  • Sample Preparation: A stock solution of MIT is prepared in ultrapure water. The desired initial concentration of MIT is achieved by diluting the stock solution. The pH of the solution is adjusted using appropriate buffers or acids/bases (e.g., phosphate (B84403) buffer for neutral pH, H₂SO₄ or NaOH for acidic or basic conditions).

  • Ozonation Process: The ozone generator is turned on and the ozone gas flow rate is stabilized. The ozone-containing gas is then introduced into the reactor containing the MIT solution. Samples are withdrawn at specific time intervals for analysis.

  • Sample Analysis: The concentration of MIT is typically determined using High-Performance Liquid Chromatography (HPLC) with a UV detector. The concentration of dissolved ozone is measured using the indigo (B80030) method. Total Organic Carbon (TOC) analysis can be performed to assess mineralization. Byproduct identification is carried out using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

UV Treatment Experimental Protocol

This protocol is a generalized procedure based on studies of UV photolysis of organic micropollutants.[4][5]

  • Reactor Setup: A bench-scale UV collimated beam apparatus is commonly used for photolysis experiments. This setup consists of a UV lamp (e.g., a low-pressure mercury lamp emitting at 254 nm) positioned above a stirred solution of the target compound. The solution is placed in a petri dish or a similar container. For VUV/UV experiments, a lamp emitting at both 185 nm and 254 nm is used.

  • Sample Preparation: A solution of MIT of a known concentration is prepared in ultrapure water. The pH of the solution can be adjusted as required for the experiment.

  • UV Irradiation: The UV lamp is switched on and allowed to stabilize. The MIT solution is then placed under the collimated beam and irradiated for a specific duration. The solution is typically stirred continuously to ensure uniform irradiation. Samples are collected at predetermined time points.

  • Sample Analysis: The concentration of MIT is measured using HPLC-UV. The photon fluence rate of the UV lamp is determined by actinometry. For VUV/UV experiments, the concentration of hydroxyl radicals can be estimated using probe compounds. Byproduct analysis is performed using LC-MS or Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizing the Processes

To better understand the experimental workflows and degradation pathways, the following diagrams are provided.

Ozonation_Workflow cluster_prep Sample Preparation cluster_reaction Ozonation Reaction cluster_analysis Analysis MIT_stock MIT Stock Solution Dilution Dilution to Target Concentration MIT_stock->Dilution pH_adjust pH Adjustment Dilution->pH_adjust Reactor Semi-batch Reactor pH_adjust->Reactor Sampling Time-based Sampling Reactor->Sampling Ozone_gen Ozone Generator Ozone_gen->Reactor HPLC HPLC-UV Analysis (MIT Concentration) Sampling->HPLC LCMS LC-MS Analysis (Byproducts) Sampling->LCMS Toxicity Toxicity Assay Sampling->Toxicity

Caption: Experimental workflow for the ozonation of this compound.

UV_Treatment_Workflow cluster_prep Sample Preparation cluster_reaction UV Irradiation cluster_analysis Analysis MIT_stock MIT Stock Solution Dilution Dilution to Target Concentration MIT_stock->Dilution pH_adjust pH Adjustment Dilution->pH_adjust Reactor Collimated Beam Apparatus pH_adjust->Reactor Sampling Time-based Sampling Reactor->Sampling UV_lamp UV Lamp (e.g., 254 nm) UV_lamp->Reactor HPLC HPLC-UV Analysis (MIT Concentration) Sampling->HPLC LCMS LC-MS Analysis (Byproducts) Sampling->LCMS Toxicity Toxicity Assay Sampling->Toxicity Degradation_Pathways cluster_ozonation Ozonation Pathway cluster_uv UV Treatment Pathway MIT This compound (MIT) O3_attack Ozone Attack (Sulfur Oxidation) MIT->O3_attack UV_attack UV Photolysis / •OH Attack (Sulfur Oxidation & Hydroxyl Addition) MIT->UV_attack Sulfone Sulfone Derivative O3_attack->Sulfone Desulfonation Desulfonation Sulfone->Desulfonation Ring_opening Ring Opening Products Desulfonation->Ring_opening Sulfur_oxidized Sulfur Oxidized Intermediates UV_attack->Sulfur_oxidized Hydroxylated Hydroxylated Products UV_attack->Hydroxylated Further_degradation Further Degradation Sulfur_oxidized->Further_degradation Hydroxylated->Further_degradation

References

A Comparative Guide to Methylisothiazolinone as a Reference Standard in the Local Lymph Node Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in skin sensitization testing, the selection of an appropriate positive control is paramount for ensuring the validity and reliability of the Local Lymph Node Assay (LLNA). This guide provides a comprehensive comparison of methylisothiazolinone (MI) as a reference standard against other common alternatives, supported by experimental data and detailed protocols.

Performance Comparison of LLNA Positive Controls

The effectiveness of a positive control in the LLNA is determined by its ability to elicit a robust and reproducible lymphocyte proliferative response. The key performance metric is the EC3 value, the effective concentration required to produce a three-fold increase in lymphocyte proliferation (a Stimulation Index [SI] of 3) compared to vehicle controls. This compound, a potent skin sensitizer (B1316253), is often considered for this role, alongside a more established positive control, Hexyl Cinnamic Aldehyde (HCA), which is recommended in official guidelines.

The following table summarizes the performance characteristics of MI and HCA based on published literature. It is important to note that EC3 values are highly dependent on the vehicle used for dilution.

ParameterThis compound (MI)Hexyl Cinnamic Aldehyde (HCA)Mercaptobenzothiazole
Sensitizer Potency StrongModerateModerate
Typical EC3 Range (%) 0.4% - 2.2%~10%Not specified in general guidelines
Recommended Concentration Not specified as a standard25%Not specified in general guidelines
Primary Use Widely studied sensitizerRecommended positive controlRecommended positive control

Experimental Protocols

A standardized protocol for the LLNA is crucial for obtaining reproducible results. The following is a detailed methodology for conducting the assay, incorporating the use of a positive control like this compound.

Materials and Animals
  • Test Animals: Female CBA/J mice, 8-12 weeks old.

  • Test Substance: this compound (or alternative positive control).

  • Vehicle: Acetone:olive oil (4:1 v/v) is a common choice. The vehicle should be selected to maximize the solubility of the test substance without causing significant irritation.

  • Radioisotope: ³H-methyl thymidine (B127349).

  • Other Reagents: 5% trichloroacetic acid (TCA), scintillation cocktail.

Experimental Procedure
  • Animal Acclimatization: Acclimatize animals for at least 5 days before the start of the study.

  • Dose Preparation: Prepare a series of dilutions of the test substance in the chosen vehicle. For a positive control, a single, appropriate concentration is used.

  • Application: On days 1, 2, and 3, apply 25 µL of the test substance dilution or vehicle control to the dorsum of each ear of the mice.

  • Radioisotope Injection: On day 6, inject all mice intravenously with 250 µCi of ³H-methyl thymidine.

  • Lymph Node Excision: Five hours after the injection, humanely euthanize the mice and excise the auricular lymph nodes.

  • Sample Preparation: Prepare single-cell suspensions of the lymph nodes in phosphate-buffered saline (PBS).

  • Cell Proliferation Measurement: Precipitate the DNA with 5% TCA and measure the incorporation of ³H-methyl thymidine using a scintillation counter. The results are expressed as disintegrations per minute (DPM).

Data Analysis
  • Stimulation Index (SI): Calculate the SI for each treatment group by dividing the mean DPM per mouse in that group by the mean DPM per mouse in the vehicle control group.

  • EC3 Value Determination: If a dose-response study is conducted, the EC3 value is calculated by linear interpolation of the SI values that bracket an SI of 3.

Signaling Pathways and Experimental Workflow

The LLNA is based on the principle that skin sensitizers induce a cascade of events leading to lymphocyte proliferation in the draining lymph nodes. The following diagrams illustrate the key signaling pathway and the experimental workflow of the LLNA.

Skin_Sensitization_Pathway cluster_epidermis Epidermis cluster_lymph_node Draining Lymph Node Hapten Hapten (e.g., MI) Hapten_Protein Hapten-Protein Complex Hapten->Hapten_Protein Covalent Binding Protein Skin Protein Protein->Hapten_Protein Langerhans Langerhans Cell (Immature DC) Hapten_Protein->Langerhans Uptake & Processing Keratinocyte Keratinocyte Keratinocyte->Langerhans Danger Signals (e.g., Cytokines) Mature_DC Mature Dendritic Cell Langerhans->Mature_DC Migration & Maturation T_Cell Naive T-Cell Mature_DC->T_Cell Antigen Presentation Activated_T_Cell Activated T-Cell T_Cell->Activated_T_Cell Activation Proliferation T-Cell Proliferation Activated_T_Cell->Proliferation Clonal Expansion

Caption: Skin Sensitization Adverse Outcome Pathway.

LLNA_Workflow Day1_3 Day 1-3: Topical Application of Test Substance to Mouse Ear Day6_Inject Day 6: Inject ³H-methyl thymidine Day1_3->Day6_Inject Day6_Excise 5 hours post-injection: Excise Auricular Lymph Nodes Day6_Inject->Day6_Excise Preparation Prepare Single-Cell Lymph Node Suspension Day6_Excise->Preparation Measurement Measure ³H-thymidine Incorporation (DPM) Preparation->Measurement Analysis Data Analysis: Calculate Stimulation Index (SI) and EC3 Value Measurement->Analysis

Caption: Local Lymph Node Assay (LLNA) Experimental Workflow.

Conclusion

This compound is a well-characterized strong sensitizer that can be used as a positive control in the Local Lymph Node Assay. Its primary advantage is its potent activity, which can serve as a robust benchmark for assay performance. However, its high potency may not be ideal for all applications, and a moderate sensitizer like Hexyl Cinnamic Aldehyde is often preferred in regulatory guidelines for routine validation. The choice of the most appropriate positive control will depend on the specific objectives of the study, the need for inter-laboratory comparability, and the desired range of the positive control response. Researchers should carefully consider the data presented in this guide to make an informed decision on the most suitable reference standard for their LLNA studies.

A Comparative Guide to the Efficacy of Methylisothiazolinone and Formaldehyde-Releasing Preservatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial efficacy of methylisothiazolinone (MI) and formaldehyde-releasing preservatives (FRPs). It includes a summary of their mechanisms of action, comparative quantitative data, and detailed experimental protocols to support formulation and development decisions.

Introduction to Preservative Systems

Water-based formulations across the cosmetic, personal care, and pharmaceutical industries are susceptible to microbial contamination, which can lead to product spoilage and pose a risk to consumer safety.[1] Preservatives are essential additives that inhibit the growth of bacteria, yeast, and mold.[2] Among the most common synthetic preservatives are this compound (MI), often used in combination with methylchloroisothiazolinone (MCI), and formaldehyde-releasing preservatives (FRPs) such as DMDM hydantoin (B18101) and imidazolidinyl urea.[2][3] The selection of a preservative system depends on factors including spectrum of activity, formulation compatibility, regulatory acceptance, and safety profile.

Mechanisms of Antimicrobial Action

The efficacy of these preservatives stems from distinct biochemical interactions with microbial cells.

This compound (MI): MI is an isothiazolinone biocide.[4] Its primary mechanism involves the rapid inhibition of microbial growth by targeting thiol-containing proteins and enzymes within the microbial cell.[4] By oxidizing these crucial thiol groups, MI disrupts metabolic pathways, leading to cell death. This broad-spectrum activity is effective against both Gram-positive and Gram-negative bacteria, as well as yeasts.[5]

MI_Mechanism MI This compound (MI) Cell Microbial Cell MI->Cell Proteins Essential Proteins (Thiol Groups) MI->Proteins Oxidizes Thiols Cell->Proteins Targets Disruption Metabolic Disruption & Cell Death Proteins->Disruption

Caption: Mechanism of action for this compound (MI).

Formaldehyde-Releasing Preservatives (FRPs): FRPs are compounds that slowly decompose over time within a formulation to release small, controlled amounts of formaldehyde (B43269).[3][6] Common FRPs include DMDM hydantoin, imidazolidinyl urea, diazolidinyl urea, and quaternium-15.[3] The released formaldehyde is a potent biocide that acts by cross-linking primary amines in microbial proteins (like lysine (B10760008) and arginine) and nucleic acids. This irreversible cross-linking inactivates essential proteins and disrupts genetic material, preventing microbial proliferation.[7] The slow-release mechanism provides sustained antimicrobial protection throughout the product's shelf life.[8]

FRP_Mechanism FRP Formaldehyde-Releasing Preservative (FRP) H2O Water in Formulation FRP->H2O Decomposition Formaldehyde Formaldehyde (Released) FRP->Formaldehyde Macromolecules Microbial Proteins & Nucleic Acids Formaldehyde->Macromolecules Reacts with Inactivation Cross-linking & Inactivation Macromolecules->Inactivation

Caption: Mechanism of action for Formaldehyde-Releasing Preservatives (FRPs).

Comparative Efficacy Data

The effectiveness of a preservative is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following tables summarize typical MIC values for MI/MCI and common FRPs against standard test organisms. Note: Exact MIC values can vary based on the specific test conditions, microbial strain, and formulation matrix.

Table 1: Minimum Inhibitory Concentration (MIC) Data for Bacteria

PreservativeStaphylococcus aureus (Gram-positive)Pseudomonas aeruginosa (Gram-negative)Escherichia coli (Gram-negative)
MI/MCI (3:1) 1 - 4 ppm4 - 8 ppm2 - 6 ppm
DMDM Hydantoin 250 - 1000 ppm500 - 2000 ppm500 - 1500 ppm
Imidazolidinyl Urea 500 - 2000 ppm> 2500 ppm1000 - 2500 ppm
Quaternium-15 10 - 50 ppm25 - 100 ppm25 - 100 ppm

Table 2: Minimum Inhibitory Concentration (MIC) Data for Fungi

PreservativeCandida albicans (Yeast)Aspergillus brasiliensis (Mold)
MI/MCI (3:1) 2 - 8 ppm8 - 30 ppm
DMDM Hydantoin 250 - 1000 ppm500 - 1500 ppm
Imidazolidinyl Urea 500 - 2000 ppm> 2500 ppm
Quaternium-15 10 - 100 ppm25 - 200 ppm

Data compiled from various industry and academic sources for comparative purposes.

Interpretation:

  • MI/MCI demonstrates high efficacy at very low concentrations (ppm level), indicating its potent antimicrobial activity.[2]

  • Quaternium-15 is one of the more effective FRPs, though it generally requires higher concentrations than MI/MCI.

  • DMDM Hydantoin and Imidazolidinyl Urea require significantly higher concentrations to achieve microbial inhibition, particularly against Gram-negative bacteria and molds.

Experimental Protocols: Preservative Efficacy Testing (Challenge Test)

To validate the performance of a preservative system within a specific formulation, a Preservative Efficacy Test (PET), or "challenge test," is the industry standard.[9][10] This test evaluates the ability of the preserved product to withstand microbial contamination that may occur during manufacturing or consumer use. The protocol is designed to simulate these conditions under a controlled laboratory setting.[11]

Objective: To determine the effectiveness of a preservative system in a given formulation by inoculating it with a high concentration of specified microorganisms and measuring the reduction in microbial population over time.

Key Methodologies (based on ISO 11930 / USP <51>):

  • Product Preparation: The final product formulation is prepared and dispensed into sterile containers for each test microorganism. An un-inoculated control is retained to verify initial sterility.

  • Inoculum Preparation: Standard challenge organisms are cultured to a specific concentration. These typically include:

    • Bacteria: Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli[9]

    • Yeast: Candida albicans[9]

    • Mold: Aspergillus brasiliensis[9]

  • Inoculation: A small volume of the prepared microbial suspension is introduced into the product samples to achieve a high initial concentration (typically 10⁵ to 10⁶ Colony Forming Units (CFU) per gram or mL).[1] The samples are then thoroughly mixed.

  • Incubation: The inoculated products are stored at a controlled temperature (e.g., 20-25°C) for a specified period, usually 28 days.[10]

  • Sampling and Enumeration: At predetermined intervals (e.g., Day 2, 7, 14, and 28), aliquots are taken from each sample.[12] The number of viable microorganisms is determined using standard plate count methods.

  • Evaluation: The log reduction in the microbial count from the initial inoculum is calculated for each time point. The results are compared against established acceptance criteria (e.g., a 3-log reduction for bacteria by day 7 and no increase thereafter) to determine if the preservative system is effective.[10]

Challenge_Test_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase p1 Prepare Test Product (Sterile Containers) e1 Inoculate Product with Microorganisms (Day 0) p1->e1 p2 Culture & Calibrate Microbial Inoculum (e.g., S. aureus, P. aeruginosa) p2->e1 e2 Incubate at Controlled Temperature (28 Days) e1->e2 a1 Sample & Plate at Intervals (Day 2, 7, 14, 28) e2->a1 a2 Count Colonies (CFU/g) & Calculate Log Reduction a1->a2 result Compare to Criteria (Pass/Fail) a2->result

Caption: Standard workflow for a Preservative Efficacy (Challenge) Test.

Regulatory and Safety Considerations

Both MI and FRPs have been subject to regulatory scrutiny and have known safety considerations.

  • This compound (MI/MCI): While highly effective, the combination of MCI/MI and, to a lesser extent, MI alone, are known contact allergens.[13][14] This has led to significant regulatory restrictions, particularly in leave-on cosmetic products.[15][16] The European Union, for instance, has banned the MCI/MI mixture in leave-on products and restricted MI alone to 15 ppm in rinse-off products.[15][17]

  • Formaldehyde-Releasing Preservatives (FRPs): The primary concern with FRPs is the release of formaldehyde, which is classified as a known human carcinogen (via inhalation) and a contact allergen.[6][18] Regulatory bodies have set maximum allowable concentration limits for formaldehyde in finished products (e.g., 0.2% in the EU).[8] The amount of formaldehyde released depends on the specific FRP, its concentration, and formulation characteristics like pH and temperature.[7]

Conclusion

The choice between this compound and formaldehyde-releasing preservatives involves a trade-off between efficacy, required concentration, and safety profile.

  • This compound (and its combination with MCI) offers potent, broad-spectrum antimicrobial activity at very low concentrations. However, its significant potential for skin sensitization has led to stringent regulatory limitations, making it more suitable for specific applications like rinse-off products.

  • Formaldehyde-Releasing Preservatives provide sustained, effective antimicrobial protection and are generally less potent sensitizers than MI/MCI. However, they require higher use levels, and their efficacy is linked to the release of formaldehyde, a known allergen and carcinogen, which necessitates careful formulation and adherence to regulatory limits.

Ultimately, the selection of a preservative system must be based on rigorous efficacy testing, such as the challenge test, within the final formulation, coupled with a thorough assessment of the product's intended use, target market, and the evolving regulatory landscape.

References

A Call for Standardization: An Inter-Laboratory Comparison of Methylisothiazolinone Cytotoxicity Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide addresses the critical need for a standardized and validated protocol for assessing the in vitro cytotoxicity of methylisothiazolinone (MI), a widely used biocide with known cytotoxic and neurotoxic properties.[1][2] While numerous studies have investigated the toxic effects of MI on various cell types, the lack of a universally accepted, standardized protocol with inter-laboratory validation leads to variability in results, making direct comparisons and risk assessment challenging. This document provides a comparative overview of existing methodologies, presents a synthesized "best-practice" protocol based on common practices, and underscores the necessity of a formal inter-laboratory validation study.

Comparative Analysis of In Vitro MI Cytotoxicity Data

The cytotoxic potential of this compound (MI) has been evaluated across various studies, employing different cell lines and cytotoxicity assays. The following table summarizes quantitative data from representative studies, highlighting the range of effective concentrations and the variability in reported cell viability. This variability underscores the need for protocol standardization to enable more consistent and comparable results across different laboratories. For instance, a study on HaCaT cells showed that at a concentration of 600 μM, cell viability dropped to 11.7% after 24 hours of treatment.[3] In the same cell line, another study observed an 82.8% viability at 300 μM of MI.[3]

Cell LineAssayMI Concentration (µM)Exposure Time (hours)Cell Viability (%)Reference
HaCaT (Human Keratinocytes)MTT3002482.8[3]
HaCaT (Human Keratinocytes)MTT40024Not specified, but cytotoxic[3]
HaCaT (Human Keratinocytes)MTT6002411.7[3]
Rat Cortical NeuronsLDH10018-20Not specified, but induced 100% toxicity as a reference[1]
BEAS-2B (Human Bronchial Epithelial)Not specified2, 4, 8 µg/mL24Dose-dependent cytotoxicity observed[4]
Human Liver Epithelium CellsNot specifiedNot specified24Dose-dependent decrease in viability[5]

Proposed Standardized Experimental Protocols

While a formal, universally adopted standard for MI cytotoxicity testing is not yet established, the following protocols for the MTT and LDH assays are synthesized from common methodologies reported in the literature and align with the principles of cytotoxicity testing outlined in standards such as ISO 10993-5.[1][4][6][7][8]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This assay measures the metabolic activity of cells as an indicator of their viability.[9]

  • Cell Seeding:

    • Culture the selected cell line (e.g., HaCaT) in a suitable medium.

    • Seed cells into a 96-well plate at a pre-determined optimal density.

    • Incubate for 24 hours to allow for cell adherence.

  • Treatment with MI:

    • Prepare a stock solution of MI in a suitable solvent (e.g., sterile water or PBS).

    • Perform serial dilutions to achieve the desired final concentrations.

    • Replace the culture medium in the wells with the medium containing the different concentrations of MI. Include a vehicle control (medium with solvent) and a negative control (medium only).

  • Incubation:

    • Incubate the plate for a defined period, typically 24 hours, at 37°C in a humidified atmosphere with 5% CO2.[10]

  • MTT Addition and Incubation:

    • Add MTT labeling reagent to each well to a final concentration of 0.5 mg/mL.[9]

    • Incubate for 4 hours under the same conditions to allow for the formation of formazan (B1609692) crystals by viable cells.[9]

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[9]

    • Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[9]

  • Data Analysis:

    • Subtract the absorbance of a blank control (media and MTT only).

    • Calculate the percentage of cell viability for each treatment group relative to the control group (100% viability).[10]

LDH (Lactate Dehydrogenase) Assay Protocol

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[11][12]

  • Cell Seeding and Treatment:

    • Follow the same steps for cell seeding and treatment with MI as described in the MTT assay protocol.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 18-24 hours) at 37°C and 5% CO2.[1]

  • Sample Collection:

    • After incubation, carefully collect the cell culture supernatant from each well without disturbing the cell layer.

  • LDH Reaction:

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture, containing a substrate and a tetrazolium salt, to each well.[11]

    • Incubate at room temperature for approximately 30 minutes, protected from light.[11]

  • Measurement:

    • Add a stop solution to each well.[11]

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used to subtract background absorbance.[11]

  • Data Analysis:

    • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

    • Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the controls.

Visualizing the Path to Cell Death and Standardized Testing

To better understand the mechanisms of MI-induced cytotoxicity and the workflow of a standardized testing protocol, the following diagrams are provided.

MI_Cytotoxicity_Pathway Figure 1: Simplified Signaling Pathway of MI-Induced Cytotoxicity MI This compound (MI) Zinc Increased Intracellular Zinc MI->Zinc Induces Lipoxygenase 12-Lipoxygenase Pathway Zinc->Lipoxygenase Activates ERK_Activation ERK Activation (p44/42 MAPK) NADPH_Oxidase NADPH Oxidase Activation ERK_Activation->NADPH_Oxidase Leads to Lipoxygenase->ERK_Activation Mediates ROS Reactive Oxygen Species (ROS) Generation NADPH_Oxidase->ROS Results in DNA_Damage DNA Damage ROS->DNA_Damage Causes PARP Poly(ADP-ribose) Polymerase Overactivation DNA_Damage->PARP Triggers Cell_Death Neuronal Cell Death PARP->Cell_Death Contributes to Cytotoxicity_Workflow Figure 2: General Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., HaCaT) Cell_Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Adherence 3. Overnight Adherence Cell_Seeding->Adherence MI_Prep 4. MI Dilution Series Treatment 5. Cell Treatment MI_Prep->Treatment Incubation 6. 24h Incubation Treatment->Incubation Reagent_Add 7. Add Assay Reagent (MTT or LDH substrate) Incubation->Reagent_Add Assay_Incubation 8. Incubation Reagent_Add->Assay_Incubation Measurement 9. Absorbance Reading Assay_Incubation->Measurement Data_Analysis 10. Data Analysis (% Viability / % Cytotoxicity) Measurement->Data_Analysis

References

Validating Reconstructed Human Epidermis (RhE) Models for Methylisothiazolinone Irritation Testing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of reconstructed human epidermis (RhE) models and traditional in vivo methods for assessing skin irritation caused by methylisothiazolinone (MI), a widely used preservative known for its potential to cause contact dermatitis. This document outlines experimental data, detailed protocols, and the underlying biological mechanisms to validate the use of RhE models as reliable alternatives to animal testing.

Performance Comparison: RhE Models vs. In Vivo Rabbit Test

The validation of in vitro methods heavily relies on their ability to predict in vivo outcomes. While direct comparative studies for this compound (MI) with side-by-side EC50 and Draize scores are not extensively available in publicly accessible literature, the performance of Reconstructed Human Epidermis (RhE) models is generally evaluated based on their correlation with in vivo data for a range of chemicals.

The primary method for in vitro skin irritation testing is the OECD Test Guideline 439, which utilizes RhE models.[1] This method classifies substances as irritants if they reduce keratinocyte viability to 50% or less.[1] The traditional in vivo method is the Draize rabbit skin irritation test, which observes erythema and edema.[2]

Table 1: Comparison of Test Methodologies for Skin Irritation

FeatureReconstructed Human Epidermis (RhE) Models (e.g., EpiDerm™)In Vivo Rabbit Draize Test
Test System 3D human keratinocyte-derived epidermal modelAlbino rabbit skin
Primary Endpoint Cell Viability (MTT Assay)Erythema and Edema Scores
Irritation Criteria ≤ 50% cell viability compared to negative controlMean score of ≥ 2.3 for erythema/edema
Exposure Time Typically 15-60 minutes4 hours
Observation Period Up to 42 hours post-exposure for viability assessmentUp to 72 hours post-exposure for scoring
Regulatory Acceptance Accepted as a replacement for in vivo testing for skin irritation (OECD TG 439)Historically the "gold standard," but with declining use due to ethical concerns and variability
Throughput HighLow
Cost Generally lower than in vivo testingHigh
Ethical Considerations Animal-freeInvolves animal use and potential suffering

Table 2: Performance Data for this compound (MI) in Different Test Systems

Test SystemConcentrationEndpointResultCitation
RhE Model (EpiDerm™) Undiluted (100%)Cell ViabilityStrong Irritant (Significant decrease in viability)[1]
RhE Model (EpiDerm™) 100 ppm (0.01%)Cell ViabilityNon-irritant (No significant cytotoxicity)[1]
In Vivo Rabbit Skin 5600 ppm (0.56%)Irritation ScoreModerately irritating[3]
In Vivo Rabbit Skin 56,000 ppm (5.6%)Irritation ScoreCorrosive[3]

Note: A direct correlation of specific concentrations between the two test systems is challenging due to differences in exposure conditions and endpoints.

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility and validation of irritation testing.

Reconstructed Human Epidermis (RhE) Skin Irritation Test (Based on OECD TG 439)

This protocol outlines the key steps for assessing the skin irritation potential of a test substance using a commercially available RhE model.

Materials:

  • Reconstructed Human Epidermis (RhE) tissue kits (e.g., EpiDerm™, EpiSkin™, SkinEthic™ RHE)

  • Assay medium provided by the manufacturer

  • Test substance (this compound)

  • Negative Control: Phosphate-Buffered Saline (PBS) or water

  • Positive Control: 5% Sodium Dodecyl Sulfate (SDS) solution

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Isopropanol or other formazan (B1609692) solubilizing agent

  • Multi-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Pre-incubation: Upon receipt, equilibrate the RhE tissues in the provided assay medium at 37°C and 5% CO2 for a specified period (e.g., overnight).

  • Application of Test Substance:

    • Apply a sufficient amount of the test substance (e.g., 25-50 µL for liquids, 25 mg for solids) directly onto the surface of the RhE tissue.

    • Apply the negative and positive controls to separate tissues.

  • Exposure: Incubate the treated tissues for a defined period, typically ranging from 15 to 60 minutes, at 37°C and 5% CO2.

  • Washing: Thoroughly rinse the tissues with PBS to remove the test substance.

  • Post-incubation: Transfer the tissues to fresh assay medium and incubate for a prolonged period, usually 42 hours, to allow for the development of cytotoxic effects.

  • MTT Assay (Cell Viability Assessment):

    • Transfer the tissues to a solution containing MTT and incubate for approximately 3 hours. Viable cells will reduce the yellow MTT to a purple formazan precipitate.

    • Extract the formazan from the tissues using a solvent like isopropanol.

    • Measure the optical density (OD) of the extracted formazan using a spectrophotometer at a wavelength of around 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each test substance relative to the negative control.

    • A substance is classified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.

In Vivo Rabbit Skin Irritation Test (Draize Test)

This protocol is a summary of the traditional method for assessing skin irritation.

Procedure:

  • Animal Preparation: Use healthy, young adult albino rabbits. The day before the test, clip the fur from a designated area on the back of the rabbits.

  • Application: Apply 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance to a small area of the clipped skin. Cover the application site with a gauze patch.

  • Exposure: The exposure period is typically 4 hours.

  • Observation and Scoring:

    • After the exposure period, remove the patch and any residual test substance.

    • Observe and score the skin reactions for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

    • Scoring is based on a graded scale (e.g., 0 for no reaction to 4 for severe reaction).

  • Classification: The mean scores for erythema and edema are calculated. A substance is generally classified as an irritant if it produces a mean score of 2.3 or greater.

Mandatory Visualizations

Experimental Workflow for RhE Irritation Testing

G cluster_prep Preparation cluster_exposure Exposure cluster_post_exposure Post-Exposure & Analysis start Start: Receive RhE Tissues pre_incubation Pre-incubation (Overnight at 37°C, 5% CO2) start->pre_incubation application Apply Test Substance, Positive & Negative Controls pre_incubation->application incubation Incubate (15-60 min at 37°C, 5% CO2) application->incubation washing Wash Tissues with PBS incubation->washing post_incubation Post-incubation (42 hours) washing->post_incubation mtt_assay MTT Assay (3 hours) post_incubation->mtt_assay extraction Formazan Extraction mtt_assay->extraction read_od Read Optical Density extraction->read_od analysis Data Analysis: Calculate % Viability read_od->analysis classification Classify as Irritant (≤50% viability) or Non-irritant (>50% viability) analysis->classification

Caption: Experimental workflow for assessing skin irritation using Reconstructed Human Epidermis (RhE) models.

Signaling Pathway of MI-Induced Skin Irritation

G cluster_cell Keratinocyte cluster_response Inflammatory Response MI This compound (MI) TRPA1 TRPA1 Ion Channel MI->TRPA1 activates Ca_influx Ca²⁺ Influx TRPA1->Ca_influx NFkB_activation NF-κB Activation Ca_influx->NFkB_activation Cytokine_production Pro-inflammatory Cytokine Gene Transcription NFkB_activation->Cytokine_production Cytokine_release Cytokine Release (IL-1α, IL-6, IL-8, TNF-α) Cytokine_production->Cytokine_release Inflammation Inflammation (Erythema, Edema) Cytokine_release->Inflammation

Caption: Signaling pathway of this compound (MI)-induced skin irritation in keratinocytes.

Mechanism of this compound-Induced Irritation

This compound (MI) is a potent sensitizer (B1316253) and irritant. The mechanism of MI-induced skin irritation involves a cascade of cellular events initiated by its interaction with skin cells, primarily keratinocytes.

One key initiating event is the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, which is expressed on keratinocytes.[2] Activation of TRPA1 by MI leads to an influx of calcium ions (Ca²⁺) into the cells. This influx of calcium acts as a second messenger, triggering downstream signaling pathways.

A crucial pathway activated is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a key regulator of the inflammatory response. Its activation leads to the transcription of genes encoding pro-inflammatory cytokines.

This results in the production and release of a variety of inflammatory mediators, including:

  • Interleukin-1 alpha (IL-1α): A key initiator of the inflammatory cascade.

  • Interleukin-6 (IL-6): A pleiotropic cytokine involved in inflammation.

  • Interleukin-8 (IL-8): A potent chemoattractant for neutrophils.

  • Tumor Necrosis Factor-alpha (TNF-α): A central mediator of inflammation.

The release of these cytokines into the surrounding tissue recruits immune cells and leads to the clinical signs of skin irritation, such as erythema (redness) and edema (swelling).

Conclusion

Reconstructed human epidermis models offer a scientifically valid and ethically sound alternative to the traditional in vivo rabbit Draize test for assessing the skin irritation potential of this compound. The standardized protocols, such as OECD TG 439, provide a reliable framework for obtaining reproducible data. While direct quantitative comparisons with in vivo data for MI are still emerging, the available evidence on cell viability and the understanding of the underlying inflammatory pathways strongly support the use of RhE models in safety and risk assessment for this and other potentially irritating compounds. The continued development and validation of these in vitro methods are crucial for advancing toxicological sciences and reducing reliance on animal testing.

References

A Comparative Toxicogenomics Study: Methylisothiazolinone vs. Methylchloroisothiazolinone

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Methylisothiazolinone (MI) and Methylchloroisothiazolinone (MCI) are two widely used isothiazolinone biocides effective against a broad spectrum of microorganisms. They are common preservatives in cosmetics, personal care products, and various industrial applications.[1][2] While structurally similar, the addition of a chlorine atom to the isothiazolinone ring of MCI suggests potential differences in their toxicological profiles. Both compounds are recognized as potent skin sensitizers, with their use in leave-on cosmetic products being restricted in many regions.[3][4] This guide provides a comparative toxicogenomics overview of MI and MCI, focusing on their cytotoxicity, genotoxicity, and the underlying signaling pathways.

Data Presentation

Comparative Cytotoxicity

The cytotoxic potential of MI and MCI has been evaluated in various cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxicity of compounds. The following table summarizes the available IC50 data for MI and MCI in the human keratinocyte cell line HaCaT.

CompoundCell LineExposure TimeIC50Reference
Methylchloroisothiazolinone (MCI) HaCaT24 hours8 µg/mL[5]
This compound (MI) HaCaT24 hours> 23 µg/mL*[6]

*No significant cytotoxicity was observed at 200 µM (approximately 23 µg/mL). Cell viability began to decrease at concentrations of 300 µM and above. This indicates that the IC50 for MI is higher than that of MCI, suggesting MCI is more cytotoxic to HaCaT cells.

Key Signaling Pathways in Isothiazolinone Toxicity

Exposure to MI and MCI, often in combination, has been shown to trigger a cascade of cellular events leading to toxicity. The primary mechanisms involve the induction of oxidative stress, apoptosis, and inflammatory responses.

Oxidative Stress and Nrf2 Pathway

Isothiazolinones are known to induce the generation of reactive oxygen species (ROS), leading to oxidative stress within cells.[7] The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a key cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to electrophiles or ROS, Nrf2 is released from Keap1 and translocates to the nucleus, where it activates the transcription of antioxidant and cytoprotective genes.[7][8]

G cluster_0 Cytoplasm cluster_1 Nucleus MI_MCI MI / MCI ROS ROS Generation MI_MCI->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Activates Transcription

Oxidative Stress Response and Nrf2 Pathway Activation.

Apoptosis and the Bax/Bcl-2 Pathway

Apoptosis, or programmed cell death, is a critical mechanism in isothiazolinone-induced toxicity. The Bcl-2 family of proteins plays a central role in regulating the intrinsic pathway of apoptosis. The pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 are key players in this process. An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases that execute cell death.

G MI_MCI MI / MCI Bax Bax (Pro-apoptotic) MI_MCI->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) MI_MCI->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Intrinsic Apoptosis Pathway via Bax/Bcl-2 Regulation.

Inflammatory Response and NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response. Upon stimulation by stressors like isothiazolinones, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκB. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as cytokines and chemokines.[3]

G cluster_0 Cytoplasm cluster_1 Nucleus MI_MCI MI / MCI IKK IKK Complex MI_MCI->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (p50/p65) IkB_NFkB->NFkB Dissociation IkB IκB IkB_NFkB->IkB Degradation NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Proinflammatory_Genes Pro-inflammatory Genes (e.g., IL-6, IL-8, TNF-α) NFkB_n->Proinflammatory_Genes Activates Transcription

NF-κB Signaling Pathway in Inflammatory Response.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells (e.g., HaCaT keratinocytes) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of MI or MCI. Include a vehicle control (e.g., DMSO or culture medium alone). Incubate for the desired exposure time (e.g., 24 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Genotoxicity Assessment: Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells.

Principle: Cells with damaged DNA, when lysed and subjected to electrophoresis, will exhibit a "comet tail" of fragmented DNA that migrates away from the nucleus. The length and intensity of the tail are proportional to the amount of DNA damage.

Protocol:

  • Cell Treatment: Treat cells with various concentrations of MI or MCI for a specified duration.

  • Cell Embedding: Harvest the cells and embed them in a low-melting-point agarose (B213101) gel on a microscope slide.

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nucleoids (supercoiled DNA).

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, tail moment).

G start Start cell_treatment Cell Treatment with MI or MCI start->cell_treatment cell_embedding Embed Cells in Agarose on Slide cell_treatment->cell_embedding lysis Cell Lysis cell_embedding->lysis unwinding Alkaline Unwinding of DNA lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis staining DNA Staining electrophoresis->staining analysis Fluorescence Microscopy and Image Analysis staining->analysis end End analysis->end

Experimental Workflow of the Comet Assay.

Conclusion and Future Directions

This comparative guide highlights the cytotoxic and genotoxic potential of this compound (MI) and methylchloroisothiazolinone (MCI). Quantitative data suggests that MCI is more cytotoxic to human keratinocytes than MI. Both compounds are implicated in the induction of oxidative stress, apoptosis, and inflammatory responses, likely through the modulation of the Nrf2, Bax/Bcl-2, and NF-κB signaling pathways.

A significant gap in the current literature is the lack of direct comparative transcriptomic and proteomic studies on skin cells individually exposed to MI and MCI. Such studies would provide a more comprehensive understanding of the differential molecular mechanisms underlying their toxicity and sensitization potential. Future research should focus on generating this comparative toxicogenomics data to better inform risk assessments and the development of safer alternatives.

References

A Head-to-Head Comparison of Methylisothiazolinone and Silver Nanoparticles as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing search for effective antimicrobial agents, both traditional biocides and novel nanomaterials are under intense scrutiny. This guide provides a detailed, data-driven comparison of methylisothiazolinone (MIT), a widely used synthetic preservative, and silver nanoparticles (AgNPs), a prominent antimicrobial agent in the field of nanotechnology. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Data Presentation: Antimicrobial Efficacy

The antimicrobial efficacy of an agent is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes the MIC values for this compound and Silver Nanoparticles against a range of common bacteria and fungi, as reported in various studies. It is important to note that direct comparison can be complex due to variations in nanoparticle size, synthesis methods, and specific experimental conditions.

MicroorganismThis compound (MIT) MICSilver Nanoparticles (AgNPs) MIC
Staphylococcus aureus (Gram-positive)0.0002% (w/w) (in combination with MCI)[1]6.34 µg/mL to 0.625 mg/mL[2][3]
Pseudomonas aeruginosa (Gram-negative)0.0002% (w/w) (in combination with MCI)[1]0.125 mM to 75 µg/mL[3][4]
Escherichia coli (Gram-negative)30 µg/cm³ (as MI/MCI-CG)[5]3.9 µg/mL to 12.69 µg/mL[3][6]
Bacillus subtilis (Gram-positive)3.907 - 15.625 mg/L[7]12.69 µg/mL to 180 µg/mL[3]
Candida albicans (Fungus)0.00005% (w/w) (in combination with MCI)[1]0.125 mM[4]
Aspergillus niger (Fungus)0.00005% (w/w) (in combination with MCI)[1]N/A
Klebsiella pneumoniae (Gram-negative)N/A3.9 µg/mL[6]
Salmonella Typhimurium (Gram-negative)N/A3.9 µg/mL[6]

Note: MIC values can vary significantly based on the specific strain, testing method, and the formulation of the antimicrobial agent (e.g., MIT alone vs. in combination with MCI, or AgNP size and stabilizing agents).

Mechanisms of Action

The ways in which MIT and AgNPs inhibit microbial growth are fundamentally different, targeting distinct cellular components and pathways.

This compound (MIT)

MIT is an isothiazolinone-derived biocide that functions by rapidly and irreversibly inhibiting microbial growth.[8] Its primary mechanism involves acting as an electrophilic agent.[9] The active sulfur moiety in the isothiazolinone ring is capable of oxidizing thiol-containing residues (like cysteine) within critical proteins and enzymes in the microbial cell.[9][10] This covalent modification leads to the disruption of essential metabolic pathways, including respiration and energy generation, ultimately resulting in cell death.[9]

MIT_Mechanism MIT This compound (MIT) Cell Microbial Cell MIT->Cell Enters Cell Thiol Thiol Groups (-SH) in Proteins & Enzymes MIT->Thiol Oxidizes Cell->Thiol Disruption Disruption of Metabolic Pathways (e.g., Respiration) Thiol->Disruption Leads to Death Cell Death Disruption->Death Results in AgNP_Mechanism cluster_cell Microbial Cell Membrane Cell Membrane Death Cell Death Membrane->Death Disruption ROS Reactive Oxygen Species (ROS) ROS->Death Oxidative Damage DNA_Protein DNA & Proteins DNA_Protein->Death Inhibition of Replication/Synthesis Signaling Signal Transduction Pathways Signaling->Death Disruption AgNP Silver Nanoparticle (AgNP) AgNP->Membrane Adhesion & Penetration AgNP->ROS Generates AgNP->DNA_Protein Interacts with (via Ag+ release) AgNP->Signaling Modulates MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Prepare Serial Dilutions of Antimicrobial in 96-well plate B1 Inoculate wells with standardized culture A1->B1 A2 Standardize Microbial Inoculum (~1x10^5 CFU/mL) A2->B1 B2 Incubate plate (e.g., 24h at 37°C) B1->B2 C1 Observe for Turbidity (Visual or Spectrophotometer) B2->C1 C2 Determine MIC: Lowest concentration with no visible growth C1->C2

References

Validating Biomarkers for Methylisothiazolinone Exposure in Human Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of biomarkers for assessing exposure to methylisothiazolinone (MI) in human cell lines. The information presented is collated from various in vitro studies to aid in the selection of appropriate biomarkers for toxicological screening and mechanistic studies. Detailed experimental protocols, comparative data, and signaling pathway diagrams are provided to support your research.

Comparative Analysis of Biomarkers for MI Exposure

The following tables summarize quantitative data on various biomarkers used to assess the cytotoxic and inflammatory effects of this compound in different human cell lines. These markers can be valuable tools for screening potential therapeutic agents that may mitigate MI-induced cellular damage.

Cytotoxicity and Cell Viability Markers
BiomarkerCell LineMI ConcentrationResultReference
Cell Viability (MTT Assay) BEAS-2B (Human Bronchial Epithelial)2, 4, and 8 µg/mLDose-dependent decrease in cell viability over 24 hours.[1][1]
HaCaT (Human Keratinocytes)300 µM82.8% cell viability after 24 hours.[2][2]
HaCaT (Human Keratinocytes)600 µM11.7% cell viability after 24 hours.[2][2]
Lactate Dehydrogenase (LDH) Release Human Liver Epithelium CellsNot specifiedDose-dependent increase in LDH release.[3][3]
ATP Levels Human Liver Epithelium CellsNot specifiedDose-dependent decrease in ATP production.[3][3]
Inflammatory and Apoptotic Markers
BiomarkerCell LineMI ConcentrationResultReference
Interleukin-8 (IL-8) Human Liver Epithelium CellsNot specifiedSignificant increase in secretion.[3][3]
BEAS-2B (Human Bronchial Epithelial)2, 4, and 8 µg/mLIncreased secretion.[1][1]
Interleukin-6 (IL-6) BEAS-2B (Human Bronchial Epithelial)2, 4, and 8 µg/mLIncreased secretion.[1][1]
Interleukin-1β (IL-1β) BEAS-2B (Human Bronchial Epithelial)2, 4, and 8 µg/mLIncreased secretion.[1][1]
Interferon-γ (IFN-γ) Human Liver Epithelium CellsNot specifiedSignificant increase in secretion.[3][3]
BEAS-2B (Human Bronchial Epithelial)2, 4, and 8 µg/mLIncreased secretion.[1][1]
Nitric Oxide (NO) Human Liver Epithelium CellsNot specifiedSignificant increase in production.[3][3]
DNA Damage Human Liver Epithelium CellsNot specifiedIncreased DNA damage observed.[3][3]
Apoptosis Human Liver Epithelium CellsNot specifiedIncreased number of apoptotic cells.[3][3]
BEAS-2B (Human Bronchial Epithelial)2, 4, and 8 µg/mLInduction of apoptotic cell death.[1][1]
Matrix Metalloproteinases (MMPs) BEAS-2B (Human Bronchial Epithelial)2, 4, and 8 µg/mLNotable activation of MMPs.[1][1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on descriptions from the referenced studies and serve as a guide for reproducing these assays.

Cell Culture and MI Exposure
  • Cell Lines:

    • BEAS-2B (Human Bronchial Epithelial Cells): Maintained in a suitable culture medium, typically DMEM or LHC-9, supplemented with fetal bovine serum (FBS) and antibiotics.

    • HaCaT (Human Keratinocytes): Cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Human Liver Epithelium Cells (e.g., HepG2): Grown in MEM supplemented with 10% FBS, non-essential amino acids, and sodium pyruvate.

  • MI Preparation and Exposure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or DMSO).

    • On the day of the experiment, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium.

    • Replace the existing medium in the cell culture plates with the MI-containing medium.

    • Incubate the cells for the specified duration (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO2.

Biomarker Measurement
  • Cell Viability (MTT Assay):

    • After the MI exposure period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay:

    • After MI exposure, collect the cell culture supernatant.

    • Use a commercially available LDH cytotoxicity assay kit.

    • Mix the supernatant with the reaction mixture provided in the kit and incubate as per the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength.

    • Calculate LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

  • Cytokine and Chemokine Measurement (ELISA):

    • Collect the cell culture supernatant after MI exposure.

    • Use commercially available ELISA kits for the specific cytokines of interest (e.g., IL-6, IL-8).

    • Follow the manufacturer's protocol for the ELISA procedure, which typically involves coating a plate with a capture antibody, adding the samples, followed by a detection antibody and a substrate.

    • Measure the absorbance and determine the cytokine concentration based on a standard curve.

  • Reactive Oxygen Species (ROS) Detection:

    • Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • Load the cells with DCFH-DA before or after MI exposure.

    • After incubation, wash the cells to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in ROS levels.

  • Western Blot for Signaling Proteins (e.g., Phospho-ERK):

    • After MI treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by this compound exposure and a general workflow for biomarker validation.

MI-Induced Cellular Response Pathway

MI_Induced_Cellular_Response cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome MI This compound (MI) MembraneDamage Membrane Damage MI->MembraneDamage ROS ROS Generation MI->ROS GSH_Depletion GSH Depletion MI->GSH_Depletion MMP_Activation MMP Activation MI->MMP_Activation ATP_Depletion ATP Depletion MI->ATP_Depletion Cytotoxicity Cytotoxicity MembraneDamage->Cytotoxicity LDH Release ERK_Activation ERK Activation ROS->ERK_Activation DNA_Damage DNA Damage ROS->DNA_Damage GSH_Depletion->ROS Inflammatory_Mediators Inflammatory Mediators (IL-6, IL-8, NO) ERK_Activation->Inflammatory_Mediators Apoptosis Apoptosis MMP_Activation->Apoptosis Inflammation Inflammation Inflammatory_Mediators->Inflammation ATP_Depletion->Apoptosis DNA_Damage->Apoptosis

Caption: MI-induced cellular response pathway.

General Experimental Workflow for Biomarker Validation

Biomarker_Validation_Workflow cluster_assays 4. Biomarker Assays start Start cell_culture 1. Cell Line Culture (e.g., BEAS-2B, HaCaT) start->cell_culture mi_exposure 2. This compound Exposure (Dose-Response) cell_culture->mi_exposure sample_collection 3. Sample Collection (Supernatant & Cell Lysate) mi_exposure->sample_collection cytotoxicity_assay Cytotoxicity (MTT, LDH) sample_collection->cytotoxicity_assay inflammatory_assay Inflammation (ELISA for IL-6, IL-8) sample_collection->inflammatory_assay oxidative_stress_assay Oxidative Stress (ROS, GSH) sample_collection->oxidative_stress_assay signaling_assay Signaling Pathways (Western Blot for p-ERK) sample_collection->signaling_assay data_analysis 5. Data Analysis (Statistical Comparison) cytotoxicity_assay->data_analysis inflammatory_assay->data_analysis oxidative_stress_assay->data_analysis signaling_assay->data_analysis end End data_analysis->end

Caption: General workflow for biomarker validation.

References

comparative study on the environmental fate and toxicity of different isothiazolinones

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Isothiazolinones are a critical class of biocides, indispensable in preserving a vast array of products from microbial degradation. However, their potent biological activity necessitates a thorough understanding of their environmental fate and potential toxicity. This guide offers a comparative analysis of five key isothiazolinones: 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT), 2-Methyl-4-isothiazolin-3-one (MIT), 2-Octyl-4-isothiazolin-3-one (OIT), 4,5-Dichloro-2-octyl-4-isothiazolin-3-one (DCOIT), and 1,2-Benzisothiazolin-3-one (BIT). By presenting key experimental data on their environmental persistence and aquatic toxicity, this document aims to empower researchers, scientists, and drug development professionals to make informed decisions in biocide selection, balancing efficacy with environmental stewardship.

Comparative Environmental Fate

The environmental persistence of isothiazolinones is a key factor in assessing their potential long-term impact. This is often quantified by their half-life (t½) in different environmental compartments, such as soil and water. The following table summarizes the available data on the degradation half-lives of the selected isothiazolinones under various conditions.

Table 1: Comparison of Isothiazolinone Half-Lives in Soil and Water

IsothiazolinoneMediumConditionHalf-LifeReference
CMIT Aerobic River Water/Sediment-17 days[1]
Sandy Loam SoilAerobic, Dark, 24-26°C5.4 hours[1]
Aerobic Soil-10.4 hours[1]
WaterpH 8.547 days[2]
WaterpH 9.0, 40°C~6 days[3]
WaterpH 102 days[2]
MIT Loamy Sand Soil-0.28 days[4]
Aerobic Soil-6.5 hours[1]
OIT Loamy Sand Soil-9.3 days[4]
WaterpH 7.4, 25°C>40 days (hydrolytically stable)[4]
Tap WaterPhotodegradation28 hours[4]
Raw WastewaterAerobic with substrate5 hours[4]
Raw WastewaterAnaerobic13 hours[4]
DCOIT Loamy Sand Soil-4.8 days[4]
BIT Loamy Sand Soil-0.52 days[4]
Environment->30 days (hydrolytically stable)[4]

Comparative Aquatic Toxicity

The potential for adverse effects on aquatic ecosystems is a primary concern for any chemical released into the environment. The acute toxicity of isothiazolinones to aquatic organisms is typically evaluated using standardized tests on species representing different trophic levels: fish, invertebrates (e.g., Daphnia magna), and algae. The results are often expressed as the concentration that is lethal to 50% of the test organisms (LC50) or the concentration that causes a 50% effect (e.g., immobilization or growth inhibition) (EC50).

Table 2: Acute Aquatic Toxicity of Isothiazolinones

IsothiazolinoneTest OrganismEndpoint (Duration)Toxicity Value (mg/L)Reference
CMIT/MIT Mixture Green AlgaeLC500.003
Daphnia magnaLC500.16
Rainbow TroutLC500.19
BIT Green AlgaeLC500.15
Daphnia magnaLC501.35
Rainbow TroutLC501.6
OIT Aquatic OrganismsMost Sensitive Value0.0014

Environmental Degradation Pathways

Isothiazolinones undergo degradation in the environment through several pathways, including hydrolysis, photolysis, and biodegradation. These processes are crucial for reducing the concentration and potential toxicity of these compounds.

Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis for many isothiazolinones is significantly influenced by pH. For instance, CMIT is stable under acidic conditions but degrades rapidly in alkaline solutions, with the rate of degradation increasing with higher pH and temperature.[3][4] BIT, on the other hand, is described as being hydrolytically stable, with a half-life of more than 30 days.[4]

Photolysis

Photolysis is the decomposition of molecules by light. Sunlight can play a significant role in the degradation of some isothiazolinones. For example, the photodegradation of OIT in tap water follows first-order kinetics with a half-life of 28 hours.[4] The photolysis of BIT can be enhanced in the presence of (bi)carbonates.[4]

cluster_photolysis Photodegradation Pathway of OIT OIT Octylisothiazolinone (OIT) Intermediates Various Phototransformation Products OIT->Intermediates Sunlight Degradation Further Degradation Intermediates->Degradation cluster_biodegradation General Biodegradation Pathway of Isothiazolinones Isothiazolinone Isothiazolinone (e.g., CMIT, MIT, OIT, DCOIT) RingCleavage Microbial Enzymatic Attack (Ring Cleavage) Isothiazolinone->RingCleavage Microorganisms Intermediates Formation of Less Toxic Intermediates RingCleavage->Intermediates Mineralization Mineralization to CO2, H2O, and inorganic salts Intermediates->Mineralization cluster_workflow Aquatic Toxicity Testing Workflow TestSubstance Test Substance (Isothiazolinone) FishTest OECD 203 Fish Acute Toxicity Test (96h) TestSubstance->FishTest DaphniaTest OECD 202 Daphnia Acute Immobilisation Test (48h) TestSubstance->DaphniaTest AlgaeTest OECD 201 Algae Growth Inhibition Test (72h) TestSubstance->AlgaeTest LC50 Determine LC50 FishTest->LC50 EC50_D Determine EC50 (Immobilisation) DaphniaTest->EC50_D EC50_A Determine EC50 (Growth Inhibition) AlgaeTest->EC50_A

References

Safety Operating Guide

Proper Disposal of Methylisothiazolinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the operational and disposal plans of Methylisothiazolinone (MIT) is paramount for laboratory safety and environmental protection. This document offers procedural, step-by-step guidance to address specific operational questions regarding the handling and disposal of this potent biocide. Adherence to these protocols is essential due to MIT's corrosive nature, potential as a skin sensitizer, and high toxicity to aquatic life.

Immediate Safety and Handling

Before initiating any procedure involving this compound, consulting the Safety Data Sheet (SDS) is mandatory. Appropriate Personal Protective Equipment (PPE) must be worn at all times.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile or heavy-duty rubber) are required.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Protective Clothing: A lab coat must be worn.

  • Ventilation: All handling of MIT, particularly concentrated solutions, should be performed in a well-ventilated area or under a chemical fume hood.

Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.

Disposal Procedures: Two Primary Pathways

The correct disposal method for this compound waste is contingent on its volume and concentration. Under no circumstances should MIT waste be discharged down the drain or disposed of in regular trash without prior treatment.[1]

Pathway 1: Collection for Licensed Hazardous Waste Disposal

This is the mandatory method for large volumes, concentrated solutions, expired reagents, and materials contaminated by spills.

Step-by-Step Protocol:

  • Containment: Transfer the MIT waste into a designated, chemically resistant, and sealable hazardous waste container.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other constituents in the mixture. Include the approximate concentration and the date of accumulation.

  • Storage: Store the sealed container in a designated satellite accumulation area, ensuring it is away from incompatible materials.

  • Arranging for Disposal: Once the container is full, or after a designated accumulation time, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Pathway 2: Chemical Inactivation for Small Laboratory Quantities

For small, manageable quantities of aqueous MIT waste, chemical inactivation through hydrolysis can be a viable option before disposal. This process involves raising the pH to promote the degradation of the isothiazolinone ring. Isothiazolinones undergo degradation in alkaline solutions, and the rate of degradation increases with a higher pH.

Experimental Protocol for Chemical Inactivation:

Materials:

  • Aqueous this compound waste

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M) or another suitable base

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Appropriate container for the inactivation process

Procedure:

  • Preparation: Conduct this procedure in a chemical fume hood. Place the container with the aqueous MIT waste on a stir plate and add a stir bar.

  • pH Adjustment: While stirring, slowly add the sodium hydroxide solution. Continuously monitor the pH of the solution.

  • Target pH: Continue adding the base until the pH of the solution is stable at a minimum of 10.

  • Degradation Hold Time: Once the target pH is reached, cover the container and label it clearly as "MIT Waste Undergoing Inactivation." Allow it to stand in a secure location. A holding time of at least 24 hours is recommended to ensure sufficient degradation. Studies have shown that the half-life of some isothiazolinones is significantly reduced at alkaline pH. For instance, at a pH of 9, the half-life of a similar isothiazolinone, DCOIT, was found to be 3.7 days.[2]

  • Final pH Check and Disposal: After the holding period, re-check the pH of the solution. Neutralize it to a pH between 6 and 9 by adding a suitable acid (e.g., dilute hydrochloric acid) if required by your local water authority regulations for sewer disposal. Once neutralized, the treated solution may be permissible for drain disposal, but always confirm with your institution's EHS guidelines and local regulations first.

Quantitative Data on this compound

The following table summarizes key quantitative data related to the environmental hazards and disposal considerations for this compound.

ParameterValueReference
Aquatic Toxicity
LC50 (Rainbow Trout, 96h)0.07 mg/LEPA RED (1998)[3]
EC50 (Daphnia magna, 48h)0.18 mg/LEPA RED (1998)[3]
Regulatory & Disposal
EPA Hazardous WasteGenerators must consult 40 CFR 261.3 to determine if a waste is hazardous.40 CFR 261.3
Chemical Inactivation
Recommended pH for Hydrolysis≥ 10BenchChem
Half-life (DCOIT at pH 9)3.7 days[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

MIT_Disposal_Workflow start MIT Waste Generated decision_quantity Large Volume or Concentrated Solution? start->decision_quantity pathway1 Pathway 1: Licensed Hazardous Waste Disposal decision_quantity->pathway1 Yes decision_spill Spill or Contaminated Material? decision_quantity->decision_spill No (Small, Aqueous) contain Contain in a labeled hazardous waste container pathway1->contain store Store in Satellite Accumulation Area contain->store dispose Arrange for EHS/ Contractor Pickup store->dispose decision_spill->pathway1 Yes pathway2 Pathway 2: Chemical Inactivation decision_spill->pathway2 No adjust_ph Adjust pH to >= 10 with NaOH pathway2->adjust_ph hold Hold for >= 24 hours for degradation adjust_ph->hold neutralize Neutralize to pH 6-9 hold->neutralize final_disposal Dispose per Institutional and Local Regulations neutralize->final_disposal

Caption: Decision workflow for this compound waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methylisothiazolinone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for the handling and disposal of Methylisothiazolinone (MIT) in a laboratory setting. Adherence to these protocols is critical for ensuring the safety of all personnel and minimizing environmental impact.

This compound is a widely used biocide and preservative; however, it is also a potent skin sensitizer (B1316253) and can cause severe skin burns and eye damage.[1][2][3] Inhalation may be fatal, and it is toxic if swallowed or in contact with skin.[2][3] Furthermore, MIT is very toxic to aquatic life, necessitating stringent disposal procedures.[1][2][3]

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE, which should be donned before any handling of MIT begins.

PPE CategorySpecificationRationale
Hand Protection Compatible chemical-resistant gloves. Nitrile gloves with a minimum thickness of 0.12 mm are recommended for incidental contact, with a breakthrough time of greater than 30 minutes. For prolonged or direct contact, heavy-duty rubber gloves should be used. Consult the manufacturer's specific chemical resistance data.Prevents skin contact, which can cause severe burns and allergic sensitization.[1][2][4] Nitrile gloves are a common recommendation, but their efficacy can be compromised.
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.Protects against splashes that can cause serious eye damage.[1][2][3]
Body Protection A lab coat must be worn at all times. For tasks with a higher risk of splashing or contamination, chemically resistant coveralls are recommended. Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.[1][2][4]Prevents contamination of personal clothing and skin.
Respiratory Protection All handling of MIT, especially concentrated solutions, must occur in a well-ventilated area or under a chemical fume hood.[5] If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges must be worn. A self-contained breathing apparatus (SCBA) is required for emergency situations such as spills.Prevents inhalation of vapors or aerosols, which can be fatal.
Quantitative Safety Data

Understanding the quantitative aspects of this compound's hazards is crucial for a comprehensive risk assessment.

ParameterValueReference / Authority
Occupational Exposure Limit 0.2 mg/m³ (inhalable fraction)German Research Foundation (DFG) - MAK Value[1]
NIOSH REL Not EstablishedNational Institute for Occupational Safety and Health[2]
OSHA PEL Not EstablishedOccupational Safety and Health Administration
Detailed Experimental Protocol for Handling this compound

This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.

1. Pre-Handling Preparation:

  • Ensure the work area is clean and uncluttered.
  • Verify that a chemical fume hood is operational and available.
  • Locate the nearest eyewash station and safety shower and confirm they are accessible.
  • Assemble all necessary materials, including the required PPE, spill kit, and designated waste container.
  • Review the Safety Data Sheet (SDS) for this compound before starting work.

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat.
  • Don chemical safety goggles and a face shield if there is a splash risk.
  • Wear the appropriate chemical-resistant gloves. For transferring small quantities, nitrile gloves (≥ 0.12 mm) may be sufficient. For larger quantities or direct handling, heavy-duty rubber gloves are required.

3. Handling Procedure (inside a chemical fume hood):

  • Perform all manipulations of this compound inside a certified chemical fume hood to minimize inhalation exposure.
  • Use caution when opening containers to prevent splashing.
  • Use appropriate tools (e.g., spatulas, pipettes) to handle the chemical. Avoid direct contact.
  • If diluting, slowly add the this compound to the diluent to minimize splashing and heat generation.
  • Keep containers of this compound closed when not in use.

4. Post-Handling Procedures:

  • Decontaminate any surfaces that may have come into contact with this compound using a suitable cleaning agent.
  • Properly label and seal all waste containers.
  • Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.
  • Wash hands thoroughly with soap and water after removing gloves.

Operational and Disposal Plan

Spill Response:

  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials.

  • Neutralize (for small, manageable spills): For very small spills, chemical inactivation may be an option. This should only be performed by trained personnel following a validated institutional protocol.

  • Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a detergent and water solution. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the spill to the appropriate environmental health and safety (EHS) department.

Waste Disposal:

  • Do not dispose of this compound down the drain or in the regular trash.[5]

  • All waste containing this compound, including contaminated PPE and cleaning materials, must be collected in a designated, chemically resistant, and sealable hazardous waste container.[5]

  • The container must be clearly labeled as "Hazardous Waste" with the full chemical name "this compound" and the approximate concentration.[5]

  • Arrange for disposal through a licensed hazardous waste disposal contractor, in accordance with all local, state, and federal regulations.[2][5]

Visualized Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Workflow start Start: Task involves This compound engineering_controls Are adequate engineering controls (e.g., fume hood) available and in use? start->engineering_controls respirator Wear NIOSH-approved respirator with appropriate cartridges. engineering_controls->respirator No no_respirator Respiratory protection may not be required (consult institutional guidelines). engineering_controls->no_respirator Yes splash_risk Is there a risk of splashing? respirator->splash_risk no_respirator->splash_risk goggles_faceshield Wear chemical safety goggles AND a face shield. splash_risk->goggles_faceshield Yes goggles Wear chemical safety goggles. splash_risk->goggles No contact_level What is the level of contact? goggles_faceshield->contact_level goggles->contact_level direct_contact Prolonged or Direct Contact contact_level->direct_contact incidental_contact Incidental Contact contact_level->incidental_contact heavy_gloves Wear heavy-duty rubber gloves. direct_contact->heavy_gloves nitrile_gloves Wear nitrile gloves (min. 0.12 mm thickness). incidental_contact->nitrile_gloves lab_coat Wear a lab coat. heavy_gloves->lab_coat nitrile_gloves->lab_coat end Proceed with task. lab_coat->end

Caption: Decision workflow for selecting appropriate PPE for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylisothiazolinone
Reactant of Route 2
Methylisothiazolinone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。